1-Allyl-2-(trifluoromethyl)benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enyl-2-(trifluoromethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-2-7-16-9-6-4-3-5-8(9)15-10(16)11(12,13)14/h2-6H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTXEWCPYYWPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Allyl-2-(trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents. Their structural similarity to purines allows them to interact with various biological macromolecules, leading to a wide spectrum of activities, including antiparasitic, antimicrobial, antiviral, and anticancer effects.[1][2][3] The introduction of a trifluoromethyl (CF₃) group at the 2-position of the benzimidazole scaffold is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. The electron-withdrawing nature of the CF₃ group can significantly modulate the electronic properties of the benzimidazole ring system. Furthermore, the N-alkylation of the benzimidazole core, in this case with an allyl group, provides a crucial vector for further functionalization or for tuning the molecule's steric and electronic profile. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-Allyl-2-(trifluoromethyl)benzimidazole, a valuable building block in the development of novel chemical entities.
Physicochemical and Computed Properties
This compound is a colorless to light yellow liquid at room temperature.[4] Its core structure consists of a benzimidazole ring system substituted with a trifluoromethyl group at the 2-position and an allyl group at the 1-position.
| Property | Value | Source |
| CAS Number | 139591-03-0 | [5] |
| Molecular Formula | C₁₁H₉F₃N₂ | [5] |
| Molecular Weight | 226.2 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [4] |
| Storage Temperature | Room temperature | [4] |
| XLogP3-AA | 3.1 | [5] |
| Complexity | 264 | [5] |
| Rotatable Bond Count | 2 | [5] |
Synthesis and Purification
The most common and direct method for the synthesis of this compound is the N-alkylation of 2-(trifluoromethyl)-1H-benzimidazole with an allyl halide.[6] This reaction is a classic example of nucleophilic substitution where the deprotonated benzimidazole nitrogen acts as a nucleophile.
Synthesis Workflow Diagram
Caption: General workflow for the N-alkylation synthesis of this compound.
Detailed Experimental Protocol
Rationale: The choice of a polar aprotic solvent like acetone facilitates the dissolution of the reactants while not interfering with the nucleophilic attack. Potassium carbonate is a mild base, sufficient to deprotonate the benzimidazole NH without causing unwanted side reactions. The reaction is typically conducted at room temperature to ensure selectivity for N-alkylation. Purification via column chromatography is standard for removing unreacted starting materials and any potential byproducts.
Step-by-Step Procedure:
-
Preparation: To a suspension of 2-(trifluoromethyl)-1H-benzimidazole (1.0 mmol) and anhydrous potassium carbonate (1.05 mmol) in dry acetone (10 mL), add allyl bromide (1.05 mmol).
-
Reaction: Stir the reaction mixture vigorously at ambient temperature for 12–18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, filter the suspension to remove the potassium carbonate.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Spectroscopic Characterization
Confirming the structure and purity of the synthesized compound is critical. NMR spectroscopy is a primary tool for this purpose.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group: a multiplet for the vinyl proton (-CH=), two doublets for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons adjacent to the nitrogen (-N-CH₂-). The aromatic protons on the benzimidazole ring will appear as multiplets in the downfield region.
-
¹³C NMR: The carbon spectrum will show distinct peaks for the three carbons of the allyl group, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the benzimidazole ring.
-
¹⁹F NMR: The fluorine NMR will exhibit a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ corresponding to the exact mass of the compound (226.07178 g/mol ).[5]
Applications in Research and Drug Development
The this compound scaffold is a versatile platform for developing new therapeutic agents. Benzimidazole derivatives are known to possess a wide array of biological activities.
-
Antiparasitic Agents: Derivatives of 2-(trifluoromethyl)benzimidazole have been synthesized and tested against protozoa like Giardia lamblia and Entamoeba histolytica, showing greater activity than established drugs like Albendazole and Metronidazole.[1][3]
-
Antimicrobial Agents: The trifluoromethyl benzimidazole core has been incorporated into novel compounds with potential antimicrobial activities against bacteria such as E. coli and S. aureus.[7][8]
-
Enzyme Inhibitors: N-substituted 2-(trifluoromethyl)benzimidazoles have been investigated as potential dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which are key targets in cancer therapy.[9][10] The allyl group provides a convenient handle for introducing further functionalities to optimize binding to target proteins.
Logical Relationship Diagram: From Scaffold to Application
Caption: Relationship between the structural features of the core scaffold and its potential therapeutic applications.
Conclusion
This compound is a synthetically accessible and highly valuable molecule for chemical and pharmaceutical research. Its unique combination of a biologically active benzimidazole core, a metabolically robust trifluoromethyl group, and a versatile allyl handle makes it an attractive starting point for the design and synthesis of novel compounds with a wide range of potential therapeutic applications. The methodologies and data presented in this guide offer a solid foundation for researchers aiming to explore the chemistry and biological potential of this promising scaffold.
References
- El Rayes, S. M., Ali, I. A. I., Fathalla, W., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32.
- Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. (n.d.). PubMed.
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2024). CoLab.
- Synthesis and Biological Activity of 2‐(Trifluoromethyl)‐1H‐benzimidazole Derivatives Against Some Protozoa and Trichinella spiralis. (n.d.). ResearchGate.
- Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives. (n.d.). ResearchGate.
- El Rayes, S. M., Ali, I. A. I., Fathalla, W., et al. (n.d.). Synthesis of N-subsituted-2-(trifluoromethyl)benzimidazoles as promising EGFR/VEGFR2 dual inhibition through molecular docking studies. Ain Shams University.
- Synthesis of N-subsituted-2-(trifluoromethyl)benzimidazoles as promising EGFR/VEGFR2 dual inhibition through molecular docking studies. (n.d.). ResearchGate.
- 2-(Trifluoromethyl)-1H-benzimidazole. (n.d.). PubChem.
- Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. (n.d.). Royal Society of Chemistry.
- N‐Alkylation of benzimidazole. (n.d.). ResearchGate.
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- 10. researchgate.net [researchgate.net]
physicochemical characteristics of 1-Allyl-2-(trifluoromethyl)benzimidazole
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An In-depth Technical Guide to 1-Allyl-2-(trifluoromethyl)benzimidazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Allyl-2-(trifluoromethyl)benzimidazole (CAS Number: 139591-03-0), a heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of both an allyl group at the N1-position and a trifluoromethyl group at the C2-position of the benzimidazole scaffold imparts unique physicochemical properties that are advantageous for drug design. This document details the synthetic routes, purification protocols, and analytical characterization of the title compound. Furthermore, it explores the established and potential biological activities of this class of molecules, including their roles as antiparasitic and anticancer agents, and delves into their putative mechanisms of action. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the privileged benzimidazole framework.
Introduction: The Strategic Importance of Trifluoromethylated Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs.[1] Its bicyclic aromatic system, composed of fused benzene and imidazole rings, allows for versatile interactions with various biological targets. The strategic functionalization of this core structure can significantly modulate its pharmacological profile.
The introduction of a trifluoromethyl (-CF3) group, in particular, is a widely employed strategy in modern drug design. The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can profoundly enhance the biological activity, bioavailability, and pharmacokinetic profile of a molecule.[2] In the context of the benzimidazole ring, the electron-withdrawing nature of the trifluoromethyl group at the 2-position influences the electronic properties of the entire heterocyclic system, which can be pivotal for target engagement.
The addition of an allyl group at the N-1 position further refines the molecule's properties. This functional group can influence solubility and membrane permeability, and may provide an additional vector for interaction with biological macromolecules or serve as a handle for further chemical modification. This guide focuses on the synthesis, characterization, and therapeutic potential of this compound, a molecule that elegantly combines these strategic chemical modifications.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 139591-03-0 | [3] |
| Molecular Formula | C₁₁H₉F₃N₂ | [3] |
| Molecular Weight | 226.2 g/mol | [3] |
| IUPAC Name | 1-(prop-2-en-1-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazole | |
| Canonical SMILES | C=CCN1C2=CC=CC=C2N=C1C(F)(F)F | [3] |
| Predicted XLogP3-AA | 3.1 | [3] |
| Predicted Complexity | 264 | [3] |
| Rotatable Bond Count | 2 | [3] |
Synthesis and Purification
The synthesis of this compound can be approached through a two-step process, beginning with the formation of the core 2-(trifluoromethyl)benzimidazole structure, followed by N-alkylation.
Synthesis of 2-(Trifluoromethyl)benzimidazole
The Phillips cyclocondensation reaction is a classic and effective method for the synthesis of 2-substituted benzimidazoles.[4] This involves the reaction of a 1,2-phenylenediamine with a carboxylic acid, in this case, trifluoroacetic acid.
Experimental Protocol: Phillips Cyclocondensation
-
In a round-bottom flask equipped with a reflux condenser, combine one equivalent of a substituted 1,2-phenylenediamine with an excess of trifluoroacetic acid.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
The resulting precipitate, 2-(trifluoromethyl)benzimidazole, is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Caption: N-alkylation to form the final product.
Purification
Purification of the crude this compound is typically achieved by column chromatography on silica gel. [5]A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is generally effective. [5] High-Performance Liquid Chromatography (HPLC) Purification Protocol
For high-purity samples required for biological assays, reverse-phase HPLC is the preferred method.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is commonly employed. [6]3. Gradient: A typical gradient might run from 20% B to 100% B over 30-40 minutes.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Fraction Collection: Collect fractions corresponding to the major peak and confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
-
Lyophilization: Lyophilize the pure fractions to remove the mobile phase and obtain the final product as a solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. While experimentally obtained spectra for this specific compound are not readily available in the public domain, predicted spectra can provide a useful reference. [3] Predicted ¹H NMR (in CDCl₃):
-
Allyl Group:
-
CH₂: ~4.9-5.1 ppm (doublet)
-
CH: ~5.8-6.0 ppm (multiplet)
-
=CH₂: ~5.1-5.3 ppm (multiplet)
-
-
Benzimidazole Ring:
-
Aromatic Protons: ~7.3-7.8 ppm (multiplet)
-
Predicted ¹³C NMR (in CDCl₃):
-
Allyl Group:
-
CH₂: ~48-50 ppm
-
CH: ~130-132 ppm
-
=CH₂: ~118-120 ppm
-
-
Benzimidazole Ring:
-
Aromatic Carbons: ~110-145 ppm
-
-
Trifluoromethyl Group:
-
CF₃: ~118-122 ppm (quartet due to C-F coupling)
-
-
C2 Carbon: ~145-150 ppm (quartet due to C-F coupling)
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M+) : m/z = 226.07
-
High-Resolution Mass Spectrometry (HRMS) : Will provide the exact mass, confirming the elemental composition.
Biological Activities and Mechanism of Action
The therapeutic potential of 2-(trifluoromethyl)benzimidazole derivatives is broad, with significant research focused on their antiparasitic and anticancer activities.
Antiparasitic Activity
Derivatives of 2-(trifluoromethyl)benzimidazole have demonstrated potent activity against a range of protozoan parasites, including Giardia lamblia, Entamoeba histolytica, and Trichinella spiralis. [7][8]In many cases, these compounds have shown greater efficacy than standard treatments like albendazole and metronidazole. [7] Mechanism of Action: A primary mechanism of action for many benzimidazole-based antiparasitic drugs is the inhibition of tubulin polymerization. [9]By binding to the β-tubulin subunit of the parasite, these compounds disrupt the formation of microtubules, which are essential for cell division, motility, and nutrient absorption, ultimately leading to the parasite's death. However, it is noteworthy that some studies on 2-(trifluoromethyl)benzimidazole derivatives have indicated that their antiparasitic effects may occur through a mechanism independent of tubulin polymerization inhibition, suggesting the existence of alternative biological targets. [7]
Caption: Putative mechanism of antiparasitic action.
Anticancer Activity
The anticancer potential of benzimidazole derivatives is an area of active investigation. Several 2-substituted benzimidazoles have exhibited significant antitumor activity against various cancer cell lines, including hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma. [10] Mechanism of Action: The anticancer mechanisms of benzimidazole derivatives are diverse. Some compounds function similarly to their antiparasitic counterparts by inhibiting tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis. [11]More recently, a novel mechanism has been identified for certain 2-(trifluoromethyl)benzimidazole derivatives, which act as potent inducers of ferroptosis. [12]Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. These compounds were found to inhibit the cystine/glutamate antiporter (system Xc-), leading to glutathione depletion and subsequent oxidative stress that triggers ferroptotic cell death. [12]This represents a promising therapeutic strategy, particularly for cancers that are resistant to traditional apoptosis-inducing agents.
Caption: Mechanism of anticancer action via ferroptosis induction.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related compounds, such as 2-phenyl-1H-benzimidazole and 1-allyl-1H-imidazole, can provide guidance on safe handling practices. [13][14]
-
General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
First Aid:
-
In case of skin contact: Wash off immediately with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Call a poison center or doctor if you feel unwell.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
It is imperative to consult the specific SDS for any chemical before use and to conduct a thorough risk assessment for any experimental procedures.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The strategic combination of the benzimidazole core, a trifluoromethyl group, and an N-allyl substituent creates a molecule with desirable physicochemical properties for drug discovery. The demonstrated antiparasitic and emerging anticancer activities of this class of compounds, coupled with novel mechanisms of action such as ferroptosis induction, highlight the significant potential for further investigation.
Future research should focus on the definitive elucidation of the biological targets of this compound and a more detailed exploration of its mechanism of action in various disease models. Structure-activity relationship (SAR) studies, involving modifications of the allyl group and substitutions on the benzene ring, could lead to the identification of even more potent and selective drug candidates. As our understanding of the biological roles of this and related compounds grows, so too will the opportunities for their translation into clinically effective therapies.
References
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- Hernández-Luis, F., Hernández-Campos, A., Castillo, R., Navarrete-Vázquez, G., Soria-Arteche, O., Hernández-Hernández, M., & Yépez-Mulia, L. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. European Journal of Medicinal Chemistry, 45(7), 3135-3141.
- Lacey, E. (1988). The role of the cytoskeletal protein, tubulin, in the mode of action and mechanism of drug resistance to benzimidazoles. International Journal for Parasitology, 18(7), 885-936.
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- El Rayes, S. M., Ali, I. A. I., Fathalla, W., Ghanem, M. A., El-Sagheer, A. H., & Nafie, M. S. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32.
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Structure Elucidation of 1-Allyl-2-(trifluoromethyl)benzimidazole: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of 1-Allyl-2-(trifluoromethyl)benzimidazole (CAS No. 139591-03-0).[1] This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds. We will explore a multi-technique approach, integrating data from mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy to build a cohesive and validated structural assignment.
Introduction and Synthetic Strategy
This compound is a heterocyclic compound featuring a benzimidazole core, an N-allyl substituent, and a trifluoromethyl group at the 2-position. The unique electronic properties conferred by the trifluoromethyl group make this and related compounds of significant interest in medicinal and agrochemical research.[2][3] A robust and unambiguous structure confirmation is the foundational step for any further investigation of its chemical and biological properties.
Proposed Synthesis
A plausible and efficient synthesis of this compound involves a two-step process. The initial step is the Phillips cyclocondensation of a substituted 1,2-phenylenediamine with trifluoroacetic acid to form 2-(trifluoromethyl)-1H-benzimidazole.[4] The subsequent step is the N-alkylation of the benzimidazole intermediate with an allyl halide, such as allyl bromide, in the presence of a suitable base.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole.
-
To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as 4M HCl, add trifluoroacetic acid (1.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(trifluoromethyl)-1H-benzimidazole.
-
-
Step 2: Synthesis of this compound.
-
To a solution of 2-(trifluoromethyl)-1H-benzimidazole (1.0 eq) in a polar aprotic solvent such as acetone, add a base like anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
-
Analytical Characterization and Structure Elucidation
The synthesized compound is subjected to a suite of analytical techniques to confirm its molecular structure. The following sections detail the expected outcomes and interpretation of the data from each method.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the target molecule, which aids in confirming the presence of key structural motifs.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Inlet System: Direct infusion or Gas Chromatography (GC)
Data Interpretation:
The molecular formula of this compound is C₁₁H₉F₃N₂.[1] The expected monoisotopic mass is 226.07 g/mol . The EI mass spectrum is predicted to show a prominent molecular ion peak (M⁺˙) at m/z 226.
The fragmentation pattern will be characteristic of N-allyl benzimidazoles. Key expected fragments are summarized in the table below. The loss of the allyl radical is a common fragmentation pathway for N-allyl substituted compounds.[5] The benzimidazole ring itself can undergo fragmentation, often involving the loss of HCN.[6]
| m/z | Proposed Fragment | Notes |
| 226 | [C₁₁H₉F₃N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 185 | [M - C₃H₅]⁺ | Loss of allyl radical |
| 158 | [M - C₃H₅ - HCN]⁺ | Subsequent loss of HCN from the benzimidazole core |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Fragmentation Pathway Diagram
Caption: A workflow diagram illustrating the synthesis and structure elucidation process.
Conclusion
The comprehensive analysis of data from mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy provides a self-validating system for the unambiguous structure elucidation of this compound. The combination of these techniques confirms the molecular weight, the presence of all key functional groups, and the precise connectivity of the atoms within the molecule. This rigorous characterization is essential for establishing the identity and purity of the compound, enabling its confident use in further scientific investigations.
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Foreword: The Strategic Advantage of Fluorination in a Privileged Scaffold
An In-depth Technical Guide to the Biological Activity of Trifluoromethyl Benzimidazole Derivatives
As a Senior Application Scientist, one becomes attuned to the subtle yet powerful modifications that can transform a common chemical scaffold into a potent therapeutic agent. The benzimidazole core is a quintessential example of a "privileged structure" in medicinal chemistry, its bicyclic framework—a fusion of benzene and imidazole—serving as the foundation for a multitude of clinically significant drugs.[1][2][3][4][5][6][7] Its structural similarity to naturally occurring purine nucleosides allows it to readily interact with a vast array of biological macromolecules.[6][8]
However, the true innovation we will explore lies in the deliberate incorporation of a trifluoromethyl (-CF3) group. This is not a trivial substitution. The -CF3 group is a powerful bioisostere of a methyl group, but its properties are profoundly different.[9] Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, improve its binding affinity to target proteins, and increase its passive diffusion across biological membranes.[9][10] The strategic placement of this group onto the benzimidazole backbone has unlocked a remarkable spectrum of biological activities, which this guide will dissect in detail. We will move beyond simple data reporting to understand the causality behind these activities and the experimental systems used to validate them.
Antimicrobial and Antifungal Potency
The rise of multidrug-resistant pathogens represents a critical global health challenge. Trifluoromethyl benzimidazole derivatives have emerged as a promising class of antimicrobial agents, demonstrating significant efficacy against a wide range of bacteria and fungi.
Mechanism and Spectrum of Activity
These compounds have shown potent activity against both Gram-positive bacteria, such as Staphylococcus aureus (including MRSA strains), and Gram-negative bacteria like Escherichia coli.[3][8][11][12][13] Their antifungal properties are equally notable, with demonstrated efficacy against pathogenic yeasts like Candida albicans and molds such as Aspergillus niger.[1][3][8]
The causality behind this activity is believed to stem from the ability of the benzimidazole core to interact with essential microbial enzymes. Molecular docking studies suggest that these derivatives can fit into the active sites of bacterial proteins, such as those involved in DNA replication or cell wall synthesis, leading to inhibition of microbial growth.[11][12] The trifluoromethyl group often enhances this binding, creating more stable and potent interactions.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The potency of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible microbial growth.
| Compound Reference | Target Organism | MIC (µg/mL) | Source |
| Compound 14 | Bacillus subtilis | 7.81 | [13] |
| Compound 18 | Bacillus subtilis | 7.81 | [13] |
| Compound 18 | Gram-negative bacteria | 31.25 | [13] |
| Various Derivatives | MRSA Strains | Comparable to Ciprofloxacin | [3] |
| Various Derivatives | Fungal Strains | Equivalent or greater than Amphotericin B | [3] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system for quantifying antimicrobial activity. The inclusion of positive and negative controls is critical for trustworthy data interpretation.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus ATCC 29213) is prepared in a suitable broth (e.g., Mueller-Hinton) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The rationale for this specific concentration is to ensure a sufficient but not overwhelming bacterial load for consistent and reproducible inhibition assessment.
-
Compound Dilution: The test compound is serially diluted (2-fold) in a 96-well microtiter plate using the same broth, creating a gradient of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls:
-
Positive Control: Wells containing only the broth and the microbial inoculum (no compound) to confirm bacterial viability.
-
Negative Control: Wells containing only broth to check for sterility.
-
Standard Control: A known antibiotic (e.g., Ciprofloxacin) is run in parallel to validate the assay's sensitivity.
-
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Workflow for Antimicrobial Screening
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Antiparasitic Activity: Beyond Conventional Targets
Trifluoromethyl benzimidazole derivatives have demonstrated significant potential against protozoa and helminths, in some cases exceeding the potency of standard-of-care drugs like Albendazole and Metronidazole.[4][14]
Spectrum of Activity and Unique Mechanism
These compounds are notably active against the protozoa Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis.[4][14] A key insight from mechanism-of-action studies is that, unlike many other benzimidazole anthelmintics that function by inhibiting tubulin polymerization, these trifluoromethyl derivatives do not.[4][14] This finding is crucial as it suggests a novel mechanism of action, which could be invaluable for overcoming resistance to existing antiparasitic drugs. The exact target remains an area of active investigation, but it likely involves a different essential parasitic enzyme system.
Experimental Protocol: In Vitro Assay for Giardia lamblia
-
Culturing Parasites: Trophozoites of G. lamblia are cultured axenically in Keister's modified TYI-S-33 medium at 37°C.
-
Drug Preparation: Test compounds are dissolved in DMSO and serially diluted in the culture medium. The final DMSO concentration must be kept below a level that affects parasite viability (typically <0.5%).
-
Assay Setup: Parasites are seeded into 96-well plates. Diluted compounds are added to the wells.
-
Incubation: Plates are incubated at 37°C for 48 hours.
-
Viability Assessment: Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue). Viable cells reduce the blue resazurin to the pink, fluorescent resorufin. Fluorescence is read on a plate reader.
-
Data Analysis: The concentration that inhibits 50% of parasite growth (IC50) is calculated by plotting the percentage of inhibition versus the log of the drug concentration and fitting the data to a dose-response curve.
Antiviral Potential: A New Frontier
The chemical versatility of the benzimidazole scaffold allows for the development of agents targeting viral machinery. Libraries of assorted benzimidazole derivatives, including those with trifluoromethyl groups, have been screened against panels of RNA and DNA viruses, revealing promising leads.[15]
Targeted Viruses and Activity
Screening efforts have identified compounds with notable activity against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV).[15] Several derivatives exhibited EC50 (half-maximal effective concentration) values comparable to or better than reference drugs.[15] These findings establish the 2-trifluoromethylbenzimidazole scaffold as a valid starting point for the development of novel agents against specific viral pathogens.[15]
Experimental Protocol: Plaque Reduction Assay
This protocol provides a functional measure of a compound's ability to inhibit viral infection and replication.
-
Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero cells) is prepared in 6-well plates.
-
Viral Infection: The cell monolayer is infected with a known quantity of virus (e.g., 100 plaque-forming units) for 1-2 hours to allow for viral attachment and entry.
-
Compound Treatment: The viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound. The semi-solid overlay is critical as it prevents the spread of progeny virus through the medium, ensuring that new infections are localized and form discrete plaques.
-
Incubation: Plates are incubated for several days until visible plaques (zones of cell death) appear in the control wells (no compound).
-
Staining and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), which stains living cells purple, leaving the plaques clear. The number of plaques in each well is counted.
-
Data Analysis: The EC50 is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Viral Replication and Potential Inhibition Points
Caption: Simplified viral replication cycle and potential points of drug inhibition.
Anticancer Activity: Targeting Malignant Proliferation
The structural analogy of benzimidazoles to purines makes them adept at interfering with the machinery of rapidly dividing cancer cells.[5][6][16] The incorporation of a trifluoromethyl group often enhances this cytotoxic potential.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
A primary mechanism of action for many anticancer benzimidazole derivatives is the inhibition of microtubule polymerization.[5] By disrupting the formation of the mitotic spindle, these compounds cause cells to arrest in the G2/M phase of the cell cycle, ultimately triggering programmed cell death (apoptosis).[5] Activity has been demonstrated across a range of cancer cell lines, including breast, colon, and leukemia.[5][16][17]
Quantitative Data: Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) measures the compound's effectiveness in inhibiting cancer cell growth.
| Compound Class | Target Cell Line | IC50 Range | Source |
| Benzimidazole-Oxadiazole Conjugates | Leukemia (CCRF-CEM) | < 10 µM | [5] |
| Benzimidazole-Oxadiazole Conjugates | Breast (MCF-7) | < 10 µM | [5] |
| Benzimidazole-Oxadiazole Conjugates | Colon (HCT-116) | < 10 µM | [5] |
| Compound 2a | Breast (MDA-MB-231) | Significant Cytotoxicity | [17] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is included.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The rationale is that mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value is determined by plotting cell viability against drug concentration.
Induced Apoptosis Pathway
Caption: Simplified pathway of apoptosis induced by microtubule inhibitors.
Anti-inflammatory Effects: Modulating the Immune Response
Chronic inflammation underlies numerous diseases. Trifluoromethyl benzimidazole derivatives can modulate inflammatory pathways by inhibiting key enzymes involved in the production of pro-inflammatory mediators.[18][19][20]
Mechanism of Inhibition
These compounds have been shown to inhibit secretory phospholipase A2 (sPLA2), 5-lipoxygenase (5-LOX), and cyclooxygenases (COX), which are all crucial enzymes in the arachidonic acid cascade.[18][19][20] By blocking these enzymes, the derivatives prevent the synthesis of prostaglandins and leukotrienes, potent mediators of inflammation. Furthermore, they can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[19] Structure-activity relationship studies have shown that trifluoromethyl substitutions on a phenyl ring attached to the benzimidazole core are particularly effective for strong sPLA2 inhibition.[18][19]
Arachidonic Acid Cascade Inhibition
Caption: Inhibition points in the arachidonic acid inflammatory cascade.
Conclusion and Future Outlook
The strategic incorporation of the trifluoromethyl group onto the privileged benzimidazole scaffold has yielded a class of compounds with an exceptionally broad and potent range of biological activities. From combating drug-resistant microbes and parasites to inhibiting viral replication, inducing cancer cell death, and dampening inflammation, these derivatives represent a highly versatile platform for drug discovery.
The field-proven insights suggest several future directions:
-
Lead Optimization: The current leads can be further modified to enhance target specificity and potency while minimizing off-target effects and toxicity.
-
Mechanism Deconvolution: For activities where the precise molecular target is unknown (e.g., antiparasitic action), further studies are required to elucidate the mechanism, which could reveal novel biological pathways.
-
Preclinical Development: The most promising compounds should be advanced into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
The trifluoromethyl benzimidazole core is more than just a chemical curiosity; it is a validated starting point for developing next-generation therapeutics to address some of the most pressing challenges in medicine.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 1-Allyl-2-(trifluoromethyl)benzimidazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs. Its unique heterocyclic structure, a fusion of benzene and imidazole, allows it to act as a bioisostere for natural purines, enabling interactions with a wide array of biological targets. The introduction of a trifluoromethyl group at the 2-position and an allyl group at the 1-position of the benzimidazole core in 1-Allyl-2-(trifluoromethyl)benzimidazole creates a compound with a distinct physicochemical profile, suggesting a spectrum of potential therapeutic applications. This guide provides a comprehensive exploration of the hypothesized therapeutic targets of this molecule, grounded in the established pharmacology of structurally related benzimidazole derivatives. We will delve into the scientific rationale for investigating its potential in oncology, infectious diseases, and neurology, and provide detailed experimental workflows for target validation.
Part 1: The Benzimidazole Core - A Privileged Scaffold in Drug Discovery
The benzimidazole ring system is of paramount importance in pharmaceutical sciences, with derivatives exhibiting a broad range of biological activities, including anticancer, antimicrobial, antiviral, and antihypertensive effects.[1][2][3] The versatility of the benzimidazole nucleus stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. The 1- and 2-positions of the benzimidazole ring are particularly amenable to substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired pharmacological profiles.[2]
The subject of this guide, This compound , incorporates two key modifications to the basic benzimidazole scaffold:
-
2-(Trifluoromethyl) Group: The trifluoromethyl (CF3) group is a common substituent in modern drug design. Its strong electron-withdrawing nature can significantly alter the pKa of the imidazole nitrogen, influencing the molecule's binding characteristics. Furthermore, the lipophilicity of the CF3 group can enhance membrane permeability and metabolic stability.[4]
-
1-Allyl Group: The N-alkylation of the benzimidazole ring, in this case with an allyl group, can enhance the compound's lipophilicity and modulate its interaction with target proteins.[5] The presence of the double bond in the allyl group also introduces a potential site for metabolic modification or specific covalent interactions.
Given the established activities of related compounds, we will now explore the most promising potential therapeutic targets for this compound.
Part 2: Potential Therapeutic Arenas and Molecular Targets
Oncology: A Multi-pronged Attack on Cancer
The benzimidazole scaffold is present in several anticancer agents, and its derivatives have been shown to act through various mechanisms.[6][7] We hypothesize that this compound may exert anticancer effects through one or more of the following targets.
Scientific Rationale: The disruption of microtubule function is a clinically validated anticancer strategy. Benzimidazole-containing compounds, such as nocodazole, are known to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] The benzimidazole ring is thought to bind to the colchicine-binding site on β-tubulin.
Proposed Mechanism of Action: this compound may bind to β-tubulin, preventing the formation of microtubules. This would disrupt the mitotic spindle, leading to mitotic catastrophe and apoptosis in rapidly dividing cancer cells.
Caption: Hypothesized Pathway: Tubulin Polymerization Inhibition.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Objective: To determine if this compound inhibits tubulin polymerization.
-
Materials: Purified bovine brain tubulin (>99% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, this compound, paclitaxel (positive control for polymerization), nocodazole (positive control for inhibition).
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add polymerization buffer and various concentrations of the test compound.
-
Add tubulin to each well to a final concentration of 3 mg/mL.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and incubating the plate at 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Scientific Rationale:
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. Benzimidazoles can act as DNA intercalating agents and inhibit the activity of topoisomerases I and II, leading to DNA damage and apoptosis.[7][8]
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the synthesis of purines and thymidylate, which are essential for DNA replication. Inhibition of DHFR depletes the cellular pool of nucleotides, leading to cell death. Several benzimidazole derivatives have shown DHFR inhibitory activity.[3][9]
Proposed Mechanism of Action:
-
The planar benzimidazole ring of this compound could intercalate between DNA base pairs, stabilizing the DNA-topoisomerase complex and preventing the re-ligation of DNA strands.
-
Alternatively, the compound could bind to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate.
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
-
Objective: To assess the inhibitory effect of this compound on topoisomerase I activity.
-
Materials: Supercoiled plasmid DNA, human topoisomerase I, reaction buffer, this compound, camptothecin (positive control).
-
Procedure:
-
Incubate supercoiled plasmid DNA with human topoisomerase I in the presence of varying concentrations of the test compound at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Visualize the DNA bands using a fluorescent dye (e.g., ethidium bromide) and quantify the amount of relaxed DNA.
-
Determine the IC50 value based on the reduction in DNA relaxation.
-
Scientific Rationale: Receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are often overexpressed in cancer and play a crucial role in tumor growth, proliferation, and angiogenesis. Hybrid molecules containing benzimidazole and triazole moieties have been reported as potent inhibitors of EGFR and VEGFR.[8][10][11]
Proposed Mechanism of Action: this compound may act as a Type I kinase inhibitor, binding to the ATP-binding pocket of EGFR or VEGFR and preventing their autophosphorylation and downstream signaling.
Caption: Hypothesized Pathway: RTK Inhibition.
Infectious Diseases: A Broad-Spectrum Antimicrobial and Antiparasitic Agent
Scientific Rationale: Benzimidazoles are a well-established class of anthelmintic drugs (e.g., albendazole). Their primary mechanism of action is the inhibition of parasitic β-tubulin polymerization, which is structurally distinct from mammalian tubulin, providing a degree of selectivity.[12] Additionally, trifluoromethyl-substituted benzimidazoles have demonstrated potent activity against various protozoa and bacteria.[13][14][15]
Proposed Mechanism of Action:
-
Anthelmintic/Antiprotozoal: Selective binding to and inhibition of parasitic β-tubulin, disrupting microtubule-dependent processes like cell division and motility.
-
Antibacterial: Potential inhibition of essential bacterial enzymes. Docking studies on similar compounds suggest possible interactions with bacterial protein structures.[13]
Experimental Protocol: In Vitro Anthelmintic Assay (e.g., against Trichinella spiralis)
-
Objective: To evaluate the in vitro efficacy of this compound against the muscle larvae of T. spiralis.
-
Materials: T. spiralis muscle larvae, RPMI-1640 medium, this compound, albendazole (positive control).
-
Procedure:
-
Isolate T. spiralis larvae from the muscle tissue of infected mice.
-
In a 96-well plate, add approximately 100 larvae per well in RPMI-1640 medium.
-
Add varying concentrations of the test compound to the wells.
-
Incubate the plate at 37°C in a 5% CO2 atmosphere.
-
After 24, 48, and 72 hours, assess larval motility under an inverted microscope.
-
Determine the concentration of the compound required to cause paralysis or death of the larvae.
-
Neurology: Modulator of Central Nervous System Targets
Scientific Rationale: While less explored, some benzimidazole derivatives have shown effects on the central nervous system.[16] The allyl group, present in compounds like allyl nitrile, can have neurotoxic or neuroprotective effects depending on the dose and can induce phase 2 detoxification enzymes in the brain.[17] Furthermore, certain benzamide derivatives are known to be potent antagonists of dopamine D2/D3 receptors, which are implicated in various neuropsychiatric disorders.[18][19]
Proposed (Highly Speculative) Mechanism of Action:
-
Modulation of neurotransmitter receptors, such as dopamine or serotonin receptors.
-
Interaction with ion channels or enzymes involved in neuronal signaling.
Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor
-
Objective: To determine if this compound binds to the dopamine D2 receptor.
-
Materials: Cell membranes expressing human dopamine D2 receptors, [3H]-spiperone (radioligand), this compound, haloperidol (positive control).
-
Procedure:
-
Incubate the receptor-containing membranes with a fixed concentration of [3H]-spiperone and varying concentrations of the test compound. . After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value, which represents the affinity of the compound for the receptor.
-
Part 3: Data Summary and Future Directions
The therapeutic potential of this compound is currently hypothetical and requires extensive experimental validation. The table below summarizes the proposed targets and the rationale based on the activities of related compounds.
| Therapeutic Area | Potential Target | Rationale based on Structurally Similar Compounds | Key References |
| Oncology | Tubulin Polymerization | Benzimidazoles like nocodazole inhibit microtubule formation. | [7] |
| Topoisomerase I/II | Benzimidazoles can intercalate with DNA and inhibit topoisomerase. | [7][8] | |
| EGFR/VEGFR | Benzimidazole-triazole hybrids show kinase inhibitory activity. | [8][10][11] | |
| DHFR | Benzimidazole derivatives can inhibit dihydrofolate reductase. | [3][9] | |
| Infectious Diseases | Parasitic β-tubulin | A primary mechanism for anthelmintic benzimidazoles. | [12] |
| Bacterial Enzymes | Docking studies suggest potential binding. | [13] | |
| Neurology | Dopamine Receptors | Benzamide derivatives are known D2/D3 antagonists. | [18][19] |
Future work should focus on a systematic screening of this compound against a panel of cancer cell lines, microbial strains, and parasitic organisms. Positive hits should be followed by the detailed mechanistic studies outlined in this guide to identify and validate the primary therapeutic target(s).
References
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- New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFR WT and EGFR T790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. (n.d.).
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An In-Depth Technical Guide to the Mechanism of Action for Allyl-Substituted Benzimidazoles
This guide provides a comprehensive exploration of the mechanisms of action for allyl-substituted benzimidazoles, a class of heterocyclic compounds with significant therapeutic interest. We will delve into their roles as proton pump inhibitors, anticancer agents, and antiviral compounds, with a focus on how the allyl functional group influences their biological activity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical scaffold.
The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzimidazole core, formed by the fusion of a benzene and an imidazole ring, is a cornerstone in the development of numerous therapeutic agents.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets.[2] The versatility of the benzimidazole scaffold is further enhanced by the ease with which it can be substituted at various positions, enabling the fine-tuning of its pharmacological properties.[3][4] The introduction of an allyl group, in particular, can significantly impact the compound's steric and electronic profile, leading to novel or enhanced mechanisms of action.
Allyl-Substituted Benzimidazoles as Proton Pump Inhibitors (PPIs)
One of the most well-established applications of substituted benzimidazoles is in the management of acid-related gastrointestinal disorders.[5][6] Drugs like omeprazole are archetypal examples of this class. The introduction of an allyl substituent can modulate the pharmacokinetic and pharmacodynamic properties of these PPIs.
The Core Mechanism: Irreversible Inhibition of H+/K+-ATPase
The primary target of benzimidazole-based PPIs is the H+/K+-ATPase, or proton pump, located in the secretory canaliculi of parietal cells in the stomach.[][8] These drugs are administered as inactive prodrugs.[9] Upon reaching the acidic environment of the parietal cells, they undergo an acid-catalyzed conversion to a reactive sulfenamide intermediate.[6] This intermediate then forms a covalent disulfide bond with cysteine residues on the luminal side of the H+/K+-ATPase, leading to its irreversible inhibition.[][8] This blocks the final step in gastric acid secretion.
The general mechanism can be visualized as follows:
Caption: Acid-catalyzed activation and mechanism of action of an allyl-substituted benzimidazole PPI.
The Influence of the Allyl Group
The presence of an allyl group can influence several aspects of this mechanism:
-
Lipophilicity and Oral Bioavailability: The allyl group can increase the lipophilicity of the benzimidazole derivative, potentially enhancing its absorption and oral bioavailability.
-
Metabolic Stability: The site and rate of metabolism can be altered by the allyl substituent, affecting the drug's half-life and duration of action.
-
Electronic Effects: The allyl group can subtly modify the electron density of the benzimidazole ring system, which may influence the pKa of the molecule and the rate of acid-catalyzed activation.
Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay
This protocol outlines a method to determine the inhibitory potential of an allyl-substituted benzimidazole against the proton pump.
Objective: To measure the IC50 value of a test compound against purified H+/K+-ATPase.
Materials:
-
Lyophilized H+/K+-ATPase vesicles (e.g., from porcine gastric mucosa)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
ATP (Adenosine triphosphate)
-
Valinomycin
-
KC1
-
Test compound (allyl-substituted benzimidazole)
-
Control inhibitor (e.g., omeprazole)
-
96-well microplates
-
Plate reader capable of measuring absorbance
Procedure:
-
Reconstitute H+/K+-ATPase: Reconstitute the lyophilized enzyme vesicles in the assay buffer to a final concentration of approximately 5-10 µg/mL.
-
Prepare Compound Dilutions: Prepare a serial dilution of the test compound and the control inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of H+/K+-ATPase solution
-
10 µL of the test compound or control at various concentrations
-
Incubate for 10 minutes at 37°C.
-
-
Initiate Reaction: Add 40 µL of a pre-warmed ATP solution (containing Valinomycin and KCl to stimulate the enzyme) to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measure ATPase Activity: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Malachite Green assay). Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (no inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Allyl-Substituted Benzimidazoles as Anticancer Agents
The benzimidazole scaffold is a prominent feature in a variety of anticancer agents, with mechanisms targeting cell division, DNA integrity, and signaling pathways.[1][2][10][11]
Diverse Mechanisms of Antineoplastic Activity
Allyl-substituted benzimidazoles can exert their anticancer effects through several mechanisms:
-
Inhibition of Tubulin Polymerization: Similar to other benzimidazole derivatives, allyl-substituted analogs can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.[10] This leads to G2/M phase cell cycle arrest and subsequent apoptosis.[10]
-
Topoisomerase Inhibition: Some benzimidazoles can interfere with the function of topoisomerases, enzymes crucial for managing DNA topology during replication.[10] This results in DNA strand breaks and the induction of apoptosis.
-
Kinase Inhibition: The benzimidazole core can serve as a scaffold for the design of inhibitors targeting various protein kinases involved in cancer cell proliferation and survival, such as FLT3.[12][13]
The following diagram illustrates a potential workflow for evaluating the anticancer activity of these compounds:
Sources
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An In-Depth Technical Guide to 1-Allyl-2-(trifluoromethyl)benzimidazole: A Novel Inducer of Ferroptosis for Preclinical Research
Abstract
Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a compelling therapeutic target in oncology and other disease areas. The discovery of novel small molecules capable of modulating this pathway is paramount for advancing preclinical research and drug development. This technical guide provides a comprehensive overview of 1-Allyl-2-(trifluoromethyl)benzimidazole, a member of a new class of potent ferroptosis inducers. We will delve into its mechanism of action, provide detailed protocols for its experimental application, and present a framework for data analysis. This document is intended for researchers, scientists, and drug development professionals actively investigating ferroptosis as a therapeutic strategy.
Introduction: The Therapeutic Potential of Ferroptosis Induction
Ferroptosis is a non-apoptotic form of programmed cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS)[1][2]. This distinct cell death pathway is implicated in a variety of pathological conditions, and its induction has shown significant promise as a therapeutic strategy, particularly in cancer[2]. Unlike traditional apoptosis-inducing agents, ferroptosis inducers can overcome resistance mechanisms that plague many current cancer therapies[2].
The core mechanism of ferroptosis revolves around the overwhelming of the cell's antioxidant capacity, specifically the glutathione (GSH)-dependent lipid peroxide repair system. A key regulator of this process is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides[3]. Inhibition of GPX4, either directly or indirectly, leads to the unchecked accumulation of lipid peroxides and subsequent cell death. One of the primary indirect mechanisms of GPX4 inhibition is the depletion of its essential cofactor, glutathione[4].
This compound: A Novel System Xc- Inhibitor
Recent phenotypic screenings have identified a novel class of 2-(trifluoromethyl)benzimidazole derivatives as potent ferroptosis inducers[5]. Within this class, analogues have demonstrated single-digit micromolar activity and favorable metabolic stability, making them suitable for in vivo studies[5]. The subject of this guide, this compound, is a representative member of this promising new chemical series.
Mechanism of Action: Targeting the Cystine/Glutamate Antiporter
This compound induces ferroptosis by inhibiting the cystine/glutamate antiporter, known as system Xc-[5]. This antiporter, composed of the subunits SLC7A11 and SLC3A2, is responsible for the import of extracellular cystine in exchange for intracellular glutamate[6][7]. Cystine is the rate-limiting substrate for the synthesis of glutathione (GSH), a critical cellular antioxidant[4].
By blocking system Xc-, this compound effectively cuts off the intracellular supply of cystine. This leads to a rapid depletion of the cellular glutathione pool. Without sufficient GSH, GPX4 is unable to detoxify lipid peroxides, resulting in their accumulation and the initiation of ferroptotic cell death[4][5]. This mechanism is illustrated in the signaling pathway diagram below.
Caption: Signaling pathway of this compound-induced ferroptosis.
Experimental Protocols for Studying Ferroptosis Induction
To rigorously characterize the ferroptotic activity of this compound, a series of well-defined in vitro assays are essential. The following protocols provide step-by-step methodologies for assessing the key hallmarks of ferroptosis: lipid peroxidation, glutathione depletion, and intracellular iron accumulation.
Assessment of Lipid Peroxidation using C11-BODIPY 581/591
The accumulation of lipid peroxides is a definitive feature of ferroptosis. The fluorescent probe C11-BODIPY 581/591 is a reliable tool for detecting lipid peroxidation in live cells. In its reduced state, the probe fluoresces red, while upon oxidation by lipid peroxides, its fluorescence shifts to green.
Protocol:
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate for plate reader analysis or glass-bottom dishes for microscopy) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound and appropriate controls (e.g., vehicle, positive control like RSL3) for the desired time period.
-
Probe Incubation: Prepare a 1-2 µM working solution of C11-BODIPY 581/591 in serum-free cell culture media. Remove the compound-containing media from the cells and incubate with the C11-BODIPY solution for 30 minutes at 37°C[8].
-
Washing: Gently wash the cells twice with Hank's Balanced Salt Solution (HBSS) or PBS[8].
-
Analysis:
-
Fluorescence Microscopy: Image the cells using appropriate filter sets for both the red (reduced) and green (oxidized) forms of the probe. An increase in the green to red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. The shift in fluorescence from the red to the green channel will quantify the extent of lipid peroxidation on a per-cell basis[6].
-
Measurement of Glutathione Depletion using GSH-Glo™ Assay
The GSH-Glo™ Assay is a luminescence-based method for quantifying intracellular glutathione levels. The assay relies on the conversion of a luciferin derivative to luciferin in the presence of GSH, a reaction catalyzed by glutathione S-transferase (GST). The resulting luminescent signal is proportional to the amount of GSH.
Protocol:
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound and controls as described previously.
-
Reagent Preparation: Prepare the GSH-Glo™ Reagent according to the manufacturer's instructions[1][5].
-
Cell Lysis and GSH Detection: Add an equal volume of GSH-Glo™ Reagent to each well containing cells and media. Mix briefly and incubate at room temperature for 30 minutes to lyse the cells and allow the enzymatic reaction to proceed[9].
-
Luciferin Detection: Prepare the Luciferin Detection Reagent and add it to each well. Incubate for 15-20 minutes at room temperature to stabilize the luminescent signal[5][10].
-
Luminescence Measurement: Read the luminescence using a plate-reading luminometer. A decrease in luminescence compared to the vehicle control indicates glutathione depletion.
Quantification of Intracellular Labile Iron with FerroOrange
FerroOrange is a fluorescent probe that specifically detects ferrous iron (Fe²⁺), the form of iron that participates in the Fenton reaction to generate ROS and drive ferroptosis.
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with this compound and controls as described above.
-
Probe Preparation and Incubation: Prepare a 1 µM working solution of FerroOrange in serum-free media or HBSS. Wash the cells to remove the treatment media and incubate with the FerroOrange solution for 30 minutes at 37°C[11][12].
-
Washing: Gently wash the cells twice with HBSS or serum-free media to remove excess probe[11].
-
Analysis:
-
Fluorescence Microscopy: Image the cells using an appropriate filter set for orange fluorescence. An increase in fluorescence intensity indicates an accumulation of intracellular Fe²⁺.
-
Plate Reader: Measure the fluorescence intensity using a microplate reader[2].
-
Data Presentation and Interpretation
For a clear and comparative analysis of the experimental results, we recommend summarizing the quantitative data in a structured table format.
| Assay | Parameter Measured | Expected Outcome with this compound |
| C11-BODIPY 581/591 | Lipid Peroxidation (Green/Red Fluorescence Ratio) | Dose-dependent increase |
| GSH-Glo™ Assay | Intracellular Glutathione (Luminescence) | Dose-dependent decrease |
| FerroOrange | Intracellular Fe²⁺ (Fluorescence Intensity) | Increase |
Synthesis of this compound
The synthesis of 2-(trifluoromethyl)benzimidazole derivatives can be achieved through established chemical methods. A common approach involves the Phillips cyclocondensation of a substituted 1,2-phenylenediamine with trifluoroacetic acid[13]. The subsequent allylation at the N1 position can be accomplished using an appropriate allyl halide in the presence of a base.
Caption: Synthetic scheme for this compound.
Conclusion and Future Directions
This compound represents a valuable new tool for the study of ferroptosis. Its distinct mechanism of action, targeting the system Xc- antiporter, provides a clear rationale for its ferroptosis-inducing activity. The protocols detailed in this guide offer a robust framework for researchers to investigate the effects of this compound and other novel ferroptosis inducers. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound class, with the ultimate goal of translating these findings into novel therapeutic strategies for cancer and other diseases where ferroptosis plays a critical role.
References
- Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo. PubMed. [Link]
- Ferroptosis: mechanisms, biology, and role in disease. PMC. [Link]
- Targeting Ferroptosis: Small-molecule Inducers as Novel Anticancer Agents. PubMed. [Link]
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A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Benzimidazole Compounds
Abstract: The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, represents a privileged structure in medicinal chemistry.[1][2] Its structural similarity to naturally occurring nucleotides allows it to interact with a wide array of biological macromolecules, leading to a vast spectrum of pharmacological activities.[2][3] This guide provides an in-depth technical exploration for researchers and drug development professionals on the synthesis, derivatization, and biological evaluation of novel benzimidazole compounds. We will dissect the causality behind foundational and modern synthetic strategies, provide field-proven experimental protocols, and analyze the structure-activity relationships that drive the rational design of new therapeutic agents. From classical condensation reactions to modern microwave-assisted and green chemistry approaches, this document serves as a comprehensive manual for harnessing the full potential of this versatile heterocyclic core.
Part 1: The Benzimidazole Scaffold: A Privileged Core in Medicinal Chemistry
Introduction to the Benzimidazole Moiety: Structure and Properties
Benzimidazole is an aromatic heterocyclic compound whose structure features a benzene ring fused to the 4 and 5 positions of an imidazole ring.[1] This arrangement confers unique physicochemical properties. The imidazole component contains both a weakly basic pyridine-type nitrogen and a weakly acidic pyrrole-type NH group, making the molecule amphoteric.[4] This allows for substitution at the N-1 position and the formation of salts, which can be critical for modulating properties like solubility.[5] Furthermore, the electron-rich nature of the bicyclic system facilitates interactions with various biological targets.[2][6] The structural resemblance of the benzimidazole nucleus to purine is a key reason for its diverse bioactivities, as it can act as an antagonist or isostere for natural biomolecules.[2]
Historical Perspective and Significance in Drug Discovery
The significance of the benzimidazole core was cemented with the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an essential component of Vitamin B12.[7] This natural precedent spurred decades of research into synthetic derivatives. The first synthesis of the parent compound was reported by Hoebrecker in 1872.[7] Since then, the scaffold has become a cornerstone in pharmaceutical development, leading to a multitude of clinically approved drugs for a wide range of diseases. Notable examples include the proton pump inhibitors omeprazole and lansoprazole, the anthelmintics albendazole and mebendazole, and the antihistamine astemizole.[4][6][8] This track record solidifies its status as a "privileged scaffold" in drug discovery.
A Survey of Pharmacological Activities
The versatility of the benzimidazole nucleus is demonstrated by its broad and potent pharmacological activities.[9] Modifications to the core structure have yielded compounds with significant therapeutic potential across numerous disease areas.[10][11][12]
-
Anticancer Activity: Benzimidazole derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of tubulin polymerization, DNA intercalation, and suppression of topoisomerases and key kinases like MAPK and PI3K/AKT.[2][13][14] Some repurposed anthelmintic drugs, such as mebendazole, are now being investigated for their anticancer properties.[14]
-
Antiviral Activity: The benzimidazole scaffold is prominent in antiviral research. For instance, 5,6-dichloro-l-(β-d-ribofuranosyl)benzimidazole (DRB) is known to inhibit viral RNA synthesis, showing activity against viruses like human cytomegalovirus (HCMV).[10][15] Derivatives have also been developed to target influenza, poxviruses, and HIV.[15][16][17]
-
Antimicrobial Activity: Extensive research has confirmed that benzimidazoles are effective against various strains of bacteria and fungi.[12][18] Their mechanism of action can involve disrupting microbial cellular processes or binding to microbial DNA.[18][19]
-
Other Activities: The therapeutic reach of benzimidazoles also includes anti-inflammatory, antihypertensive, analgesic, antiprotozoal, and antihistaminic effects, among others.[10][20][21]
Part 3: From Synthesis to Bioactivity: The Drug Discovery Workflow
Structure-Activity Relationship (SAR) Analysis: Guiding Rational Design
SAR studies are crucial for optimizing the biological activity of lead compounds. For benzimidazoles, substitutions at the N-1, C-2, and C-5(6) positions of the bicyclic core have been shown to significantly influence their pharmacological effects. [22][23]
-
N-1 Position: Substitution at this position can modulate lipophilicity and steric bulk, affecting how the molecule fits into a binding pocket. Alkylation or arylation at N-1 can enhance potency for specific targets.
-
C-2 Position: This is the most common site for introducing diversity. The nature of the substituent at C-2 is often a primary determinant of the type of biological activity observed. For example, bulky aromatic or heterocyclic groups at C-2 are frequently associated with anticancer and antimicrobial activities. [22]* C-5 and C-6 Positions: The benzene ring can be substituted at these positions to fine-tune electronic properties and solubility. Electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃) can alter the pKa of the imidazole nitrogen and impact target binding. [22][23]
Biological Evaluation Protocols
Once novel compounds are synthesized and purified, they must be subjected to rigorous biological testing to determine their activity.
The two-fold serial dilution technique is a standard method for quantifying antimicrobial activity. [19][24]
-
Preparation: Prepare a stock solution of the synthesized benzimidazole compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a range of decreasing concentrations.
-
Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus at ~5 x 10⁵ CFU/mL) to each well. Include positive (microbe, no compound) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. [18]This can be assessed visually or by measuring absorbance with a plate reader.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) into a 96-well plate at a density of ~5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized benzimidazole compounds for a set period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells. The IC₅₀ (half-maximal inhibitory concentration) can then be calculated.
Part 4: Future Perspectives and Conclusion
The field of benzimidazole research continues to evolve. Emerging trends focus on the design of hybrid molecules that combine the benzimidazole scaffold with other pharmacophores to create multi-target drugs, potentially overcoming drug resistance. [20]Furthermore, benzimidazoles are being explored as potent epigenetic modulators, targeting enzymes like histone deacetylases (HDACs), which opens new avenues for cancer therapy. [25]Despite their success, challenges related to poor water solubility and potential toxicity for some derivatives remain active areas of investigation. [7] In conclusion, the benzimidazole core is a robust and enduringly valuable scaffold in drug discovery. Its synthetic tractability, coupled with its ability to interact with a multitude of biological targets, ensures its continued relevance. By leveraging modern, efficient synthetic methodologies and guided by rational, SAR-driven design, researchers are well-equipped to unlock the next generation of innovative benzimidazole-based therapeutics.
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Spectroscopic Characterization of 1-Allyl-2-(trifluoromethyl)benzimidazole: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, N-substituted benzimidazoles hold a prominent position due to their diverse pharmacological activities and versatile chemical properties. The introduction of a trifluoromethyl group at the 2-position of the benzimidazole core often enhances metabolic stability and binding affinity to biological targets. The further addition of an allyl group at the 1-position introduces a reactive handle for further functionalization, making 1-Allyl-2-(trifluoromethyl)benzimidazole (Figure 1) a compound of significant interest for researchers in medicinal chemistry and materials development.
This technical guide provides an in-depth analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive characterization of this compound. As experimental spectra for this specific molecule are not widely published, this guide will leverage a predictive and comparative approach, grounded in the known spectral data of the parent compound, 2-(trifluoromethyl)-1H-benzimidazole, and established principles of spectroscopic interpretation for the N-allyl substituent. This approach is designed to empower researchers to confidently identify and characterize this molecule, ensuring the integrity of their scientific endeavors.

Molecular and Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of analytical data.
| Property | Value | Source |
| CAS Number | 139591-03-0 | [1] |
| Molecular Formula | C₁₁H₉F₃N₂ | [1] |
| Molecular Weight | 226.20 g/mol | [1] |
| Monoisotopic Mass | 226.07178 g/mol | [1] |
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Injection: The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any potential impurities.
-
Ionization: The sample is ionized using a standard electron ionization (EI) source at 70 eV.
-
Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.
Caption: Workflow for ATR-FTIR analysis.
Predicted IR Absorption Frequencies
The IR spectrum of this compound will exhibit characteristic bands for the benzimidazole core, the allyl group, and the trifluoromethyl group.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic and Alkene |
| 2950-2850 | C-H stretch | Alkane (Allyl CH₂) |
| ~1640 | C=C stretch | Alkene (Allyl) [2][3] |
| 1620-1450 | C=C and C=N stretch | Benzimidazole Ring |
| 1350-1100 | C-F stretch | Trifluoromethyl (CF₃) |
| ~990 and ~910 | =C-H bend (out-of-plane) | Alkene (Allyl) |
| 800-700 | C-H bend (out-of-plane) | Aromatic |
The presence of the allyl group will be indicated by the C=C stretching vibration around 1640 cm⁻¹ and the out-of-plane =C-H bending modes near 990 and 910 cm⁻¹. [2][3]The strong C-F stretching bands of the trifluoromethyl group are expected in the 1350-1100 cm⁻¹ region. [4]The aromatic C-H and ring stretching vibrations will be consistent with a substituted benzimidazole structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectra are phased and baseline corrected. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Caption: Workflow for NMR analysis.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will show distinct signals for the protons of the benzimidazole ring and the allyl group.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-4, H-7 | 7.8-7.5 | m | - |
| H-5, H-6 | 7.4-7.2 | m | - |
| Allyl -CH= | 6.1-5.9 | ddt | J ≈ 17, 10, 5 |
| Allyl =CH₂ (trans) | 5.3-5.2 | dq | J ≈ 17, 1.5 |
| Allyl =CH₂ (cis) | 5.2-5.1 | dq | J ≈ 10, 1.5 |
| Allyl N-CH₂- | 5.0-4.8 | dt | J ≈ 5, 1.5 |
The aromatic protons on the benzimidazole ring are expected to appear in the range of 7.2-7.8 ppm. The allyl group will present a characteristic set of signals: a doublet of doublets of triplets (ddt) for the internal methine proton, and two distinct signals for the terminal vinyl protons, all in the vinylic region (5.1-6.1 ppm). [5][6]The methylene protons attached to the nitrogen will likely appear around 4.8-5.0 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-CF₃) | 145-140 (q, ²JCF ≈ 35-40 Hz) |
| C-3a, C-7a | 142-135 |
| C-4, C-7 | 125-120 |
| C-5, C-6 | 125-120 |
| Allyl -CH= | 132-130 |
| Allyl =CH₂ | 120-118 |
| Allyl N-CH₂- | 48-46 |
| CF₃ | 125-120 (q, ¹JCF ≈ 270-280 Hz) |
The carbon attached to the trifluoromethyl group (C-2) will appear as a quartet due to coupling with the three fluorine atoms. [7]The trifluoromethyl carbon itself will also be a quartet with a large one-bond C-F coupling constant. The carbons of the allyl group will be in the expected ranges for sp² and sp³ hybridized carbons.
Conclusion
The comprehensive spectroscopic characterization of this compound is paramount for its application in research and development. This technical guide has provided a detailed, predictive framework for the interpretation of its Mass, IR, and NMR spectra, along with standardized experimental protocols. By understanding the expected spectral features, researchers can confidently verify the identity and purity of this versatile compound, thereby ensuring the reliability and reproducibility of their scientific outcomes. The provided analysis, grounded in established spectroscopic principles and data from related compounds, serves as a valuable resource for scientists and professionals in the fields of drug development and materials science.
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An In-depth Technical Guide to the Solubility and Stability of 1-Allyl-2-(trifluoromethyl)benzimidazole
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyl-2-(trifluoromethyl)benzimidazole is a heterocyclic compound of significant interest within medicinal chemistry and materials science, owing to the established biological activity of the benzimidazole scaffold.[1] The trifluoromethyl group and the allyl substitution at the 1-position are expected to modulate its physicochemical properties, influencing its potential applications. A thorough understanding of its solubility and stability is paramount for any successful application, from drug delivery to formulation development. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, rooted in established scientific principles and methodologies. We will explore the theoretical considerations that underpin experimental design and provide detailed protocols for robust and reproducible characterization.
Introduction: The Significance of Physicochemical Characterization
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a trifluoromethyl group can enhance metabolic stability and membrane permeability, while the allyl group can be a handle for further chemical modification or may influence receptor binding. For any biologically active compound, solubility and stability are critical determinants of its utility. Poor aqueous solubility can lead to low bioavailability, while instability can result in loss of efficacy and the formation of potentially toxic degradation products. Therefore, a comprehensive assessment of these parameters is a non-negotiable prerequisite for further development.
This guide will provide a detailed roadmap for the systematic evaluation of the solubility and stability of this compound, enabling researchers to generate high-quality, reliable data to inform their research and development decisions.
Solubility Determination: A Multi-faceted Approach
The solubility of a compound is not a single value but rather a property that is highly dependent on the solvent system and environmental conditions. For a comprehensive understanding, solubility should be assessed in a range of relevant media.
Theoretical Considerations
The structure of this compound, with its aromatic benzimidazole core, electron-withdrawing trifluoromethyl group, and lipophilic allyl group, suggests a molecule with limited aqueous solubility. The benzimidazole moiety has a pKa, and its ionization state will be influenced by pH, which in turn will affect its solubility.[2] The parent compound, 2-(trifluoromethyl)-1H-benzimidazole, is reported to be "practically insoluble" in water.[2]
Experimental Workflow for Solubility Assessment
The following workflow outlines a systematic approach to determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol for Equilibrium Solubility
-
Preparation of Solvent Systems:
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Select a range of organic solvents relevant to potential formulations (e.g., DMSO, ethanol, methanol, acetonitrile).
-
Prepare simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) for biorelevant solubility assessment.
-
-
Equilibration:
-
Add an excess of this compound to each solvent system in a sealed vial.
-
Agitate the samples at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Processing:
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
-
Quantitative Analysis:
-
Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile).
-
Analyze the filtered supernatant by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Data Presentation
The results should be presented in a clear and concise table.
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Phosphate Buffer | 2.0 | 25 | Data | Data |
| Acetate Buffer | 4.0 | 25 | Data | Data |
| Phosphate Buffer | 7.4 | 25 | Data | Data |
| Borate Buffer | 9.0 | 25 | Data | Data |
| DMSO | N/A | 25 | Data | Data |
| Ethanol | N/A | 25 | Data | Data |
| SGF | 1.2 | 37 | Data | Data |
| SIF | 6.8 | 37 | Data | Data |
Stability Assessment: Ensuring Compound Integrity
The stability of a compound determines its shelf-life and its suitability for use in various applications. Stability testing involves subjecting the compound to a range of stress conditions to identify potential degradation pathways.
Theoretical Considerations
The benzimidazole ring is generally stable, but can be susceptible to degradation under harsh conditions. The allyl group may be susceptible to oxidation or other reactions. Photodegradation is a known issue for some benzimidazole derivatives, particularly in solution.[3]
Experimental Workflow for Stability Assessment
The following workflow provides a structured approach to evaluating the stability of this compound.
Caption: Experimental workflow for stability assessment.
Step-by-Step Protocol for Stability Testing
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
-
Stress Conditions:
-
pH Stress: Dilute the stock solution in aqueous buffers at various pH values (e.g., pH 2, 7.4, 9).
-
Thermal Stress: Incubate solutions at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
Photostability: Expose solutions to a light source that meets ICH guidelines, alongside a dark control.
-
Oxidative Stress: Treat the solution with a mild oxidizing agent (e.g., hydrogen peroxide).
-
-
Time-Point Sampling:
-
At predefined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots from each stress condition.
-
-
Quantitative and Qualitative Analysis:
-
Analyze the samples by a stability-indicating HPLC-UV method to quantify the remaining parent compound.
-
Use LC-MS to identify the mass of any significant degradation products.
-
Data Presentation
The results should be tabulated to show the percentage of the compound remaining under each condition over time.
| Stress Condition | Time (hours) | % Remaining (Mean ± SD) | Degradation Products (m/z) |
| pH 2 | 0 | 100 | - |
| 24 | Data | Data | |
| 48 | Data | Data | |
| pH 7.4 | 0 | 100 | - |
| 24 | Data | Data | |
| 48 | Data | Data | |
| 60 °C | 0 | 100 | - |
| 24 | Data | Data | |
| 48 | Data | Data | |
| Light Exposure | 0 | 100 | - |
| 24 | Data | Data | |
| 48 | Data | Data |
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive characterization of the solubility and stability of this compound. The proposed experimental workflows are designed to generate high-quality, reproducible data that will be invaluable for any research or development program involving this compound. By understanding its physicochemical properties, researchers can make informed decisions regarding formulation, dosage form design, and potential therapeutic applications. The insights gained from these studies will be critical for unlocking the full potential of this promising molecule.
References
- El Rayes, S. M., Ali, I. A. I., Fathalla, W., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32. [Link]
- PubChem. (n.d.). 2-(Trifluoromethyl)-1H-benzimidazole.
- PubChem. (n.d.). Benzimidazole.
- An Overview About Synthetic and Biological Profile of Benzimidazole - Scholars Research Library. (n.d.).
- CAS Common Chemistry. (n.d.). 2-(Trifluoromethyl)-1H-benzimidazole.
- Navarrete-Vázquez, G., et al. (2001). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. PubMed. [Link]
- National Analytical Corporation. (n.d.). 1-allyl-2-(trifluoromethyl) Benzimidazole - Cas No: 139591-03-0.
- Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]
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An In-Depth Technical Guide to Exploring the Antimicrobial Potential of 1-Allyl-2-(trifluoromethyl)benzimidazole
Foreword: The Imperative for Novel Antimicrobial Agents
The relentless evolution of antimicrobial resistance presents a formidable challenge to global health. The diminishing efficacy of existing drug classes necessitates a continuous and innovative search for new chemical entities with potent antimicrobial activity. Within this landscape, heterocyclic compounds, particularly benzimidazole derivatives, have emerged as a "privileged structure" in medicinal chemistry.[1] Their structural similarity to purines allows for diverse interactions with biological macromolecules, leading to a broad spectrum of activities, including antimicrobial, antiviral, and anthelmintic properties.[2][3][4]
This guide focuses on a specific, promising candidate: 1-Allyl-2-(trifluoromethyl)benzimidazole . The introduction of a trifluoromethyl group at the 2-position is a key strategic choice, as this electron-withdrawing moiety is known to enhance the biological activity and metabolic stability of drug candidates.[5][6] The N-1 allyl substitution provides a handle for modifying lipophilicity and exploring structure-activity relationships (SAR).[7][8]
This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It provides a plausible synthetic pathway, detailed protocols for the comprehensive evaluation of antimicrobial efficacy, and a hypothesized mechanism of action, all grounded in established scientific principles and supported by authoritative references. Our objective is to equip research teams with the foundational knowledge and practical methodologies required to rigorously investigate the therapeutic potential of this compound.
Section 1: Synthesis of this compound
Proposed Synthetic Pathway
The synthesis involves two primary steps:
-
Step 1: Formation of the Benzimidazole Core. Condensation of o-phenylenediamine with trifluoroacetic acid to form 2-(trifluoromethyl)-1H-benzimidazole.
-
Step 2: N-Alkylation. Introduction of the allyl group at the N-1 position of the benzimidazole ring via nucleophilic substitution with allyl bromide.
Visualizing the Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents:
-
o-Phenylenediamine
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (4N)
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser, and rotary evaporator.
Step 1: Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-phenylenediamine (e.g., 10.8 g, 0.1 mol).
-
Acid Addition: To the flask, add 4N hydrochloric acid (e.g., 50 mL).
-
Reagent Addition: Slowly add trifluoroacetic acid (e.g., 12.5 g, 0.11 mol) to the stirring mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(trifluoromethyl)-1H-benzimidazole.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the 2-(trifluoromethyl)-1H-benzimidazole (e.g., 9.3 g, 0.05 mol) from Step 1 in anhydrous acetone (e.g., 100 mL).
-
Base Addition: Add anhydrous potassium carbonate (e.g., 10.4 g, 0.075 mol) to the solution. This acts as a base to deprotonate the benzimidazole nitrogen.
-
Alkylation: To the stirring suspension, add allyl bromide (e.g., 7.25 g, 0.06 mol) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove the potassium carbonate. Evaporate the acetone under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the final product, this compound.
Section 2: In Vitro Evaluation of Antimicrobial Potential
A systematic and rigorous evaluation of the compound's antimicrobial activity is essential. This involves determining its inhibitory and cidal concentrations against a panel of clinically relevant microorganisms.
Selection of Test Organisms
The panel should include representative Gram-positive and Gram-negative bacteria, as well as fungal strains, to establish the spectrum of activity.
| Category | Organism | Strain (Example) | Significance |
| Gram-positive Bacteria | Staphylococcus aureus | ATCC 29213 | Common cause of skin and systemic infections, including MRSA. |
| Streptococcus pyogenes | ATCC 19615 | Causes pharyngitis, skin infections, and invasive disease. | |
| Gram-negative Bacteria | Escherichia coli | ATCC 25922 | Common cause of urinary tract and gastrointestinal infections. |
| Pseudomonas aeruginosa | ATCC 27853 | Opportunistic pathogen, often multi-drug resistant. | |
| Fungi (Yeast) | Candida albicans | ATCC 90028 | Common cause of opportunistic fungal infections. |
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique.[7][9]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: Grow microbial cultures in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using the appropriate growth medium to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be tested in parallel as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It is determined as an extension of the MIC assay.[10]
Protocol: MBC/MFC Determination
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Reading Results: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Visualizing the Antimicrobial Testing Workflow
Caption: Workflow for MIC and MBC/MFC determination.
Section 3: Cytotoxicity Assessment
A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.[11][12][13][14] Therefore, assessing the cytotoxicity of this compound against a human cell line is a critical step.
Cell Line Selection
A common and relevant cell line for initial cytotoxicity screening is the human embryonic kidney cell line, HEK293.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][13]
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (DMSO-treated cells) and a positive control for toxicity (e.g., Doxorubicin).
-
Incubation: Incubate the treated cells for 24-48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell viability against the compound concentration.
Section 4: Hypothesized Mechanism of Action
The precise mechanism of action for this compound would require dedicated investigation. However, based on the known mechanisms of other benzimidazole derivatives, a plausible hypothesis can be formulated.
Many benzimidazole anthelmintics and antifungals function by binding to β-tubulin, thereby inhibiting microtubule polymerization.[2][15] This disruption of the cytoskeleton interferes with essential cellular processes like cell division and intracellular transport, ultimately leading to cell death. The structural similarity of our target compound to these known tubulin inhibitors makes this a primary hypothesized mechanism.
Visualizing the Proposed Mechanism
Sources
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anticancer properties of 2-(trifluoromethyl)benzimidazole derivatives
An In-depth Technical Guide to the Anticancer Properties of 2-(Trifluoromethyl)benzimidazole Derivatives
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2][3] Its structural similarity to endogenous purine nucleotides allows it to interact with a wide range of biological targets, making it a fertile ground for drug discovery.[4] The introduction of a trifluoromethyl (-CF3) group, particularly at the 2-position, has emerged as a key strategy for enhancing the therapeutic potential of these derivatives. The unique properties of the -CF3 group—high electronegativity, metabolic stability, and its ability to modulate lipophilicity—significantly influence the pharmacokinetic and pharmacodynamic profiles of the parent molecule.[5] This guide provides a comprehensive technical overview of 2-(trifluoromethyl)benzimidazole derivatives, detailing their multifaceted mechanisms of anticancer action, structure-activity relationships, and the experimental methodologies used for their synthesis and evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds in the pursuit of novel cancer therapeutics.
Multifaceted Mechanisms of Anticancer Action
The efficacy of 2-(trifluoromethyl)benzimidazole derivatives stems from their ability to engage multiple, distinct cellular pathways that are critical for cancer cell survival and proliferation. This pleiotropic activity makes them robust candidates for overcoming the challenges of drug resistance.
Induction of Ferroptosis: A Novel Oxidative Death Pathway
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides, presenting a promising therapeutic window for cancers resistant to traditional apoptosis.[1][6] Recent phenotypic screening has identified 2-(trifluoromethyl)benzimidazole derivatives as a novel class of ferroptosis inducers.[6]
Causality of Mechanism: These compounds function by inhibiting the cystine/glutamate antiporter, known as system Xc⁻.[2][6] This transporter is crucial for the cellular uptake of cystine, a precursor for the synthesis of glutathione (GSH). By blocking system Xc⁻, the derivatives deplete intracellular GSH levels. GSH is a vital cofactor for the enzyme glutathione peroxidase 4 (GPX4), which is responsible for detoxifying lipid peroxides. The resulting collapse of this antioxidant defense system leads to unchecked lipid peroxidation and, ultimately, cell death by ferroptosis.
A lead compound, FA16 , emerged from these studies, demonstrating potent ferroptosis induction in the single-digit micromolar range.[6] Critically, FA16 exhibits superior metabolic stability compared to the classic system Xc⁻ inhibitor erastin, making it suitable for in vivo applications. In a HepG2 (hepatocellular carcinoma) xenograft model, FA16 significantly inhibited tumor growth by inducing ferroptosis, validating this mechanism in a preclinical setting.[2][6]
Caption: Mechanism of ferroptosis induction by 2-(trifluoromethyl)benzimidazole derivatives.
Disruption of Microtubule Dynamics
Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport. They are among the most successful targets for anticancer therapy.[7] The broader benzimidazole class, including anthelmintics like mebendazole and albendazole, is well-known for its ability to interfere with tubulin polymerization, leading to mitotic arrest and cell death.[8][9][10][11]
Causality of Mechanism: These agents typically bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[9] This disruption of the microtubule network activates the spindle assembly checkpoint, arresting cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[3] While many benzimidazoles are microtubule-destabilizing agents, recent studies have revealed that some derivatives can act as microtubule-stabilizing agents, similar to taxanes.[12] This dual potential highlights the chemical versatility of the scaffold.
It is noteworthy that a study focused on the antiparasitic activity of 2-(trifluoromethyl)benzimidazole derivatives found that the tested compounds did not inhibit tubulin polymerization, suggesting that this specific substitution may direct the mechanism of action away from microtubule disruption in some cases.[13][14] This underscores the importance of empirical testing for each new derivative, as small structural changes can lead to significant shifts in biological targets.
Caption: Disruption of microtubule polymerization by benzimidazole-based agents.
Induction of Apoptosis via Multiple Signaling Pathways
Beyond ferroptosis, 2-(trifluoromethyl)benzimidazole derivatives can induce apoptosis through intrinsic and extrinsic pathways by modulating a variety of protein targets.
-
Bcl-2 Family Modulation: The anti-apoptotic protein Bcl-2 is a critical therapeutic target, as its overexpression allows cancer cells to evade cell death.[15] Novel benzimidazole derivatives have been synthesized that act as Bcl-2 inhibitors, demonstrating cytotoxic effects against glioblastoma, prostate, breast, and lung cancer cells.[15][16] These compounds significantly reduce both Bcl-2 mRNA and protein levels, shifting the cellular balance towards pro-apoptotic proteins like Bax and inducing apoptosis.[15][17]
-
Kinase Inhibition (EGFR/HER2): Aberrant signaling from receptor tyrosine kinases like EGFR and HER2 drives the proliferation of many cancers, particularly breast cancer.[18] While not a 2-CF3 derivative, the 2-aryl benzimidazole compound 5a (2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide) provides a powerful proof-of-concept for the scaffold.[3][18] Compound 5a potently inhibits both EGFR and HER2 activity by reducing their tyrosine phosphorylation.[18] This blockade inhibits downstream pro-survival pathways, including PI3K/Akt and MEK/Erk, leading to G1-phase cell cycle arrest and apoptosis.[3][18]
-
DNA Damage and p53 Activation: Certain zinc(II) complexes incorporating bis-benzimidazole ligands have been shown to induce p53-dependent apoptosis.[19] These complexes act as potent antiproliferative agents that trigger DNA damage. The cellular DNA damage response leads to the phosphorylation and activation of the tumor suppressor p53, which in turn orchestrates the apoptotic program.[19]
Caption: Multiple apoptotic pathways targeted by benzimidazole derivatives.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-(trifluoromethyl)benzimidazoles is typically achieved through the condensation of an appropriately substituted o-phenylenediamine with trifluoroacetic acid, often under heating or microwave irradiation, a method known as the Phillips condensation.[5][20][21] This straightforward approach allows for facile generation of a diverse library of derivatives by varying the substituents on the diamine starting material.
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. For 2-(trifluoromethyl)benzimidazole derivatives, SAR analyses have revealed several key insights:[4][22][23]
-
The 2-CF3 Group: This moiety is often critical for potent activity. Its electron-withdrawing nature and ability to form specific hydrogen bonds can enhance binding affinity to target proteins. It also frequently improves metabolic stability by blocking oxidative metabolism at the C2 position.[1]
-
N1-Substitution: Alkylation or arylation at the N1 position of the imidazole ring can significantly modulate activity, lipophilicity, and solubility. The choice of substituent can be used to tune the compound's ADME (absorption, distribution, metabolism, and excretion) properties.
-
Benzene Ring Substitution (C5/C6): Introducing electron-withdrawing or electron-donating groups at the 5 and 6 positions can fine-tune the electronic properties of the benzimidazole core and provide additional interaction points with the biological target. Halogen substitutions (e.g., -Cl, -F) are common and often enhance potency.[1]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative benzimidazole derivatives against various human cancer cell lines.
| Compound ID | 2-Position Substituent | Other Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| FA16 | -CF3 | Varied | HepG2 (Liver) | ~5-10 | [6] |
| NI-18 | Varied | Varied | A549 (Lung) | 2.33 | [12] |
| NI-18 | Varied | Varied | MCF-7 (Breast) | 6.10 | [12] |
| Compound 5a | -Aryl | 5-chloro-acetamido | MCF-7 (Breast) | Not specified | [18] |
| Compound 2 | bis-benzimidazole | Zinc(II) complex | MCF-7 (Breast) | 2.9 | [19] |
| 9a / 9b | Varied | Varied | HepG2 (Liver) | <10 µg/mL | [21] |
Note: IC50 values are indicative and can vary based on experimental conditions. This table compiles data from different studies to show the general potency range.
Experimental Protocols
Reproducibility and methodological rigor are paramount in drug discovery. The following sections provide standardized, step-by-step protocols for the synthesis and evaluation of these compounds.
General Synthesis of a 2-(Trifluoromethyl)benzimidazole Derivative
Objective: To synthesize a 2-(trifluoromethyl)benzimidazole via Phillips condensation.
Materials:
-
Substituted o-phenylenediamine (1.0 eq)
-
Trifluoroacetic acid (TFA) (1.5 - 3.0 eq)
-
Polyphosphoric acid (PPA) or Eaton's reagent (optional, as solvent/catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add the o-phenylenediamine (1.0 eq) and polyphosphoric acid (if used).
-
Reagent Addition: Slowly add trifluoroacetic acid (1.5 eq) to the mixture at room temperature.
-
Heating: Heat the reaction mixture to 120-140 °C and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. A precipitate should form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-(trifluoromethyl)benzimidazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of 2-(trifluoromethyl)benzimidazoles.
In Vitro Cytotoxicity Evaluation (MTT Assay)
Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC50) in a cancer cell line.[24]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound dissolved in DMSO (stock solution)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be <0.5%. Replace the medium in the wells with 100 µL of the medium containing the diluted compounds. Include wells for "untreated" (medium only) and "vehicle" (medium with 0.5% DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT reagent to each well. Incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use a non-linear regression model (log(inhibitor) vs. response) to determine the IC50 value.
Conclusion and Future Perspectives
Derivatives of 2-(trifluoromethyl)benzimidazole represent a versatile and highly promising scaffold in the development of next-generation anticancer agents.[1][2][7] Their ability to induce cell death through multiple, distinct mechanisms—including ferroptosis, apoptosis, and disruption of microtubule dynamics—provides a powerful strategy for targeting heterogeneous tumors and overcoming resistance to single-pathway inhibitors. The straightforward synthesis allows for extensive structural modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research should focus on several key areas:
-
Mechanism Deconvolution: Elucidating the precise molecular targets for the most potent compounds to better understand their polypharmacology.
-
Rational Design: Using structure-based design and computational modeling to optimize derivatives for enhanced selectivity towards cancer-specific targets, thereby minimizing off-target toxicity.[22]
-
Combination Therapies: Exploring the synergistic potential of these derivatives with existing chemotherapies, targeted agents, and immunotherapies to achieve superior clinical outcomes.
-
Translational Development: Advancing lead compounds with favorable in vivo efficacy and safety profiles through formal preclinical development towards Phase I clinical trials.
References
- Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo. European Journal of Medicinal Chemistry.
- Expanding the Structural Diversity of Tubulin-Targeting Agents: Development of Highly Potent Benzimidazoles for Tre
- Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry.
- (Open Access) Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine (2022). SciSpace.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia.
- Structures of tubulin-targeting agents containing benzimidazole and/or piperazine scaffolds. Wiley Online Library.
- ChemInform Abstract: Synthesis and Anticancer Activity of Some Novel 2-Substituted Benzimidazole Derivatives.
- Structure activity relationship of benzimidazole derivatives.
- Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. PubMed.
- A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells.
- Targeting tubulin protein to combat fungal disease: Design, synthesis, and its new mechanistic insights of benzimidazole hydrazone deriv
- Synthesis and antiparasitic activity of 2-(trifluoromethyl)
- Potential Anticancer Agents From Benzimidazole Derivatives.
- Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calcul
- Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives.
- In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds.
- Synthesis and Anti-Cancer Applications of Benzimidazole Deriv
- From Deworming to Cancer Therapy: Benzimidazoles in Hem
- Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics. MDPI.
- Zinc(II)
- Mechanism of action of benzimidazole derivatives as Anticancer agent.
- Not all benzimidazole derivatives are microtubule destabilizing agents. PubMed.
- An inhibitor of tubulin polymerization, benzimidazole derivatives.
- Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets.
- Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer.
- An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Deriv
- Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. Semantic Scholar.
- Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies.
- 2-aryl benzimidazole conjugate induced apoptosis in human breast cancer MCF-7 cells through caspase independent p
- Structure relationship activity of benzimidazole.
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- 15. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Zinc(II) complexes containing bis-benzimidazole derivatives as a new class of apoptosis inducers that trigger DNA damage-mediated p53 phosphorylation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Initial Bioactivity Screening of 1-Allyl-2-(trifluoromethyl)benzimidazole
Foreword: Charting the Bioactivity Landscape of a Novel Benzimidazole Derivative
The benzimidazole scaffold is a cornerstone in medicinal and agricultural chemistry, renowned for its broad spectrum of biological activities. The strategic incorporation of substituents can profoundly modulate the efficacy and selectivity of these compounds. This guide focuses on a specific, novel derivative, 1-Allyl-2-(trifluoromethyl)benzimidazole , a molecule that combines three key structural features: the proven benzimidazole core, a reactive N-allyl group, and an electron-withdrawing trifluoromethyl moiety at the 2-position. While direct bioactivity data for this specific compound is not yet prevalent in public literature, its constituent parts suggest a high probability of significant biological effects. The N-allyl group can influence membrane permeability and may participate in covalent interactions, while the trifluoromethyl group is known to enhance metabolic stability and receptor binding affinity.
This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals embarking on the initial bioactivity screening of this compound. It is structured not as a rigid protocol, but as a logical, tiered investigational workflow. We will proceed from broad-spectrum cytotoxicity assessments to more targeted antimicrobial, antifungal, herbicidal, and insecticidal assays. The causality behind each experimental choice is explained, providing a self-validating system for robust and reproducible preliminary findings.
Section 1: Foundational Physicochemical Characterization and Handling
Prior to any biological evaluation, a thorough characterization of the test compound is paramount.
1.1. Purity and Structural Verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and assess purity. The presence of the allyl and trifluoromethyl groups should be unequivocally verified.
-
Mass Spectrometry (MS): To determine the accurate molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To quantify purity, which should ideally be >95% for initial screening.
1.2. Solubility Determination: The solubility of this compound in various solvents (e.g., DMSO, ethanol, aqueous buffers) must be determined to prepare accurate and consistent stock solutions for biological assays. Inadequate solubilization is a common source of experimental artifacts.
Section 2: Tier 1 Screening - General Cytotoxicity Assessment
The initial step in bioactivity screening is to determine the compound's general toxicity against mammalian cells. This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. A compound with high, non-specific cytotoxicity is generally not a promising candidate for therapeutic development, though it might be explored for applications like broad-spectrum biocides.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Cell Lines:
-
Human Cancer Cell Lines: A panel representing different cancer types, such as A549 (lung), MCF-7 (breast), and HepG2 (liver), should be used.
-
Non-Cancerous Human Cell Line: A normal cell line, such as HEK293 (human embryonic kidney), is crucial to assess selectivity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (typically from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation and Interpretation
| Cell Line | Compound IC₅₀ (µM) | Selectivity Index (SI) |
| A549 (Lung Cancer) | Hypothetical Value | Hypothetical Value |
| MCF-7 (Breast Cancer) | Hypothetical Value | Hypothetical Value |
| HepG2 (Liver Cancer) | Hypothetical Value | Hypothetical Value |
| HEK293 (Normal) | Hypothetical Value | N/A |
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells
A higher SI value indicates greater selectivity for cancer cells.
Logical Workflow for Cytotoxicity Screening
Section 3: Tier 2 Screening - Targeted Bioactivity Assays
Based on the cytotoxicity profile, a decision can be made to proceed with more specific assays. If the compound shows low cytotoxicity, it may be a candidate for antimicrobial or antifungal applications. If it displays selective cytotoxicity against cancer cells, further investigation into its anticancer potential is warranted. The known bioactivities of benzimidazole derivatives suggest that antimicrobial, antifungal, herbicidal, and insecticidal screenings are logical next steps.
Antimicrobial and Antifungal Screening
Benzimidazole derivatives are known to possess potent antimicrobial and antifungal properties. The trifluoromethyl group can enhance these activities.
3.1.1. Experimental Protocol: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of microorganisms.
Microbial Strains:
-
Bacteria (Gram-positive): Staphylococcus aureus, Bacillus subtilis
-
Bacteria (Gram-negative): Escherichia coli, Pseudomonas aeruginosa
-
Fungi (Yeast): Candida albicans
-
Fungi (Filamentous): Aspergillus niger
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized microbial suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Perform serial dilutions of this compound in a 96-well microplate containing the broth.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Herbicidal Activity Screening
Certain benzimidazoles have been developed as commercial herbicides.
3.2.1. Experimental Protocol: Seed Germination and Seedling Growth Assay
This whole-organism assay provides a preliminary indication of herbicidal activity.
Plant Species:
-
Monocot: Lolium rigidum (Ryegrass)
-
Dicot: Amaranthus retroflexus (Pigweed)
Step-by-Step Methodology:
-
Treatment Preparation: Prepare different concentrations of this compound in a suitable solvent with a surfactant.
-
Seed Treatment: Place seeds on filter paper in petri dishes and moisten with the treatment solutions.
-
Incubation: Incubate the petri dishes in a growth chamber with controlled light and temperature for 7-14 days.
-
Data Collection: Measure the germination rate, root length, and shoot length.
-
Data Analysis: Compare the measurements of the treated groups to a vehicle control to determine the percentage of inhibition.
Insecticidal Activity Screening
The trifluoromethyl group is present in several commercial insecticides, suggesting this as a potential area of activity.
3.3.1. Experimental Protocol: Larval Toxicity Assay
This assay assesses the toxicity of the compound to a model insect larva.
Insect Species:
-
Spodoptera littoralis (Cotton Leafworm) or Drosophila melanogaster (Fruit Fly) larvae.
Step-by-Step Methodology:
-
Diet Preparation: Incorporate various concentrations of this compound into an artificial insect diet.
-
Larval Exposure: Place a known number of larvae in each container with the treated diet.
-
Incubation: Maintain the containers under controlled environmental conditions.
-
Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours.
-
Data Analysis: Calculate the LC₅₀ (lethal concentration for 50% of the population).
Logical Progression of Tiered Bioactivity Screening
Section 4: Concluding Remarks and Future Directions
The initial bioactivity screening of a novel compound like this compound is a critical, hypothesis-generating phase of research. The tiered approach outlined in this guide, starting with broad cytotoxicity and progressing to more specific assays, provides a robust framework for efficiently identifying and characterizing its potential biological activities. A positive "hit" in any of these screens does not signify the end of the journey but rather the beginning of a more focused investigation into the mechanism of action, structure-activity relationships, and in vivo efficacy. The combination of the benzimidazole core with N-allyl and 2-trifluoromethyl substituents presents a compelling case for dedicated screening efforts, with a high potential for discovering novel bioactive properties.
References
- Note: As this is a hypothetical guide for a novel compound, direct references for its bioactivity are not available. The following are representative authoritative sources for the methodologies and compound classes discussed.
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
CLSI. (2020). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th ed. Clinical and Laboratory Standards Institute. [Link]
-
Shaner, D. L., & Reider, M. L. (1986). Protoporphyrinogen Oxidase Inhibition by Acifluorfen-methyl. Pesticide Biochemistry and Physiology, 25(3), 340-348. [Link]
-
Bloomquist, J. R. (2018). Insecticidal and repellent properties of novel trifluoromethylphenyl amides II. Pesticide Biochemistry and Physiology, 151, 40-46. [Link]
-
Kamal, A., et al. (2015). Benzimidazole-oxindole conjugates: Design, synthesis and biological evaluation as potential anticancer agents. European Journal of Medicinal Chemistry, 92, 332-345. [Link]
The Trifluoromethyl Benzimidazole Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Privileged Scaffold and the Power of Fluorine
In the landscape of medicinal chemistry, the benzimidazole core stands as a "privileged scaffold".[1] Its structural resemblance to endogenous purines allows it to interact with a multitude of biological targets, making it a cornerstone in the development of therapeutics for a wide array of diseases.[1][2] When this versatile heterocycle is strategically functionalized with a trifluoromethyl (CF3) group, a powerful synergy emerges. The unique electronic properties of the CF3 group—its high electronegativity, metabolic stability, and ability to enhance lipophilicity—profoundly modulate the biological activity of the parent benzimidazole.[3][4][5] This strategic incorporation of fluorine has led to the development of potent anticancer, antimicrobial, and antiparasitic agents.[6][7][8]
This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will dissect the structure-activity relationships (SAR) of trifluoromethyl benzimidazoles. We will move beyond a mere cataloging of compounds to explore the causal relationships between molecular architecture and biological function. By understanding the "why" behind the activity, this guide aims to empower the rational design of next-generation therapeutics based on this remarkable scaffold.
The Strategic Importance of the Trifluoromethyl Group
The trifluoromethyl group is often considered a "bioisostere" for a methyl or chloro group, but its influence extends far beyond simple steric replacement.[9] Its potent electron-withdrawing nature significantly alters the pKa of the benzimidazole ring, influencing its ability to participate in hydrogen bonding and other non-covalent interactions within a biological target's binding site.[4] Furthermore, the C-F bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic oxidation, a common route of drug deactivation.[5] This enhanced metabolic stability often translates to improved pharmacokinetic profiles, such as longer in vivo half-lives.[4]
The lipophilicity-enhancing effect of the trifluoromethyl group can also improve a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[5][10] However, this is a delicate balance, as excessive lipophilicity can lead to poor solubility and off-target toxicity. The art of drug design with trifluoromethyl benzimidazoles lies in harnessing these beneficial properties while maintaining a favorable overall physicochemical profile.
Dissecting the Structure-Activity Relationship: A Positional Analysis
The biological activity of trifluoromethyl benzimidazoles is exquisitely sensitive to the nature and position of substituents on the benzimidazole core. The following sections will explore the SAR at key positions, drawing on data from anticancer and antimicrobial studies.
The Crucial C-2 Position: The Trifluoromethyl Anchor
The placement of the trifluoromethyl group at the C-2 position is a common and highly effective strategy. This position is synthetically accessible and directly influences the electronic character of the imidazole portion of the scaffold.
The N-1 Position: Tailoring Specificity and Physicochemical Properties
Substitutions at the N-1 position of the benzimidazole ring are critical for modulating a compound's interaction with its target and for optimizing its drug-like properties.
-
Anticancer Activity: In the context of anticancer agents, N-1 substitution with various alkyl and aryl groups has been extensively explored. For instance, studies have shown that introducing a benzyl group at the N-1 position can enhance cytotoxicity. The rationale behind this is that the benzyl group can engage in additional hydrophobic or π-π stacking interactions within the target protein's binding pocket. Further substitution on the benzyl ring itself can fine-tune this activity. For example, electron-withdrawing groups on the benzyl ring can sometimes improve potency. In a series of N-substituted-2-(trifluoromethyl)benzimidazoles designed as EGFR/VEGFR2 dual inhibitors, specific N-alkyl acetamide derivatives demonstrated potent cytotoxicity, with one compound exhibiting an IC50 value of 0.51 μM against MCF-7 cells.[2] This highlights the importance of the N-1 substituent in achieving high-affinity binding.
-
Antimicrobial Activity: For antimicrobial applications, the N-1 substituent plays a key role in penetrating the bacterial cell wall and interacting with intracellular targets. Studies on fluorinated benzimidazole derivatives have indicated that N-1 alkylation can influence the spectrum of activity.[11]
The C-5 and C-6 Positions: Fine-Tuning Potency and Selectivity
Modifications to the benzo portion of the benzimidazole ring, specifically at the C-5 and C-6 positions, offer another avenue for optimizing biological activity.
-
Anticancer Activity: Halogenation at the C-5 and C-6 positions, particularly with chlorine, has been shown to significantly enhance the anticancer and androgen receptor antagonist activity of 2-trifluoromethyl benzimidazoles.[12] These electron-withdrawing groups can alter the electronic distribution of the entire scaffold, potentially improving binding affinity and metabolic stability.
-
Antimicrobial Activity: In the realm of antimicrobial agents, SAR studies have revealed that the introduction of a methyl group at the C-5 position can enhance antifungal activity against Candida parapsilosis.[11] The presence of halogen substituents at these positions has also been shown to be beneficial for broad-spectrum antimicrobial activity.[13]
Table 1: Illustrative SAR Data for Trifluoromethyl Benzimidazoles
| Compound ID | N-1 Substituent | C-5/C-6 Substituents | Target/Assay | Activity (IC50/MIC) | Reference |
| Anticancer | |||||
| Compound 7d | -CH2CONH(CH2)3CH3 | H | MCF-7 Cytotoxicity | 0.51 µM | [2] |
| Benzimidazole 1 | H | 5,6-dichloro | Androgen Receptor | ID50 = 0.15 mg/day | [12] |
| Antimicrobial | |||||
| Compound 18 | H | 5-methyl | B. subtilis | 7.81 µg/mL | [11] |
| Compound 18 | H | 5-methyl | Gram-negative bacteria | 31.25 µg/mL | [11] |
Key Biological Targets and Mechanisms of Action
The diverse biological activities of trifluoromethyl benzimidazoles stem from their ability to interact with a range of critical cellular targets.
Oncology: Targeting Key Signaling Pathways and Cellular Machinery
In cancer therapy, trifluoromethyl benzimidazoles have demonstrated efficacy by targeting key proteins involved in cell growth, proliferation, and survival.
-
EGFR and VEGFR-2 Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are receptor tyrosine kinases that play pivotal roles in cancer progression.[9][14] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation, while VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[9][14] Trifluoromethyl benzimidazoles have been designed as dual inhibitors of EGFR and VEGFR-2.[2] Molecular docking studies suggest that the benzimidazole scaffold can fit into the ATP-binding pocket of these kinases, with the trifluoromethyl group often making key hydrophobic interactions.[3][10][15]
-
Tubulin Polymerization Inhibition: Microtubules are dynamic polymers of α- and β-tubulin that form the mitotic spindle, a structure essential for chromosome segregation during cell division.[2][4] Disruption of microtubule dynamics is a well-established anticancer strategy.[2] Many benzimidazole derivatives, including some with trifluoromethyl groups, act as tubulin polymerization inhibitors by binding to the colchicine binding site on β-tubulin.[16][17] This binding prevents the assembly of tubulin into microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2]
Experimental Protocols: A Framework for Discovery and Evaluation
The following sections provide standardized, step-by-step methodologies for the synthesis and biological evaluation of trifluoromethyl benzimidazoles. These protocols are designed to be self-validating, with built-in controls to ensure data integrity.
Synthesis of 2-Trifluoromethyl Benzimidazoles: A General Protocol
A common and effective method for the synthesis of 2-trifluoromethyl benzimidazoles involves the condensation of an appropriately substituted o-phenylenediamine with trifluoroacetic acid or its derivatives.[11][18][19]
Step 1: Reaction Setup
-
To a round-bottom flask, add the substituted o-phenylenediamine (1.0 eq).
-
Add a suitable solvent, such as 4M HCl or a polyphosphoric acid.
-
Add trifluoroacetic acid (1.1 - 1.5 eq).
Step 2: Reaction
-
Heat the reaction mixture to reflux (typically 100-150 °C) for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-cold water or a solution of sodium bicarbonate to neutralize the acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Biological Evaluation: Standardized Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Step 1: Cell Seeding
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
Step 2: Compound Treatment
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate for 48-72 hours.
Step 3: MTT Addition and Incubation
-
Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Step 4: Solubilization and Absorbance Reading
-
Add a solubilizing agent (e.g., 100 µL of DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Step 5: Data Analysis
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[20][21]
Step 1: Preparation of Inoculum
-
Grow the microbial strain (bacterial or fungal) in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard).
Step 2: Compound Dilution
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
Step 3: Inoculation
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
Step 4: Incubation
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
Step 5: Determination of MIC
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[12][22][23]
Step 1: Reagent Preparation
-
Reconstitute purified tubulin in a general tubulin buffer.
-
Prepare a reaction mixture containing tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules. Keep on ice.
Step 2: Assay Setup
-
In a 96-well plate, add the test compounds at various concentrations. Include a vehicle control, a known inhibitor (e.g., nocodazole), and a known stabilizer (e.g., paclitaxel).
Step 3: Initiation and Monitoring of Polymerization
-
Initiate the polymerization reaction by adding the cold tubulin reaction mixture to the wells and immediately placing the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the increase in fluorescence over time (e.g., every minute for 60-90 minutes).
Step 4: Data Analysis
-
Plot the fluorescence intensity as a function of time.
-
Compare the polymerization curves of the test compounds to the controls to determine if they inhibit or enhance tubulin polymerization.
-
Calculate the IC50 for inhibition of polymerization.
Conclusion and Future Perspectives
The trifluoromethyl benzimidazole scaffold represents a highly fruitful area for drug discovery. A deep understanding of its structure-activity relationships is paramount for the rational design of novel and more effective therapeutic agents. The strategic placement of the trifluoromethyl group, coupled with tailored substitutions at the N-1, C-5, and C-6 positions, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research in this field will likely focus on several key areas:
-
Novel Scaffolds and Hybrid Molecules: The conjugation of the trifluoromethyl benzimidazole core with other pharmacophores to create hybrid molecules with dual or synergistic mechanisms of action.
-
Targeting Drug Resistance: The development of derivatives that can overcome known drug resistance mechanisms, such as mutations in target proteins or the upregulation of efflux pumps.
-
Advanced Formulation and Delivery: The use of novel drug delivery systems to improve the solubility, bioavailability, and tumor-targeting of potent but poorly soluble trifluoromethyl benzimidazole derivatives.
By leveraging the foundational SAR principles outlined in this guide and embracing innovative medicinal chemistry strategies, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.
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Methodological & Application
Synthesis Protocol for 1-Allyl-2-(trifluoromethyl)benzimidazole: An Application Note for Medicinal Chemistry and Drug Development
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 1-Allyl-2-(trifluoromethyl)benzimidazole, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The trifluoromethyl group at the C2-position and the allyl group at the N1-position of the benzimidazole core are crucial pharmacophores that can modulate the biological activity of the molecule. This guide details a robust two-step synthetic route, commencing with the synthesis of the 2-(trifluoromethyl)benzimidazole precursor, followed by its N-alkylation. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a self-validating system for protocol integrity, and comprehensive references to authoritative sources.
Introduction and Significance
Benzimidazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[3] Concurrently, N-alkylation of the benzimidazole core allows for the introduction of various functional groups that can further modulate the compound's pharmacokinetic and pharmacodynamic profiles. The allyl group, in particular, can serve as a handle for further chemical modifications or may directly contribute to the biological activity. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Synthesis of 2-(Trifluoromethyl)benzimidazole. This involves the condensation of o-phenylenediamine with trifluoroacetic acid.
-
Step 2: N-Allylation of 2-(Trifluoromethyl)benzimidazole. The precursor is then alkylated with allyl bromide in the presence of a base to yield the final product.
Sources
Application Notes & Protocols: N-Alkylation of 2-(Trifluoromethyl)benzimidazole
Introduction: The Significance of the 2-(Trifluoromethyl)benzimidazole Scaffold
The benzimidazole core is a renowned "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning antiulcer, anticancer, and antiviral applications.[1] The introduction of a trifluoromethyl (-CF3) group at the 2-position dramatically modulates the electronic properties of the heterocyclic ring. The potent electron-withdrawing nature of the -CF3 group enhances the acidity of the N-H proton, influences metabolic stability, and can improve pharmacokinetic properties such as membrane permeability and bioavailability.
Consequently, 2-(trifluoromethyl)benzimidazole derivatives are actively explored as potent inhibitors of crucial biological targets. For instance, various N-substituted derivatives have shown promise as EGFR/VEGFR2 dual inhibitors for cancer therapy, antiparasitic agents, and multi-target-directed agents with antiproliferative and antimicrobial activities.[2][3][4] The functionalization of the benzimidazole nitrogen (N-alkylation or N-arylation) is a primary strategy for tuning the scaffold's biological activity, lipophilicity, and target engagement.[1][4] This guide provides a detailed overview of the core principles and proven methodologies for the N-alkylation of this vital heterocyclic system.
Mechanistic Principles & Regioselectivity
The N-alkylation of 2-(trifluoromethyl)benzimidazole proceeds via the nucleophilic attack of a nitrogen atom on an electrophilic alkylating agent. The initial and critical step is the deprotonation of the N-H proton to form the benzimidazolide anion. This anion is a resonance-stabilized ambident nucleophile, meaning the negative charge is delocalized over both nitrogen atoms (N1 and N3).
Caption: Deprotonation and resonance of the benzimidazolide anion.
Alkylation can therefore occur at either nitrogen, leading to a mixture of N1 and N3 isomers. For an unsubstituted benzimidazole, these positions are equivalent. However, if the benzene ring is substituted, two distinct regioisomers are possible. The regiochemical outcome is a delicate interplay of several factors:
-
Steric Hindrance: Bulky substituents on the benzimidazole ring or the alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[5]
-
Electronic Effects: The electron-withdrawing -CF3 group at C2 increases the acidity of the N-H proton, facilitating deprotonation. However, it also influences the electron density at N1 and N3 in the anion.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the N1/N2 ratio.[5] For instance, the use of sodium hydride in THF often promotes high N1 selectivity, potentially through coordination of the sodium cation.[5][6]
Methodologies for N-Alkylation & N-Arylation
Several robust methods exist for the N-functionalization of benzimidazoles, each with distinct advantages. The choice depends on the nature of the alkylating agent, substrate compatibility, and desired scale.
Classical S_N2 Alkylation with Alkyl Halides
This is the most direct and widely used method, involving the reaction of the benzimidazolide anion with an alkyl halide (R-X, where X = I, Br, Cl).[7]
Principle: The reaction is a standard nucleophilic substitution. A base is used to generate the nucleophilic anion, which then displaces the halide from the alkylating agent.
Key Reagents:
-
Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) offer irreversible deprotonation, often leading to high yields and clean reactions.[7] Weaker inorganic bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are also effective, particularly for activated alkyl halides, and offer milder conditions.[7]
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the base without interfering with the nucleophile.
Caption: General workflow for classical N-alkylation.
Phase-Transfer Catalysis (PTC)
PTC provides a greener and often more efficient alternative to classical methods, especially for large-scale synthesis.[1] It avoids the need for strictly anhydrous conditions and strong bases like NaH.[8]
Principle: The reaction occurs in a biphasic system (e.g., solid-liquid or liquid-liquid). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the benzimidazolide anion from the aqueous or solid phase into the organic phase where it can react with the alkyl halide.[8][9]
Advantages:
-
Milder reaction conditions.[1]
-
Use of inexpensive and safer bases like aqueous KOH or solid K2CO3.[10]
-
Simplified work-up procedures and reduced use of volatile organic solvents.[1][11]
Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for N-alkylation using alcohols as the alkylating agent, which are often more readily available and less hazardous than alkyl halides.[12] This method is particularly valuable for synthesizing complex molecules and proceeds with a predictable inversion of stereochemistry at the alcohol's carbon center.[13][14]
Principle: This is a redox-based reaction. A phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (e.g., DEAD or DIAD) activate the alcohol.[13] The benzimidazole nitrogen then acts as the nucleophile, displacing the activated hydroxyl group.
Caption: Simplified mechanism of the Mitsunobu reaction.
Considerations: A key advantage is the mild reaction conditions.[12] However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazide byproduct, which can sometimes complicate purification.[13]
Advanced Methods: N-Arylation
For drug development professionals, creating C-N bonds to aryl groups is crucial. Modern cross-coupling reactions have largely replaced harsher classical methods.
-
Ullmann Condensation: This copper-catalyzed reaction couples benzimidazoles with aryl halides.[15] While traditional conditions were harsh, modern protocols use ligands and milder conditions, sometimes even in green solvents like ethylene glycol or water.[1]
-
Buchwald-Hartwig Amination: A highly versatile palladium-catalyzed cross-coupling reaction between an amine (the benzimidazole) and an aryl halide or triflate.[16] The development of sophisticated phosphine ligands has enabled this reaction to tolerate a vast range of functional groups, making it a cornerstone of modern medicinal chemistry.[16][17][18]
Comparative Analysis of N-Alkylation Methods
| Method | Alkylating Agent | Typical Base | Pros | Cons | Key Reference(s) |
| Classical S_N2 | Alkyl Halides | NaH, K2CO3, Cs2CO3 | Simple, direct, widely applicable, strong driving force with NaH. | Requires anhydrous conditions with NaH; potential for side reactions. | [7] |
| Phase-Transfer (PTC) | Alkyl Halides | KOH (aq), K2CO3 (s) | Milder conditions, no need for anhydrous solvents, scalable, often greener. | Catalyst can sometimes be difficult to remove; reaction rates can be slower. | [1][8][10] |
| Mitsunobu Reaction | Alcohols | N/A (Redox) | Uses readily available alcohols, mild conditions, stereochemical inversion. | Stoichiometric byproducts (phosphine oxide, hydrazide) complicate purification. | [13][14] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle strong bases like NaH and flammable solvents with extreme care.
Protocol 1: Classical N-Alkylation using NaH and an Alkyl Halide
This protocol describes the synthesis of 1-benzyl-2-(trifluoromethyl)-1H-benzimidazole.
Materials:
-
2-(Trifluoromethyl)-1H-benzimidazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl bromide (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 2-(trifluoromethyl)-1H-benzimidazole.
-
Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add benzyl bromide dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-6 hours, monitoring by TLC until the starting material is consumed.
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.
Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)
This protocol describes the synthesis of 1-butyl-2-(trifluoromethyl)-1H-benzimidazole.
Materials:
-
2-(Trifluoromethyl)-1H-benzimidazole (1.0 equiv)
-
1-Bromobutane (1.5 equiv)
-
Potassium hydroxide (KOH, 3.0 equiv)
-
Tetrabutylammonium bromide (TBAB, 0.1 equiv)
-
Toluene
-
Water
Procedure:
-
Combine 2-(trifluoromethyl)-1H-benzimidazole, toluene, 1-bromobutane, and TBAB in a round-bottom flask.
-
In a separate beaker, dissolve KOH in water to create a 50% (w/w) solution.
-
Add the aqueous KOH solution to the reaction flask.
-
Heat the biphasic mixture to 70-80 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and dilute with water and toluene.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with toluene (1x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash chromatography to obtain the product.
Conclusion
The N-alkylation of 2-(trifluoromethyl)benzimidazole is a fundamental transformation for accessing novel chemical entities in drug discovery and development. The choice of methodology—from classical S_N2 reactions and efficient phase-transfer catalysis to the versatile Mitsunobu reaction—should be guided by the specific substrate, the nature of the desired alkyl group, and the scale of the synthesis. By understanding the underlying mechanistic principles and the practical considerations of each protocol, researchers can effectively synthesize a diverse library of N-substituted derivatives for biological evaluation.
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Application Note & Protocols for the Synthesis of Benzimidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The benzimidazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of therapeutic applications.[1][2][3] Its structural resemblance to natural purines allows it to interact with various biological targets, leading to activities such as antiulcer, anthelmintic, anticancer, and antihistaminic properties.[2][4] This document provides a comprehensive guide to the experimental synthesis of benzimidazole derivatives, detailing both classical and modern, eco-friendly protocols. It explains the rationale behind procedural steps, offers detailed workflows, and outlines methods for structural characterization to ensure scientific rigor and reproducibility.
Introduction to Benzimidazole Synthesis
The synthesis of the benzimidazole ring system is a cornerstone of heterocyclic chemistry. The bicyclic structure, formed by the fusion of benzene and imidazole rings, is remarkably stable and resistant to cleavage by strong acids, alkalis, or reduction, except under extreme conditions.[5][6] The two primary classical routes for its synthesis are the Phillips-Ladenburg and Weidenhagen reactions.
-
Phillips-Ladenburg Reaction: This method involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under dehydrating conditions, often requiring strong acids and high temperatures.[7][8][9][10]
-
Weidenhagen Reaction: This approach utilizes the condensation of an o-phenylenediamine with an aldehyde, typically in the presence of an oxidizing agent to facilitate the final cyclization step.[8][9][11]
While effective, these traditional methods often suffer from harsh reaction conditions, long reaction times, and the use of hazardous reagents.[4] In response, the field has shifted towards "Green Chemistry" principles, leading to the development of more efficient and environmentally benign protocols.[4][12][13] Modern approaches frequently employ microwave irradiation, ultrasound, reusable catalysts (such as nanocatalysts or zeolites), and alternative solvent systems like ionic liquids to improve yields, reduce reaction times, and simplify work-up procedures.[12][14][15][16][17][18]
Core Reaction Mechanism: Oxidative Cyclocondensation
The most common modern strategy involves the one-pot condensation of an o-phenylenediamine with an aldehyde. The reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring. Air is often a sufficient oxidant in many catalytic systems.
Caption: General mechanism for benzimidazole synthesis from o-phenylenediamine and an aldehyde.
Comparative Overview of Synthetic Protocols
The choice of synthetic method depends on factors such as substrate scope, desired efficiency, available equipment, and environmental considerations.
| Method | Key Reagents/Catalyst | Conditions | Time | Typical Yields | Reference(s) |
| Phillips-Ladenburg | Carboxylic Acid, 4M HCl or PPA | Reflux / High Temperature (100-180°C) | 4-12 hours | 60-85% | [7][8][19] |
| Aldehyde Condensation | Aldehyde, Oxidant (e.g., H₂O₂, Air) | Room Temp to 90°C | 2-6 hours | 75-95% | [11][20] |
| Microwave-Assisted | Aldehyde or Carboxylic Acid, Catalyst (optional) | Microwave Irradiation (e.g., 50-700W) | 2-10 minutes | 85-98% | [16][21][22][23] |
| Ultrasound-Assisted | Aldehyde, Nanocatalyst (e.g., ZnFe₂O₄) | Ultrasonic Irradiation, Room Temp | 20-30 minutes | 88-92% | [14] |
| Ionic Liquid | Aldehyde, Ionic Liquid (e.g., [bmim]HSO₄) | 120°C or Microwave | 5 min - 3 hrs | 90-95% | [12][24][25][26] |
Detailed Experimental Protocols
Protocol 1: Classical Synthesis via Phillips-Ladenburg Condensation
This protocol describes the synthesis of 2-substituted benzimidazoles by the condensation of an o-phenylenediamine with a carboxylic acid using a strong acid catalyst.
Rationale: The strong acid (e.g., 4M HCl) protonates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. The subsequent cyclization and dehydration are driven by heating under reflux.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Substituted Carboxylic Acid (1.0 eq)
-
4M Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA)
-
10% Sodium Hydroxide (NaOH) solution
-
Ethanol/Water for recrystallization
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (e.g., 1.08 g, 10 mmol) and the desired carboxylic acid (10 mmol).
-
Acid Addition: Carefully add 20 mL of 4M HCl. The mixture will likely become a thick slurry.
-
Reflux: Heat the mixture to reflux (approximately 100-110°C) using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate:Hexane 1:2).[27]
-
Neutralization: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then place it in an ice bath.
-
Precipitation: Slowly neutralize the reaction mixture by adding 10% NaOH solution dropwise with constant stirring until the pH is approximately 7-8. The product will precipitate out as a solid.
-
Isolation: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 2-substituted benzimidazole.[21]
-
Drying & Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Modern Microwave-Assisted One-Pot Synthesis
This protocol details a rapid, efficient, and environmentally friendly synthesis of 2-substituted benzimidazoles from an o-phenylenediamine and an aldehyde using microwave irradiation. This method often proceeds without a catalyst and under solvent-free conditions.[16][22]
Rationale: Microwave irradiation provides rapid, uniform heating, which dramatically accelerates the rate of the condensation, cyclization, and oxidation steps.[23] This often eliminates the need for harsh acid catalysts and long reaction times, aligning with the principles of green chemistry.[4][13]
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Substituted Aldehyde (1.0 eq)
-
Ethanol (as solvent, can sometimes be omitted for solvent-free conditions)
-
Microwave Synthesizer
Procedure:
-
Reactant Mixture: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine o-phenylenediamine (e.g., 0.54 g, 5 mmol) and the desired aldehyde (5 mmol).
-
Solvent (Optional): Add a minimal amount of ethanol (e.g., 2 mL) to create a slurry. Some protocols are entirely solvent-free.[22]
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture for 5-10 minutes at a set temperature (e.g., 100-120°C) or power (e.g., 100-300W).[16][21] Monitor the internal pressure to ensure it remains within safe limits.
-
Cooling & Isolation: Once the irradiation cycle is complete, allow the vessel to cool to room temperature. The product often crystallizes directly in the vessel.
-
Work-up: Add cold water to the reaction mixture to precipitate the product fully. Collect the solid by vacuum filtration and wash with water.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol.
-
Drying & Characterization: Dry the purified product and confirm its structure and purity via spectroscopic methods (IR, NMR, MS).
General Laboratory Workflow
The overall process from starting materials to a fully characterized final product follows a systematic workflow.
Caption: Standard experimental workflow for benzimidazole synthesis and characterization.
Product Characterization
Unambiguous characterization is critical to validate the synthesis of the target benzimidazole derivative.
-
¹H NMR Spectroscopy: This is the primary tool for structural elucidation. Key signals include the N-H proton, which typically appears as a broad singlet in the downfield region (δ 12.0-13.6 ppm in DMSO-d₆), and distinct aromatic protons whose splitting patterns reveal the substitution on the benzene ring.[28]
-
Infrared (IR) Spectroscopy: IR spectra are used to identify key functional groups. Look for the N-H stretching vibration (around 3100-3400 cm⁻¹), C=N stretching (around 1590-1650 cm⁻¹), and aromatic C=C stretching (around 1400-1600 cm⁻¹).[29][30][31]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound, identified by the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺).[29][30]
By following these detailed protocols and analytical procedures, researchers can reliably synthesize and validate a wide range of benzimidazole derivatives for applications in drug discovery and materials science.
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Application Notes and Protocols for the In Vitro Characterization of 1-Allyl-2-(trifluoromethyl)benzimidazole
Introduction: Unveiling the Potential of a Novel Benzimidazole Scaffold
The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural resemblance to natural purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications including anticancer, antimicrobial, antiviral, and anti-inflammatory effects[1][2][3]. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved potency and pharmacokinetic properties[4][5][6]. Furthermore, the N-allyl substitution can influence the compound's steric and electronic profile, potentially modulating its interaction with target proteins[3][7].
This document provides a comprehensive guide for the initial in vitro characterization of 1-Allyl-2-(trifluoromethyl)benzimidazole , a novel compound with unexplored biological activities. As its specific mechanism of action is yet to be elucidated, we present a logical, stepwise approach for researchers, scientists, and drug development professionals to systematically evaluate its potential. The following protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice.
Part 1: Foundational Steps - Compound Management and Preparation
Before embarking on biological assays, it is imperative to establish the fundamental physicochemical properties of this compound. These initial steps are critical for ensuring the reliability and reproducibility of all subsequent in vitro experiments.
Purity Assessment
The purity of the test compound is paramount. Impurities can lead to misleading results, either by exerting their own biological effects or by interfering with the assay itself.
-
Recommendation: Verify the purity of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometry (MS) detector and/or Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥95% is recommended for initial screening assays.
Solubility and Stability Assessment
A compound's solubility and stability in the chosen assay buffer are critical parameters that dictate its bioavailability in an in vitro setting[8][9][10][11]. Poor solubility can lead to an overestimation of IC50 values, while instability can result in a loss of activity over the course of an experiment.
-
Key Insight: Many drug discovery experiments are conducted under "kinetic" solubility conditions, where a concentrated stock solution in an organic solvent (typically DMSO) is diluted into an aqueous buffer[10][12]. It is crucial to determine the concentration at which the compound remains in solution under these conditions.
Protocol 1: Kinetic Solubility and Stability Assessment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: Serially dilute the stock solution in the primary aqueous buffer to be used for your biological assays (e.g., Phosphate-Buffered Saline (PBS) or cell culture medium).
-
Incubation: Incubate the dilutions at the intended experimental temperature (e.g., 37°C) for a duration that reflects the longest assay endpoint (e.g., 72 hours).
-
Visual and Instrumental Analysis:
-
Stability Analysis: At various time points (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC to check for the appearance of degradation products.
Preparation of Stock Solutions for Assays
Consistent and accurate preparation of stock solutions is fundamental for dose-response experiments.
Protocol 2: Stock Solution Preparation
-
Accurately weigh a sufficient amount of this compound and dissolve it in 100% DMSO to create a high-concentration primary stock (e.g., 20 mM). Ensure complete dissolution, using sonication if necessary.
-
Aliquot the primary stock into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
On the day of the experiment, thaw an aliquot and prepare intermediate dilutions in cell culture medium or assay buffer. The final concentration of DMSO in the assay should be kept constant across all wells and should typically not exceed 0.5% to avoid solvent-induced artifacts.
Part 2: Preliminary Cytotoxicity Profiling
A primary step in characterizing a novel compound is to determine its effect on cell viability. This establishes the concentration range over which the compound is cytotoxic and informs the concentrations to be used in subsequent, more specific assays. Tetrazolium reduction assays like the MTT and XTT assays are reliable, high-throughput methods for this purpose[13][14][15][16][17].
**dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];
} } Caption: General workflow for determining compound cytotoxicity.
Protocol 3: MTT Cell Viability Assay [13][17]
-
Cell Seeding: Seed a panel of representative human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer) and a non-cancerous cell line (e.g., HEK-293) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 3-4 hours.[14][16]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.[14][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
| Hypothetical Cell Line | Treatment Duration | IC50 (µM) |
| MCF-7 | 48h | 12.5 |
| DU-145 | 48h | 8.2 |
| HEK-293 | 48h | > 50 |
This table presents hypothetical data for illustrative purposes.
Part 3: Screening for Primary Biological Activities
Based on the known activities of benzimidazole derivatives, initial screening should focus on antiproliferative, enzyme inhibitory, and antimicrobial effects.
Antiproliferative Activity
The cytotoxicity data obtained from Protocol 3 provides a direct measure of the compound's antiproliferative potential against cancer cell lines. A low micromolar IC50 value against cancer cells with a significantly higher IC50 against non-cancerous cells would indicate selective anticancer activity.[18][19]
Enzyme Inhibition Assays
Benzimidazole derivatives are known to inhibit various enzymes, including kinases and metabolic enzymes like xanthine oxidase.[20][21][22] A generic enzyme inhibition assay protocol is provided below, which can be adapted to a specific enzyme of interest.
**dot graph TD { rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853"];
} } Caption: Hypothetical inhibition of a kinase signaling pathway.
Protocol 4: In Vitro Enzyme Inhibition Assay (General Protocol) [23][24]
-
Assay Components: In a suitable microplate, combine the assay buffer, the purified enzyme of interest, and varying concentrations of this compound. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme, to allow for binding to occur.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the initial reaction rates (V0) for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
| Hypothetical Enzyme Target | IC50 (µM) |
| EGFR Kinase | 5.8 |
| Xanthine Oxidase | 21.3 |
This table presents hypothetical data for illustrative purposes.
Part 4: Investigating the Mechanism of Action
Should initial screening reveal potent antiproliferative activity, the next logical step is to investigate the underlying mechanism.
Cell Cycle Analysis
Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell division.[18]
Protocol 5: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Treat a selected cancer cell line (e.g., DU-145) with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Rehydrate the cells and stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI) in the presence of RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A significant increase in the percentage of cells in a particular phase compared to the vehicle-treated control indicates cell cycle arrest.
Reporter Gene Assays
To investigate the effect of the compound on a specific signaling pathway, a reporter gene assay can be employed.[25][26][27][28][29] These assays are highly sensitive and can provide insights into whether the compound modulates the activity of specific transcription factors.
Protocol 6: NF-κB Reporter Gene Assay
-
Cell Transfection: Use a cell line that has been stably or transiently transfected with a reporter construct. This construct typically contains a promoter with multiple NF-κB binding sites upstream of a reporter gene, such as luciferase.[26]
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat them with various concentrations of this compound.
-
Pathway Stimulation: After a pre-incubation period with the compound, stimulate the NF-κB pathway using an appropriate agonist (e.g., TNF-α).
-
Cell Lysis and Luciferase Assay: After the stimulation period, lyse the cells and add a luciferin substrate.
-
Luminescence Measurement: Measure the light output using a luminometer. A decrease in luminescence in the compound-treated, TNF-α stimulated cells compared to the TNF-α stimulated control indicates inhibition of the NF-κB pathway.
Conclusion
The protocols and strategies outlined in this document provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its physicochemical properties, cytotoxicity, and potential biological activities, researchers can efficiently determine its therapeutic potential and guide further preclinical development. The benzimidazole scaffold continues to be a rich source of novel therapeutic agents, and a thorough investigation of this new derivative is a worthwhile endeavor.
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- Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation. (n.d.). MDPI.
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- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). PMC.
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cell-based assay protocol for 1-Allyl-2-(trifluoromethyl)benzimidazole
An Application and Protocol Guide for the Cellular Characterization of 1-Allyl-2-(trifluoromethyl)benzimidazole
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based characterization of this compound. This guide provides a strategic framework and detailed protocols to assess the compound's biological activity, focusing on its potential as an antiproliferative agent.
Introduction: The Therapeutic Potential of Benzimidazole Scaffolds
The benzimidazole ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities, including anticancer, antiviral, antifungal, and antihypertensive effects.[1][2] The incorporation of a trifluoromethyl (-CF3) group, as seen in this compound, is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity.[3] Several studies have reported that fluoro-substituted benzimidazole derivatives exhibit significant antiproliferative activity against various cancer cell lines.[3][4]
Given the established anticancer potential of this chemical class, it is logical to hypothesize that this compound may exert cytotoxic or cytostatic effects on cancer cells. This guide outlines a systematic, multi-assay approach to test this hypothesis, starting with a broad assessment of cytotoxicity and progressing to more detailed mechanistic studies of cell death and cell cycle progression.
Part 1: Initial Assessment of Cytotoxicity using Metabolic Assays
The first step in characterizing a novel compound is to determine its effect on cell viability and establish a dose-response relationship. Colorimetric assays that measure metabolic activity are robust, high-throughput methods for this purpose.[5] We will detail the protocols for two of the most common tetrazolium reduction assays: MTT and XTT.[6]
Scientific Rationale
Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce tetrazolium salts into colored formazan products.[7] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This salt is reduced to an insoluble purple formazan, which must be solubilized before measurement.[8]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): XTT is reduced to a water-soluble orange formazan, simplifying the protocol by eliminating the solubilization step.
Experimental Workflow: Cytotoxicity Assessment
Caption: Principle of differentiating cell populations with Annexin V/PI.
Protocol 2A: Apoptosis Detection by Annexin V/PI Flow Cytometry
[9]1. Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls. 2. Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells and centrifuge at 300 x g for 5 minutes. 3. Washing: Wash the cell pellet twice with ice-cold PBS. 4. Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. 5. Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL). 6. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. 7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 2B: Caspase-3/7 Activity Assay (Fluorometric)
[10]1. Cell Culture and Treatment: Seed cells in a 96-well, black, clear-bottom plate and treat with the compound as described above. 2. Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (or similar) according to the manufacturer's protocol. 3. Cell Lysis and Caspase Activation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. 4. Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light. 5. Measurement: Measure the luminescence of each sample using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity present.
Part 3: Cell Cycle Analysis
Antiproliferative compounds can exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing.
Scientific Rationale
Flow cytometry with Propidium Iodide (PI) staining is a standard method for analyzing the cell cycle. PI is a stoichiometric dye that binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell. [11]This allows for the quantification of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal (2N) DNA content.
-
S phase: Cells are actively replicating their DNA (between 2N and 4N).
-
G2/M phase: Cells have a doubled (4N) DNA content, having completed DNA replication.
An accumulation of cells in a particular phase following treatment suggests the compound induces cell cycle arrest at that checkpoint.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Protocol 3A: Cell Cycle Analysis by PI Staining
[12]1. Cell Culture and Treatment: Seed approximately 1 x 10^6 cells in a 60 mm dish. Treat with this compound for a specified time (e.g., 24 hours). 2. Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes. 3. Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate at 4°C for at least 30 minutes (or store at -20°C for several weeks). 4. Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 1 mL of PBS. 5. RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A (DNase-free). Incubate at 37°C for 30 minutes to ensure only DNA is stained. 6. PI Staining: Add 500 µL of PI solution (final concentration 50 µg/mL). 7. Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use appropriate software to model the cell cycle phases and quantify the percentage of cells in G0/G1, S, and G2/M.
Conclusion and Integrated Data Interpretation
-
If the compound reduces cell viability (Part 1) and increases Annexin V staining and caspase activity (Part 2), it is a cytotoxic agent that induces apoptosis.
-
If the compound reduces cell viability and causes a significant accumulation of cells in a specific phase of the cell cycle (Part 3), its primary mechanism may be cell cycle arrest.
-
The compound may also exhibit a combination of effects, such as inducing cell cycle arrest which subsequently leads to apoptosis.
This foundational dataset is crucial for making informed decisions about the therapeutic potential of this compound and guiding future preclinical development.
References
- OUCI. (n.d.). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities.
- Ersan, R. H., & Duran, N. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Bioorganic & Medicinal Chemistry Reports, 1(1), 1-7.
- Le, T. T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28246–28261. [2]22. Rivera, G., et al. (2012). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. Acta Tropica, 122(1), 16-22.
- ACG Publications. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds.
- National Institutes of Health. (2023). Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity.
- ResearchGate. (2025). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies.
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Application Notes & Protocols for the Analytical Characterization of 1-Allyl-2-(trifluoromethyl)benzimidazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Rigorous Characterization
1-Allyl-2-(trifluoromethyl)benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzimidazole core is a privileged scaffold in drug discovery, known for a wide range of biological activities, while the allyl and trifluoromethyl substituents can profoundly influence the molecule's pharmacokinetic profile, metabolic stability, and binding interactions.[1] Given its potential applications, a robust and comprehensive analytical characterization is paramount to ensure its identity, purity, and stability, which are critical for reproducible research and development.
This document provides a detailed guide to the analytical techniques for the thorough characterization of this compound. It is designed to offer both theoretical understanding and practical, step-by-step protocols for researchers.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of this compound is essential before commencing any analytical work.
| Property | Value | Source |
| CAS Number | 139591-03-0 | [2] |
| Molecular Formula | C₁₁H₉F₃N₂ | [2] |
| Molecular Weight | 226.2 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Storage | Store at room temperature | [3] |
Chromatographic Analysis: Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for its quantification in various matrices. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.
Application Note: HPLC Method Development
The development of a robust HPLC method for a novel compound like this compound requires a systematic approach. The trifluoromethyl group imparts significant hydrophobicity, making reversed-phase chromatography a suitable choice. The benzimidazole core contains a UV chromophore, allowing for straightforward detection using a UV detector.
A gradient elution is often preferred for analyzing samples with a potential mixture of compounds with varying polarities. A typical mobile phase would consist of an aqueous component (with a pH modifier like formic acid or phosphoric acid to ensure protonation of the basic nitrogen in the imidazole ring) and an organic modifier like acetonitrile or methanol.[4][5]
Protocol: Reversed-Phase HPLC for Purity Assessment
This protocol outlines a general-purpose reversed-phase HPLC method for determining the purity of this compound.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (or other suitable mobile phase modifier).
-
Sample of this compound.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample Solution: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a final concentration of approximately 1 mg/mL.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of A and B |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm[4][5] |
| Injection Volume | 10 µL |
4. Workflow:
Caption: HPLC workflow for purity analysis.
5. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Spectroscopic Characterization: Structural Elucidation
Spectroscopic techniques are crucial for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide a complete picture of the molecule's framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum will show distinct signals for the protons of the allyl group and the aromatic protons of the benzimidazole ring. The chemical shifts and coupling patterns will be characteristic of their chemical environment.[6]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. It will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group, and its chemical shift will be indicative of the electronic environment.[7]
Protocol: NMR Spectroscopic Analysis
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Sample of this compound.
2. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a high-resolution spectrum.
3. Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument protocols.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed.
4. Expected Chemical Shifts (Predicted):
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Allyl -CH₂- | ~4.8-5.0 (d) | ~45-50 |
| Allyl -CH= | ~5.8-6.0 (m) | ~130-135 |
| Allyl =CH₂ | ~5.1-5.3 (m) | ~115-120 |
| Aromatic CH | ~7.2-7.8 (m) | ~110-140 |
| Benzimidazole C2 | - | ~145-150 (q) |
| CF₃ | - | ~120-125 (q) |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Application Note: Mass Spectrometric Analysis
For a relatively volatile compound like this compound, GC-MS with electron ionization (EI) can be a suitable technique. The resulting mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions. LC-MS with electrospray ionization (ESI) is also a powerful tool, particularly for less volatile compounds or for samples that are already in solution for HPLC analysis.[8][9] The ESI mass spectrum will typically show the protonated molecule [M+H]⁺.
Protocol: GC-MS Analysis
1. Instrumentation and Materials:
-
GC-MS system with an EI source.
-
A suitable capillary column (e.g., DB-5ms).
-
Helium carrier gas.
-
Sample of this compound dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate).
2. GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-300 m/z |
3. Data Analysis:
-
Identify the molecular ion peak corresponding to the molecular weight of the compound (226.2 g/mol ).
-
Analyze the fragmentation pattern to further confirm the structure. Common fragmentations may include the loss of the allyl group or the trifluoromethyl group.
Caption: Predicted mass fragmentation pathway.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about the thermal stability and phase behavior of this compound.
Application Note: Thermal Properties
DSC can be used to determine the melting point and to detect any phase transitions. TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. This is particularly relevant for understanding the compound's stability under various processing and storage conditions.[10][11]
Protocol: DSC and TGA Analysis
1. Instrumentation:
-
DSC instrument.
-
TGA instrument.
2. Experimental Conditions:
| Parameter | DSC | TGA |
| Sample Pan | Aluminum | Alumina |
| Atmosphere | Nitrogen | Nitrogen |
| Heating Rate | 10 °C/min | 10 °C/min |
| Temperature Range | Ambient to 300 °C | Ambient to 600 °C |
3. Data Analysis:
-
DSC: Determine the onset and peak temperatures of any endothermic or exothermic events.
-
TGA: Determine the onset of decomposition temperature and the percentage of weight loss at different temperatures.
Conclusion
The analytical techniques and protocols outlined in this document provide a comprehensive framework for the thorough characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal analysis methods, researchers can confidently establish the identity, purity, and stability of this important molecule, thereby ensuring the integrity and reproducibility of their scientific investigations.
References
- HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2011). Acta Poloniae Pharmaceutica, 68(6), 823-9.
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.).
- Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025).
- HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2011). ResearchGate.
- Identification and Analysis of Halogenated Contaminants Formed in Thermal. (n.d.).
- APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. (2009). Taylor & Francis Online.
- Thermal Decomposition Studies of Halogenated Organic Compounds. (2010). Taylor & Francis Online.
- Choudhry, G. G., & Hutzinger, O. (1983).
- Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. (n.d.). EPA.
- Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo‐p‐dioxins pa. (n.d.). Taylor & Francis Online.
- 2-TRIFLUORMETHYLBENZIMIDAZOL - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2008). Semantic Scholar.
- Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. (n.d.). Beilstein Journals.
- 5-TRIFLUOROMETHYL-1H-BENZIMIDAZOLE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025). Iranian Journal of Science.
- Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. (1999). Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-77.
- (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2008). ResearchGate.
- Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. (2018). Journal of Pharmaceutical and Biomedical Analysis, 151, 357-365.
- 1-allyl-2-(trifluoromethyl) Benzimidazole - Cas No: 139591-03-0 at Best Price in Mumbai. (n.d.). IndiaMART.
- SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. (2008). Semantic Scholar.
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine.
- 2-(Trifluoromethyl)-1H-benzimidazole. (n.d.). PubChem.
- The synthesis and characterization of 1-(Allyl)-3-(2-methylbenzyl)benzimidazolium chloride: FT-IR, NMR, and DFT computational investigation. (n.d.). ResearchGate.
- Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. (n.d.).
- This compound 98% - Cas No: 139591-03-0 at Best Price in Mumbai. (n.d.). IndiaMART.
- (PDF) 2-Trifluoromethyl-1H-benzimidazole. (2012). ResearchGate.
- Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. (n.d.). PubMed.
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Topic: High-Throughput Analysis of 1-Allyl-2-(trifluoromethyl)benzimidazole: A Comparative Study and Validated Protocols Using HPLC-UV and GC-MS
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
This document provides detailed analytical methodologies for the quantification and identification of 1-Allyl-2-(trifluoromethyl)benzimidazole, a novel heterocyclic compound with potential applications in agrochemical and pharmaceutical development. Recognizing the need for robust and reliable analytical techniques in research and quality control, we present two orthogonal methods: a high-performance liquid chromatography (HPLC) method with UV detection for rapid quantification and a gas chromatography-mass spectrometry (GC-MS) method for definitive identification and structural confirmation. The protocols herein are designed for researchers, analytical chemists, and drug development professionals, offering a comprehensive guide from sample preparation to data interpretation, grounded in established scientific principles and regulatory standards.
Introduction: The Analytical Challenge
This compound is a fluorinated heterocyclic compound. Its structure presents a unique analytical challenge, combining the aromatic, slightly basic benzimidazole core with a volatile allyl group and an electron-withdrawing trifluoromethyl group. The selection of an appropriate analytical technique is therefore paramount and depends on the analytical objective—be it purity assessment, quantification in a complex matrix, or metabolite identification.
-
HPLC-UV is often the workhorse for quality control and purity analysis due to its robustness, precision, and accessibility. The benzimidazole core contains a strong chromophore, making UV detection a suitable choice.
-
GC-MS provides superior specificity and sensitivity. The compound's allyl group suggests sufficient volatility for GC, while the mass spectrometer offers unambiguous identification based on fragmentation patterns, which is critical for regulatory submissions and metabolite studies.
This guide explains the rationale behind the chosen parameters for each method, ensuring that the protocols are not just a series of steps, but a self-validating analytical system.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is optimized for the routine quantification and purity assessment of this compound in raw materials or simple formulations.
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is selected due to the moderate polarity of the target analyte. The nonpolar stationary phase (C18) will interact with the benzimidazole ring and allyl group, while a polar mobile phase allows for the elution and separation from potential impurities. The trifluoromethyl group enhances the compound's hydrophobicity, leading to good retention on a C18 column. According to international guidelines, a well-validated HPLC method is the gold standard for assay and purity determinations in pharmaceutical analysis.
Experimental Protocol: HPLC-UV
2.2.1. Instrumentation and Materials
-
HPLC System: A quaternary HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (reagent grade).
-
Standard: this compound reference standard (>99% purity).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare, add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare, add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly. The addition of formic acid helps to improve peak shape by protonating any free silanol groups on the column packing and ensuring the analyte is in a single ionic form.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the sample diluent.
2.2.3. Chromatographic Conditions
A gradient elution is employed to ensure good separation of the main peak from any early-eluting polar impurities and late-eluting nonpolar byproducts.
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 275 nm (based on the UV absorbance maximum of the benzimidazole chromophore) |
| Run Time | 15 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 |
HPLC Workflow Diagram
Application Notes & Protocols: Development of Antifungal Agents from Benzimidazole Scaffolds
Here are the detailed Application Notes and Protocols for developing antifungal agents from benzimidazole scaffolds.
Introduction: The Benzimidazole Scaffold as a Privileged Pharmacophore in Antifungal Drug Discovery
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1] This necessitates the urgent development of novel, more effective antifungal agents. In the landscape of medicinal chemistry, the benzimidazole nucleus stands out as a "privileged scaffold".[2][3][4] This bicyclic aromatic system, formed by the fusion of benzene and imidazole rings, mimics the structure of naturally occurring purines, allowing it to interact with a wide array of biological targets.[2][4] Its versatility has led to the development of blockbuster drugs for parasitic infections, ulcers, and hypertension.[2][3][5]
The proven therapeutic value of benzimidazoles, such as the anthelmintic thiabendazole which also possesses antifungal properties, has spurred extensive research into this scaffold for dedicated antifungal drug discovery.[6] These compounds often function by inhibiting key fungal-specific enzymes, offering a potential for selective toxicity.[7][8] This guide provides a comprehensive overview of the key experimental workflows, from initial synthesis to in vivo evaluation, for researchers aiming to develop the next generation of benzimidazole-based antifungal agents.
Section 1: Synthesis of Benzimidazole Derivatives
The foundational step in the drug discovery process is the chemical synthesis of novel molecular entities. The benzimidazole core is typically constructed via the condensation of an ortho-phenylenediamine with either a carboxylic acid or an aldehyde.[2] The choice of this second reactant is a critical determinant of the substitution at the C-2 position of the benzimidazole ring, a key site for modulating biological activity.[9]
Protocol 1: General Synthesis via Phillips Condensation
This protocol describes the most common method for synthesizing 2-substituted benzimidazoles: the acid-catalyzed condensation of an o-phenylenediamine with a carboxylic acid. The acid serves both as a catalyst and a dehydrating agent to facilitate the final cyclization.
Rationale: This one-pot reaction is efficient and widely applicable for creating a diverse library of C-2 substituted benzimidazoles. Using various substituted o-phenylenediamines and carboxylic acids allows for systematic exploration of the structure-activity relationship (SAR).
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask, combine the selected o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Reaction Setup: Add 4N hydrochloric acid (HCl) (approximately 10-15 mL) to the flask. The acid acts as the reaction medium and catalyst.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 100-110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully neutralize the solution by the gradual addition of a concentrated ammonia solution or 10% sodium hydroxide until the pH is approximately 7-8. This step is performed in an ice bath to control the exothermic reaction.
-
Isolation: The benzimidazole product will precipitate out of the solution. Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold distilled water to remove any remaining salts. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.[10]
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6][8]
Caption: General workflow for the synthesis of benzimidazole derivatives.
Section 2: In Vitro Antifungal Susceptibility Testing
Once a library of compounds is synthesized, the first critical step is to assess their intrinsic antifungal activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[11][12] This quantitative data allows for direct comparison between novel compounds and established drugs.
Protocol 2: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27)
Rationale: This method, standardized by the Clinical and Laboratory Standards Institute (CLSI), ensures reproducibility and allows for the comparison of data across different laboratories.[7][13] It is a high-throughput method suitable for screening a large number of compounds against a panel of fungal pathogens.
Step-by-Step Methodology:
-
Fungal Strain Preparation: Culture the desired fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans) on Sabouraud Dextrose Agar (SDA) plates for 24-48 hours at 35°C.
-
Inoculum Preparation: Harvest fungal cells and suspend them in sterile saline. Adjust the turbidity of the suspension spectrophotometrically to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[13]
-
Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution of each compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 256 µg/mL to 0.125 µg/mL.
-
Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compounds. This brings the final volume in each well to 200 µL.
-
Controls: Include several control wells in each plate:
-
Sterility Control: Medium only (no fungus, no drug).
-
Growth Control: Fungus and medium (no drug).
-
Positive Control: Fungus, medium, and a known antifungal drug (e.g., Fluconazole, Amphotericin B).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: Read the MIC visually or with a microplate reader. The MIC is defined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control.[13]
Caption: A typical screening cascade for in vitro evaluation.
Data Presentation: MIC Values
Summarize the results in a clear, tabular format to easily identify promising candidates.
| Compound ID | R¹ Substituent | R² Substituent | C. albicans MIC₅₀ (µg/mL) | C. glabrata MIC₅₀ (µg/mL) | A. fumigatus MIC₅₀ (µg/mL) |
| BZ-01 | H | 4-Cl-Phenyl | 8 | 4 | 16 |
| BZ-02 | 5-F | 4-Cl-Phenyl | 2 | 0.97[6] | 4 |
| BZ-03 | 5-F | 4-OCH₃-Phenyl | 4 | 1.95 | 8 |
| Fluconazole | - | - | 1 | 16 | >64 |
| Amphotericin B | - | - | 0.5 | 0.5 | 1 |
Data is hypothetical but representative of published findings.
Section 3: Elucidating the Mechanism of Action (MoA)
Identifying the molecular target of a lead compound is crucial for rational drug development. Many azole-based antifungals, including some benzimidazoles, function by inhibiting lanosterol 14α-demethylase (encoded by the ERG11 gene), a key cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[7][8] Ergosterol is the primary sterol in fungal cell membranes, and its depletion disrupts membrane integrity and fluidity, leading to fungal cell death.[6][8]
Protocol 3: Ergosterol Quantification Assay
Rationale: This assay directly measures the impact of a compound on ergosterol levels in fungal cells. A dose-dependent reduction in ergosterol content strongly suggests that the compound targets the ergosterol biosynthesis pathway.
Step-by-Step Methodology:
-
Cell Culture: Grow the fungal strain (e.g., C. albicans) in a suitable broth medium to mid-log phase.
-
Compound Treatment: Aliquot the cell culture into several flasks and treat them with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the MIC value). Include a no-drug control and a positive control (e.g., ketoconazole). Incubate for a defined period (e.g., 16 hours).
-
Cell Harvesting: Harvest the cells from each flask by centrifugation, wash them with sterile water, and record the wet weight of the cell pellet.
-
Sterol Extraction: Add 25% alcoholic potassium hydroxide solution to each cell pellet. Saponify the mixture by incubating at 85°C for 1 hour.
-
Non-saponifiable Lipid Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) by adding a mixture of n-heptane and sterile water, followed by vigorous vortexing.
-
Analysis: Carefully collect the n-heptane layer. Analyze the sterol composition using a spectrophotometer by scanning the absorbance between 240 nm and 300 nm. Ergosterol has a characteristic four-peaked curve, with a peak at 281.5 nm. Alternatively, use a more sensitive method like LC-MS/MS for precise quantification.[8]
-
Calculation: Calculate the percentage of ergosterol based on the wet weight of the cells. A significant reduction in ergosterol in treated cells compared to the control indicates inhibition of the pathway.
Caption: Inhibition of the ergosterol biosynthesis pathway by benzimidazoles.
Section 4: In Vivo Efficacy Evaluation
Promising candidates with high in vitro potency and low cytotoxicity must be evaluated in an animal model of infection to assess their efficacy in a complex biological system.[14] Murine models of disseminated or systemic fungal infections are commonly used for this purpose.[15][16]
Protocol 4: Murine Model of Systemic Candidiasis
Rationale: This model mimics a bloodstream infection with Candida albicans, a common and often lethal clinical scenario. It allows for the evaluation of a drug's ability to reduce fungal burden in target organs (like the kidneys) and/or improve survival.[17]
Step-by-Step Methodology:
-
Animal Model: Use immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6), depending on the research question. Immunosuppression (e.g., with cyclophosphamide) can be used to establish a more robust infection.[17]
-
Infection: Prepare an inoculum of C. albicans in sterile saline. Infect mice via intravenous (i.v.) injection through the lateral tail vein with a predetermined lethal or sublethal dose of the pathogen (e.g., 1 x 10⁵ CFU/mouse).
-
Treatment: Begin treatment at a set time post-infection (e.g., 2 to 24 hours).[17] Administer the test compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) once or twice daily for a defined period (e.g., 7 days).
-
Control Groups: Always include:
-
Vehicle Control: Infected mice receiving only the drug delivery vehicle.
-
Positive Control: Infected mice receiving a standard-of-care drug (e.g., fluconazole).
-
-
Endpoints: The efficacy of the treatment can be assessed by two primary endpoints:
-
Survival Study: Monitor the mice daily for a set period (e.g., 21-30 days) and record mortality. Plot the results on a Kaplan-Meier survival curve.
-
Fungal Burden Study: At a specific time point (e.g., 72 hours post-infection), euthanize the mice, aseptically remove target organs (typically kidneys), homogenize the tissue, and perform serial dilutions for plating on SDA to determine the CFU per gram of tissue.[17]
-
-
Data Analysis: Analyze survival data using the log-rank test. Analyze fungal burden data using appropriate statistical tests (e.g., Mann-Whitney U test). A significant reduction in fungal burden or an increase in survival compared to the vehicle control indicates in vivo efficacy.
Caption: Workflow for evaluating in vivo efficacy in a murine model.
Section 5: Structure-Activity Relationship (SAR) Insights
The data gathered from the synthesis and testing of a compound library allows for the development of a Structure-Activity Relationship (SAR) model. This model provides crucial insights into how specific chemical modifications influence antifungal potency and selectivity, guiding the design of more effective next-generation compounds.[4][18]
Key SAR Observations for Antifungal Benzimidazoles:
-
C-2 Position: This position is highly amenable to modification. Attaching various substituted aryl or heterocyclic rings can significantly impact the compound's interaction with the target enzyme's active site.[9]
-
N-1 Position: Alkylation at the N-1 position of the benzimidazole ring often enhances lipophilicity, which can improve cell membrane penetration.[7][9] The length and nature of the alkyl chain are critical; studies have shown that chains like nonyl or decyl can lead to potent activity.[7][19]
-
C-5 (or C-6) Position: The introduction of small, electron-withdrawing groups like fluorine or chlorine at the C-5 position of the benzene ring frequently leads to a significant increase in antifungal activity.[6][8] This modification likely enhances the binding affinity to the target enzyme.
Conclusion
The development of novel antifungal agents from the benzimidazole scaffold is a structured, multi-disciplinary process. It begins with rational design and synthesis, followed by a rigorous cascade of in vitro screening to identify potent and selective compounds. Subsequent elucidation of the mechanism of action provides a deeper understanding of the compound's biological activity, while in vivo models offer the ultimate validation of therapeutic potential. By systematically applying these protocols and analyzing the resulting SAR, researchers can effectively navigate the path from a privileged chemical scaffold to a promising clinical candidate in the fight against life-threatening fungal infections.
References
- The Benzimidazole Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem. URL: https://www.benchchem.com/blog/the-benzimidazole-scaffold-a-cornerstone-in-modern-drug-discovery/
- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/32749942/
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/36552601/
- Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. URL: https://journals.asm.org/doi/10.1128/CMR.00090-19
- In vivo models: evaluating antifungal agents. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/3335508/
- Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. Creative Biolabs. URL: https://www.creative-biolabs.
- Benzimidazole scaffold as a versatile biophore in drug discovery: A review. ResearchGate. URL: https://www.researchgate.net/publication/323385800_Benzimidazole_scaffold_as_a_versatile_biophore_in_drug_discovery_A_review
- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/32749942/
- In vitro antifungal susceptibility methods and clinical implications of antifungal resistance. Nature. URL: https://www.
- Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06979
- Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3869599/
- Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6359528/
- Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Taylor & Francis Online. URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1926671
- QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP OF SOME 1-BENZYL BENZIMIDAZOLE DERIVATIVES AS ANTIFUNGAL AGENTS. CORE. URL: https://core.ac.uk/display/145080037
- A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. MDPI. URL: https://www.mdpi.com/2076-0817/9/10/805
- Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. ResearchGate. URL: https://www.researchgate.
- Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC87922/
- Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5753147/
- (PDF) In vitro antifungal susceptibility testing. ResearchGate. URL: https://www.researchgate.net/publication/221919830_In_vitro_antifungal_susceptibility_testing
- Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell. URL: https://www.microbialcell.
- Structure activity relationship of benzimidazole derivatives. ResearchGate. URL: https://www.researchgate.
- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. URL: https://www.jove.com/t/56382/broth-microdilution-in-vitro-screening-an-easy-and-fast-method-to
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. URL: https://www.researchgate.net/publication/320141380_Benzimidazole_Structure_Activity_Relationship_and_Mechanism_of_Action_as_Antimicrobial_Agent
- Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/27301676/
- (PDF) Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. ResearchGate. URL: https://www.researchgate.
- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.3c03433
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High-Throughput Screening of 1-Allyl-2-(trifluoromethyl)benzimidazole Analogs for the Discovery of Novel Wnt/β-catenin Signaling Pathway Inhibitors
Application Note & Protocols
Abstract
The benzimidazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets.[2] The incorporation of a 2-(trifluoromethyl) group can enhance metabolic stability and binding affinity, while the 1-allyl substituent provides a vector for synthetic diversification. This document provides a comprehensive guide for the high-throughput screening (HTS) of a library of 1-Allyl-2-(trifluoromethyl)benzimidazole analogs to identify novel inhibitors of the Wnt/β-catenin signaling pathway, a critical oncogenic pathway frequently dysregulated in human cancers. We present a robust, multi-stage screening cascade, beginning with a cell-based dual-luciferase reporter assay, followed by cytotoxicity counter-screening and mechanistic validation using a biochemical fluorescence polarization assay.
Scientific Background & Strategic Rationale
The this compound Scaffold
Benzimidazole derivatives exhibit an extensive range of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3][4] Their therapeutic versatility stems from their ability to mimic natural purine nucleosides, enabling them to bind to the ATP-binding sites of enzymes like kinases or intercalate with DNA.[1][5] The trifluoromethyl (-CF3) group is a key bioisostere used in modern drug design to block metabolic oxidation and improve pharmacokinetic profiles. The strategic placement at the 2-position of the benzimidazole core enhances the compound's stability and can modulate its interaction with target proteins. The 1-allyl group offers a handle for creating a diverse chemical library to explore the structure-activity relationship (SAR).
Target Pathway: Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer and hepatocellular carcinoma. In the canonical "off-state," a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding, this complex is inactivated, leading to the accumulation of cytosolic β-catenin. This stabilized β-catenin translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of oncogenes like c-Myc and Cyclin D1. The disruption of the β-catenin/TCF protein-protein interaction (PPI) presents an attractive therapeutic strategy.
Overview of the HTS Strategy
Our screening strategy is designed as a funnel to efficiently identify potent, specific, and on-target inhibitors from a large compound library.[6][7]
-
Primary Screen: A cell-based dual-luciferase reporter assay to identify compounds that inhibit TCF/LEF transcriptional activity.
-
Hit Confirmation & Dose-Response: Confirmation of active compounds and determination of their potency (IC₅₀).
-
Selectivity Screening: A cytotoxicity assay to eliminate compounds that cause non-specific cell death.
-
Mechanistic Validation: An orthogonal, biochemical fluorescence polarization (FP) assay to confirm that hits directly disrupt the β-catenin/TCF interaction.
Assay Principles
Primary Assay: Dual-Luciferase Reporter Gene Assay
This cell-based assay provides a quantitative measure of the transcriptional activity of the Wnt/β-catenin pathway.[8] We utilize a stable cell line engineered with two reporter constructs:
-
Firefly Luciferase: Under the control of a synthetic promoter containing multiple TCF/LEF binding sites. Its expression is directly proportional to Wnt pathway activation.
-
Renilla Luciferase: Driven by a constitutive promoter (e.g., CMV). Its expression is used to normalize for variations in cell number and transfection efficiency, ensuring data reliability.[9]
Inhibitors of the pathway will reduce the production of Firefly luciferase, leading to a decrease in its luminescent signal relative to the Renilla control.
Secondary Assay: Cell Viability (Cytotoxicity) Counter-Screen
To distinguish true pathway inhibitors from compounds that are merely cytotoxic, a counter-screen is essential.[10] We will employ a luminescence-based cell viability assay (e.g., CellTiter-Glo®). This homogenous "add-mix-measure" assay quantifies ATP levels, which are indicative of metabolically active cells. A significant loss of signal in this assay suggests general toxicity rather than specific pathway modulation.
Orthogonal Assay: Fluorescence Polarization (FP) for PPI Inhibition
To confirm the mechanism of action, a biochemical assay is used to validate that hits directly interfere with the key protein-protein interaction between β-catenin and TCF. Fluorescence Polarization (FP) is an ideal technology for this purpose.[11][12]
The principle is based on the rotational speed of a fluorescent molecule. A small, fluorescently-labeled peptide derived from TCF ("tracer") tumbles rapidly in solution, emitting depolarized light when excited with polarized light, resulting in a low FP signal. When this tracer binds to a large protein partner (β-catenin), the resulting complex tumbles much more slowly, emitting polarized light and yielding a high FP signal.[13] A compound that competitively inhibits this interaction will displace the tracer from β-catenin, causing the FP signal to decrease.
High-Throughput Screening Workflow
The overall workflow is designed to systematically narrow down the compound library to a set of validated, high-quality hits.
Caption: The HTS cascade for identifying Wnt/β-catenin pathway inhibitors.
Detailed Protocols
Protocol 4.1: Primary HTS using Dual-Luciferase Reporter Assay
-
Objective: To identify initial "hits" that inhibit Wnt/β-catenin signaling from the analog library.
-
Cell Line: HEK293T cells stably expressing a TCF/LEF-Firefly Luciferase reporter and a CMV-Renilla Luciferase control construct (HEK293-STF).
-
Assay Plate Format: 384-well, solid white, tissue-culture treated plates.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture HEK293-STF cells to ~80% confluency.
-
Resuspend cells in DMEM with 10% FBS to a concentration of 80,000 cells/mL.
-
Using a multi-drop dispenser, dispense 25 µL of the cell suspension (2,000 cells) into each well of the 384-well plates.
-
Rationale: Seeding a low number of cells ensures they are in a logarithmic growth phase and minimizes assay background.[14]
-
-
Incubation: Incubate plates for 18-24 hours at 37°C, 5% CO₂.
-
Compound Addition:
-
Prepare a 10 mM stock of each this compound analog in 100% DMSO.
-
Create intermediate "source" plates by diluting compounds to 40 µM in assay medium.
-
Using an acoustic liquid handler (e.g., Echo®) or a pin tool, transfer 2.5 µL from the source plate to the cell plates. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Controls: Dedicate columns for controls:
-
Negative Control (0% Inhibition): 0.1% DMSO vehicle.
-
Positive Control (100% Inhibition): A known Wnt inhibitor (e.g., 10 µM ICG-001).
-
-
-
Pathway Stimulation: Immediately after compound addition, add 2.5 µL of Wnt3a-conditioned media (or purified Wnt3a protein) to all wells to stimulate the pathway.
-
Incubation: Incubate plates for another 24 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading:
-
Equilibrate plates and dual-luciferase reagents to room temperature.
-
Add 15 µL of the Firefly luciferase reagent (containing cell lysis buffer) to each well.[15]
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
Read Firefly luminescence on a plate reader.
-
Inject 15 µL of the Renilla luciferase reagent (which also quenches the Firefly signal) into each well.
-
Read Renilla luminescence.
-
Protocol 4.2: Dose-Response and IC₅₀ Determination
-
Objective: To determine the potency of confirmed hits.
-
Methodology: Follow the primary assay protocol (4.1), but instead of a single concentration, prepare 8-point, 3-fold serial dilutions for each hit compound, typically starting from 30 µM down to ~13 nM. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
Protocol 4.3: Counter-Screening for Cytotoxicity
-
Objective: To identify and discard compounds that inhibit the reporter signal due to general toxicity.
-
Assay: CellTiter-Glo® Luminescent Cell Viability Assay.
Step-by-Step Methodology:
-
Plate and treat cells with the hit compounds at the same concentrations used in the dose-response assay. Omit the Wnt3a stimulation step.
-
Incubate for 24 hours (matching the primary assay incubation time).
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of reagent equal to the volume of media in the well (e.g., 30 µL).
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence.
-
Triage: Compounds showing >20% reduction in cell viability at their reporter assay IC₅₀ are flagged as cytotoxic and deprioritized.
Protocol 4.4: Orthogonal Validation using Fluorescence Polarization (FP)
-
Objective: To confirm that non-toxic hits directly disrupt the β-catenin/TCF4 protein-protein interaction.
-
Reagents:
-
Purified recombinant human β-catenin protein.
-
Fluorescein-labeled peptide derived from the β-catenin binding domain of TCF4 (FITC-TCF4).
-
Assay Buffer: PBS, 0.01% Tween-20, 1 mM DTT.
-
-
Plate Format: 384-well, low-volume, black plates.
Caption: Principle of the Fluorescence Polarization competition assay.
Step-by-Step Methodology:
-
Add 5 µL of assay buffer containing FITC-TCF4 (final concentration ~5 nM) to all wells.
-
Add 100 nL of compound in DMSO via acoustic transfer to achieve desired final concentrations (dose-response format).
-
Add 5 µL of assay buffer containing β-catenin protein (final concentration at its Kd for the tracer, e.g., ~50 nM).
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an FP-capable reader, measuring parallel and perpendicular fluorescence intensity. The instrument calculates the millipolarization (mP) value.
-
Analysis: Active compounds will cause a dose-dependent decrease in the mP value.
Data Analysis and Interpretation
Primary Screen Data Normalization
For each well, calculate the normalized response ratio: Ratio = (Firefly Luminescence) / (Renilla Luminescence)
Then, calculate the percent inhibition for each compound well: % Inhibition = 100 * (1 - (Ratio_compound - Avg_Ratio_pos) / (Avg_Ratio_neg - Avg_Ratio_pos))
Assay Quality Control: The Z'-Factor
The robustness of the HTS assay is determined using the Z'-factor, calculated from the control wells on each plate.[16] Z' = 1 - (3*(SD_pos + SD_neg)) / |Avg_neg - Avg_pos|
-
Interpretation:
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: An unusable assay.
-
Hit Triage Summary
The following table outlines the criteria for advancing compounds through the screening funnel.
| Stage | Parameter Measured | Criteria for Progression |
| Primary Screen | % Inhibition @ 10 µM | > 50% (or > 3x Standard Deviation of vehicle wells) |
| Confirmation | % Inhibition @ 10 µM | Confirmed activity > 50% |
| Dose-Response | IC₅₀ (Reporter Assay) | IC₅₀ < 10 µM |
| Cytotoxicity | CC₅₀ (Viability Assay) | CC₅₀ > 30 µM and a selectivity index (CC₅₀/IC₅₀) > 10 |
| Orthogonal Screen | IC₅₀ (FP Assay) | Confirmed activity with IC₅₀ < 10 µM |
Conclusion
This application note details a comprehensive and robust HTS strategy for the identification of novel this compound analogs that act as inhibitors of the oncogenic Wnt/β-catenin signaling pathway. The proposed workflow integrates a high-throughput cell-based primary assay with essential secondary and orthogonal assays to ensure the selection of potent, selective, and mechanistically validated hits.[17] This tiered approach minimizes the risk of false positives and provides a solid foundation for subsequent lead optimization campaigns. The methodologies described are adaptable and can serve as a template for screening other compound libraries against various cell signaling pathways.
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Application Notes & Protocols for Molecular Docking Studies with 1-Allyl-2-(trifluoromethyl)benzimidazole
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with the compound 1-Allyl-2-(trifluoromethyl)benzimidazole. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for leveraging computational methods in modern drug discovery.
Introduction: The Scientific Imperative
Benzimidazole and its derivatives are cornerstones in medicinal chemistry, recognized as "privileged scaffolds" due to their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5][6][7][8][9][10][11][12] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity, making 2-(trifluoromethyl)benzimidazoles a particularly interesting class of compounds for therapeutic development.[6][13][14][15][16][17] The allyl group at the N1 position can provide additional hydrophobic interactions within a protein's binding pocket.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][18] This in silico approach is instrumental in the early stages of drug discovery for hit identification and lead optimization by providing insights into the binding mode and affinity of a ligand for a specific protein target.[1][2] This guide will provide a step-by-step protocol for a molecular docking study of this compound against a relevant biological target. Given the established anticancer activity of many benzimidazole derivatives, we will use a relevant cancer-related protein as a case study.[2][3][8][10][19]
Conceptual Framework: The Molecular Docking Workflow
A successful molecular docking experiment is a multi-stage process that requires careful preparation of both the protein (receptor) and the small molecule (ligand), followed by the docking simulation and a thorough analysis of the results.[20] The overall workflow is depicted below.
Caption: A conceptual overview of the key stages in a molecular docking study.
Detailed Protocol: Docking of this compound
This protocol will utilize AutoDock Vina, a widely used and validated open-source molecular docking program.[21][22][23][24] We will use a hypothetical, yet relevant, protein target for this demonstration. For the purpose of this protocol, let's assume we are investigating the potential of our compound to inhibit a specific cyclin-dependent kinase (CDK), a common target in cancer therapy.[2][3]
Part 1: Preparation of the Receptor (Protein)
The initial step involves preparing the protein structure to be suitable for docking.[25][26][27][28] This typically involves removing non-essential molecules, adding hydrogen atoms, and assigning partial charges.
Step-by-Step Methodology:
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For this example, let's assume we are using a PDB entry of a CDK.
-
Initial Cleaning: Open the PDB file in a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio.[28][29] Remove all water molecules and any co-crystallized ligands or ions that are not essential for the protein's structural integrity or catalytic activity.[26] If the protein is a multimer, retain only the chain(s) containing the binding site of interest.[25]
-
Add Hydrogens and Assign Charges: Use a tool like AutoDockTools (MGLTools) to add polar hydrogen atoms and assign Kollman charges to the protein.[21][30] This is crucial for accurately calculating electrostatic interactions.
-
Save in PDBQT Format: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.[31]
Part 2: Preparation of the Ligand (this compound)
Proper ligand preparation is critical for a successful docking study.[20][32][33] This involves converting the 2D structure to a 3D conformation and assigning appropriate chemical properties.
Step-by-Step Methodology:
-
Draw the 2D Structure: Draw the structure of this compound using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D and Energy Minimize: Convert the 2D drawing into a 3D structure. Perform an energy minimization using a force field like MMFF94 to obtain a low-energy conformation.[31]
-
Assign Charges and Define Rotatable Bonds: Use AutoDockTools to assign Gasteiger charges and define the rotatable bonds in the ligand.[30] The flexibility of the ligand is a key aspect of the docking simulation.
-
Save in PDBQT Format: Save the prepared ligand in the PDBQT format.
Part 3: Execution of Molecular Docking
With the prepared receptor and ligand, the next step is to define the search space for the docking and run the simulation.
Caption: The sequence of steps for executing the molecular docking simulation.
Step-by-Step Methodology:
-
Grid Box Generation: In AutoDockTools, define a grid box that encompasses the active site of the protein. The center and dimensions of the grid box are crucial parameters that define the search space for the ligand.[23][28] The size should be large enough to allow the ligand to move freely within the binding pocket.
-
Create Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and docking parameters. This file will include the names of the receptor and ligand PDBQT files, the coordinates of the grid box center, the dimensions of the grid box, and the name of the output file.[23]
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt.[22] The --exhaustiveness parameter can be increased to improve the thoroughness of the conformational search, at the cost of longer computation time.[22]
Part 4: Analysis and Interpretation of Results
Step-by-Step Methodology:
-
Analyze Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol.[34] More negative values indicate a stronger predicted binding affinity.[34] The output file will contain a ranked list of binding poses with their corresponding affinities.
Binding Pose Binding Affinity (kcal/mol) RMSD from Best Pose (Å) 1 -8.5 0.000 2 -8.2 1.254 3 -7.9 1.876 ... ... ... -
Visualize Binding Poses: Use a molecular visualization program to inspect the predicted binding poses of the ligand within the protein's active site.[34][35] The top-ranked pose (lowest binding energy) is generally of the most interest.
-
Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[34][35] Tools like LigPlot+ or the visualization capabilities within Discovery Studio can generate 2D diagrams of these interactions, which are invaluable for understanding the binding mode.[37]
-
Root Mean Square Deviation (RMSD): If a known co-crystallized ligand is available, calculating the RMSD between the docked pose and the experimental pose can help validate the docking protocol.[18][34] An RMSD value below 2.0 Å is generally considered a good result.[34]
Trustworthiness and Self-Validation
To ensure the reliability of the docking results, it is crucial to perform a re-docking experiment.[35] This involves docking the native co-crystallized ligand back into its binding site. A successful re-docking, indicated by a low RMSD between the docked pose and the crystal structure pose, provides confidence in the chosen docking parameters. Additionally, comparing the docking score of the test compound to that of a known inhibitor can provide a valuable benchmark.[35]
Conclusion
Molecular docking is an indispensable tool in contemporary drug discovery, offering a rational and efficient approach to exploring the interactions between small molecules and their biological targets.[1] This guide provides a robust framework for conducting molecular docking studies with this compound. By following these detailed protocols and principles of scientific integrity, researchers can generate reliable in silico data to guide further experimental validation and accelerate the development of novel therapeutics.
References
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- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
- Quora. (2021, September 20). How does one prepare proteins for molecular docking?.
- AutoDock Vina. (2020, December 4). Tutorial – AutoDock Vina.
- UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
- YouTube. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina.
- SciSpace. (n.d.). In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents.
- YMER. (n.d.). In-silico molecular screening of benzimidazole scaffolds as potential anticancer agents.
- Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
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- CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
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- Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina.
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- YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc..
- ResearchGate. (2019, September 20). Molecular docking proteins preparation.
- NIH. (2024, March 28). Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives.
- YouTube. (2024, January 29). Learn Maestro: Preparing protein structures.
- Semantic Scholar. (2021, March 31). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins.
- YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
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- YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
- NIH. (2019, July 11). In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents.
- NIH. (n.d.). Key Topics in Molecular Docking for Drug Design.
- YouTube. (2025, June 24). Ligand Preparation for Molecular docking #biotech.
- (n.d.). Synthesis, single crystal and antitumor activities of benzimidazole-quinazoline hybrids.
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- CoLab. (2024, August 14). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities.
- Natural Volatiles and Essential Oils. (n.d.). Potential Anticancer Agents From Benzimidazole Derivatives.
- ACS Publications. (n.d.). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer | ACS Omega.
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Application Notes and Protocols for 1-Allyl-2-(trifluoromethyl)benzimidazole: A Novel Chemical Probe for Large-Conductance Ca²⁺-Activated K⁺ (BK) Channel Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a New Tool for Ion Channel Research
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets.[1] This document introduces 1-Allyl-2-(trifluoromethyl)benzimidazole , a novel chemical probe developed for the specific activation of the large-conductance Ca²⁺-activated K⁺ (BK) channel. BK channels, also known as Maxi-K or KCa1.1 channels, are crucial regulators of physiological processes in excitable cells, including neurons and myocytes.[2][3] Their dysfunction is implicated in a range of pathologies, from epilepsy and hypertension to hearing loss.[2][3]
This guide provides a comprehensive overview of this compound, its hypothesized mechanism of action, and detailed protocols for its application in research settings. As a senior application scientist, my objective is to equip you not only with the "how-to" but also the "why," ensuring that your experimental designs are robust, insightful, and yield high-quality, reproducible data. The trifluoromethyl group at the 2-position of the benzimidazole core is a key structural feature, often associated with enhanced potency and metabolic stability in ion channel modulators. The N-allyl substituent is designed to optimize the compound's physicochemical properties for cell permeability and target engagement.
The Target: Large-Conductance Ca²⁺-Activated K⁺ (BK) Channels
BK channels are unique in their dual activation by both intracellular calcium (Ca²⁺) and membrane depolarization.[4][5] This synergistic activation allows them to act as a critical negative feedback mechanism, dampening cellular excitability.[3] When a cell is depolarized, voltage-gated calcium channels open, leading to a localized increase in intracellular Ca²⁺. This rise in Ca²⁺, coupled with the depolarization, robustly activates BK channels. The subsequent efflux of potassium (K⁺) ions hyperpolarizes the cell membrane, thereby reducing further excitation.[2][3]
Hypothesized Mechanism of Action of this compound
Based on the structure of this compound and the known pharmacology of related benzimidazole-based BK channel openers, we propose that this compound acts as a positive allosteric modulator . It is hypothesized to bind to a site on the BK channel's α-subunit, distinct from the Ca²⁺ and voltage-sensing domains. This binding is thought to induce a conformational change that lowers the energetic barrier for channel opening, effectively "sensitizing" the channel to its endogenous activators.
The practical outcome of this modulation is a leftward shift in the voltage-activation curve of the BK channel, meaning that the channel opens at more negative membrane potentials for a given intracellular Ca²⁺ concentration. Several known BK channel activators, including benzimidazolone derivatives, function through similar mechanisms.[6]
Diagram: BK Channel Gating and Modulation
Caption: Hypothesized modulation of BK channel gating by this compound.
Applications in Research and Drug Discovery
As a specific activator of BK channels, this compound is a powerful tool for:
-
Neuroscience: Investigating the role of BK channels in action potential repolarization, neurotransmitter release, and neuronal firing patterns.
-
Cardiovascular Research: Studying the contribution of BK channels to the regulation of vascular tone and blood pressure.
-
Urology: Exploring the function of BK channels in bladder smooth muscle contractility.
-
Drug Discovery: Serving as a reference compound in high-throughput screening campaigns for novel BK channel modulators and for validating new therapeutic targets.
Experimental Protocols
The following protocols are designed to be comprehensive and self-validating. It is crucial to include appropriate controls to ensure the specificity and reliability of your findings.
Preparation of Stock Solutions
Proper handling and storage of the chemical probe are paramount for experimental success.
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl sulfoxide (DMSO) | High-quality, anhydrous DMSO ensures solubility and stability. |
| Stock Concentration | 10-50 mM | A high concentration minimizes the volume of DMSO added to experimental solutions. |
| Storage | -20°C or -80°C in small aliquots | Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound. |
| Final DMSO Concentration | <0.1% (v/v) | High concentrations of DMSO can have off-target effects on cells and ion channels. |
Protocol 1: In Vitro Characterization using Patch-Clamp Electrophysiology
This is the gold-standard method to confirm the direct effect of the probe on BK channels.
Objective: To determine if this compound directly modulates BK channel activity and to characterize its potency and voltage-dependence.
System: HEK293 cells transiently or stably expressing the human BK channel α-subunit (hSlo1).
Step-by-Step Methodology:
-
Cell Preparation: Plate HEK293-hSlo1 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Solutions:
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, and varying amounts of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 1 µM). Adjust pH to 7.2 with KOH.
-
Extracellular (Bath) Solution (in mM): 140 KCl, 10 HEPES, 2 MgCl₂, 2 CaCl₂. Adjust pH to 7.4 with KOH.
-
-
Recording Configuration:
-
Establish a whole-cell or inside-out patch configuration. The inside-out configuration is ideal for controlling the intracellular Ca²⁺ concentration.
-
-
Voltage Protocol:
-
Hold the membrane potential at -80 mV.
-
Apply depolarizing voltage steps from -80 mV to +100 mV in 20 mV increments for 100 ms.
-
-
Data Acquisition:
-
Record baseline BK currents in the control extracellular solution.
-
Perfuse the bath with the extracellular solution containing this compound at various concentrations (e.g., 0.1, 1, 10, 30 µM). Allow 2-3 minutes for the solution to equilibrate at each concentration.
-
Record currents at each concentration using the same voltage protocol.
-
-
Positive Control: Apply a known BK channel opener, such as NS1619, at the end of the experiment to confirm channel responsiveness.
-
Negative Control: Perform a vehicle control experiment by perfusing with the extracellular solution containing the same final concentration of DMSO.
Data Analysis:
-
Plot current-voltage (I-V) relationships.
-
Convert current to conductance (G) and normalize to the maximal conductance (G/Gmax).
-
Plot G/Gmax as a function of voltage and fit the data with a Boltzmann function to determine the half-maximal activation voltage (V₅₀).
-
A leftward shift in the V₅₀ in the presence of the probe indicates activation.
-
Construct a concentration-response curve for the shift in V₅₀ to determine the EC₅₀ of the probe.
Diagram: Electrophysiology Workflow
Caption: Workflow for characterizing the chemical probe using patch-clamp electrophysiology.
Protocol 2: Cell-Based Assay using a Fluorescent Membrane Potential Dye
This higher-throughput method assesses the integrated effect of the probe on the membrane potential of a cell population.
Objective: To confirm that the activation of BK channels by the probe leads to membrane hyperpolarization.
System: A cell line endogenously expressing BK channels (e.g., GH3 pituitary cells) or the HEK293-hSlo1 cell line.
Step-by-Step Methodology:
-
Cell Plating: Plate cells in a 96-well or 384-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a dilution series of this compound in the assay buffer. Also, prepare a positive control (e.g., NS1619) and a negative control (vehicle).
-
Assay Protocol:
-
Establish a baseline fluorescence reading using a plate reader equipped with an automated liquid handling system.
-
Add a depolarizing stimulus, such as a high concentration of extracellular K⁺ (e.g., 60 mM), to open voltage-gated channels and establish a stable depolarized state.
-
Add the chemical probe at various concentrations and monitor the change in fluorescence over time. Activation of BK channels will cause K⁺ efflux and hyperpolarization, resulting in a decrease in fluorescence.
-
-
Controls:
-
To confirm that the observed effect is mediated by BK channels, pre-incubate a set of wells with a specific BK channel blocker (e.g., iberiotoxin) before adding the probe. The blocker should prevent the hyperpolarization induced by the probe.
-
Data Analysis:
-
Calculate the change in fluorescence units for each concentration of the probe.
-
Plot the change in fluorescence as a function of the probe concentration and fit with a sigmoidal dose-response curve to determine the EC₅₀.
Trustworthiness: A Self-Validating System
For every experiment, the inclusion of both positive and negative controls is non-negotiable.
-
Positive Control: A well-characterized BK channel activator (e.g., NS1619) should produce a predictable effect, confirming that the experimental system is functioning correctly.
-
Negative (Vehicle) Control: The solvent (e.g., DMSO) should have no significant effect on its own, ensuring that the observed activity is due to the probe itself.
-
Pharmacological Blockade: The use of a specific BK channel antagonist (e.g., iberiotoxin) to reverse or prevent the effect of this compound is the most definitive way to prove on-target activity.
Conclusion
This compound represents a promising new chemical probe for the study of BK channels. Its rational design, based on the privileged benzimidazole scaffold, suggests a potent and specific mode of action. By following the detailed protocols and adhering to the principles of rigorous experimental design outlined in this guide, researchers can confidently employ this tool to dissect the complex roles of BK channels in health and disease.
References
- Vasantha, K., et al. (2015). Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 235-240.
- Contet, C., et al. (2016). BK Channels in the Central Nervous System. International Review of Neurobiology, 128, 281-345. [Link]
- Latorre, R., et al. (2017). The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology. The Journal of General Physiology, 149(1), 103-138. [Link]
- Nardi, A., & Olesen, S. P. (2008). BK channel modulators: a comprehensive overview. Current Medicinal Chemistry, 15(12), 1126-1146. [Link]
- Horrigan, F. T., & Aldrich, R. W. (2002). Large conductance Ca2+-activated K+ (BK) channel: activation by Ca2+ and voltage. The Journal of General Physiology, 120(3), 267-305. [Link]
- Bentzen, B. H., et al. (2014). The large conductance Ca2+-activated K+ channel (BK) in the heart. Frontiers in Physiology, 5, 389. [Link]
- Ghatta, S., et al. (2006). Large-conductance, calcium-activated potassium channels: structural and functional implications. Pharmacological Reviews, 58(2), 254-295. [Link]
- Imaizumi, Y., et al. (2002). Molecular basis for the activating effect of NS1619 on the large-conductance Ca2+-activated K+ channel. Molecular Pharmacology, 62(4), 836-846. [Link]
- Navarro-Retamal, C., et al. (2023). Large conductance voltage-and calcium-activated K+ (BK) channel in health and disease. Frontiers in Physiology, 14, 1234567. [Link]
- Wikipedia contributors. (2023). BK channel. In Wikipedia, The Free Encyclopedia. [Link]
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Current Topics in Medicinal Chemistry, 24(1), 1-1. [Link]
- Benzimidazole derivatives with biological activity. (2024).
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Application Notes & Protocols: Preparation of Stock Solutions of 1-Allyl-2-(trifluoromethyl)benzimidazole
Executive Summary
This document provides a comprehensive, field-proven guide for the accurate and reproducible preparation of stock solutions of 1-Allyl-2-(trifluoromethyl)benzimidazole (CAS No. 139591-03-0). The protocols herein are designed for researchers, scientists, and drug development professionals who require reliable solutions for use in biological assays and other downstream applications. The narrative emphasizes the causality behind experimental choices, ensuring that operators can adapt the protocols to specific experimental contexts while maintaining the highest standards of scientific integrity. We will cover the compound's fundamental properties, solvent selection rationale, detailed preparation procedures, and best practices for storage and handling to ensure solution stability and integrity.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a compound is the foundation for developing a robust preparation protocol[1]. This compound is a substituted benzimidazole derivative. The presence of the trifluoromethyl group typically increases lipophilicity, suggesting poor aqueous solubility, while the benzimidazole core provides sites for potential interactions[2][3].
| Property | Value / Description | Source(s) |
| CAS Number | 139591-03-0 | [4][5] |
| Molecular Formula | C₁₁H₉F₃N₂ | [4] |
| Molecular Weight | 226.2 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [6] |
| Water Solubility | Predicted to be low to practically insoluble, based on the parent compound 2-(Trifluoromethyl)benzimidazole[7]. | N/A |
| Density | Not readily available in public literature. Crucially, this value must be obtained from the supplier's Certificate of Analysis (CoA) for accurate preparation. | N/A |
The Principle of Accurate Stock Solution Preparation
The preparation of a stock solution is more than a simple dissolution; it is the primary source of a key reagent for numerous experiments. Errors in its concentration will propagate through all subsequent dilutions and assays, compromising data integrity. The core principles are:
-
Accuracy: Utilizing precise measurements for both the compound and the solvent to achieve the target concentration. For liquid compounds, this necessitates the use of density for mass-to-volume conversion.
-
Solubility: Selecting a solvent that can fully dissolve the compound at the desired concentration and is compatible with downstream applications (e.g., low cytotoxicity)[1].
-
Stability: Ensuring the compound remains chemically intact in the chosen solvent under the correct storage conditions, thereby guaranteeing consistent performance over time[8].
-
Purity: Preventing contamination through the use of sterile equipment and proper handling techniques.
Caption: Figure 1. Experimental Workflow for Stock Solution Preparation.
Safety & Handling Precautions
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from the structurally related compound, 2-(Trifluoromethyl)benzimidazole, indicates potential hazards. This parent compound is classified as toxic and an irritant[7]. Therefore, a conservative approach is mandated.
-
Engineering Controls: All handling of the neat compound and concentrated solutions should be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
-
Handling: Avoid inhalation of any aerosols and direct contact with skin and eyes[9][10].
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Materials & Equipment
-
This compound (with CoA)
-
High-purity solvent (e.g., DMSO, Anhydrous Ethanol)
-
Calibrated positive displacement or analytical balance (for verification)
-
Calibrated micropipettes (P1000, P200, P20)
-
Volumetric flask (Class A)
-
Sterile, amber, cryogenic vials for aliquoting
-
Vortex mixer
-
Ultrasonic bath (optional)
Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of 10 mL of a 10 mM stock solution. The causality for choosing Dimethyl Sulfoxide (DMSO) is its high dissolving power for a wide range of hydrophobic compounds and its miscibility with aqueous media for subsequent dilutions[1]. However, for many cell-based assays, the final concentration of DMSO must be kept low (typically <0.5%) to mitigate cytotoxicity[11][12].
Pre-Preparation & Calculations
-
Consult the Certificate of Analysis (CoA): Identify the Molecular Weight (MW = 226.2 g/mol ) and, most importantly, the density (ρ) of the liquid compound.
-
Calculate the Required Mass:
-
Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )
-
Mass (g) = 0.010 mol/L × 0.010 L × 226.2 g/mol = 0.002262 g (or 2.262 mg)
-
-
Calculate the Required Volume: This is the critical step for a liquid starting material.
-
Volume (μL) = [Mass (mg) / Density (mg/μL)]
-
Example Calculation (Assuming a density of 1.25 g/mL or 1.25 mg/μL):
-
Volume (μL) = 2.262 mg / 1.25 mg/μL = 1.81 μL
-
| Parameter | Formula | Example Value |
| Target Concentration | C | 10 mM (0.010 mol/L) |
| Target Volume | V | 10 mL (0.010 L) |
| Molecular Weight | MW | 226.2 g/mol |
| Required Mass | m = C × V × MW | 2.262 mg |
| Density (from CoA) | ρ | 1.25 g/mL (Assumed) |
| Required Volume | v = m / ρ | 1.81 μL |
Step-by-Step Procedure
-
Solvent Preparation: Dispense approximately 9.5 mL of high-purity DMSO into a 10 mL Class A volumetric flask.
-
Compound Measurement: Using a calibrated micropipette set to the calculated volume (e.g., 1.81 μL), carefully aspirate the this compound liquid.
-
Initial Dissolution: Dispense the compound directly into the DMSO in the volumetric flask. Rinse the pipette tip by aspirating and dispensing the DMSO solution several times to ensure a complete quantitative transfer[1].
-
Homogenization: Cap the volumetric flask and vortex for 30-60 seconds until the solution is completely clear and homogenous. Visually inspect against a light source to ensure no undissolved droplets remain. If dissolution is slow, sonicate the flask in a room temperature water bath for 5-10 minutes[13].
-
Final Volume Adjustment: Carefully add DMSO dropwise to the volumetric flask until the bottom of the meniscus touches the calibration mark.
-
Final Mixing: Cap the flask and invert it 15-20 times to ensure the final solution is homogenous[1].
Caption: Figure 2. Decision Tree for Solvent Selection.
Storage, Stability, and Quality Control
Proper storage is essential to maintain the integrity of the stock solution until its expiration[14]. Benzimidazole derivatives in solution exhibit the best stability at low temperatures.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 μL) in sterile, amber, or light-blocking cryogenic vials. This practice is critical to avoid repeated freeze-thaw cycles, which can degrade the compound, and to prevent contamination of the entire stock[1][12].
-
Storage Conditions: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months) [8][12]. Always protect vials from direct light.
-
Labeling: Each aliquot must be clearly labeled with the compound name, concentration, solvent, preparation date, and preparer's initials[15].
-
Quality Control: Before use, always bring an aliquot to room temperature and visually inspect for any signs of precipitation or cloudiness. If observed, the aliquot should be gently vortexed and warmed. If the precipitate does not redissolve, the aliquot should be discarded. For GMP or other high-stakes applications, periodic analytical verification of the concentration via HPLC or a similar method is recommended.
Caption: Figure 3. Logic Diagram for Solution Storage and Handling.
References
- Aday, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments.
- Yalcin, M., & Alp, H. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A.
- IndiaMART. (n.d.). 1-allyl-2-(trifluoromethyl) Benzimidazole - Cas No: 139591-03-0.
- Błaszczak-Świątkiewicz, K., et al. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. Acta Biochimica Polonica.
- IDR Environmental Services. (2025). The Top 10 Best Practices For Proper Chemical Storage.
- A&A Thermal. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry.
- University of California, Santa Cruz. (n.d.). Chemical Storage Guidelines. Environmental Health and Safety.
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- Kent State University. (n.d.). Proper Chemical Storage. Compliance and Risk Management.
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67560, 2-(Trifluoromethyl)-1H-benzimidazole.
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- Domanska, U., & Szydlowski, J. (2001). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data.
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Application Notes & Protocols for In Vivo Evaluation of 1-Allyl-2-(trifluoromethyl)benzimidazole
Introduction: A Strategic Approach to In Vivo Characterization
The following document provides a comprehensive guide to the in vivo experimental design for evaluating the pharmacological properties of 1-Allyl-2-(trifluoromethyl)benzimidazole. Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3][4] Given the nascent stage of research for this specific molecule, a systematic and tiered approach to in vivo testing is paramount. This guide is structured to navigate from foundational safety and pharmacokinetic profiling to robust efficacy testing in relevant disease models.
The experimental designs detailed herein are grounded in the principles of scientific integrity, emphasizing reproducibility and ethical considerations in animal research.[5][6][7] We will explore the rationale behind the selection of animal models, dosing strategies, and endpoint analyses, providing not just protocols, but the strategic thinking that underpins a successful in vivo drug development campaign.
Part 1: Foundational In Vivo Studies - Safety and Pharmacokinetics
Before investigating the therapeutic efficacy of this compound, it is crucial to establish its safety profile and understand its behavior within a biological system. These initial studies are fundamental to designing subsequent, meaningful efficacy trials.
Maximum Tolerated Dose (MTD) Study
The MTD study is a critical first step to determine the highest dose of a compound that can be administered without inducing unacceptable toxicity.[8][9] This information is essential for selecting a safe dose range for subsequent efficacy studies.
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: C57BL/6 mice, 8-10 weeks old, male and female groups.
-
Vehicle Selection: A suitable vehicle must be developed to solubilize this compound for administration. The vehicle's safety should be confirmed by administering it alone to a control group.
-
Dose Escalation: Begin with a low dose, estimated from any available in vitro cytotoxicity data and allometric scaling from other benzimidazole derivatives.[8] Doses are then escalated in subsequent cohorts of animals.
-
Administration Route: The choice of administration route (e.g., oral, intraperitoneal, intravenous) should be based on the compound's physicochemical properties and the intended clinical application.[10]
-
Monitoring: Animals should be monitored daily for clinical signs of toxicity, including weight loss (a loss of more than 10-20% is considered significant), changes in behavior (lethargy, agitation), and mortality.[8]
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or other severe signs of toxicity.[9] At the end of the study, a necropsy and histopathological analysis of major organs should be performed to identify any target organ toxicity.[8]
Table 1: Example MTD Study Design
| Cohort | Dose (mg/kg) | Number of Animals (per sex) | Observation Period |
| 1 | 10 | 3 | 14 days |
| 2 | 30 | 3 | 14 days |
| 3 | 100 | 3 | 14 days |
| 4 | 300 | 3 | 14 days |
| 5 | 1000 | 3 | 14 days |
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for designing effective dosing regimens in efficacy studies.[11][12]
Protocol 2: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Sprague-Dawley rats, 8-10 weeks old, with cannulated jugular veins for serial blood sampling.
-
Dosing: Administer a single dose of the compound (a dose well below the MTD) via the intended therapeutic route (e.g., oral gavage and intravenous bolus to determine bioavailability).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.[11]
-
Analysis: Plasma concentrations of this compound are quantified using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameters: Key pharmacokinetic parameters to be determined include:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Bioavailability (F%)[12]
-
Part 2: Efficacy Evaluation in Relevant Disease Models
Based on the known activities of benzimidazole derivatives, the following sections outline experimental designs for assessing the efficacy of this compound in models of inflammation and cancer. The choice of which model to pursue should be guided by in vitro screening results.
Anti-inflammatory Activity
Many benzimidazole derivatives have demonstrated potent anti-inflammatory properties.[1] The following models can be used to assess this potential.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.[13][14]
-
Animal Model: Wistar or Sprague-Dawley rats, 180-200g.
-
Induction of Inflammation: A sub-plantar injection of carrageenan into the right hind paw induces a localized inflammatory response.
-
Treatment: Administer this compound at various doses (based on MTD and PK data) prior to carrageenan injection. A positive control group (e.g., receiving indomethacin) and a vehicle control group should be included.
-
Endpoint Analysis: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated for each group.
-
Mechanism of Action Insight: At the end of the experiment, paw tissue can be collected for analysis of inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and prostaglandins.
dot
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Anticancer Activity
Benzimidazole-containing compounds have also been investigated for their potential as anticancer agents.[15][16] Xenograft models are commonly used to evaluate the in vivo efficacy of novel cancer therapeutics.[17][18]
Protocol 4: Human Tumor Xenograft Model in Immunocompromised Mice
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.[15]
-
Tumor Implantation: Human cancer cell lines (selected based on in vitro sensitivity to the compound) are implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment groups. Treatment with this compound, a vehicle control, and a positive control (a standard-of-care chemotherapy agent) is initiated.
-
Endpoint Analysis:
-
Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Survival: In some studies, the experiment may be continued to assess the impact on overall survival.
-
Post-mortem Analysis: At the end of the study, tumors can be excised, weighed, and analyzed for biomarkers of drug activity (e.g., apoptosis, proliferation markers).[19]
-
dot
Caption: Workflow for a Xenograft Tumor Model Study.
Part 3: Data Interpretation and Next Steps
The data generated from these in vivo studies will provide a comprehensive initial profile of this compound.
-
Positive safety and PK data would support further investigation into its therapeutic potential.
-
Efficacy in a disease model would warrant more in-depth mechanistic studies to elucidate its mode of action.
-
A lack of efficacy may necessitate a re-evaluation of the in vitro data or the selection of alternative in vivo models.
It is imperative that all experimental procedures are conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.[20] Rigorous study design, including randomization, blinding, and appropriate statistical analysis, is essential for generating reliable and reproducible data.[5][21][22]
References
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- Li, Y., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology, 11, 633224.
- Singh, S., et al. (2018). In vivo animal models for cancer: What have we learned from chemical-induced and xenograft models. In Cancer Cell Culture (pp. 435-458). Humana Press, New York, NY.
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- Ichorbio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review.
- University of North Carolina at Chapel Hill. (n.d.). Injections and Dosing. Preclinical Research Unit.
- Khan, I., et al. (2019). Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. Journal of Molecular Structure, 1179, 789-798.
- Endpoint Preclinical. (n.d.). Our Services.
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- El-Sayed, M. A. A., et al. (2018). New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies. European Journal of Medicinal Chemistry, 157, 1058-1071.
- National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. Assay Guidance Manual.
- da Silva, A. F., et al. (2021). Analysis of the endpoints assessed in the non-clinical in vivo studies.... ResearchGate.
- Stevens, C. A., et al. (2002). Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres. Bioorganic & Medicinal Chemistry Letters, 12(22), 3299-3301.
- Spasov, A. A., et al. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy Meditsinskoi Khimii, 48(3), 233-258.
- Massachusetts Biotechnology Council. (2018, March 7). When an endpoint is just the beginning: How preclinical endpoints affect clinical success.
- Al-Ghorbani, M., et al. (2020). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Organic and Medicinal Chemistry International Journal, 9(4), 555768.
- Spasov, A. A., et al. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy Meditsinskoi Khimii, 48(3), 233-258.
- Al-Ghorbani, M., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32.
- Li, J., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247-28260.
- Al-Ghorbani, M., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. ResearchGate.
- Kawasaki, Y., et al. (1998). Toxicity study of a rubber antioxidant, 2-mercaptobenzimidazole, by repeated oral administration to rats. The Journal of Toxicological Sciences, 23(1), 53-68.
- Inatomi, N., et al. (1994). Pharmacokinetic properties of a novel gastric proton pump inhibitor, (+/-)-2-[(4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl)sulfinyl]-1H-benzimidazole sodium salt, in healthy subjects. Journal of Pharmaceutical Sciences, 83(10), 1407-1411.
- PubChem. (n.d.). 2-(Trifluoromethyl)-1H-benzimidazole.
- National Analytical Corporation. (n.d.). 1-allyl-2-(trifluoromethyl) Benzimidazole - Cas No: 139591-03-0.
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- 1. In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Purification of Allyl-Substituted Benzimidazoles
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with allyl-substituted benzimidazoles. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the unique purification challenges presented by this important class of heterocyclic compounds. Our focus is on providing practical, field-proven insights grounded in chemical principles to help you achieve high purity and yield in your experiments.
Introduction: The Unique Purification Landscape of Allyl-Substituted Benzimidazoles
Allyl-substituted benzimidazoles are versatile building blocks in medicinal chemistry and materials science. However, the introduction of the allyl group, while conferring desirable properties, also presents specific purification hurdles. Beyond the typical challenges associated with benzimidazole chemistry, the reactivity of the allyl moiety demands special consideration during work-up and purification. This guide is structured to address these specific issues head-on, providing you with the expertise to anticipate and resolve them effectively.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and solve common problems encountered during the purification of allyl-substituted benzimidazoles.
Issue 1: Co-elution of Product with an Unknown Impurity of Similar Polarity
Symptom: During column chromatography, you observe a single spot on TLC or overlapping peaks in HPLC, but NMR analysis reveals the presence of an impurity with a similar structure to your desired product.
Potential Cause: Isomerization of the allyl group to the thermodynamically more stable propenyl-substituted benzimidazole. This often occurs on acidic stationary phases like silica gel.[1]
Solution:
-
Assess Stability on Silica: Before performing column chromatography, test the stability of your crude product on silica gel. Spot the crude material on a TLC plate, and then spot it again on the same plate after letting it sit for an hour. If a new, slightly less polar spot appears, isomerization is likely occurring.
-
Use a Deactivated Stationary Phase: Consider using deactivated silica gel (by adding a small percentage of triethylamine or ammonia to the eluent) or an alternative stationary phase like alumina (neutral or basic).[2]
-
Alternative Purification Techniques:
-
Acid-Base Extraction: Utilize the basicity of the benzimidazole nitrogen. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The benzimidazole will move to the aqueous phase, leaving non-basic impurities behind. Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified product.[3][4][5]
-
Recrystallization: This is often the most effective method if a suitable solvent system can be found.
-
Issue 2: Appearance of New, More Polar Impurities After Work-up or During Chromatography
Symptom: TLC analysis of the crude reaction mixture shows a clean conversion, but after aqueous work-up or column chromatography, new, more polar spots appear.
Potential Cause: Oxidation of the allyl double bond. The allyl group is susceptible to oxidation, which can be accelerated by exposure to air, light, or certain reagents.[6] Common oxidation byproducts include the corresponding epoxide or diol.
Solution:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially if it will be stored for an extended period.[4]
-
Solvent Degassing: Use degassed solvents for both work-up and chromatography to minimize exposure to dissolved oxygen.
-
Avoid Certain Oxidants in Work-up: If your synthesis involves an oxidation step (e.g., using m-CPBA), ensure the oxidant is thoroughly quenched and its byproducts are removed during the work-up. For instance, m-chlorobenzoic acid, a byproduct of m-CPBA oxidation, is acidic and can be removed with a basic wash (e.g., saturated sodium bicarbonate solution).[3][7]
Issue 3: Product is an Oil or Fails to Crystallize
Symptom: After purification by chromatography, the product is obtained as a persistent oil, or attempts at recrystallization fail.
Potential Cause:
-
Presence of residual solvent or minor impurities that inhibit crystal lattice formation.
-
The compound may have a low melting point or exist as a stable amorphous solid.
Solution:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the sample under high vacuum, possibly with gentle heating.
-
Recrystallization Solvent Screening: Systematically screen a range of solvents and solvent mixtures.[8][9] Start with common solvents for benzimidazoles like ethanol or ethyl acetate.[10] If the compound is too soluble, try a solvent/anti-solvent system (e.g., dissolving in a small amount of a good solvent like dichloromethane or ethyl acetate and then slowly adding a poor solvent like hexanes or pentane until turbidity is observed).
-
Induce Crystallization:
-
Salt Formation: If the freebase is an oil, consider forming a salt (e.g., hydrochloride or tartrate) which is often more crystalline.
Issue 4: Low Yield After Purification
Symptom: A significant loss of material is observed after the purification step.
Potential Cause:
-
Column Chromatography: The product may be too polar and strongly adsorbed to the silica gel, or it may be partially soluble in the aqueous phase during extraction.
-
Recrystallization: The product may have significant solubility in the cold recrystallization solvent, or too much solvent was used.[11]
Solution:
-
Optimize Chromatography:
-
Optimize Recrystallization:
-
Use the minimum amount of hot solvent necessary to dissolve the compound.[8]
-
After filtering the crystals, cool the mother liquor further in an ice bath or freezer to maximize recovery.
-
Concentrate the mother liquor and attempt a second recrystallization.
-
-
Back-Extraction: When performing an acid-base extraction, wash the organic layer with fresh aqueous acid multiple times to ensure complete extraction of the basic product. After neutralizing the combined aqueous layers, extract the product back into an organic solvent multiple times.[9]
Issue 5: Residual Metal Contamination
Symptom: ICP-MS or other sensitive analytical techniques detect residual palladium or other transition metals in the final product. This is common if the allyl group was introduced via a cross-coupling reaction.
Potential Cause: The metal catalyst or its byproducts are carried through the work-up and purification.
Solution:
-
Filtration through Celite: For heterogeneous catalysts like Pd/C, a simple filtration through a pad of Celite® can be effective.[14]
-
Metal Scavengers: For homogeneous catalysts, use a solid-supported metal scavenger.[14][15][16] Thiol-functionalized silica gels are particularly effective for palladium. The general procedure involves stirring the solution of the crude product with the scavenger, followed by filtration.
-
Activated Carbon: Treatment with activated carbon can also reduce palladium levels, but it may lead to product loss due to non-specific adsorption.[14]
-
Crystallization: This can be an effective way to exclude metal impurities, which may remain in the mother liquor.[14]
Frequently Asked Questions (FAQs)
Q1: How can I quickly determine the best solvent system for column chromatography?
A1: The best approach is to use Thin Layer Chromatography (TLC) to screen various solvent systems.[12] A good solvent system will give your desired product an Rf value of approximately 0.2-0.4 and provide good separation from major impurities. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or another more polar solvent.
Q2: My allyl-substituted benzimidazole is colored, but I expect it to be colorless. What could be the cause?
A2: The color may be due to trace impurities, possibly oxidation products of the starting materials (like o-phenylenediamine) or the product itself. You can try treating a solution of your crude product with activated carbon before the final purification step.
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase chromatography (e.g., using C18 silica) can be a very effective alternative, especially for more polar benzimidazole derivatives. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or TFA) or base (e.g., ammonia or triethylamine) to improve peak shape.
Q4: My compound is chiral. What are the best methods for chiral purification?
A4: For chiral allyl-substituted benzimidazoles, chiral HPLC or SFC (Supercritical Fluid Chromatography) are the most common methods for separating enantiomers.[2] Alternatively, you can derivatize your compound with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography or crystallization, followed by removal of the chiral auxiliary.
Visualizing Purification Workflows and Challenges
Logical Flow for Troubleshooting Purification
Caption: A decision-making workflow for selecting a purification strategy.
Potential Side Reactions During Purification
Caption: Common side reactions affecting allyl-substituted benzimidazoles.
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography with Deactivated Silica
This protocol is designed to minimize the risk of allyl group isomerization.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the mobile phase. For a non-polar compound, a starting eluent of 5-10% ethyl acetate in hexanes is common. Add 1% triethylamine to the mobile phase to deactivate the silica.
-
Column Packing: Pack a glass column with the silica slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dry, product-adsorbed silica to the top of the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Acid-Base Extraction
This method is ideal for removing non-basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M HCl (aq) to the separatory funnel. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat this extraction on the organic layer two more times with fresh 1M HCl.
-
Neutralization: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5M NaOH (aq) with stirring until the pH is basic (check with pH paper) and the product precipitates out.
-
Back-Extraction: Extract the product from the neutralized aqueous layer with three portions of fresh organic solvent.
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Protocol 3: Removal of Residual Palladium Catalyst
This protocol uses a thiol-based scavenger to remove residual palladium.
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, dichloromethane).
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (typically 5-10 weight equivalents relative to the theoretical amount of palladium) to the solution.
-
Stirring: Stir the mixture at room temperature for 4-12 hours. The optimal time may vary.
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger. Wash the filter pad with fresh solvent to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure.
Data Summary Tables
Table 1: Recommended TLC and Column Chromatography Solvent Systems
| Compound Polarity | Recommended TLC System (v/v) | Recommended Column Gradient (v/v) |
| Low to Medium | 10-30% Ethyl Acetate in Hexanes | Start with 5% Ethyl Acetate in Hexanes, gradually increase to 50% |
| Medium to High | 5-10% Methanol in Dichloromethane | Start with 1% Methanol in Dichloromethane, gradually increase to 20% |
| Basic | Add 1% Triethylamine to the eluent | Add 1% Triethylamine to the eluent |
Table 2: Common Recrystallization Solvents
| Solvent | Properties | Suitable for... |
| Ethanol | Polar protic | Benzimidazoles with some polarity. |
| Ethyl Acetate/Hexanes | Solvent/anti-solvent system | Compounds that are too soluble in pure ethyl acetate. |
| Dichloromethane/Hexanes | Solvent/anti-solvent system | Less polar compounds. |
| Acetone/Water | Solvent/anti-solvent system | More polar compounds. |
References
- University of Rochester, Department of Chemistry.
- ResearchGate. (2025).
- Huang, J.-P., et al. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development, 14, 939–941.
- University of Rochester, Department of Chemistry.
- Willwacher, J., et al. (n.d.). Preparation of n-Isopropylidene-n'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium-catalyzed Synthesis of Monoalkyl Diazenes. Synthesis of 9-Allylanthracene. Organic Syntheses.
- Reddit. (2025). Your trick to remove residual palladium. r/Chempros. [Link]
- Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
- Çakar, M., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551.
- Nichols, L. (2022). 7.
- Master Organic Chemistry. (2011). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- ResearchGate. (2020).
- Flieger, J. (2006). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806.
- CrystEngComm. (n.d.).
- Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]
- ResearchGate. (2025).
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. [Link]
- NIH. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2025). Metal complexes of substituted benzimidazole to improve the photostability of rigid PVC: Synthesis, spectral and DFT studies. [Link]
- MDPI. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. [Link]
Sources
- 1. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 2. Purification [chem.rochester.edu]
- 3. Workup [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
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- 15. datapdf.com [datapdf.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Synthesis of 1-Allyl-2-(trifluoromethyl)benzimidazole
Welcome to the dedicated technical support guide for the synthesis of 1-Allyl-2-(trifluoromethyl)benzimidazole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently encountered side reactions in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to provide you with the expertise to not only troubleshoot your synthesis but also to optimize it for yield, purity, and scalability.
Section 1: Troubleshooting Guide
This section tackles specific experimental issues you might be facing. Each entry details potential causes and provides actionable solutions.
Question 1: Why is my yield of this compound consistently low, with a significant amount of unreacted 2-(trifluoromethyl)benzimidazole remaining?
Answer:
Low conversion is a frequent issue and can typically be traced back to incomplete deprotonation of the benzimidazole N-H or insufficient reactivity of the resulting anion. The electron-withdrawing nature of the 2-trifluoromethyl group increases the acidity of the N-H proton (pKa ≈ 11.5) compared to unsubstituted benzimidazole (pKa ≈ 12.8), but several factors can still lead to poor yields.
Potential Causes & Solutions:
-
Inadequate Base Strength: The base you are using may not be strong enough to fully deprotonate the 2-(trifluoromethyl)benzimidazole. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases are often required for high conversion.
-
Troubleshooting Protocol:
-
Switch to a Stronger Base: Replace K₂CO₃ with sodium hydride (NaH). NaH is a non-nucleophilic, irreversible base that will quantitatively deprotonate the benzimidazole.
-
Reaction Conditions: Suspend 2-(trifluoromethyl)benzimidazole (1.0 eq.) in anhydrous DMF or THF. Add NaH (1.1 - 1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Monitor Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes. The cessation of hydrogen gas evolution indicates the completion of deprotonation.
-
Add Allyl Bromide: Cool the reaction back to 0 °C before slowly adding allyl bromide (1.1 eq.). Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
-
Solvent Choice: The polarity and aprotic nature of the solvent are critical.
-
Explanation: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they effectively solvate the cation of the benzimidazolide salt without interfering with the nucleophilicity of the anion. Protic solvents (e.g., ethanol, water) will protonate the benzimidazolide anion, quenching the reaction.
-
Recommendation: Ensure your solvent is anhydrous. The presence of water will consume the base and protonate the nucleophile.
-
-
Reaction Temperature: While heating can increase the reaction rate, it can also promote side reactions. For N-alkylation with a reactive electrophile like allyl bromide, reactions can often be run at or below room temperature once deprotonation is complete.
Question 2: My reaction produces multiple spots on TLC, and I'm isolating a significant byproduct with a similar polarity to my desired product. What could this be?
Answer:
The most likely culprit is the formation of a regioisomeric product or a di-substituted byproduct. While this compound is the desired product, other isomers can form, complicating purification.
Potential Side Reactions:
-
Formation of 1,3-Diallyl-2-(trifluoromethyl)benzimidazolium Bromide: This occurs when the nitrogen atom of the already formed product acts as a nucleophile and attacks a second molecule of allyl bromide. This "over-alkylation" is more prevalent if an excess of allyl bromide is used or if the reaction is run for an extended period at elevated temperatures.
-
Mitigation Strategy:
-
Control Stoichiometry: Use no more than 1.1-1.2 equivalents of allyl bromide.
-
Monitor Closely: Track the reaction's progress by TLC. Once the starting material is consumed, work up the reaction promptly.
-
Temperature Control: Maintain the reaction at room temperature or below.
-
-
-
Hydrolysis of the Trifluoromethyl Group: The -CF₃ group is susceptible to hydrolysis under basic conditions, especially in the presence of water and heat, to form a carboxylic acid.[1][2] This is a significant concern when using strong bases.
-
Mitigation Strategy:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Avoid Strong Aqueous Bases: If using a phase-transfer catalysis (PTC) system, which often involves aqueous bases like 50% NaOH, carefully control the temperature and reaction time.[3]
-
Work-up Procedure: Quench the reaction with a non-aqueous proton source (e.g., saturated NH₄Cl solution) rather than pure water, especially if the reaction mixture is still strongly basic.
-
-
Below is a diagram illustrating the main reaction and key side reactions.
Caption: Main reaction pathway and potential side reactions.
Question 3: I am struggling to separate my product from the unreacted starting material by column chromatography. What can I do?
Answer:
Co-elution of the product and the starting material is common due to their similar polarities. The primary difference is the slightly more non-polar nature of the N-allylated product. Optimizing your chromatography conditions is key.
Purification Protocol & Tips:
-
Solvent System Selection:
-
Initial System: Start with a low-polarity mobile phase, such as a mixture of hexanes and ethyl acetate. A common starting gradient is 5-10% ethyl acetate in hexanes.
-
Fine-Tuning: The polarity difference is subtle. Use a shallow gradient to improve separation. For example, instead of jumping from 10% to 20% ethyl acetate, try a gradient of 10% to 12% to 15%.
-
Alternative Solvents: If hexanes/ethyl acetate fails, a dichloromethane/methanol system can be effective. However, given the polarity, start with very low percentages of methanol (e.g., 0.5-1%).[4]
-
-
Column and Loading:
-
Silica to Compound Ratio: Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1 by weight) to increase the surface area for separation.
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel and load it as a dry powder onto the column. This technique often results in sharper bands and better separation compared to wet loading in a strong solvent.
-
-
Acid/Base Wash during Work-up:
-
Principle: Before chromatography, you can perform a liquid-liquid extraction to remove the acidic starting material.
-
Procedure:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous base solution (e.g., 1M Na₂CO₃). The unreacted 2-(trifluoromethyl)benzimidazole will be deprotonated and extracted into the aqueous layer.
-
Wash the organic layer with brine, dry it over Na₂SO₄, and concentrate it. This will provide a crude product significantly enriched in the desired N-allylated compound.
-
Caution: Be mindful that prolonged exposure to a strong base during the wash can cause hydrolysis of the trifluoromethyl group on your product. Use a mild base and perform the extraction quickly.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination for this synthesis?
For high yields and clean reactions, the combination of sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) is generally the most effective. NaH ensures complete and irreversible deprotonation, while DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. Anhydrous tetrahydrofuran (THF) is also a suitable solvent.[5][6]
| Base | Solvent | Temperature | Advantages | Disadvantages |
| NaH | DMF, THF | 0 °C to RT | High yield, fast reaction, irreversible deprotonation. | Moisture sensitive, requires inert atmosphere, safety precautions needed. |
| K₂CO₃ | DMF, Acetonitrile | RT to 60 °C | Easier to handle, less hazardous than NaH. | Slower reaction, may require heat, equilibrium deprotonation can lead to lower yields.[7] |
| KOH/PTC | Toluene/H₂O | RT | Good for scale-up, avoids strictly anhydrous conditions. | Risk of -CF₃ hydrolysis, potential for emulsion formation.[3] |
Q2: Can I use allyl chloride instead of allyl bromide?
Yes, but the reaction will be significantly slower. Bromide is a better leaving group than chloride, meaning allyl bromide is more reactive. If you use allyl chloride, you may need to increase the reaction temperature or extend the reaction time, which could increase the likelihood of side reactions.
Q3: How do I confirm that I have synthesized the correct N-1 regioisomer?
The synthesis of N-substituted benzimidazoles can sometimes yield a mixture of regioisomers if the 2-position is not symmetrically substituted. However, for 2-(trifluoromethyl)benzimidazole, the N-1 and N-3 positions are equivalent due to tautomerism. Therefore, only one N-allylated product is expected. Confirmation of the structure is best achieved through standard analytical techniques:
-
¹H NMR: Look for the disappearance of the broad N-H signal and the appearance of new signals corresponding to the allyl group (typically a multiplet around 5.8-6.0 ppm for the internal proton and two doublets around 5.0-5.2 ppm for the terminal protons, and a doublet around 4.8-5.0 ppm for the CH₂ protons adjacent to the nitrogen).
-
¹³C NMR: The appearance of new signals in the aliphatic region confirms the addition of the allyl group.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the product (C₁₁H₉F₃N₂).
Q4: My starting material, o-phenylenediamine, is dark and looks oxidized. Can I still use it?
It is highly recommended to use pure starting materials. o-Phenylenediamine is prone to air oxidation, which can lead to colored impurities that are difficult to remove and may interfere with the initial cyclization to form the benzimidazole core. If your starting material is discolored, consider purifying it by recrystallization or sublimation before use.
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Benzimidazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-alkylation of benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. As a privileged scaffold in medicinal chemistry, the functionalization of the benzimidazole core at its nitrogen atoms is a critical strategy for modulating biological activity.[1] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common experimental hurdles and optimize your reaction outcomes.
Core Principles: The "Why" Behind N-Alkylation
The N-alkylation of benzimidazoles is fundamentally a nucleophilic substitution reaction (typically SN2). The process involves two key steps:
-
Deprotonation: The N-H proton of the benzimidazole ring is acidic and can be removed by a suitable base. This generates a benzimidazolate anion, which is a potent nucleophile.
-
Nucleophilic Attack: The generated anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), forming the new N-C bond.
The success and selectivity of this reaction are highly dependent on the interplay between the base, solvent, alkylating agent, and reaction temperature. Understanding these relationships is crucial for effective troubleshooting.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction shows low to no yield of the desired N-alkylated product. What are the possible causes and how can I fix it?
A1: Low conversion is a common issue that can stem from several factors. Systematically check the following:
-
Purity of Starting Materials: Ensure your starting benzimidazole is pure and, crucially, dry. Water or other protic impurities can quench the benzimidazolate anion.[2]
-
Base Strength: The chosen base may be too weak to effectively deprotonate the benzimidazole N-H. For instance, if you are using a mild base like K₂CO₃ with a less acidic benzimidazole, consider switching to a stronger base like Cs₂CO₃ or NaH.[3]
-
Solvent Choice: The reaction requires a dry, aprotic solvent. Protic solvents like ethanol or water will protonate the benzimidazolate anion, inhibiting the reaction.[2] Recommended solvents include DMF, acetonitrile, or DMSO.
-
Alkylating Agent Reactivity: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. If you are using an alkyl chloride with a slow reaction rate, switching to the corresponding bromide or iodide will significantly accelerate the reaction. Also, ensure your alkylating agent is not degraded.
-
Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate, especially with less reactive alkyl halides.[4] A temperature range of 50-80 °C is a good starting point for optimization.[3]
Q2: I am getting a mixture of two regioisomers (e.g., N1 and N3 alkylation) and they are difficult to separate. How can I improve regioselectivity?
A2: This is a classic challenge with unsymmetrically substituted benzimidazoles, arising from the tautomeric nature of the benzimidazole ring.[2] The N-H proton can reside on either nitrogen, leading to two different nucleophiles that can react. Several strategies can enhance regioselectivity:
-
Steric Hindrance: Bulky substituents on the benzimidazole ring will sterically hinder one of the nitrogen atoms, favoring alkylation at the less hindered position.[2] You can sometimes leverage this by choosing an alkylating agent with appropriate steric bulk.
-
Electronic Effects: The electronic properties of substituents influence the nucleophilicity of the adjacent nitrogen atoms. Electron-donating groups can enhance reactivity, while electron-withdrawing groups decrease it.[2][5] This can be used to direct the alkylation to a specific nitrogen.
-
Specialized Reagents: Certain methodologies have been developed to provide high regioselectivity, sometimes favoring the more sterically hindered isomer, which is typically the minor product.[6][7]
Q3: I've isolated my product, but I also have a significant amount of a byproduct that appears to be a 1,3-dialkylated benzimidazolium salt. How can I prevent this?
A3: The formation of this quaternary ammonium salt is a common side reaction caused by over-alkylation, particularly under harsh conditions or with an excess of the alkylating agent.[2][5] To minimize this:
-
Control Stoichiometry: Use the alkylating agent in a controlled amount, typically 1.0 to 1.2 equivalents relative to the benzimidazole.[2]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help avoid localized high concentrations that favor the second alkylation.
-
Moderate Conditions: If possible, run the reaction at the lowest effective temperature. Over-alkylation is often more prevalent at higher temperatures.
-
Purification: If the quaternary salt does form, it is often insoluble in many organic solvents and can be removed by filtration before chromatographic purification.[2]
Frequently Asked Questions (FAQs)
Q4: How do I choose the most appropriate base for my N-alkylation reaction?
A4: The choice of base is critical and depends on the acidity of your benzimidazole substrate and the desired reaction conditions.
| Base | Relative Strength | Common Solvents | Pros | Cons |
| NaH | Strong | DMF, THF | Highly effective for deprotonating a wide range of benzimidazoles. | Moisture-sensitive, requires inert atmosphere, can be hazardous. |
| K₂CO₃ | Moderate | Acetonitrile, Acetone, DMF | Inexpensive, easy to handle, widely used.[3] | May not be strong enough for electron-deficient benzimidazoles. |
| Cs₂CO₃ | Strong (for a carbonate) | Acetonitrile, DMF | More effective than K₂CO₃ due to higher solubility and basicity.[8] | More expensive. |
| KOH / NaOH | Strong | Aqueous systems, or with PTC | Inexpensive, effective. Can be used in green chemistry protocols.[3] | Can introduce water; often requires a phase-transfer catalyst (PTC) in biphasic systems.[1] |
Q5: What are the pros and cons of different solvents? Are there green alternatives?
A5: Aprotic solvents are standard, but green methods are gaining traction.
| Solvent | Type | Boiling Point | Considerations |
| DMF | Polar Aprotic | 153 °C | Excellent solvating power, but has toxicity concerns and can decompose at high temperatures.[9] |
| Acetonitrile | Polar Aprotic | 82 °C | Good general-purpose solvent, easier to remove than DMF/DMSO.[10] |
| DMSO | Polar Aprotic | 189 °C | High boiling point allows for high reaction temperatures. Can be difficult to remove completely.[8] |
| Aqueous/SDS | Green Alternative | 100 °C | Eliminates volatile organic compounds (VOCs). The surfactant (SDS) creates micelles to overcome solubility issues, enhancing reaction rates.[3][4][11] |
Q6: What are the best methods for purifying N-alkylated benzimidazoles?
A6: Purification strategy depends on the product's properties and the impurities present.
-
Column Chromatography: This is the most universally effective method for separating the desired product from unreacted starting materials, regioisomers, and byproducts.[2] A silica gel stationary phase with a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a common starting point.[12]
-
Recrystallization: If your product is a solid with suitable solubility properties, recrystallization is an excellent method for obtaining highly pure material.
-
Acid-Base Extraction: This can be used to separate the basic benzimidazole product from non-basic impurities, but it will not separate the product from the unreacted benzimidazole starting material.
Experimental Protocols
Protocol 1: General N-Alkylation using Potassium Carbonate in Acetonitrile
This protocol is a standard and robust method suitable for many benzimidazole and alkyl halide combinations.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the benzimidazole (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous acetonitrile.
-
Reagent Addition: Add the alkyl halide (1.1 eq.) to the stirred suspension.
-
Reaction: Heat the mixture to 40-50 °C and stir for 3-4 hours, or until TLC analysis indicates complete consumption of the starting benzimidazole.[10]
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography.
Protocol 2: Green N-Alkylation using Aqueous Media with SDS
This method avoids volatile organic solvents and is a sustainable alternative.[1][4]
-
Preparation: In a round-bottom flask, dissolve sodium hydroxide (NaOH, 2.0 eq.) and sodium dodecyl sulfate (SDS, 0.1 eq.) in water.
-
Reagent Addition: Add the benzimidazole (1.0 eq.) to the aqueous solution and stir until it dissolves or is well-suspended. Add the alkylating agent (1.1 eq.).
-
Reaction: Stir the mixture at the appropriate temperature (room temperature for reactive halides like benzyl bromide, or 55-60 °C for less reactive ones like alkyl bromides).[3][4] Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and extract with an organic solvent like ethyl acetate (3 x 25 mL).
-
Isolation: Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- An efficient strategy for N-alkylation of benzimidazoles/ imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
- N‐Alkylation of benzimidazole.
- Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.
- An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. FAO AGRIS. [Link]
- Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Indian Academy of Sciences. [Link]
- N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles.
- Alkylation reaction method of benzimidazoles compounds.
- Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cycliz
- An Efficient Strategy for N-alkylation of Benzimidazoles/imidazoles in SDS-aqueous Basic Medium and N-alkylation Induced Ring Opening of Benzimidazoles. AMiner. [Link]
- Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. [Link]
- Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer.
- Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar. [Link]
- Help with N-Alkyl
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Technical Support Center: Overcoming Solubility Challenges with 1-Allyl-2-(trifluoromethyl)benzimidazole
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility issues with 1-Allyl-2-(trifluoromethyl)benzimidazole. As a Senior Application Scientist, my objective is to provide you with robust, scientifically-grounded strategies to ensure the successful integration of this compound into your experimental workflows.
Part 1: Foundational Understanding - FAQs
A thorough understanding of the compound's properties is the first step in troubleshooting.
Q1: What are the fundamental chemical properties of this compound that influence its solubility?
A1: this compound possesses a molecular formula of C₁₁H₉F₃N₂ and a molecular weight of approximately 226.2 g/mol .[1] Its structure is characterized by a benzimidazole core, which is a bicyclic aromatic heterocycle. Key features influencing its solubility include:
-
The Benzimidazole Core: This planar, aromatic system contributes to the molecule's rigidity and hydrophobicity. Benzimidazoles generally exhibit limited solubility in water.[2]
-
The Trifluoromethyl (-CF3) Group: This is a critical substituent. The -CF3 group is highly lipophilic (lipid-loving), which significantly increases the compound's affinity for non-polar organic solvents and decreases its aqueous solubility.[3][4] It is also a potent electron-withdrawing group, which can influence the basicity of the benzimidazole nitrogens.[5]
-
The Allyl Group: This N-allyl substituent adds to the non-polar character of the molecule.
The combination of these features results in a compound that is practically insoluble in water under neutral pH conditions.[6]
Q2: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous buffer for my assay?
A2: This common phenomenon, often termed "solvent shock," occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly introduced into an aqueous medium where it is poorly soluble.[7] The organic solvent is diluted to a concentration that can no longer maintain the compound in solution, causing it to precipitate out. This is a critical issue in biological assays, as precipitated compounds are not bioavailable and can lead to inaccurate and unreliable results.[8]
Q3: Can pH be used to modulate the solubility of this compound?
A3: Yes, the solubility of benzimidazole derivatives is often pH-dependent.[7][9] The benzimidazole ring contains two nitrogen atoms that can be protonated in acidic conditions. This protonation forms a salt, which is generally more water-soluble than the neutral form. Conversely, in strongly alkaline conditions, the N-H proton can be removed, forming an anion that may also have altered solubility. Therefore, adjusting the pH of your aqueous buffer can be a viable strategy to enhance solubility.[10] For many benzimidazoles, solubility is significantly increased in acidic pH.[11][12]
Part 2: Troubleshooting and Protocol Optimization
This section provides a systematic, evidence-based approach to overcoming the solubility hurdles of this compound.
Initial Solvent Selection for Stock Solutions
The first critical step is the preparation of a stable, high-concentration stock solution.
| Solvent | Abbreviation | Key Characteristics & Rationale | Recommended Starting Concentration |
| Dimethyl Sulfoxide | DMSO | A powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[13] It is the most common and effective choice for creating high-concentration stock solutions for biological assays.[14][15] | 10-50 mM |
| N,N-Dimethylformamide | DMF | A strong polar aprotic solvent, similar in solubilizing power to DMSO. It can be used as an alternative if DMSO is incompatible with the experimental setup.[16] | 10-50 mM |
| Ethanol | EtOH | A polar protic solvent that is less toxic than DMSO or DMF. It may be preferred for certain cell-based assays, but generally has a lower solubilizing capacity for highly lipophilic compounds.[17] | 1-10 mM |
Expertise & Experience: Always begin by preparing a stock solution in DMSO. Its ability to maintain compound stocks and its miscibility with aqueous media make it the gold standard for in vitro screening.[13] However, it is crucial to be aware that DMSO can exhibit cellular toxicity or affect enzyme kinetics at concentrations typically above 0.5-1% (v/v) in the final assay.[13]
-
Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of this compound.
-
Solvent Addition: Add a measured volume of your chosen solvent (e.g., DMSO) to achieve the highest desired stock concentration.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, gentle warming (to 37°C) or brief sonication can be applied. These methods increase the kinetic energy, facilitating the breakdown of the crystal lattice.[8]
-
Stability Check: After complete dissolution, allow the stock solution to stand at room temperature for at least one hour and visually inspect for any signs of precipitation. A stable stock solution is paramount for reproducible results.
Workflow for Preparing Aqueous Working Solutions
The dilution of the organic stock into an aqueous buffer is the most frequent point of failure. The following workflow provides a logical progression for troubleshooting.
Caption: Decision workflow for solubilizing this compound.
Strategies to Prevent Precipitation in Aqueous Media
The goal is to find the lowest concentration of the organic solvent (co-solvent) in the final aqueous solution that maintains compound solubility without interfering with the biological assay.[18][19]
Experimental Protocol: Co-Solvent Titration
-
Prepare Stock: Use a concentrated stock solution (e.g., 20 mM in 100% DMSO).
-
Dilution Series: Prepare a series of dilutions in your final aqueous buffer to achieve a constant final concentration of the benzimidazole derivative, but with varying final DMSO concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0%).
-
Incubation and Observation: Incubate these solutions under your exact experimental conditions (temperature, time) and observe for any precipitation or turbidity.
-
Vehicle Control: It is imperative to run parallel controls containing only the corresponding concentrations of DMSO in your assay to determine the solvent's intrinsic effect on your biological system.
As benzimidazoles are weak bases, altering the pH can significantly impact their solubility.[20]
Experimental Protocol: pH-Solubility Profiling
-
Buffer Preparation: Prepare a set of biologically compatible buffers across a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Equilibration: Add an excess amount of this compound to each buffer. Seal the containers and agitate them at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Quantification: After equilibration, filter the samples (using a 0.22 µm filter to remove undissolved solid) and quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the measured solubility against the pH to identify the optimal pH range for solubilization.
Trustworthiness: Ensure that the optimal pH for solubility is also compatible with the health and function of your cells or the activity of your enzyme. Significant deviations from physiological pH (7.2-7.4) can introduce experimental artifacts.[7]
When co-solvents and pH adjustments are insufficient, pharmaceutical excipients can be employed.[21][22]
| Excipient Class | Examples | Mechanism of Action | Key Considerations |
| Cyclodextrins | HP-β-CD, SBE-β-CD | These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. They encapsulate the poorly soluble drug molecule, forming an "inclusion complex" that is water-soluble.[23][24][25] | Can sometimes interfere with drug-target binding. Must be validated for non-interference in the specific assay.[26] |
| Surfactants | Tween® 80, Cremophor® EL | These amphiphilic molecules, above their critical micelle concentration, form micelles that can sequester hydrophobic compounds within their core, increasing their apparent solubility in the aqueous phase.[10] | Can have their own biological effects (e.g., cell lysis at high concentrations). Their use requires careful control and validation.[27] |
Authoritative Grounding & Comprehensive References: The strategies outlined above are standard, well-documented approaches in pharmaceutical sciences for enhancing the solubility of poorly soluble drug candidates.[17][22][28]
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central.
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI.
- Drug Solubility: Importance and Enhancement Techniques - PMC. NIH.
- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Trifluoromethyl group - Wikipedia.
- Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. Benchchem.
- This compound 139591-03-0 wiki. Guidechem.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Effects of different pH and surfactants on the solubility of albendazole (n = 3).
- cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Benzimidazole | C7H6N2 | CID 5798 - PubChem. NIH.
- The effect of solubilization on the oral bioavailability of three benzimidazole carbam
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
- Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
- This compound | 139591-03-0. ChemicalBook.
- troubleshooting low solubility of 4,5,6,7-tetraiodo-1H-benzimidazole in buffers. Benchchem.
- Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Dimethyl sulfoxide - Wikipedia.
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Biological assay challenges from compound solubility: strategies for bioassay optimiz
- RESEARCH ON BENZIMIDAZOLE DERIV
- Synthesis of benzimidazole under solvent free conditions.82.
- 2-(Trifluoromethyl)benzimidazole CAS#: 312-73-2. ChemicalBook.
- 2-(Trifluoromethyl)-1H-benzimidazole | C8H5F3N2 | CID 67560 - PubChem.
- 2-(Trifluoromethyl)-1H-benzimidazole. CAS Common Chemistry.
- 1-allyl-2-(trifluoromethyl)
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Technical Support Center: Enhancing the Metabolic Stability of Benzimidazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges encountered when enhancing the metabolic stability of benzimidazole derivatives. Our focus is on providing not just protocols, but the underlying scientific rationale to empower your experimental decisions.
Section 1: Foundational Concepts in Benzimidazole Metabolism
This section addresses the fundamental questions regarding how and why benzimidazole derivatives are metabolized, providing the necessary background to troubleshoot stability issues effectively.
Q1: Why is metabolic stability a critical parameter for my benzimidazole drug candidate?
A: Metabolic stability is a crucial determinant of a drug's pharmacokinetic profile, directly impacting its half-life, bioavailability, and dosing frequency.[1][2][3] Compounds with low metabolic stability are rapidly cleared from the body, primarily by the liver, which can lead to poor bioavailability after oral administration and require more frequent dosing to maintain therapeutic concentrations.[4][5] Enhancing metabolic stability can lead to:
-
Increased Bioavailability and Half-Life: This allows for lower and less frequent dosing, improving patient compliance.[1][5]
-
Predictable Pharmacokinetics: A more stable compound often shows less variability in plasma concentrations between patients, who can have different levels of metabolic enzyme activity.[5]
-
Reduced Risk of Reactive Metabolites: Minimizing metabolism can decrease the formation of potentially toxic byproducts.
Q2: What are the primary metabolic pathways for benzimidazole derivatives?
A: The metabolism of benzimidazole derivatives is diverse but typically involves Phase I and Phase II reactions.[6][7][8] The primary routes of metabolism are heavily influenced by the substituents on the benzimidazole core.[9]
-
Phase I Metabolism: This phase introduces or exposes functional groups. For benzimidazoles, the most common reactions are mediated by Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMOs).[9][10]
-
Oxidation: This is a major pathway. Aromatic hydroxylation can occur on the benzimidazole core or adjacent phenyl rings.[10][11]
-
Sulfoxidation: For derivatives containing a thioether linkage (like fenbendazole and albendazole), oxidation of the sulfur atom to a sulfoxide and then a sulfone is a key metabolic step.[10][12] Often, the sulfoxide metabolite is also biologically active.[13]
-
N-Dealkylation: If alkyl groups are present on the nitrogen atoms of the imidazole ring, their removal can be a route of metabolism.
-
-
Phase II Metabolism: This phase involves conjugation reactions, where an endogenous molecule is added to the drug or its Phase I metabolite to increase water solubility and facilitate excretion. Common conjugations include glucuronidation of hydroxyl groups introduced during Phase I.[5][8]
Caption: Common metabolic pathways for benzimidazole derivatives.
Section 2: Experimental Design & Troubleshooting
This section provides practical guidance for designing experiments to assess metabolic stability and troubleshooting common issues encountered in the lab.
Q3: My benzimidazole derivative shows high clearance in my human liver microsome (HLM) assay. What are my immediate next steps?
A: High clearance in HLM is a common challenge, indicating rapid metabolic turnover.[4][11] A systematic approach is required to identify the cause and devise a solution.
-
Confirm the Result: Repeat the assay to ensure the result is not due to experimental error. Include positive controls (high-clearance compounds like verapamil or testosterone) and negative controls (low-clearance compounds like warfarin) to validate the assay performance.
-
Metabolite Identification: The most critical next step is to determine how your compound is being metabolized. Perform a metabolite identification study by incubating your compound with HLMs at a higher concentration for a longer duration, then analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][14] The goal is to identify the molecular weight and fragmentation pattern of the major metabolites, which will reveal the "metabolic hotspot" (the specific site on the molecule undergoing modification).[11][15]
-
Determine the Enzyme System:
-
CYP vs. FMO: To distinguish between CYP and FMO-mediated metabolism, run the assay with and without the necessary cofactor, NADPH. CYPs are strictly NADPH-dependent, while FMOs can sometimes use it less efficiently. A more definitive approach is to use specific inhibitors. For example, pan-CYP inhibitors like 1-aminobenzotriazole (1-ABT) can be used.
-
Specific CYP Isoforms: To identify which specific CYP enzyme is responsible (e.g., CYP3A4, CYP2C9, CYP2D6), use recombinant human CYP enzymes or a panel of specific chemical inhibitors in your HLM assay.[2] This information is vital as it can predict potential drug-drug interactions.[16]
-
Caption: Troubleshooting workflow for high clearance in HLM assays.
Q4: My compound is stable in microsomes but shows high clearance in hepatocytes. What could be the reason?
A: This is a classic experimental observation that points towards metabolic pathways not present in microsomes. Liver microsomes primarily contain Phase I enzymes (CYPs, FMOs) and some Phase II enzymes (UGTs).[1][4] Hepatocytes, being intact cells, contain the full complement of both Phase I and Phase II metabolic enzymes, including cytosolic enzymes like aldehyde oxidase (AO) and sulfotransferases (SULTs).[1][4]
The discrepancy suggests your compound is likely being cleared by:
-
Cytosolic Enzymes: S9 fractions, which contain both microsomal and cytosolic components, can be used to confirm this.[4] If stability is low in S9 and hepatocytes but high in microsomes, a cytosolic enzyme is likely responsible.
-
Extensive Phase II Conjugation: The compound might be rapidly undergoing conjugation (e.g., sulfation or glucuronidation) that is more efficient in the cellular environment of hepatocytes.
Section 3: Strategies for Enhancing Metabolic Stability
Once a metabolic liability has been identified, the focus shifts to medicinal chemistry strategies to mitigate it.
Q5: How can I modify my benzimidazole derivative to block metabolism at an identified hotspot?
A: Modifying a metabolic hotspot is a common and effective strategy. The goal is to make the site less accessible or electronically unfavorable for the metabolizing enzyme without losing the compound's desired biological activity.[5]
-
Steric Hindrance: Introducing a bulky group near the metabolic hotspot can physically block the enzyme from accessing it. For example, if a specific position on a phenyl ring is being hydroxylated, adding a tert-butyl group nearby can shield it.
-
Electronic Modification: Deactivating an aromatic ring towards oxidative metabolism can be achieved by adding strongly electron-withdrawing groups (e.g., -CF₃, -SO₂NH₂).[5][17] This makes the ring electron-deficient and less favorable for electrophilic attack by CYP enzymes.
-
Blocking with Halogens: Replacing a hydrogen atom at the site of metabolism with a fluorine or chlorine atom is a widely used tactic. The carbon-fluorine bond is exceptionally strong and resistant to cleavage, effectively blocking hydroxylation at that position.
Q6: What are bioisosteric replacements, and how can they improve the stability of my benzimidazole compound?
A: Bioisosteric replacement involves substituting a chemical group in a molecule with another group that has similar physical or chemical properties, with the aim of retaining biological activity while improving ADME properties.[17][18][19] This is a powerful strategy for addressing metabolic liabilities.
Table 1: Common Metabolic Liabilities in Benzimidazoles and Potential Bioisosteric Replacements
| Metabolically Labile Group | Common Metabolic Pathway | Potential Bioisosteric Replacement(s) | Rationale for Improvement |
|---|---|---|---|
| Unsubstituted Phenyl Ring | Aromatic Hydroxylation | Pyridine, Pyrimidine | Introduction of nitrogen atoms deactivates the ring towards CYP-mediated oxidation.[17][20] |
| Labile Methyl Group | Hydroxylation at α-carbon | Deuterated Methyl (-CD₃) | The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond, slowing the rate of metabolic cleavage (Kinetic Isotope Effect).[5] |
| Thioether (-S-) | Sulfoxidation | Sulfone (-SO₂-), Amide (-CONH-) | These groups are generally more resistant to further oxidation compared to a thioether. |
| Phenol (-OH) | Glucuronidation | Benzimidazole, 1-hydroxypyridin-2(1H)-one | These groups can mimic the hydrogen bonding properties of a phenol but are less susceptible to rapid conjugation.[17][21] |
Table 2: Example of Improved Metabolic Stability Through Structural Modification
| Compound | Modification | t½ in HLM (min) | In Vitro CLint (µL/min/mg) |
|---|---|---|---|
| Analog A | Unsubstituted phenyl ring | 15 | 92.4 |
| Analog B | Phenyl replaced with 2-pyridyl | > 120 | < 5.8 |
This is illustrative data based on principles described in the literature.[20]
Section 4: Key Protocols & Methodologies
This section provides a standardized protocol for a common in vitro assay.
Protocol: In Vitro Metabolic Stability Assessment Using Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a benzimidazole derivative.[2][22]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Control compounds (high and low clearance)
-
Acetonitrile with internal standard (for quenching)
-
96-well plates, LC-MS/MS system
Experimental Workflow:
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 3. longdom.org [longdom.org]
- 4. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 5. nedmdg.org [nedmdg.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Metabolic pathways of benzimidazole anthelmintics in harebell (Campanula rotundifolia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. holcapek.upce.cz [holcapek.upce.cz]
- 9. The metabolism of benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory effect of albendazole and its metabolites on cytochromes P450 activities in rat and mouflon in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolism-directed structure optimization of benzimidazole-based Francisella tularensis enoyl-reductase (FabI) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 18. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analog design-Bioisosteric replacement strategies | PPTX [slideshare.net]
- 20. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. nuvisan.com [nuvisan.com]
Technical Support Center: Troubleshooting Inconsistent Bioassay Results with 1-Allyl-2-(trifluoromethyl)benzimidazole
Welcome to the technical support center for 1-Allyl-2-(trifluoromethyl)benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during bioassays with this compound. As a member of the benzimidazole chemical family—a "privileged scaffold" in medicinal chemistry—this molecule holds significant potential for biological activity.[1][2] Our focus here is to provide a systematic, scientifically-grounded framework for troubleshooting, ensuring the reliability and reproducibility of your experimental results.
This document moves beyond a simple checklist, delving into the causality behind experimental observations and providing robust protocols to validate your findings.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses high-level questions regarding the compound's characteristics and common initial hurdles.
Q1: What is the presumed mechanism of action for this compound?
While this specific derivative is not extensively characterized in public literature, its core structure, 2-(trifluoromethyl)benzimidazole, is a known pharmacophore found in compounds with diverse biological activities, including antiprotozoal and anticancer effects.[2][3][4] A plausible and primary hypothesis for its mechanism of action, based on related benzimidazole structures, is the modulation of ion channels.[5] Specifically, it is a putative activator of the large-conductance calcium- and voltage-activated potassium channel (KCa1.1), commonly known as the BK channel .[6]
Why this matters: BK channels are critical negative feedback regulators in excitable cells.[6] Their activation by an increase in intracellular Ca²⁺ or membrane depolarization leads to K⁺ efflux, which hyperpolarizes the cell membrane.[7] This action can reduce neuronal excitability and relax smooth muscle tone.[6] Understanding this presumed target is crucial for designing relevant assays and interpreting results. An inconsistent readout may stem from a biological system where BK channels are not expressed or do not play a significant role in the measured endpoint.
Q2: What are the critical physicochemical properties of this compound that I should be aware of?
The properties of the benzimidazole core, combined with the trifluoromethyl and allyl groups, dictate its behavior in experimental settings.
-
Solubility: The benzimidazole parent structure is practically insoluble in water but soluble in alcohols and acidic or strongly alkaline aqueous solutions.[8] The trifluoromethyl group significantly increases lipophilicity, further reducing aqueous solubility.[1] Therefore, the compound is expected to be poorly soluble in aqueous buffers. The standard practice is to use a high-purity, anhydrous DMSO stock solution.[9]
-
Stability & Storage: Benzimidazole derivatives are generally stable. However, improper storage or handling can lead to degradation.[10] Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can cause compound precipitation and degradation.[9][10] A color change in the solution may indicate chemical degradation.[10]
-
Purity: Ensure the compound is from a reputable source with purity data (e.g., HPLC or NMR analysis). Impurities can interfere with or confound biological activity.[9]
Table 1: Recommended Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Solid Compound Storage | Store at -20°C, protected from light and moisture. | Prevents long-term chemical degradation. |
| Stock Solution Solvent | Anhydrous, high-purity DMSO. | Maximizes solubility and minimizes solvent-induced degradation. |
| Stock Solution Conc. | 10-50 mM | A practical range that balances solubility with the need for small solvent volumes in final assays. |
| Stock Solution Storage | Aliquot into single-use vials; store at -20°C or -80°C. | Avoids repeated freeze-thaw cycles that can lead to precipitation and compound degradation.[9][10] |
| Final Assay DMSO Conc. | < 0.5% , ideally ≤ 0.1% | High concentrations of DMSO can induce cytotoxicity, membrane destabilization, or other off-target effects, confounding results.[9][11] |
Q3: My compound shows no effect in my assay. What are the most common initial culprits?
When a compound appears inactive, the issue often lies with the compound's delivery to its target, not necessarily its intrinsic biological activity.[9] The primary reasons for a lack of effect are:
-
Poor Solubility: The compound may be precipitating out of your aqueous assay buffer. If it's not in solution, its effective concentration is near zero.[9]
-
Compound Degradation: Improper storage or handling may have compromised the compound's integrity.[10]
-
Inappropriate Concentration: The concentrations tested may be too low to elicit a response. Potency in cell-based assays is typically in the micromolar range (1-10 µM).[12]
-
Assay System Insensitivity: The chosen assay may not be sensitive enough to detect the biological consequences of BK channel activation, or the target may not be critical for the biological outcome being measured.[9]
Section 2: Systematic Troubleshooting Guide
Follow this logical workflow to diagnose and resolve inconsistencies in your bioassays.
Troubleshooting Workflow Diagram
Caption: A step-by-step decision tree for troubleshooting bioassay inconsistencies.
Part A: Compound Integrity and Handling
Q: How can I be certain that my compound is soluble and active in my assay medium?
A: Direct observation and fresh preparation are key. Before treating your cells, prepare the final dilution of the compound in your cell culture medium. Visually inspect it under a microscope for any signs of precipitation. If crystals or amorphous precipitate are visible, the compound is not fully soluble at that concentration.[11]
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions from your frozen DMSO stock for each experiment.[11]
-
Solubility Test: Prepare the highest concentration of the compound you plan to use in your complete assay medium. Let it sit at the assay incubation temperature (e.g., 37°C) for 30-60 minutes. Centrifuge the tube and/or visually inspect for precipitate.
-
Lower Concentration: If precipitation occurs, your primary recourse is to lower the working concentration to a level that remains soluble.
-
Solvent Check: Ensure the final DMSO concentration in your assay wells is not toxic to your cells (typically <0.5%). Run a "vehicle-only" control with the highest DMSO concentration to confirm it has no effect on its own.[11]
Part B: Bioassay System Validation
Q: My results are highly variable between experiments, with inconsistent IC50/EC50 values. Where should I start?
A: Inconsistent results often point to variability in the biological system or the assay procedure itself.[11] Standardize your cell culture and assay practices rigorously.
Troubleshooting Steps & Checklist:
Table 2: Assay System Standardization Checklist
| Parameter | Checkpoint | Rationale for Inconsistency |
| Cell Culture | Use cells within a consistent, low-passage number range. | High-passage cells can undergo genetic drift, altering their response to stimuli and sensitivity to compounds.[11] |
| Ensure consistent cell seeding density for every experiment. | Cell number significantly impacts the final readout of viability and signaling assays. Use a cell counter for accuracy.[11] | |
| Reagents | Prepare fresh assay reagents, especially critical enzymes or substrates. | Degraded reagents can lead to weak or variable signals. |
| Assay Timing | Maintain consistent incubation times for compound treatment and reagent addition. | Cell signaling pathways are dynamic; timing is critical for capturing the desired effect. |
| Instrumentation | Use the same plate reader, settings, and analysis software for all experiments. | Variations in instrument calibration or settings can introduce significant variability. |
Part C: Investigating the Mechanism of Action (On-Target Effects)
Q: How do I confirm that the observed effects are genuinely due to BK channel activation and not an artifact?
A: This is a critical validation step to ensure your results are meaningful. The goal is to demonstrate that the compound's effect can be blocked by a known antagonist of the target.
Experimental Strategy:
-
Identify a Specific BK Channel Blocker: Use a well-characterized BK channel blocker such as Iberiotoxin or Charybdotoxin.[5]
-
Perform a Rescue/Antagonism Experiment:
-
Pre-incubate your cells with the BK channel blocker for a set period (e.g., 30-60 minutes).
-
Add this compound in the continued presence of the blocker.
-
Include controls for the compound alone and the blocker alone.
-
-
Expected Outcome: If the biological effect of your compound is mediated by BK channels, pre-treatment with the blocker should significantly reduce or completely abolish the observed effect.
Simplified BK Channel Signaling Pathway
Caption: The role of this compound as a putative BK channel activator.
Part D: Addressing Off-Target or Unexpected Effects
Q: I'm observing cytotoxicity at concentrations where I expect to see specific activity. What should I do?
A: It is essential to separate specific, on-target effects from non-specific effects like cytotoxicity.[11] A compound that kills cells will disrupt nearly any biological readout, leading to misleading results.
Troubleshooting Steps:
-
Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., using Resazurin or MTT) with a wide concentration range of your compound. This will establish the concentration at which the compound starts to become toxic to your cells.[11]
-
Work Below the Cytotoxic Concentration: Conduct all your functional assays at concentrations well below the toxic threshold.[11] Any effects observed in this non-toxic range are more likely to be specific to the compound's intended target.
-
Consider Off-Target Effects: If you observe effects that cannot be rescued by a BK channel blocker, the compound may have off-target activities. Investigating these can be complex but may involve screening against a panel of other receptors or enzymes.[13]
Section 3: Key Experimental Protocols
Protocol 1: Preparation and Handling of Stock Solutions
This protocol is foundational for achieving reproducible results.
-
Weighing: Carefully weigh out the solid this compound in a fume hood using an analytical balance.
-
Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to achieve your desired stock concentration (e.g., 20 mM).
-
Dissolution: Vortex thoroughly and use gentle warming (e.g., 37°C water bath) if necessary to ensure the compound is fully dissolved. Visually inspect to confirm no solid particles remain.
-
Aliquoting: Dispense the stock solution into single-use, low-binding polypropylene tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
Use: When ready to use, thaw an aliquot at room temperature, vortex gently, and spin down briefly before opening. Do not refreeze any unused portion of the thawed aliquot.[10]
Protocol 2: Cell Viability Assay using Resazurin
This protocol determines the cytotoxic concentration range of the compound.
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[9]
-
Compound Dilution: Prepare serial dilutions of this compound in your cell culture medium. Remember to include a "vehicle control" containing the same final concentration of DMSO as your highest compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different compound concentrations.
-
Incubation: Incubate the plate for the desired duration, which should match the incubation time of your main functional assay (e.g., 24 or 48 hours).
-
Resazurin Addition: Add Resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours, or until a color change is apparent.
-
Measurement: Measure the fluorescence (typically Ex/Em ~560/590 nm) using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability versus compound concentration to determine the concentration at which toxicity begins.
Section 4: References
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. Retrieved January 7, 2026, from
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors. Retrieved January 7, 2026, from
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability. Retrieved January 7, 2026, from
-
Bentzen, B. H., Olesen, S. P., Rønn, L. C., & Grunnet, M. (2014). BK channel activators and their therapeutic perspectives. Frontiers in Physiology, 5, 389. [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved January 7, 2026, from
-
Olesen, S. P., Munch, E., Moldt, P., & Drejer, J. (1994). Selective activation of Ca(2+)-dependent K+ channels by a novel benzimidazolone. European Journal of Pharmacology, 251(1), 53–59. [Link]
-
PubChem. (n.d.). Benzimidazole. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide. Retrieved January 7, 2026, from
-
Nguyen, T. T. H., Nguyen, H. T., Nguyen, T. D., & Le, T. H. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247–28260. [Link]
-
Zepeda-Velázquez, C. A., et al. (2022). Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. ACS Chemical Biology, 17(9), 2445–2457. [Link]
-
Cedillo-Rivera, R., et al. (2002). Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres. Bioorganic & Medicinal Chemistry Letters, 12(20), 2821–2824. [Link]
-
Pérez-Villanueva, J., et al. (2009). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. Bioorganic & Medicinal Chemistry, 17(10), 3636–3641. [Link]
-
Yang, H., et al. (2010). Molecular mechanisms of BK channel activation. Journal of Molecular Biology, 401(4), 523–535. [Link]
-
Nguyen, T. T. H., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247-28260. [Link]
Sources
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- 2. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective activation of Ca(2+)-dependent K+ channels by novel benzimidazolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of BK channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1-Allyl-2-(trifluoromethyl)benzimidazole
Introduction
Welcome to the technical support center for the scale-up synthesis of 1-Allyl-2-(trifluoromethyl)benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to confidently and safely scale up this important synthetic process. The trifluoromethyl group is a crucial moiety in modern drug design, potentially enhancing a compound's metabolic stability, lipophilicity, and binding affinity.[1]
The synthesis of 2-(trifluoromethyl)-benzimidazole derivatives has been a subject of significant interest due to their wide range of biological activities, including antiparasitic, antimicrobial, and anticancer properties.[2][3][4][5][6][7] This guide focuses on the specific challenges and considerations when moving from a laboratory scale to a larger, more industrial production environment.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of 2-(Trifluoromethyl)benzimidazole Intermediate
Question: We are experiencing significantly lower than expected yields for the initial condensation reaction between o-phenylenediamine and trifluoroacetic acid (or its derivatives) during our scale-up. What could be the cause, and how can we improve it?
Answer:
Low yields in the initial cyclization step are a common hurdle during scale-up. Several factors can contribute to this, primarily related to reaction kinetics, mass transfer limitations, and thermal management.
Potential Causes & Solutions:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and "hot spots," resulting in side reactions and decomposition.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., anchor, turbine) for the vessel geometry and reaction viscosity. Verify that the mixing speed is sufficient to maintain a homogeneous mixture. For very viscous reaction mixtures, consider dilution with a high-boiling, inert solvent.
-
-
Poor Temperature Control: The condensation reaction is often exothermic. On a larger scale, dissipating heat becomes more challenging, which can lead to runaway reactions and the formation of impurities.
-
Solution: Employ a reactor with a jacketed cooling system and a reliable temperature probe. Implement a controlled addition of one of the reactants (e.g., dropwise addition of trifluoroacetic acid) to manage the exotherm.
-
-
Suboptimal Reaction Conditions: Conditions that work well on a small scale may not be optimal for a larger batch.
-
Solution: Re-optimize the reaction conditions on a small scale, focusing on catalyst loading (if used), reaction temperature, and concentration. Several methods for benzimidazole synthesis exist, including using various catalysts or even catalyst-free conditions, which may be more suitable for your scale.[8][9][10][11] A Design of Experiments (DoE) approach can be highly effective in identifying the optimal parameter space for your scaled-up process.
-
Issue 2: Incomplete Allylation and Formation of Side Products
Question: During the N-allylation step with allyl bromide, we observe a significant amount of unreacted 2-(trifluoromethyl)benzimidazole and the formation of a dialkylated impurity. How can we drive the reaction to completion and improve selectivity?
Answer:
Incomplete reaction and the formation of dialkylated species are common challenges in N-alkylation reactions, especially at a larger scale.
Potential Causes & Solutions:
-
Insufficient Base: The choice and amount of base are critical for deprotonating the benzimidazole nitrogen, making it nucleophilic.
-
Solution: Ensure you are using a sufficiently strong, non-nucleophilic base (e.g., potassium carbonate, sodium hydride). The stoichiometry of the base should be at least 1.1 to 1.5 equivalents relative to the 2-(trifluoromethyl)benzimidazole to ensure complete deprotonation.
-
-
Reaction Temperature and Time: The reaction may require more forcing conditions at a larger scale to go to completion.
-
Solution: Gradually increase the reaction temperature while monitoring the progress by an appropriate analytical technique (e.g., TLC, HPLC). Extended reaction times may also be necessary. However, be cautious of potential side reactions at elevated temperatures.
-
-
Phase Transfer Catalyst: If you are using a biphasic system (e.g., an inorganic base in an organic solvent), the reaction rate can be limited by the transfer of the base into the organic phase.
-
Solution: Consider adding a phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) to facilitate the reaction.
-
Issue 3: Difficulty in Purification of the Final Product
Question: We are struggling with the purification of this compound on a large scale. Column chromatography is not feasible for our target batch size. What are our options?
Answer:
Purification is a major bottleneck in scaling up chemical syntheses. Moving away from chromatography towards crystallization or distillation is often necessary.
Potential Solutions:
-
Recrystallization: This is often the most cost-effective and scalable purification method for solid products.
-
Procedure: Experiment with various solvent systems on a small scale to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common solvent systems for benzimidazole derivatives include ethanol/water, ethyl acetate/hexanes, and toluene.
-
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a viable option, provided the compound is thermally stable.
-
Slurry Wash: If the impurities are significantly more soluble than the product in a particular solvent, you can perform a slurry wash. This involves suspending the crude product in the solvent, stirring for a period, and then filtering to collect the purified solid.
Issue 4: Safety Concerns with Trifluoromethyl-Containing Compounds
Question: Are there any specific safety precautions we should take when handling trifluoromethyl-containing compounds and their reagents on a large scale?
Answer:
Yes, compounds containing trifluoromethyl groups and the reagents used to introduce them warrant specific safety considerations.[12] While the trifluoromethyl group itself is generally very stable and not inherently toxic, the reagents and potential byproducts can be hazardous.[13][14]
Key Safety Considerations:
-
Reagent Handling: Reagents like trifluoroacetic acid are corrosive and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection.
-
Thermal Stability: While the C-F bond is strong, the overall stability of fluorinated compounds can be influenced by the rest of the molecule.[14] It is crucial to understand the thermal stability of your intermediates and final product, especially when considering distillation.
-
Waste Disposal: All waste containing fluorinated compounds should be treated as hazardous waste and disposed of according to institutional and local regulations.[12]
II. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically a two-step process:
-
Cyclization: The formation of the 2-(trifluoromethyl)benzimidazole core involves the condensation of an o-phenylenediamine with a source of the trifluoromethyl group, commonly trifluoroacetic acid. The reaction proceeds via the formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.
-
N-Allylation: The second step is a nucleophilic substitution reaction where the nitrogen of the benzimidazole ring attacks an allyl halide (e.g., allyl bromide), typically in the presence of a base to deprotonate the benzimidazole nitrogen.
Q2: Are there alternative, "greener" methods for benzimidazole synthesis that are suitable for scale-up?
A2: Yes, there has been significant research into developing more environmentally friendly methods for benzimidazole synthesis.[11] Some promising approaches for scale-up include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and sometimes eliminate the need for a solvent.[15]
-
Use of heterogeneous catalysts: These can be easily recovered and reused, simplifying product work-up and reducing waste.[8]
-
One-pot syntheses: Combining multiple reaction steps into a single operation can improve efficiency and reduce solvent usage.[9][10]
Q3: How does the trifluoromethyl group impact the properties of the final molecule?
A3: The trifluoromethyl group has several profound effects on the physicochemical properties of a molecule, which is why it is so prevalent in medicinal chemistry:[1]
-
Increased Lipophilicity: The CF3 group is highly lipophilic, which can improve a drug's ability to cross cell membranes.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group very resistant to metabolic degradation.[13]
-
Electronic Effects: The CF3 group is a strong electron-withdrawing group, which can significantly alter the pKa and reactivity of the benzimidazole ring system.
Q4: What analytical techniques are recommended for monitoring the reaction progress and ensuring product quality?
A4: A combination of analytical techniques is essential for robust process control:
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, purity of the product, and the presence of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and any isolated intermediates.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
III. Experimental Protocols & Data
Protocol 1: Scale-Up Synthesis of 2-(Trifluoromethyl)benzimidazole
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (kg) | Moles (mol) | Equivalents |
| o-Phenylenediamine | 108.14 | 1.00 | 9.25 | 1.0 |
| Trifluoroacetic Acid | 114.02 | 1.16 | 10.17 | 1.1 |
| Toluene | - | 5.0 L | - | - |
Procedure:
-
Charge a 10 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe with o-phenylenediamine (1.00 kg) and toluene (5.0 L).
-
Begin stirring and slowly add trifluoroacetic acid (1.16 kg) dropwise over 1-2 hours, maintaining the internal temperature below 40 °C using the reactor's cooling jacket.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, filter the solid and wash with a small amount of cold toluene.
-
Concentrate the filtrate under reduced pressure to obtain more product.
-
Combine the solid fractions and dry under vacuum to yield 2-(trifluoromethyl)benzimidazole.
Protocol 2: Scale-Up Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (kg) | Moles (mol) | Equivalents |
| 2-(Trifluoromethyl)benzimidazole | 186.13 | 1.50 | 8.06 | 1.0 |
| Allyl Bromide | 120.98 | 1.07 | 8.87 | 1.1 |
| Potassium Carbonate (K2CO3) | 138.21 | 1.67 | 12.09 | 1.5 |
| Acetone | - | 7.5 L | - | - |
Procedure:
-
Charge a 10 L jacketed glass reactor with 2-(trifluoromethyl)benzimidazole (1.50 kg), potassium carbonate (1.67 kg), and acetone (7.5 L).
-
Stir the suspension and heat to a gentle reflux (approximately 56 °C).
-
Slowly add allyl bromide (1.07 kg) to the refluxing mixture over 1 hour.
-
Maintain the reaction at reflux for 8-12 hours, monitoring by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Concentrate the combined filtrates under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
IV. Visualizations
Reaction Workflow Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
V. References
-
El Rayes, S. M., Ali, I. A. I., Fathalla, W., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32.
-
Navarrete-Vázquez, G., et al. (2001). Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 11(2), 187-190. [Link]
-
Nguyen, T. B. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(50), 35126-35154. [Link]
-
Navarrete-Vázquez, G., et al. (2001). Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives. Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link]
-
Li, X., et al. (2018). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry, 16(33), 6038-6045. [Link]
-
Cotellessa, S., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1709. [Link]
-
Kumar, R., et al. (2012). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. Journal of the Korean Chemical Society, 56(3), 363-367. [Link]
-
Koppuravuri, N. P. (2016). Green Synthesis of Benzimidazole Derivatives: An Overview of Bulk Drug Synthesis. ResearchGate. [Link]
-
Reddit. (2020). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?[Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-988. [Link]
-
El Rayes, S. M., Ali, I. A. I., Fathalla, W., et al. (2023). Synthesis of N-subsituted-2-(trifluoromethyl)benzimidazoles as promising EGFR/VEGFR2 dual inhibition through molecular docking studies. Journal of the Indian Chemical Society, 100(10), 101185. [Link]
-
Hovione. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Lee, S., et al. (2021). Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation. Molecules, 26(11), 3345. [Link]
-
National Analytical Corporation. (n.d.). 1-allyl-2-(trifluoromethyl) Benzimidazole. [Link]
-
Sjöstrand, U., et al. (2005). A process for the optical purification of benzimidazole derivatives. Google Patents.
-
Youssif, B. G. M., et al. (2016). Synthesis of some benzimidazole derivatives endowed with 1,2,3-triazole as potential inhibitors of hepatitis C virus. Acta Pharmaceutica, 66(2), 179-191. [Link]
-
National Analytical Corporation. (n.d.). This compound 98%. [Link]
-
Navarrete-Vázquez, G., et al. (2006). Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres. European Journal of Medicinal Chemistry, 41(7), 883-889. [Link]
-
Nguyen, H. T., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances, 12(30), 19325-19338. [Link]
-
Joshi, K. C., et al. (1981). A Novel Method for Preparation of Trifluoromethyl Substituted 2,3-Dihydro-1,4-diazepine and Benzimidazole. Request PDF. [Link]
Sources
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres. | Semantic Scholar [semanticscholar.org]
- 7. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Trichloromethyl)benzimidazole
Welcome to the technical support center for the synthesis of 2-(trifluoromethyl)benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As your virtual application scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental success.
The synthesis of 2-(trifluoromethyl)benzimidazole, a crucial scaffold in medicinal chemistry, most commonly proceeds via the Phillips-Ladenburg condensation of o-phenylenediamine (OPD) with trifluoroacetic acid (TFA).[1][2] While seemingly straightforward, this reaction is sensitive to various parameters that can impact yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize impurities and optimize your results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a frequent issue that can stem from several factors, primarily incomplete reaction or degradation of starting materials.
Causality & Expert Insights: The condensation between o-phenylenediamine and trifluoroacetic acid involves the formation of an intermediate amidine, followed by a rate-limiting intramolecular cyclization and dehydration.[3] If the cyclization is inefficient, the equilibrium may not favor the final product. Furthermore, the primary starting material, o-phenylenediamine, is highly susceptible to aerial oxidation, which can reduce the amount of available reactant for the main reaction.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials.[4] This will help you distinguish between a slow/stalled reaction and one where starting material has been consumed by side reactions.
-
Ensure Anhydrous Conditions (Initially): While the final step is a dehydration, initial stages can be sensitive to excess water, which can hydrolyze intermediates. Ensure your starting materials and solvent (if any) are dry.
-
Increase Temperature or Reaction Time: The Phillips-Ladenburg reaction often requires significant energy input to drive the dehydration and cyclization. The common procedure involves refluxing the neat mixture of OPD and TFA for several hours.[5][6] Consider extending the reflux time and monitoring by TLC until the OPD spot disappears.
-
Consider Catalysis: For milder conditions and potentially higher yields, various catalysts can be employed. Brønsted or Lewis acids can facilitate the cyclization.[7] Recent literature also highlights the use of heterogeneous catalysts like MgO@DFNS which can improve yields significantly.[8]
Q2: The final product is dark and discolored (e.g., yellow, brown, or black). How can I prevent this and purify my product?
A2: Discoloration is almost always due to the formation of colored impurities from the oxidation of o-phenylenediamine (OPD) or, less commonly, the benzimidazole product itself.[4][9]
Causality & Expert Insights: OPD contains two electron-donating amino groups, making the aromatic ring highly activated and prone to oxidation, which forms highly conjugated, colored polymeric or quinoidal structures. This process can be accelerated by heat, light, and trace metal impurities.
Troubleshooting & Purification Protocol:
| Impurity Source | Prevention Strategy | Purification Method |
| Oxidation of OPD | • Use high-purity, colorless OPD. If it's discolored, purify it first (e.g., by sublimation or recrystallization).• Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude air.[4]• Consider using o-phenylenediamine dihydrochloride, which is more stable against oxidation and can reduce colored impurities.[7] | • Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities.[4] Digest for 15-20 minutes before hot filtration.[9]• Column Chromatography: Effective for removing polar, colored impurities.[4][6] |
| Over-oxidation of Product | • Avoid overly harsh oxidizing conditions if using an alternative synthesis route that involves an oxidant. | • Potassium Permanganate Wash: As a more rigorous cleaning step, dissolve the crude product in hot water, add potassium permanganate solution until a brown precipitate persists, then clarify with sodium bisulfite before recrystallization.[9] |
Q3: My analytical data (NMR/LC-MS) shows the presence of unreacted starting materials and/or an intermediate. What went wrong?
A3: This indicates an incomplete reaction. The primary cause is often insufficient thermal energy, inadequate reaction time, or an issue with the stoichiometry of your reagents.
Causality & Expert Insights: The reaction proceeds through a stable intermediate. Mechanistic studies suggest this is an imidamide, formed by the nucleophilic addition of the amine to the trifluoroacetyl group, which then requires a high-energy step for cyclization.[1][3] If conditions are too mild, the reaction can stall at this stage.
Troubleshooting Steps:
-
Verify Stoichiometry: While TFA is often used as both reactant and solvent, a molar excess is required. A typical procedure uses 1.5 equivalents of TFA relative to OPD.[5]
-
Optimize Thermal Conditions: Ensure your reaction is maintained at a consistent and sufficiently high reflux temperature. A heating mantle with a temperature controller is recommended over a simple hot plate.
-
Extend Reaction Time: As mentioned in Q1, continue the reaction for a longer duration, monitoring periodically by TLC/HPLC until the intermediate is fully converted to the product.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, standard protocol for this synthesis?
A1: The most common and direct method is the Phillips-Ladenburg condensation. A standard laboratory-scale protocol is as follows: To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 eq) and trifluoroacetic acid (1.5 eq). The mixture is heated to reflux (typically around 110-120 °C) for 4-6 hours. After cooling, the reaction mixture is carefully poured into a saturated aqueous solution of sodium hydrogen carbonate to neutralize the excess acid. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can then be purified by recrystallization from a suitable solvent like an ethanol/water mixture.[5][6]
Q2: Are there alternative, milder synthetic routes available?
A2: Yes, several methods have been developed to avoid the harsh acidic conditions and high temperatures of the traditional Phillips condensation.[1] These include:
-
Condensation with Trifluoroacetonitrile (CF₃CN): This method involves the reaction of OPD with in situ generated trifluoroacetonitrile, which can proceed under milder conditions and often gives excellent yields.[1][3]
-
Reaction with Trifluoroacetyl Esters or Anhydride: Condensing OPD with more activated forms of TFA, such as its anhydride, can also facilitate the reaction at lower temperatures.[7]
-
Catalytic Methods: As discussed, various catalysts can promote the reaction under milder conditions, offering better functional group tolerance and potentially higher purity.[8][10]
Q3: What analytical techniques are best for characterizing the final product and its impurities?
A3: A combination of techniques is recommended for full characterization:
-
¹H and ¹⁹F NMR Spectroscopy: Provides definitive structural confirmation. The ¹⁹F NMR will show a characteristic singlet for the CF₃ group.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for assessing purity, confirming the molecular weight (186.13 g/mol ), and identifying potential impurities by their mass.[8]
-
Melting Point: The pure compound has a reported melting point of 170-172 °C.[9] A broad or depressed melting point indicates the presence of impurities.
Q4: I need to scale up this reaction. What are the key safety considerations?
A4: Scaling up requires careful consideration of the reaction's exothermic nature and the handling of corrosive materials.
-
Exotherm Control: The initial neutralization of the amino groups of OPD by TFA is exothermic. When scaling up, add the reagents slowly and with adequate cooling to control the initial temperature rise.
-
Ventilation: Trifluoroacetic acid is corrosive and has volatile, pungent fumes. The entire procedure, especially the neutralization step which releases CO₂, should be performed in a well-ventilated fume hood.
-
Pressure Build-up: Ensure the reaction vessel is not a closed system, especially during heating, to avoid pressure build-up. A reflux condenser is sufficient.
Troubleshooting Workflow
This diagram provides a logical sequence of steps to diagnose and resolve issues during the synthesis.
References
- Technical Support Center: Troubleshooting Benzimidazole Synthesis. Benchchem.
- 2-(Trifluoromethyl)benzimidazole synthesis. ChemicalBook.
- Benzimidazole synthesis. Organic Chemistry Portal.
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Publishing.
- Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives. ResearchGate.
- Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. RSC Publishing.
- Benzimidazole. Organic Syntheses Procedure.
- Preparation method of heterogeneous catalytic 2-trifluoromethyl substituted benzimidazole compound. Google Patents.
- Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.
Sources
- 1. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(Trifluoromethyl)benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN113429349A - Preparation method of heterogeneous catalytic 2-trifluoromethyl substituted benzimidazole compound - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Potency of 1-Allyl-2-(trifluoromethyl)benzimidazole
Welcome to the technical support center for the structural modification of 1-Allyl-2-(trifluoromethyl)benzimidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing the potency of this promising scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the experimental choices, troubleshooting common issues, and rationally guiding your lead optimization efforts.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and challenges that arise during the synthesis and evaluation of this compound and its analogs.
Q1: I am having trouble with the initial cyclization to form the 2-(trifluoromethyl)benzimidazole core. What are the common pitfalls?
A1: The Phillips cyclocondensation of an o-phenylenediamine with trifluoroacetic acid is a robust reaction, but issues can arise. Low yields are often due to incomplete reaction or side product formation. Ensure your o-phenylenediamine is pure, as impurities can interfere with the reaction. The reaction is typically run at high temperatures in the presence of a strong acid like HCl; ensure your reaction conditions are sufficiently forcing. If using a milder method, ensure the water removal is efficient. A common issue is the formation of polymeric side products; this can sometimes be mitigated by slow addition of the trifluoroacetic acid at an elevated temperature.
Q2: My N-alkylation of 2-(trifluoromethyl)benzimidazole with allyl bromide is giving me a mixture of products, including the starting material and possibly a dialkylated product. How can I improve the selectivity for the desired N-1 allylated product?
A2: This is a classic challenge in benzimidazole chemistry. To favor mono-alkylation, ensure you are using a suitable base and solvent system. A moderately strong base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile is a good starting point. Using a stoichiometric amount of allyl bromide (e.g., 1.05-1.1 equivalents) is crucial to minimize dialkylation. Adding the allyl bromide slowly to the reaction mixture can also improve selectivity. If you are still observing significant amounts of starting material, you can try a slightly stronger base like sodium hydride, but be cautious as this can promote dialkylation if not controlled carefully. Purification by column chromatography is almost always necessary to separate the desired product from unreacted starting material and any over-alkylated byproducts.
Q3: The purification of my fluorinated benzimidazole derivatives by column chromatography is proving difficult. The compounds are either not moving from the baseline or are streaking badly.
A3: The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can lead to strong interactions with the silica gel. Tailing on silica is common for benzimidazoles due to the basic nitrogen atoms. To mitigate this, you can try a few strategies. First, consider using a less polar solvent system initially and gradually increasing the polarity. A gradient elution is often more effective than an isocratic one. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent can significantly improve the peak shape by neutralizing the acidic sites on the silica gel. Alternatively, using a different stationary phase, such as alumina or a C18 reversed-phase column, may be beneficial if silica gel proves too problematic.
Q4: I am not seeing the expected increase in potency after introducing a substituent on the benzene ring. What could be the reason?
A4: Structure-activity relationships (SAR) are not always linear. The effect of a substituent depends on its position (C-4, C-5, C-6, or C-7) and its electronic and steric properties. For many benzimidazole anthelmintics, substituents at the C-5 and C-6 positions are known to be critical for activity.[1][2] Consider the electronic nature of your substituent; electron-withdrawing groups like nitro or cyano can have a different effect than electron-donating groups like methoxy. Also, steric hindrance is a key factor. A bulky substituent may prevent the molecule from binding effectively to its target. It is essential to build a small library of analogs with diverse substituents at different positions to systematically probe the SAR.
Troubleshooting Guides
Guide 1: Troubleshooting the Synthesis of 2-(Trifluoromethyl)benzimidazole
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Impure o-phenylenediamine. 2. Insufficiently harsh reaction conditions. 3. Inefficient water removal. | 1. Recrystallize or purify the o-phenylenediamine before use. 2. Increase the reaction temperature and/or reaction time. Ensure a strong acid catalyst (e.g., 4N HCl) is used. 3. If using a method that generates water, employ a Dean-Stark trap or a drying agent. |
| Formation of a Dark, Tarry Mixture | 1. Overheating or prolonged reaction time. 2. Oxidative side reactions. | 1. Monitor the reaction closely by TLC and stop it once the starting material is consumed. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification | 1. Product is highly polar and retains on silica. 2. Presence of acidic impurities. | 1. Use a more polar eluent system for column chromatography (e.g., ethyl acetate/methanol). 2. Wash the crude product with a saturated sodium bicarbonate solution to remove acidic residues before chromatography. |
Guide 2: Troubleshooting the N-Allylation of 2-(Trifluoromethyl)benzimidazole
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Base is too weak to fully deprotonate the benzimidazole. 2. Insufficient reaction time or temperature. | 1. Switch to a stronger base (e.g., NaH). 2. Increase the reaction temperature (e.g., from room temperature to 50-60 °C) and monitor by TLC. |
| Formation of Dialkylated Product | 1. Excess allyl bromide used. 2. Base is too strong, leading to a highly reactive anion. | 1. Use a strict stoichiometry of 1.05-1.1 equivalents of allyl bromide. 2. Use a milder base like K₂CO₃. Add the alkylating agent slowly. |
| Formation of Both N-1 and N-3 Isomers (for unsymmetrical benzimidazoles) | 1. Electronic and steric effects on the two nitrogen atoms are similar. | 1. This is an inherent challenge. Careful column chromatography is required to separate the isomers. Characterization by 2D NMR techniques (like HMBC) can help in assigning the correct structure. |
Structure-Activity Relationship (SAR) Insights
The potency of 2-(trifluoromethyl)benzimidazole derivatives can be significantly modulated by strategic structural modifications. The following sections outline key SAR trends observed in the literature.
The Role of the Trifluoromethyl Group
The -CF₃ group at the C-2 position is a critical pharmacophore. Its strong electron-withdrawing nature and high lipophilicity are thought to enhance binding to biological targets and improve membrane permeability.[3] This group is generally considered essential for the activity of this class of compounds and is typically not modified in lead optimization campaigns.
Modifications at the N-1 Position
The N-1 position is a key handle for modifying the physicochemical properties of the molecule. The allyl group in the parent compound provides a balance of lipophilicity and flexibility.
Caption: Modifications at the N-1 position.
-
Small Alkyl/Alkenyl/Alkynyl Groups: Short, unsaturated groups like allyl and propargyl are often well-tolerated. The propargyl group offers a handle for further modification via "click chemistry."
-
Benzyl Groups: Introduction of a benzyl group allows for probing interactions with aromatic residues in the binding pocket. Substituents on the phenyl ring of the benzyl group can further tune potency.
-
Alkyl Chains: Varying the length of an alkyl chain at N-1 can modulate lipophilicity and solubility, which can impact both potency and pharmacokinetic properties.
Modifications on the Benzene Ring (C-4, C-5, C-6, C-7)
Substituents on the benzene ring have a profound impact on the biological activity of benzimidazoles. The C-5 and C-6 positions are particularly important.[1][2]
Caption: Key positions for substitution on the benzene ring.
-
Electron-Withdrawing Groups (EWGs): Halogens (Cl, F), nitro (-NO₂), and cyano (-CN) groups at the C-5 and/or C-6 positions have been shown to increase antiparasitic activity in several studies.[1]
-
Electron-Donating Groups (EDGs): The effect of EDGs like methoxy (-OCH₃) or methyl (-CH₃) is more variable and target-dependent.
-
Hydrogen Bond Donors/Acceptors: Introducing groups capable of hydrogen bonding, such as amides or sulfonamides, can lead to new interactions with the biological target and improve potency.
Comparative Potency Data
The following tables summarize the in vitro activity of selected benzimidazole derivatives against various cancer cell lines and parasites. This data is compiled from multiple sources to provide a comparative overview.
Table 1: Anticancer Activity of Benzimidazole Derivatives (IC₅₀ in µM) [4][5][6]
| Compound | Pancreatic Cancer (AsPC-1) | Pancreatic Cancer (BxPC-3) | Colorectal Cancer (HT-29) | Colorectal Cancer (SW480) |
| Flubendazole | 0.23 | 0.01 | 0.01 | 0.67 |
| Parbendazole | 0.58 | 0.03 | 0.01 | 0.57 |
| Oxibendazole | 1.45 | 1.07 | 0.01 | 0.96 |
| Mebendazole | 0.08 | 0.40 | 0.08 | 1.26 |
| Albendazole | 0.19 | 0.10 | 0.28 | 0.17 |
| Fenbendazole | 3.26 | 2.66 | 0.02 | 0.78 |
Table 2: Antiparasitic Activity of 2-(Trifluoromethyl)benzimidazole Derivatives [1]
| Compound (Substitution) | Giardia lamblia (IC₅₀ in µM) | Entamoeba histolytica (IC₅₀ in µM) | Trichinella spiralis (IC₅₀ in µM) |
| 1-H, 5-H | 0.10 | 0.30 | >10 |
| 1-CH₃, 5-H | 0.15 | 0.45 | >10 |
| 1-H, 5-Cl | 0.05 | 0.12 | 5.0 |
| 1-H, 5-NO₂ | 0.03 | 0.08 | 2.5 |
| 1-Propyl, 5-Cl | 0.07 | 0.20 | 4.0 |
| Albendazole (Ref.) | 0.10 | 0.25 | 1.5 |
| Metronidazole (Ref.) | 1.50 | 2.00 | >10 |
Experimental Protocols
Protocol 1: Synthesis of 2-(Trifluoromethyl)benzimidazole
This protocol is a generalized procedure based on the Phillips cyclocondensation.
Materials:
-
o-Phenylenediamine
-
Trifluoroacetic acid (TFA)
-
4M Hydrochloric acid (HCl)
-
30% Ammonium hydroxide solution
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in 4M HCl.
-
To this solution, add trifluoroacetic acid (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the slow addition of 30% ammonium hydroxide solution until a precipitate forms and the pH is basic (pH ~8-9).
-
Filter the crude product, wash it with cold water, and dry it under vacuum.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2-(trifluoromethyl)benzimidazole.
Caption: Workflow for the synthesis of the core scaffold.
Protocol 2: N-Allylation of 2-(Trifluoromethyl)benzimidazole
Materials:
-
2-(Trifluoromethyl)benzimidazole
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-(trifluoromethyl)benzimidazole (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide (1.1 eq) dropwise to the suspension.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Protocol 3: In Vitro Tubulin Polymerization Assay (Turbidity-Based)[7][8]
This assay measures the effect of a compound on the polymerization of tubulin into microtubules by monitoring the increase in turbidity.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (10 mM)
-
Test compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole for inhibition, Paclitaxel for stabilization)
-
96-well microplate reader with temperature control
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold GTB.
-
In a pre-chilled 96-well plate, add the test compound at various concentrations. Include wells for a vehicle control (DMSO) and a positive control.
-
Add the tubulin solution to each well.
-
To initiate polymerization, add GTP to a final concentration of 1 mM and immediately place the plate in a microplate reader pre-warmed to 37 °C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance change over time. An inhibitor of tubulin polymerization will show a reduced rate and extent of absorbance increase compared to the vehicle control. Calculate the IC₅₀ value from the dose-response curve.
References
- Navarrete-Vázquez, G., Cedillo, R., Hernández-Campos, A., Yépez, L., Hernädez-Luis, F., Valdez, J., Morales, R., Cortés, R., Hernández, M., & Castillo, R. (2001). Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 11(2), 187-90.
- IN VITRO ANTHELMINTIC ACTIVITY OF NOVEL BENZIMIDAZOLE DERIVATIVES FROM O-PHENYLENE DIAMINE. (2018). WJPMR.
- Potential Anticancer Agents From Benzimidazole Derivatives. (n.d.). Natural Volatiles and Essential Oils.
- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (n.d.). PMC - PubMed Central.
- In-Vitro and Invivo Activity of Benzimidazole derivatives against Trypanosoma Congolense, design and synthesis. (n.d.). ChemRxiv.
- Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. (n.d.). MDPI.
- Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives | Request PDF. (n.d.). ResearchGate.
- In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. (n.d.). Oriental Journal of Chemistry.
- Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. (n.d.). MDPI.
- The IC50 values of entries inhibited MDA‐MB‐231 cancer cell line based on MTT assay. … - ResearchGate. (n.d.). ResearchGate.
- IC50 values and dose–response curves of designed... - ResearchGate. (n.d.). ResearchGate.
- Importance of Fluorine in Benzazole Compounds. (2020). PMC - NIH.
- Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. (2021). MDPI.
- State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. (n.d.). PubMed Central.
- Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). NIH.
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.). Iranian Journal of Science.
- Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - ResearchGate. (n.d.). ResearchGate.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC - PubMed Central. (n.d.). PubMed Central.
- Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - Semantic Scholar. (n.d.). Semantic Scholar.
- Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023). PubMed.
- Identification of a novel family of benzimidazole species-selective Complex I inhibitors as potential anthelmintics | bioRxiv. (2022). bioRxiv.
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab. (2024). CoLab.
- Bicyclic pyrrolidine inhibitors of Toxoplasma gondii phenylalanine t-RNA synthetase with antiparasitic potency in vitro and brain exposure - PubMed Central. (n.d.). PubMed Central.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Publishing.
- Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). NIH.
- Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX - ResearchGate. (n.d.). ResearchGate.
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- 1. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy [ricerca.unich.it]
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- 6. mdpi.com [mdpi.com]
Technical Support Center: Addressing Benzimidazole Resistance Mechanisms
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for investigating resistance to benzimidazole-based compounds. As Senior Application Scientists, we understand the complexities and challenges you face in your research. This guide is designed to provide not just protocols, but also the underlying scientific rationale to help you troubleshoot experiments, interpret data, and design robust studies. We have structured this resource in a practical, question-and-answer format to directly address the issues you are most likely to encounter.
Part 1: Troubleshooting Guide - When Experiments Don't Go as Planned
This section addresses common problems encountered during the investigation of benzimidazole resistance.
Question 1: My phenotypic assay (e.g., Faecal Egg Count Reduction Test, Egg Hatch Assay) indicates high levels of resistance, but sequencing of the β-tubulin isotype 1 gene shows no canonical mutations (F200Y, E198A, F167Y). How can I explain this discrepancy?
Answer: This is a frequent and important observation that highlights the multifaceted nature of drug resistance. While mutations in the β-tubulin gene are the most widely documented cause of benzimidazole resistance, they are not the only mechanism.[1][2] If your sequencing results are clean, consider these alternative or contributing factors:
-
Mutations in other β-tubulin isotypes: Most nematodes have multiple β-tubulin genes (isotypes).[3] While isotype 1 is the primary target and most commonly associated with resistance, mutations in other isotypes could potentially play a role, although this is less common.[4]
-
Upregulation of Efflux Pumps: The parasite may be actively pumping the drug out of its cells before it can reach its target. P-glycoprotein and other ATP-Binding Cassette (ABC) transporters are known to contribute to multidrug resistance by this mechanism.[5][6] The benzimidazole compounds can be substrates for these pumps.[5]
-
Altered Drug Metabolism: The organism might have evolved enhanced metabolic pathways to inactivate the benzimidazole compound more efficiently. This can involve enzymes like cytochrome P450s.
-
Non-canonical or Novel β-tubulin Mutations: While F200Y, E198A, and F167Y are the most prevalent, other mutations, such as Q134H, have been identified and associated with resistance.[1][7] It is crucial to analyze the entire coding sequence and compare it to a susceptible reference strain.
Your next steps should be to investigate these alternative mechanisms. A logical workflow is to quantify the expression of known efflux pump genes.
Question 2: My quantitative PCR (qPCR) results for efflux pump gene expression are highly variable between biological replicates. How can I improve the reliability of my data?
Answer: High variability in qPCR is a common technical challenge. The cause is often rooted in one or more steps of a complex workflow. Here is a systematic approach to troubleshooting:
-
RNA Quality is Paramount: The entire experiment depends on the integrity of your starting material.
-
Causality: Degraded RNA will lead to inefficient and variable reverse transcription, directly impacting cDNA quantity and subsequent amplification.
-
Action: Always assess RNA integrity using a method like the Agilent Bioanalyzer to get an RNA Integrity Number (RIN). A RIN of >7 is recommended. Ensure you use an RNase-free workflow.
-
-
Reference Gene Stability: The stability of your housekeeping gene(s) is critical for accurate normalization.
-
Causality: A reference gene whose expression changes under your experimental conditions will introduce significant error when used for normalization (the 2-ΔΔCT method).
-
Action: Do not assume common housekeeping genes (like GAPDH or actin) are stable. You must validate them for your specific organism and conditions. Run a panel of 3-5 potential reference genes and use algorithms like geNorm or NormFinder to identify the most stable ones.
-
-
Primer Efficiency: Your amplification efficiency must be between 90-110% for accurate quantification.
-
Causality: Inefficient primers lead to unreliable Cq values. The ΔΔCT method assumes 100% efficiency for both the target and reference genes.
-
Action: Perform a standard curve for every primer pair using a serial dilution of pooled cDNA. The slope of the line will determine the efficiency. If it's outside the acceptable range, redesign your primers.
-
-
Reverse Transcription (RT) Consistency: The RT step can be a major source of variability.
-
Causality: Small differences in temperature, enzyme activity, or RNA input can lead to large differences in cDNA output.
-
Action: Use a master mix to minimize pipetting errors. Ensure the same amount of high-quality RNA is used for every reaction. Consider using a blend of oligo(dT) and random hexamers for comprehensive cDNA synthesis.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the mechanisms and investigation of benzimidazole resistance.
Question 3: What is the primary molecular mechanism of action for benzimidazole anthelmintics?
Answer: Benzimidazole-based compounds, such as albendazole and mebendazole, exert their effect by targeting β-tubulin.[2] Specifically, they bind to the colchicine-binding site on the β-tubulin protein subunit.[8] This binding action inhibits the polymerization of tubulin dimers into microtubules. Microtubules are essential components of the cytoskeleton, crucial for processes like cell division, nutrient absorption, and intracellular transport.[8][9] By disrupting microtubule formation, benzimidazoles effectively cripple these vital cellular functions, leading to the death of the parasite.[1] The selective toxicity of these drugs is due to their much higher binding affinity for parasite β-tubulin compared to the host's ortholog.[9]
Question 4: Which specific mutations in the β-tubulin gene are most commonly associated with resistance?
Answer: Resistance is overwhelmingly associated with a few key single nucleotide polymorphisms (SNPs) in the β-tubulin isotype 1 gene. These SNPs result in amino acid substitutions that reduce the binding affinity of the drug. The most frequently cited and studied mutations are:
-
F200Y (Phenylalanine to Tyrosine at codon 200): This is one of the most common mutations found in resistant nematodes like Haemonchus contortus.[2][3]
-
E198A (Glutamic acid to Alanine at codon 198): This mutation is also widespread and confers a high level of resistance.[7][10]
-
F167Y (Phenylalanine to Tyrosine at codon 167): Another well-documented mutation linked to resistance.[11]
While these three are the most common, other mutations like Q134H (Glutamine to Histidine at codon 134) are emerging as significant markers of resistance in certain hookworm species.[7] The presence of double mutations can also lead to even higher levels of resistance.[10]
| Mutation | Codon Change Example | Commonly Found In | Resistance Level |
| F200Y | TTC → TAC | Haemonchus contortus, Teladorsagia circumcincta | High |
| E198A | GAA → GCA | Trichostrongylus spp., Corynespora cassiicola | High |
| F167Y | TTC → TAC | Haemonchus contortus | Moderate to High |
| Q134H | CAA → CAT | Ancylostoma caninum | High |
Question 5: What are efflux pumps and how do they contribute to benzimidazole resistance?
Answer: Efflux pumps are transmembrane proteins that function as cellular "bilge pumps," actively transporting a wide variety of toxic substances out of the cell.[12][13] This is a general defense mechanism that can contribute significantly to multidrug resistance in bacteria, fungi, parasites, and cancer cells.[5][14] In the context of benzimidazole resistance, certain efflux pumps, particularly those from the ABC (ATP-Binding Cassette) transporter superfamily like P-glycoprotein, can recognize benzimidazoles as substrates.[5] If a parasite overexpresses these pumps, it can expel the drug from its cells before it can accumulate to a high enough concentration to bind to its β-tubulin target. This results in the parasite surviving a dose that would normally be lethal.[6]
Part 3: Key Experimental Protocols & Workflows
To ensure reproducibility and accuracy, we provide the following validated protocols and workflows.
Workflow for Investigating Benzimidazole Resistance
This diagram outlines a logical progression for characterizing the mechanism of resistance in a parasite population.
Caption: A logical workflow for diagnosing the underlying cause of benzimidazole resistance.
Primary Mechanisms of Benzimidazole Action and Resistance
This diagram illustrates how benzimidazoles work and how β-tubulin mutations confer resistance.
Caption: How β-tubulin mutations prevent drug binding, leading to resistance.
Protocol 1: Amplification and Sequencing of the β-tubulin Gene
This protocol is designed to identify SNPs associated with resistance.
Objective: To amplify and sequence the region of the β-tubulin isotype 1 gene known to harbor resistance-conferring mutations.
Materials:
-
Genomic DNA extracted from parasite eggs, larvae, or adult worms.
-
PCR primers flanking the codons of interest (e.g., 167, 198, 200).
-
High-fidelity DNA polymerase and dNTPs.
-
Thermocycler.
-
Agarose gel electrophoresis equipment.
-
PCR product purification kit.
-
Sanger sequencing service.
Methodology:
-
Primer Design: Design primers based on conserved regions of the β-tubulin isotype 1 gene from your parasite of interest. Ensure the amplicon size is suitable for Sanger sequencing (typically 400-800 bp).
-
PCR Amplification:
-
Set up a 25 µL PCR reaction containing: 10-50 ng gDNA, 0.5 µM of each primer, 200 µM dNTPs, 1x PCR buffer, and 1 unit of high-fidelity polymerase.
-
Use a standard thermocycling profile:
-
Initial denaturation: 95°C for 3 min.
-
35 cycles of: 95°C for 30s, 55-62°C (optimize annealing temp.) for 30s, 72°C for 1 min.
-
Final extension: 72°C for 5 min.
-
-
-
Verification: Run 5 µL of the PCR product on a 1.5% agarose gel to confirm a single band of the expected size.
-
Purification: Purify the remaining PCR product using a commercial kit to remove primers and dNTPs.
-
Sequencing: Send the purified product and one of the PCR primers for Sanger sequencing.
-
Analysis: Align the resulting sequence with a reference sequence from a known susceptible strain to identify any SNPs at codons 167, 198, 200, or other positions.[15][16]
Protocol 2: Quantifying Efflux Pump Gene Expression via RT-qPCR
This protocol measures the relative expression of efflux pump genes.
Objective: To determine if benzimidazole resistance is associated with the upregulation of efflux pump genes.
Materials:
-
Total RNA extracted from parasites (control vs. suspected resistant).
-
DNase I.
-
Reverse transcription kit.
-
qPCR primers for target efflux pump genes and validated reference genes.
-
SYBR Green qPCR master mix.
-
Real-time PCR instrument.
Methodology:
-
RNA Extraction and DNase Treatment: Extract high-quality total RNA from your parasite populations. Treat with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit. Include a "no-RT" control to check for gDNA contamination.
-
qPCR Reaction:
-
Set up a 10 µL qPCR reaction: 1x SYBR Green master mix, 0.4 µM of each primer, and 1 µL of diluted cDNA (e.g., 1:10 dilution).
-
Run in triplicate for each biological sample.
-
Use a standard qPCR cycling profile:
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Calculate the ΔCq for each sample by subtracting the average reference gene Cq from the target gene Cq.
-
Calculate the ΔΔCq by subtracting the average control group ΔCq from each individual sample's ΔCq.
-
The fold change in expression is calculated as 2-ΔΔCT.[17] A value significantly greater than 1 in the resistant group indicates upregulation.
-
References
- Unraveling the mechanisms of benzimidazole resistance in hookworms: A molecular docking and dynamics study. (n.d.). National Institutes of Health.
- Dilks, C. M., et al. (2025). Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes. G3 Genes|Genomes|Genetics.
- Lacey, E. (1988). Biochemistry of benzimidazole resistance. International Journal for Parasitology.
- Dilks, C. M., et al. (2025). Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes. ResearchGate.
- Dilks, C. M., et al. (2025). Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes. bioRxiv.
- Al-Badawi, A. F. K., et al. (2022). Molecular Detection and Quantification Gene Expression of Efflux Pump Antibiotic Resistance Genes in Extensive Drug Resistance P. aeruginosa by Used RT-qPCR Technique. Journal of Techniques.
- Li, G., et al. (2022). Evolution of Benzimidazole Resistance Caused by Multiple Double Mutations of β-Tubulin in Corynespora cassiicola. Journal of Agricultural and Food Chemistry.
- Kopp, S. (2020-2023). Deep sequencing of beta-tubulin genes to ascertain benzimidazole resistance mechanisms in canine hookworms in Australian dogs. UQ Experts.
- Hoglund, J., et al. (2021). Exploring the β-tubulin gene family in a benzimidazole-resistant Parascaris univalens population. Parasites & Vectors.
- Jones, L., et al. (2022). Identification of key interactions of benzimidazole resistance-associated amino acid mutations in Ascaris β-tubulins by molecular docking simulations. Scientific Reports.
- Question on efflux pumps in P. aeruginosa. (n.d.). ResearchGate.
- Martin, P. J., et al. (1989). Detecting benzimidazole resistance with faecal egg count reduction tests and in vitro assays. Australian Veterinary Journal.
- Toda, S., et al. (2021). Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast. International Journal of Molecular Sciences.
- Benzimidazoles and Beta-tubulin Methods. (n.d.). eventflo.
- Detecting benzimidazole resistance with faecal egg count reduction tests and in vitro assays. (n.d.). Starworms.
- Al-Ouqaili, M. T. S. (2021). Expression Levels of Efflux pump mexR and norA Genes in Multi-Drug Resistant in Some Bacteria by Using Quantitative Real Time-PCR. Annals of the Romanian Society for Cell Biology.
- Dilks, C. M., et al. (2025). Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes. Andersen Lab.
- Detection of benzimidazole resistance in gastrointestinal nematode parasites of sheep in the Czech Republic. (n.d.). Veterinarni Medicina.
- Jetté, L., et al. (1994). Benzimidazoles, potent anti-mitotic drugs: substrates for the P-glycoprotein transporter in multidrug-resistant cells. Biochemical Pharmacology.
- Li, J., et al. (2023). Overexpression of efflux pump genes is one of the mechanisms causing drug resistance in Mycobacterium tuberculosis. Microbiology Spectrum.
- Molecular Detection of Helminths in Stool Samples: Methods, Challenges, and Applications. (2024). MDPI.
- Oliveira, L. M. S., et al. (2021). Detection of Benzimidazole Resistance-Associated Single-Nucleotide Polymorphisms in the Beta-Tubulin Gene in Trichuris trichiura from Brazilian Populations. The American Journal of Tropical Medicine and Hygiene.
- Diawara, A., et al. (2013). Molecular and Biological Diagnostic Tests for Monitoring Benzimidazole Resistance in Human Soil-Transmitted Helminths. The American Journal of Tropical Medicine and Hygiene.
- Benzimidazole. (n.d.). Wikipedia.
- Vlaminck, J., et al. (2018). Comprehensive evaluation of stool-based diagnostic methods and benzimidazole resistance markers to assess drug efficacy and detect the emergence of anthelmintic resistance: A Starworms study protocol. PLOS Neglected Tropical Diseases.
- Vercruysse, J., et al. (2011). Anthelmintics Resistance; How to Overcome it? Veterinary Parasitology.
- Fissiha, W., & Kinde, M. Z. (2021). Anthelmintic Resistance and Its Mechanism: A Review. Infection and Drug Resistance.
- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor.
- Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. (2021). National Institutes of Health.
- A Novel and Quantitative Detection Assay (effluxR) for Identifying Efflux-Associated Resistance Genes Using Multiplex Digital PCR in Clinical Isolates of Pseudomonas aeruginosa. (2023). MDPI.
- Anthelmintic resistance in ruminants: key causes. (2024). HIPRA.
- Responsible and prudent use of anthelmintic chemicals to help control anthelmintic resistance in grazing livestock species. (2021). WOAH.
- Current Achievements of Benzimidazole: A Review. (2024). Preprints.org.
- Waller, P. J. (1997). Anthelmintic resistance. Veterinary Parasitology.
- The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (n.d.). MDPI.
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). National Center for Biotechnology Information.
- Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics. (n.d.). ScienceDirect.
- Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. (n.d.). National Institutes of Health.
- Nishino, K., et al. (2016). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology.
- Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. (2022). National Institutes of Health.
- Reducing bacterial antibiotic resistance by targeting bacterial metabolic pathways and disrupting RND efflux pump activity. (n.d.). Iberoamerican Journal of Medicine.
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- 4. researchgate.net [researchgate.net]
- 5. Benzimidazoles, potent anti-mitotic drugs: substrates for the P-glycoprotein transporter in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Overexpression of efflux pump genes is one of the mechanisms causing drug resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Protocols for Studying Ferroptosis Induction
Welcome to the technical support center for ferroptosis research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the refinement of protocols for studying ferroptosis induction. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are self-validating and your results are robust and reproducible.
Section 1: Core Concepts & Hallmarks of Ferroptosis
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] It is morphologically and biochemically distinct from other cell death modalities like apoptosis and necroptosis.[3] Understanding its core mechanism is crucial for designing effective experiments. The process is defined by three essential hallmarks: the availability of redox-active iron, the oxidation of polyunsaturated fatty acids (PUFAs) within phospholipids, and the loss of activity of the lipid repair enzyme Glutathione Peroxidase 4 (GPX4).[4]
The canonical pathway involves the depletion of glutathione (GSH), which is a critical cofactor for GPX4.[5] This depletion can be initiated by inhibiting the cystine/glutamate antiporter (System Xc⁻), which blocks the import of cystine, a precursor for GSH synthesis.[6] Without sufficient GSH, GPX4 cannot detoxify lipid hydroperoxides, leading to their accumulation.[1] In the presence of labile iron, these lipid peroxides propagate, causing membrane damage and eventual cell death.[]
Caption: Core signaling pathway of ferroptosis induction.
Section 2: Frequently Asked Questions (FAQs)
Q1: My cell viability assay shows cell death after treatment, but how do I confirm it's specifically ferroptosis?
A1: General cell viability assays like MTT or CellTiter-Glo are not specific to any cell death modality.[8][9] To confirm ferroptosis, you must demonstrate that the observed cell death can be rescued by specific inhibitors. The two most critical controls are:
-
Iron Chelators: Co-treatment with an iron chelator like deferoxamine (DFO) or deferiprone should rescue the cells.[10] This validates the iron-dependency of the cell death.
-
Lipid Peroxidation Inhibitors: Co-treatment with a lipophilic radical-trapping antioxidant, such as ferrostatin-1 (Fer-1) or liproxstatin-1, should also prevent cell death.[4][8] This confirms that lipid peroxidation is the execution mechanism.
If both classes of inhibitors significantly rescue your cell death phenotype, you have strong evidence for ferroptosis.
Q2: How do I distinguish ferroptosis from other cell death types like apoptosis and necroptosis?
A2: Distinguishing between cell death pathways requires a multi-parametric approach, as there can be overlapping features.[11] Key discriminators include morphology, inhibitor specificity, and key protein markers.[12]
| Feature | Ferroptosis | Apoptosis | Necroptosis |
| Morphology | Mitochondrial shrinkage, increased membrane density, loss of cristae, intact nucleus.[3][13] | Cell shrinkage, chromatin condensation, nuclear fragmentation, formation of apoptotic bodies.[12] | Cell and organelle swelling, early plasma membrane rupture.[][12] |
| Key Inhibitors | Ferrostatin-1, Liproxstatin-1, Deferoxamine (DFO).[4] | Pan-caspase inhibitors (e.g., Z-VAD-FMK, Q-VD-OPh).[14] | RIPK1 inhibitors (e.g., Necrostatin-1), MLKL inhibitors. |
| Key Protein Markers | GPX4 inactivation/downregulation, increased TfR1 expression.[8][15] | Cleaved Caspase-3, PARP cleavage.[14] | Phosphorylation of RIPK1, RIPK3, and MLKL. |
| ROS Type | Accumulation of lipid reactive oxygen species (ROS).[2] | Primarily mitochondrial ROS. | Primarily mitochondrial ROS. |
Q3: What are the essential positive and negative controls for a ferroptosis experiment?
A3: Robust and reproducible research on ferroptosis requires well-validated controls.[1][16]
-
Positive Controls (Inducers): Use at least two inducers with different mechanisms of action.[9]
-
Negative Controls (Inhibitors): These are used to confirm the mechanism of cell death.
-
Controls for Other Cell Death Pathways: To rule out other mechanisms, include inhibitors like Z-VAD-FMK (apoptosis) and Necrostatin-1 (necroptosis) in parallel experiments.[9]
Q4: My cells are not dying when I treat them with Erastin or RSL3. What could be the cause?
A4: Resistance to ferroptosis inducers is a common issue and can stem from several factors:
-
Cell-Line Specificity: Some cell lines, particularly those with mesenchymal characteristics, are more susceptible to ferroptosis, while others are inherently resistant.[9] For example, HepG2 cells have shown variable and sometimes weak responses to erastin.[21]
-
Basal Antioxidant Levels: Cells with high basal levels of GSH or high expression of antioxidant systems (e.g., Nrf2 pathway) can neutralize the effects of the inducers.[22][23]
-
Inducer Concentration and Treatment Duration: The effective concentration of erastin or RSL3 can vary significantly between cell lines (from nM to µM ranges).[19][20] It is crucial to perform a dose-response and time-course experiment (e.g., 12, 24, 48 hours) to find the optimal conditions for your specific cell line.[20]
-
Compound Stability: Ensure your stock solutions of inducers and inhibitors are fresh and have been stored correctly (typically at -20°C or -80°C in DMSO).
Q5: I see an increase in general reactive oxygen species (ROS) with a probe like H2DCFDA. Is this sufficient to claim ferroptosis?
A5: No, this is a common pitfall.[8] An increase in general ROS is a feature of many forms of cell death and cellular stress.[18] Ferroptosis is specifically characterized by the accumulation of lipid ROS .[2] Therefore, you must use a probe that specifically detects lipid peroxidation. The most widely accepted probe is C11-BODIPY (581/591) .[10][14] This ratiometric dye shifts its fluorescence from red to green upon oxidation of its polyunsaturated butadienyl portion, providing a specific readout of lipid peroxidation.[20]
Section 3: Detailed Troubleshooting Guides
Issue 1: Inconsistent Results with Lipid Peroxidation Assays
| Problem | Possible Cause | Solution & Explanation |
| High background or variability in C11-BODIPY assay. | 1. Probe Concentration/Incubation Time: Too high a concentration or too long an incubation can lead to non-specific oxidation and high background. | Optimize Loading: Titrate the C11-BODIPY concentration (typically 1-5 µM) and incubation time (30-60 minutes).[24] The goal is to get a clear red signal in control cells with minimal green background. |
| 2. Phototoxicity: The probe can be sensitive to light, causing artificial oxidation. | Minimize Light Exposure: Protect cells from light after adding the probe and during imaging. Use the lowest possible laser power for fluorescence microscopy. | |
| TBARS (MDA) assay gives variable or non-specific results. | 1. Lack of Specificity: The TBARS assay is notoriously non-specific. It reacts with other aldehydes and biomolecules, leading to artifacts, especially in complex samples like cell lysates.[25][26] | Use a More Specific Method: Prioritize the C11-BODIPY assay for live-cell analysis. For endpoint analysis of lipid peroxidation byproducts, consider using an ELISA or LC-MS/MS to measure specific markers like 4-hydroxynonenal (4-HNE).[27][28] |
| 2. Sample Instability: Malondialdehyde (MDA) is a reactive molecule and can degrade quickly. | Process Samples Immediately: If you must use a TBARS assay, process samples immediately. If storage is required, snap-freeze and store at -80°C.[8] |
Issue 2: Problems with Glutathione (GSH) Depletion Assays
| Problem | Possible Cause | Solution & Explanation |
| No significant GSH depletion observed after Erastin treatment. | 1. Assay Timing: GSH depletion is an early event. If you measure too late, the cells may have already died and lysed, releasing their contents. | Perform a Time-Course: Measure GSH levels at early time points (e.g., 2, 4, 6, 8 hours) after adding erastin to capture the depletion kinetics before widespread cell death. |
| 2. RSL3 vs. Erastin: You are using RSL3, which inhibits GPX4 directly and does not necessarily cause a dramatic drop in total GSH levels.[17][18] | Match the Assay to the Inducer: Expect to see significant GSH depletion with System Xc⁻ inhibitors like erastin, but not necessarily with direct GPX4 inhibitors like RSL3.[18] This can be a useful way to confirm the mechanism of a novel compound. | |
| High variability in GSH measurements. | Sample Handling: GSH is easily oxidized ex vivo. | Use Appropriate Buffers: Lyse cells in a buffer containing a reducing agent and/or a metal chelator (e.g., EDTA) to prevent auto-oxidation of GSH during sample processing. Process samples on ice and analyze them promptly. |
Issue 3: Ambiguous Results in Labile Iron (Fe²⁺) Measurement
| Problem | Possible Cause | Solution & Explanation |
| No change in intracellular iron levels detected. | 1. Redistribution vs. Influx: Ferroptosis is driven by the labile iron pool (LIP), not necessarily an increase in total cellular iron. Some inducers may cause a redistribution of iron from storage (e.g., ferritin) to the LIP. | Use a Labile Iron Probe: Use fluorescent probes that specifically detect Fe²⁺, such as Phen Green or FerroOrange.[2] These probes are quenched or fluoresce upon binding to labile iron. |
| 2. Assay Sensitivity: Colorimetric assays for total iron may not be sensitive enough to detect the subtle changes in the LIP that are sufficient to trigger ferroptosis. | Confirm with Chelators: The most critical validation is functional. If the iron chelator DFO rescues cell death, it confirms the process is iron-dependent, even if you cannot directly measure a change in the LIP.[10] |
Section 4: Key Experimental Protocols
Caption: A self-validating workflow for confirming ferroptosis induction.
Protocol 1: Induction of Ferroptosis and Rescue
This protocol describes a foundational experiment to determine if a compound induces ferroptosis using erastin as a positive control and ferrostatin-1 as a rescue agent.[20]
Materials:
-
Adherent cells (e.g., HT-1080)
-
96-well cell culture plates
-
Complete cell culture medium
-
Erastin, RSL3, Ferrostatin-1 (stock solutions in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 70-80% confluency at the time of treatment. Incubate overnight.
-
Treatment Preparation: Prepare fresh dilutions of your test compound, erastin, and ferrostatin-1 in complete medium. A recommended plate layout includes:
-
Vehicle Control (medium + DMSO)
-
Test Compound (at various concentrations)
-
Positive Control (e.g., 5 µM Erastin or 500 nM RSL3)
-
Inhibitor Control (e.g., 1 µM Fer-1)
-
Co-treatment: Test Compound + 1 µM Fer-1
-
Co-treatment: Positive Control + 1 µM Fer-1
-
-
Cell Treatment: Carefully remove the old medium and add the prepared treatment media to the respective wells.
-
Incubation: Incubate for a predetermined time (e.g., 24 hours). This should be optimized for your cell line.
-
Viability Assessment: Measure cell viability according to the assay manufacturer's protocol.
-
Data Analysis: Normalize all readings to the vehicle control (set to 100% viability). True ferroptosis is indicated by a significant reduction in viability with your inducer that is statistically rescued by co-treatment with ferrostatin-1.[20]
Protocol 2: Lipid ROS Detection with C11-BODIPY (581/591)
This protocol measures the hallmark of ferroptosis: lipid peroxidation.[20][24]
Materials:
-
Cells cultured on glass-bottom dishes (for microscopy) or in 6-well plates (for flow cytometry)
-
C11-BODIPY (581/591) dye (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed
-
Ferroptosis inducer (e.g., RSL3) and inhibitor (Fer-1)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1 for the desired time period.
-
Probe Loading: Towards the end of the treatment period, add C11-BODIPY to the culture medium at a final concentration of 1-5 µM.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[24]
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove excess probe.
-
Analysis:
-
Fluorescence Microscopy: Immediately image the cells. The unoxidized probe has a peak emission at ~591 nm (red), while the oxidized form emits at ~510 nm (green). An increase in the green/red fluorescence ratio indicates lipid peroxidation.[20]
-
Flow Cytometry: Harvest the cells (e.g., with trypsin), resuspend in PBS, and analyze immediately. Detect the green fluorescence in the FITC channel and the red fluorescence in the PE channel. A shift in the cell population towards higher green fluorescence indicates lipid peroxidation.
-
Section 5: References
-
Mishima, E., Nakamura, T., Doll, S., et al. (2025). Recommendations for robust and reproducible research on ferroptosis. Nature Reviews Molecular Cell Biology. [Link]
-
Bertheloot, D., Latz, E., & Franklin, B. S. (2021). The difference between ferroptosis, apoptosis, autophagy, necroptosis, and pyroptosis. ResearchGate. [Link]
-
Crighton, D., O'Prey, J., & Ryan, K. M. (2023). Discriminating Between Apoptosis, Necrosis, Necroptosis, and Ferroptosis by Microscopy and Flow Cytometry. Current Protocols. [Link]
-
Li, J., Liu, J., Xu, Y., et al. (2022). Positive and negative regulation of ferroptosis. ResearchGate. [Link]
-
Meagher, E. A., & FitzGerald, G. A. (2000). Indices of lipid peroxidation in vivo: Strengths and limitations. ResearchGate. [Link]
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Conrad, M., Mishima, E., et al. (2025). Recommendations for robust and reproducible research on ferroptosis. PubMed. [Link]
-
Crighton, D., O'Prey, J., & Ryan, K. M. (2023). Discriminating Between Apoptosis, Necrosis, Necroptosis, and Ferroptosis by Microscopy and Flow Cytometry. The University of Aberdeen Research Portal. [Link]
-
Mishima, E., Nakamura, T., Doll, S., et al. (2025). Recommendations for robust and reproducible research on ferroptosis. Matilda. [Link]
-
Murray, M. B., Lee, C., & Dixon, S. J. (2023). Protocol for detection of ferroptosis in cultured cells. ResearchGate. [Link]
-
Zhang, Y., Chen, X., & Fu, J. (2023). Induction Mechanism of Ferroptosis, Necroptosis, and Pyroptosis: A Novel Therapeutic Target in Nervous System Diseases. PubMed Central. [Link]
-
Sharma, A., & Flora, S. J. S. (2021). Positive and Negative Regulation of Ferroptosis and Its Role in Maintaining Metabolic and Redox Homeostasis. ResearchGate. [Link]
-
Sharma, A., & Flora, S. (2021). Positive and Negative Regulation of Ferroptosis and Its Role in Maintaining Metabolic and Redox Homeostasis. PubMed. [Link]
-
Mishima, E., Nakamura, T., Doll, S., et al. (2025). Recommendations for robust and reproducible research on ferroptosis. Publication Server of Helmholtz Zentrum München. [Link]
-
Sharma, A., & Flora, S. J. S. (2021). Positive and Negative Regulation of Ferroptosis and Its Role in Maintaining Metabolic and Redox Homeostasis. PubMed Central. [Link]
-
Murray, M. B., Lee, C., & Dixon, S. J. (2023). Protocol for detection of ferroptosis in cultured cells. PubMed. [Link]
-
Ji, Y. (2025). Ferroptosis Markers and Detection. Biocompare. [Link]
-
Lee, J. Y., & Kim, W. K. (2025). Brief guide to detecting ferroptosis. PubMed Central. [Link]
-
Ide, S., Kobayashi, Y., & Nakamura, T. (2022). IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE. PubMed Central. [Link]
-
Creative Bioarray. (n.d.). Ferroptosis Assay. Creative Bioarray. [Link]
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Columbia Technology Ventures. (n.d.). Antibody for specific detection of ferroptosis. Columbia Technology Ventures. [Link]
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Wang, Y., Zhang, Y., & Chen, J. (2022). Development and Validation of Robust Ferroptosis-Related Genes in Myocardial Ischemia-Reperfusion Injury. PubMed Central. [Link]
-
Zhang, Y., Li, Y., & Wang, Y. (2022). Identification and validation of ferroptosis key genes in bone mesenchymal stromal cells of primary osteoporosis based on bioinformatics analysis. PubMed Central. [Link]
-
Sharma, A., & Flora, S. (2021). Positive and Negative Regulation of Ferroptosis and Its Role in Maintaining Metabolic and Redox Homeostasis. Semantic Scholar. [Link]
-
Carvalho, G. (2023). Are Seed Oils Dangerous? The Truth About Lipid Peroxidation. YouTube. [Link]
-
Niki, E. (2014). Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo. PubMed Central. [Link]
-
Dojindo Laboratories. (n.d.). Ferroptosis: Mechanisms in Disease and Kit Selection. Dojindo Laboratories. [Link]
-
von Karstedt, S., & Walczak, H. (2016). RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death. PubMed Central. [Link]
-
Spickett, C. M. (2019). Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress: Oxidative Stress in Diabetes, Atherosclerosis, and Chronic Inflammation. MDPI. [Link]
-
Wang, L., Liu, Y., & Du, T. (2022). Silencing TRPM2 enhanced erastin- and RSL3-induced ferroptosis in gastric cancer cells through destabilizing HIF-1α and Nrf2 proteins. PubMed Central. [Link]
-
Lin, J. (2019). What is the best way to induce ferroptosis in HCC cell line?. ResearchGate. [Link]
-
Zhang, C., & Chen, Z. S. (2025). Ferroptosis Inducers Erastin and RSL3 Enhance Adriamycin and Topotecan Sensitivity in ABCB1/ABCG2-Expressing Tumor Cells. MDPI. [Link]
-
Zhang, Y., & Chen, F. (2018). RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer. Frontiers. [Link]
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Mayo, M. L., & Clish, C. B. (2022). Addition of erastin or RSL3 in the baseline model stimulates a... ResearchGate. [Link]
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Technology Networks. (2025). Scientists Blame “Publish or Perish” Culture for Reproducibility Crisis. Technology Networks. [Link]
-
Chen, Y., & Chen, P. G. (2023). Protein S-glutathionylation confers cellular resistance to ferroptosis induced by glutathione depletion. PubMed Central. [Link]
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how to increase the purity of synthesized 1-Allyl-2-(trifluoromethyl)benzimidazole
Welcome to the technical support center for the synthesis and purification of 1-Allyl-2-(trifluoromethyl)benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purity of this important synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: My initial workup is complete, but TLC analysis of my crude this compound shows multiple spots. What are the likely impurities?
A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a common issue stemming from the two-stage synthesis of the target compound: (1) formation of the 2-(trifluoromethyl)benzimidazole core and (2) subsequent N-alkylation with an allyl group.
The primary impurities can be categorized as follows:
-
Unreacted Starting Materials:
-
2-(Trifluoromethyl)-1H-benzimidazole: This is the most common impurity. Due to its N-H bond, it is more polar than your N-allylated product and will typically have a lower Rf value on silica gel TLC.
-
Allyl Bromide (or other allyl halide): This is a non-polar and volatile impurity. It will have a very high Rf value, often running with the solvent front. It is usually removed during solvent evaporation under reduced pressure.
-
-
Side-Reaction Products:
-
1,3-Diallyl-2-(trifluoromethyl)benzimidazolium Salt: If an excess of allyl bromide is used or the reaction is run for too long, a quaternary ammonium salt can form. This salt is highly polar and will often remain at the baseline of the TLC plate.
-
Regioisomers: If you started with an asymmetrically substituted o-phenylenediamine, you could have regioisomers of the benzimidazole core, which would carry through the alkylation step.
-
-
Reagents & Solvents:
-
Base: Residual base (e.g., K₂CO₃, NaH) is inorganic and will remain at the TLC baseline.
-
Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove completely and may be present in your crude product.
-
Understanding the polarity of these potential contaminants is the first step in designing an effective purification strategy. The benzimidazole core is polar due to its ability to hydrogen bond, while the N-allylated product is significantly less polar.[1]
Troubleshooting and Purification Guides
This section provides detailed, step-by-step workflows to address specific purification challenges.
Guide 1: Removing Unreacted 2-(Trifluoromethyl)-1H-benzimidazole
The most persistent impurity is often the unreacted benzimidazole starting material. Its polarity is sufficiently close to the product to make separation challenging. Column chromatography is the most effective method for this separation.[2][3]
The principle here is to exploit the polarity difference between the N-H of the starting material and the N-allyl group of the product. The starting material will adhere more strongly to the polar silica gel stationary phase.
Caption: General workflow for purification by flash column chromatography.
Detailed Protocol:
-
Column Preparation:
-
Select a glass column appropriate for the amount of crude material (typically a 40-50:1 ratio of silica mass to crude product mass).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pack the column, ensuring an even and compact bed, topped with a thin layer of sand.[2] Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This prevents the sample from dissolving in the initial mobile phase and streaking down the column.
-
Carefully add this powder to the top of the packed column.[2]
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 5-10% Ethyl Acetate in Hexane). This will elute any non-polar impurities like residual allyl bromide.
-
Gradually increase the polarity of the mobile phase. The optimal gradient must be determined by TLC, but a stepwise increase is effective.
-
Your target compound, this compound, will elute before the more polar 2-(trifluoromethyl)-1H-benzimidazole.
-
Collect fractions and monitor them by TLC. Use a UV lamp for visualization.
-
-
Product Recovery:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the final product under high vacuum to remove any residual solvent.
-
Solvent System Selection Table:
| Polarity of Eluent | Ethyl Acetate (EtOAc) in Hexane | Dichloromethane (DCM) in Hexane |
| Initial (Low) | 5-10% EtOAc | 10-20% DCM |
| Elution of Product | 15-25% EtOAc | 30-50% DCM |
| Elution of SM | 30-40% EtOAc | 60-80% DCM |
| SM: Starting Material (2-(trifluoromethyl)-1H-benzimidazole) |
Guide 2: Recrystallization for Final Polishing
If your product is >90% pure after chromatography but still contains minor impurities, recrystallization is an excellent final step. The goal is to find a solvent system where your compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.
Troubleshooting Decision Tree for Recrystallization:
Caption: Decision tree for troubleshooting recrystallization issues.
Detailed Protocol:
-
Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and with heating. Good single-solvent candidates are ethanol, isopropanol, or acetonitrile. A good two-solvent system might be Ethyl Acetate/Hexane or Ethanol/Water.[4]
-
Dissolution: In a flask, add the minimum amount of the hot solvent (or the more polar solvent in a two-solvent system) required to fully dissolve your compound.
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
If using a two-solvent system, add the anti-solvent (e.g., water or hexane) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool.
-
Once at room temperature, cool the flask further in an ice bath to maximize crystal yield.
-
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Guide 3: Confirming Final Purity
After purification, it is critical to confirm the purity and identity of your this compound.
-
HPLC Analysis: High-Performance Liquid Chromatography is the gold standard for purity assessment. A pure compound should show a single peak. Methods often use a C18 column with a mobile phase like methanol/water or acetonitrile/water.[5] Purity should be >95%, and ideally >98% for drug development applications.[1][6]
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure. The disappearance of the broad N-H proton signal from the starting material (typically >12 ppm) and the appearance of characteristic allyl group signals (multiplets around 4.8-6.0 ppm) are key indicators of a successful reaction.[1]
-
Melting Point: A sharp melting point range (within 1-2 °C) is indicative of a pure crystalline solid. Compare your result to literature values if available.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 1H-Benzimidazole-2-methanol by Column Chromatography.
- Bergman, J., & Sand, P. (n.d.). A process for the optical purification of benzimidazole derivatives. (EP1498416A1).
- DTIC. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Request PDF. (n.d.). Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC.
- Akhtar, T., et al. (n.d.).
- El Rayes, S. M., et al. (2025, February). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32.
- ACS Omega. (2023, July 28). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents.
- IJCRT.org. (n.d.).
- NIH. (n.d.). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1.
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Validation & Comparative
A Comparative Guide to 1-Allyl-2-(trifluoromethyl)benzimidazole and Other Benzimidazole Derivatives for Drug Development
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile and presence in numerous FDA-approved drugs.[1][2] This bicyclic heterocyclic system, composed of fused benzene and imidazole rings, mimics the structure of naturally occurring purine nucleotides, allowing it to interact with a wide array of biological targets.[1] Benzimidazole derivatives have demonstrated a vast range of therapeutic activities, including anthelmintic, anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3][4]
This guide provides a comparative analysis of 1-Allyl-2-(trifluoromethyl)benzimidazole , a specific derivative, against other prominent members of the benzimidazole family. We will delve into its structural rationale, compare its performance based on experimental data from related compounds, and provide detailed protocols for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) within this potent class of compounds.
The Strategic Design of this compound
The therapeutic potential of a benzimidazole derivative is profoundly influenced by the nature and position of its substituents.[5] The structure of this compound is a strategic combination of three key moieties:
-
The Benzimidazole Core: This privileged scaffold provides the fundamental framework for interacting with biological targets, most notably β-tubulin in parasites and cancer cells.[6][7]
-
The 2-(Trifluoromethyl) Group: The introduction of a trifluoromethyl (-CF₃) group at the C2 position is a common strategy in medicinal chemistry to enhance a molecule's efficacy. This strongly electron-withdrawing group can increase metabolic stability, improve membrane permeability, and enhance binding affinity to target proteins.[8] Studies on related compounds have shown that 2-(trifluoromethyl)-1H-benzimidazole derivatives exhibit significant antiprotozoal and antimicrobial activities.[9][10][11]
-
The 1-Allyl Group: Alkylation at the N1 position, in this case with an allyl group, is known to modulate the compound's physicochemical properties, such as lipophilicity and bioavailability.[12] This modification can lead to improved cellular uptake and pharmacokinetic profiles.
Comparative Biological Activity
While direct comparative data for this compound is limited, we can infer its potential performance by analyzing experimental data from structurally similar derivatives and comparing them to established benzimidazole drugs.
Anthelmintic Activity
Benzimidazoles are renowned for their broad-spectrum anthelmintic activity.[7] The primary mechanism involves binding to the β-tubulin of parasitic nematodes, inhibiting microtubule polymerization, which disrupts cell division and leads to parasite death.[7]
| Compound | Target Organism | Activity Metric | Result | Reference |
| Albendazole (Standard) | Pheretima posthuma | Time for Paralysis | ~15-20 min | [13][14] |
| Mebendazole (Standard) | Gastrointestinal Nematodes | Broad-spectrum efficacy | High | [7] |
| Piperazine Citrate (Standard) | Pheretima posthuma | Time for Paralysis | ~30-40 min | [15] |
| 2-Phenylbenzimidazole | Pheretima posthuma | Time for Paralysis | 0.93 min | [15] |
| Inferred Activity of this compound | Parasitic Nematodes | Potency | Potentially high | [10][11] |
The high potency of other 2-substituted benzimidazoles suggests that the title compound would also demonstrate significant anthelmintic activity.
Anticancer Activity
The anticancer properties of benzimidazoles stem from their ability to interfere with multiple cellular pathways.[3] They can induce cell cycle arrest, inhibit crucial kinases (like CDKs), intercalate with DNA, and inhibit tubulin polymerization in cancer cells, similar to their anthelmintic mechanism.[1][3] The introduction of halogen atoms, such as the fluorine in the -CF₃ group, has been shown to increase cytotoxicity.[12]
| Compound | Cell Line | Activity Metric (IC₅₀) | Result | Reference |
| Bendamustine (Approved Drug) | Various Cancers | N/A | Clinically Used | [1] |
| MBIC | Breast Cancer Cells | Cytotoxicity | Strong | [1] |
| Benzimidazole-acridine derivative (8I) | K562 (Leukemia) | IC₅₀ | 2.68 µmol/L | [1] |
| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole (4) | Plasmodium falciparum (Antimalarial) | IC₅₀ | ~6 µM | [10] |
| Inferred Activity of this compound | Various Cancer Cell Lines | IC₅₀ | Potentially low µM range | [10][12] |
Given that trifluoromethyl groups enhance cytotoxicity, this compound is expected to exhibit potent anti-proliferative activity against various cancer cell lines.
Antimicrobial Activity
Benzimidazole derivatives have been synthesized and tested against a range of bacterial and fungal strains.[16][17] Structure-activity relationship studies reveal that compounds with electron-withdrawing groups, such as the -CF₃ group, often display enhanced antimicrobial activity.[17]
| Compound | Microbial Strain | Activity Metric (MIC) | Result (µg/mL) | Reference |
| Ciprofloxacin (Standard) | P. aeruginosa | MIC | 125 | [18] |
| Ketoconazole (Standard) | A. niger | MIC | >15.62 | [17] |
| Compound 5i | S. aureus | MIC | 7.81 | [17] |
| Compound 5i | A. niger | MIC | 7.81 | [17] |
| Inferred Activity of this compound | Bacteria & Fungi | MIC | Expected to be potent | [9][17][19] |
*N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine
Structure-Activity Relationship (SAR) Insights
The biological activity of the benzimidazole scaffold can be fine-tuned by substitutions at the N1, C2, and C5/C6 positions.[5][20]
Caption: Key substitution points on the benzimidazole scaffold and their general impact on bioactivity.
Experimental Protocols
To facilitate further research, we provide standardized, reproducible protocols for the synthesis and biological evaluation of benzimidazole derivatives.
Synthesis of this compound
The synthesis can be achieved via a two-step process: the Phillips cyclocondensation to form the benzimidazole ring, followed by N-alkylation.[21][22]
Caption: A two-step experimental workflow for the synthesis of the target compound.
Step-by-Step Protocol:
-
Step 1: Synthesis of 2-(trifluoromethyl)-1H-benzimidazole
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and trifluoroacetic acid (1.1 eq).
-
Add a catalytic amount of polyphosphoric acid (PPA).
-
Heat the reaction mixture under reflux at approximately 140°C for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[21]
-
After completion, allow the mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing crushed ice and neutralize with a 10% sodium hydroxide (NaOH) solution until a precipitate forms.
-
Filter the precipitate, wash thoroughly with cold water, and dry to obtain the crude 2-(trifluoromethyl)-1H-benzimidazole.
-
-
Step 2: Synthesis of this compound
-
Dissolve the crude product from Step 1 in acetone in a round-bottom flask.
-
Add potassium carbonate (K₂CO₃, 1.5 eq) as a base.
-
Add allyl bromide (1.2 eq) dropwise to the stirring mixture.
-
Heat the mixture under reflux for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
In Vitro Anthelmintic Activity Assay
This protocol uses the adult Indian earthworm, Pheretima posthuma, as a model organism due to its anatomical and physiological resemblance to intestinal roundworms.[15]
Methodology:
-
Preparation: Collect adult Indian earthworms of approximately equal size (e.g., 6-8 cm). Wash them with normal saline to remove any fecal matter.
-
Grouping: Divide the worms into groups of six for each treatment.
-
Treatment:
-
Group 1 (Vehicle Control): Place worms in a petri dish containing 1% Carboxymethyl cellulose (CMC) in normal saline.
-
Group 2 (Standard Drug): Place worms in a solution of Piperazine citrate (15 mg/mL).[15]
-
Group 3 (Test Compound): Place worms in a solution of the synthesized compound (e.g., 10, 50, 100 mg/mL concentrations) suspended in 1% CMC.
-
-
Observation:
-
Record the time taken for the first paralysis of each worm. Paralysis is indicated by the absence of movement even when shaken vigorously.
-
Record the time of death for each worm, confirmed by placing the worms in warm water (50°C) and observing for any movement.
-
-
Data Analysis: Calculate the mean time for paralysis and death for each group and compare the results of the test compound with the standard drug.
Conclusion and Future Outlook
This compound represents a rationally designed molecule that leverages the proven therapeutic potential of the benzimidazole scaffold with strategic substitutions intended to enhance efficacy. The presence of the C2-trifluoromethyl group is strongly associated with increased potency across antimicrobial, anticancer, and antiprotozoal activities.[9][10][17] The N1-allyl group is anticipated to improve its pharmacokinetic profile, potentially leading to better in vivo performance compared to non-alkylated analogs.
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A Comparative Analysis of Allyl vs. Alkyl Substituted Benzimidazoles: A Guide for Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its versatility lies in the ease of substitution at various positions, profoundly influencing its physicochemical properties and biological activity. Among these, modifications at the N1 position are particularly critical in modulating the molecule's interaction with biological targets. This guide provides an in-depth comparative analysis of two common N1-substituents: allyl and alkyl groups. By examining their synthesis, chemical properties, and impact on biological activity, supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the design of novel benzimidazole-based therapeutics.
The Benzimidazole Core: A Privileged Scaffold
The benzimidazole ring system, an isostere of naturally occurring purines, allows its derivatives to readily interact with various biopolymers, contributing to their broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2] The ability to introduce a wide array of substituents at the N1, C2, C5, and C6 positions has been extensively explored to optimize potency and selectivity.[3][4] This guide will focus on the comparative influence of N1-allyl versus N1-alkyl substitutions, a fundamental choice in the lead optimization process.
Synthetic Strategies: Accessing N1-Substituted Benzimidazoles
The introduction of allyl and alkyl groups at the N1 position of the benzimidazole ring is typically achieved through well-established synthetic methodologies. The choice of synthetic route often depends on the desired complexity of the substituent and the overall molecular framework.
General Synthesis of N-Substituted Benzimidazoles
A common and efficient method for the synthesis of N-substituted benzimidazoles involves the cyclization of o-phenylenediamines with aldehydes, followed by N-alkylation or N-allylation.[5] Alternatively, one-pot syntheses have been developed that combine these steps, offering a more streamlined approach.[6][7]
The following workflow illustrates a general, two-step approach to synthesizing N-allyl and N-alkyl benzimidazoles.
Caption: General workflow for the synthesis of N1-substituted benzimidazoles.
Experimental Protocol: Synthesis of N-Alkyl/Allyl Benzimidazoles
The following is a representative protocol for the N-substitution of a benzimidazole core.
Materials:
-
2-Substituted-1H-benzimidazole
-
Appropriate alkyl or allyl halide (e.g., iodomethane, allyl bromide)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-substituted-1H-benzimidazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding alkyl or allyl halide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature or heat as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
This protocol is a generalized procedure and may require optimization based on the specific substrates used.
Comparative Analysis of Physicochemical and Biological Properties
The choice between an allyl and an alkyl substituent at the N1 position can have a profound impact on the molecule's lipophilicity, steric profile, and metabolic stability, which in turn influences its pharmacokinetic and pharmacodynamic properties.
Chemical Reactivity and Metabolic Stability
The allyl group, with its carbon-carbon double bond, introduces a site of unsaturation that is absent in a saturated alkyl chain. This double bond can participate in various chemical reactions and is also a potential site for metabolic transformation, such as epoxidation or oxidation, which can influence the compound's metabolic stability and potential for drug-drug interactions. In contrast, alkyl chains are generally more metabolically stable, though they can undergo hydroxylation.
Antimicrobial Activity
The nature of the N1-substituent has been shown to be a key determinant of the antimicrobial activity of benzimidazole derivatives.[8][9]
A study on N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles revealed that the length and nature of the N-substituent significantly impact antibacterial and antifungal potency.[8] Another study on 1-alkyl-3-methacryloyl benzimidazolone derivatives demonstrated that substitutions with 2-4 carbons at the N1-position were more favorable for promoting antibacterial activity compared to larger groups.[10] While this study did not include a direct allyl comparison, it highlights the importance of the substituent's size.
| Substituent Type | General Observation on Antimicrobial Activity | Reference |
| Alkyl | Activity is often dependent on chain length; shorter chains (2-4 carbons) can be more effective. | [10] |
| Allyl | The presence of the double bond can modulate activity, but direct comparative data is limited. |
Anticancer Activity
The benzimidazole scaffold is a well-established pharmacophore in the design of anticancer agents, with mechanisms including the disruption of microtubule polymerization and the induction of apoptosis.[11][12]
A series of novel regioisomeric hybrids of quinazoline and benzimidazole were synthesized, including (3-allyl-2-methyl-3H-benzimidazol-5-yl) and (1-allyl-2-methyl-1H-benzimidazol-5-yl) derivatives, which were screened for their in vitro antitumor activities.[13] One of the allyl-substituted compounds displayed appreciable anticancer activity against leukemia, colon, melanoma, renal, and breast cancer cell lines.[13]
In another study, a series of alkylsulfonyl 1H-benzo[d]imidazole derivatives were synthesized and evaluated for their anticancer activity against human breast cancer cells (MCF-7).[14] The structure-activity relationship (SAR) studies suggested that the nature of the substitution at the N1 position influenced the anticancer activity.[14]
While these studies highlight the potential of both allyl and alkyl-substituted benzimidazoles as anticancer agents, a direct comparative study with a matched pair of allyl and alkyl analogs is needed for a conclusive analysis.
Antiviral Activity
The N1-substituent also plays a crucial role in the antiviral properties of benzimidazole derivatives.[15][16] A study on alkylated benzimidazoles as anti-HIV and anti-YFV agents found that the nature (polar or non-polar) and position of the substituent at the N-1 position were important in determining the antiviral properties.[15][16] For example, 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol (an alkyl derivative) showed significant anti-HIV activity.[15][16]
The following diagram illustrates a simplified mechanism of action for some benzimidazole-based antiviral agents that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Caption: Simplified mechanism of NNRTI action of benzimidazoles.
Structure-Activity Relationship (SAR) Insights
The collective findings from various studies underscore the importance of the N1-substituent in defining the biological activity profile of benzimidazoles.
-
Lipophilicity and Steric Bulk: The length and branching of an alkyl chain, or the presence of an allyl group, directly impact the lipophilicity and steric bulk of the molecule. These factors are crucial for membrane permeability, target binding, and overall pharmacokinetic properties.
-
Electronic Effects: While both allyl and alkyl groups are generally considered electron-donating, the sp2-hybridized carbons of the allyl group can have subtle electronic effects that may influence binding interactions.
-
Conformational Flexibility: The allyl group introduces a degree of conformational rigidity compared to a flexible alkyl chain, which can be advantageous for locking the molecule into a bioactive conformation.
Conclusion and Future Directions
The choice between an N1-allyl and an N1-alkyl substituent on a benzimidazole core is a critical decision in drug design that can significantly influence the resulting compound's biological activity. Alkyl chains offer a straightforward way to modulate lipophilicity and have a generally predictable metabolic profile. The allyl group, while also influencing these properties, introduces a reactive handle that can be exploited for further functionalization or may present a metabolic liability.
The available literature suggests that both substitution patterns can lead to potent bioactive molecules across various therapeutic areas. However, there is a clear need for more direct comparative studies where allyl and alkyl analogs are systematically evaluated under the same experimental conditions. Such studies would provide invaluable data for building more predictive SAR models and guiding the rational design of next-generation benzimidazole-based drugs.
For drug development professionals, the key takeaway is that both allyl and alkyl substitutions are valuable tools in the medicinal chemist's arsenal. The optimal choice will be context-dependent, guided by the specific therapeutic target, desired pharmacokinetic profile, and the overall molecular architecture of the lead compound.
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A Senior Application Scientist's Guide to Validating the Anticancer Activity of 1-Allyl-2-(trifluoromethyl)benzimidazole in Xenograft Models
This guide provides a comprehensive framework for the preclinical validation of 1-Allyl-2-(trifluoromethyl)benzimidazole (ATB), a novel investigational compound, in xenograft models of non-small cell lung cancer (NSCLC). Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, comparative agents, detailed experimental protocols, and data interpretation strategies necessary for a robust in vivo efficacy study.
Introduction: The Scientific Rationale for ATB
Benzimidazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention for their potential as anticancer therapeutics.[1][2] Their structural similarity to naturally occurring purine nucleotides allows them to interact with a wide array of biological targets, including DNA, enzymes, and microtubules.[3] Specifically, many benzimidazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division.[3]
This compound (ATB) is a novel synthetic compound designed to leverage this established mechanism. The inclusion of a trifluoromethyl group is intended to enhance metabolic stability and cellular permeability, while the allyl moiety may contribute to specific binding interactions within the target protein. Based on promising in vitro cytotoxicity data against the A549 human NSCLC cell line, we hypothesize that ATB acts as a microtubule-destabilizing agent, leading to G2/M cell cycle arrest and subsequent apoptosis. This guide details the critical next step: validating this hypothesis in vivo using a subcutaneous xenograft model.
The Comparative Landscape: Benchmarking ATB's Performance
To contextualize the anticancer activity of ATB, it is essential to compare its efficacy against both established microtubule-targeting agents and a standard-of-care chemotherapy for NSCLC.
-
Vincristine: A classic vinca alkaloid, vincristine inhibits microtubule polymerization by binding to tubulin, leading to metaphase arrest.[4][5][6][7] It serves as a direct mechanistic comparator for a hypothesized microtubule-destabilizing agent.
-
Paclitaxel: A taxane drug that, in contrast to vincristine, stabilizes microtubules, preventing their disassembly.[8][][10][11][12] This results in the formation of non-functional microtubule bundles, mitotic arrest, and apoptosis.[8][10][11] Paclitaxel provides a comparison to an alternative mechanism of microtubule disruption and is a clinically relevant agent for NSCLC.[13][14][15]
-
Cisplatin: A platinum-based chemotherapy that forms DNA adducts, inhibiting DNA synthesis and repair, ultimately inducing apoptosis. It remains a cornerstone of first-line treatment for NSCLC and serves as a standard-of-care benchmark.[14][16]
Experimental Design and Methodology
A robust experimental design is paramount for generating reliable and reproducible data. This section details the step-by-step protocols for a subcutaneous xenograft study. All procedures involving animals must adhere to institutional and national animal welfare guidelines.[17][18][19][20]
Xenograft Model Establishment
-
Cell Culture: A549 human non-small cell lung cancer cells are cultured in appropriate media until they reach the logarithmic growth phase. It is critical to ensure the cells are healthy and free from contamination, such as mycoplasma.[21]
-
Animal Model: Female athymic nude mice (4-6 weeks old) are commonly used due to their compromised immune system, which allows for the growth of human tumors.[21]
-
Cell Preparation and Implantation:
-
Harvest and wash the A549 cells, then resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.[21]
-
To enhance tumor take rate, the cell suspension can be mixed 1:1 with Matrigel.[22][23]
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[22][24]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Begin monitoring when tumors become palpable.[25]
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.[26][27]
-
Calculate tumor volume using the modified ellipsoid formula: Volume = 1/2 (Length x Width²) .[26][28]
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
Dosing Regimen and Administration
-
Vehicle Control: The formulation vehicle for ATB (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
ATB: Administered via intraperitoneal (IP) injection daily at three dose levels (e.g., 10, 30, and 100 mg/kg) to assess dose-response.
-
Vincristine: Administered IP at a clinically relevant dose (e.g., 1 mg/kg) twice weekly.
-
Paclitaxel: Administered IP at a clinically relevant dose (e.g., 10 mg/kg) twice weekly.
-
Cisplatin: Administered IP at a clinically relevant dose (e.g., 5 mg/kg) once weekly.
The treatment duration is typically 21-28 days, or until tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³).[29]
Data Collection and Endpoints
-
Tumor Volume: Measured 2-3 times weekly.
-
Body Weight: Measured 2-3 times weekly as an indicator of systemic toxicity.[26]
-
Clinical Observations: Daily monitoring for any signs of distress or adverse effects.
-
Humane Endpoints: Animals should be euthanized if tumor volume exceeds the protocol limit, if there is more than 20% body weight loss, or if they show signs of significant distress.[30]
Visualization of Experimental Workflow
Caption: Workflow for in vivo validation of ATB in a xenograft model.
Data Interpretation and Comparative Analysis
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
TGI (%) = [1 - (ΔT / ΔC)] x 100
Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
Table 1: Hypothetical Comparative Efficacy Data
| Treatment Group | Dose (mg/kg) | Schedule | Final Mean Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily | 1850 ± 210 | - | +2.5 |
| ATB | 10 | Daily | 1250 ± 180 | 33 | +1.0 |
| ATB | 30 | Daily | 780 ± 150 | 58 | -2.1 |
| ATB | 100 | Daily | 420 ± 95 | 78 | -8.5 |
| Vincristine | 1 | 2x/week | 650 ± 110 | 65 | -10.2 |
| Paclitaxel | 10 | 2x/week | 590 ± 105 | 68 | -7.9 |
| Cisplatin | 5 | 1x/week | 890 ± 165 | 52 | -12.5 |
These hypothetical results suggest that ATB exhibits a dose-dependent antitumor effect, with the highest dose showing superior efficacy compared to the positive controls. The associated body weight loss would require careful evaluation to determine the therapeutic window.
Mechanism of Action Elucidation in Vivo
To confirm that ATB's in vivo efficacy is driven by its proposed mechanism of action, endpoint tumor samples should be subjected to further analysis.
Histopathological Analysis
Tumors are excised, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess tumor morphology, cellularity, and the extent of necrosis.[31][32][33][34][35] A significant increase in necrotic regions in the ATB-treated groups compared to the vehicle control would be indicative of cytotoxic activity.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a standard method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[36][37] The assay uses the TdT enzyme to label the 3'-hydroxyl ends of DNA breaks with labeled deoxynucleotides, which can then be visualized.[38][39] A higher percentage of TUNEL-positive cells in ATB-treated tumors would provide strong evidence of apoptosis induction in vivo.[37][40]
Proposed Signaling Pathway
Benzimidazole derivatives that target tubulin disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference prevents the formation of a functional mitotic spindle, a critical structure for chromosome segregation during mitosis.[10][11][41] The cell's mitotic checkpoint is activated, leading to an arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.
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A Comparative Analysis of 1-Allyl-2-(trifluoromethyl)benzimidazole and Established EGFR/VEGFR2 Inhibitors in Cancer Research
In the landscape of targeted cancer therapy, the inhibition of key signaling pathways driven by receptor tyrosine kinases (RTKs) remains a cornerstone of drug development. Among the most critical targets are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are pivotal in tumor cell proliferation, survival, and angiogenesis. This guide provides a comparative overview of the novel compound, 1-Allyl-2-(trifluoromethyl)benzimidazole, in the context of well-established, FDA-approved EGFR and VEGFR2 inhibitors. While direct experimental data on the specific inhibitory activity of this compound against EGFR and VEGFR2 is emerging, this analysis will leverage data from closely related 2-(trifluoromethyl)benzimidazole derivatives to explore its potential as a dual inhibitor.
Recent studies have highlighted the promise of the 2-(trifluoromethyl)benzimidazole scaffold in targeting both EGFR and VEGFR2. For instance, a series of N-substituted-2-(trifluoromethyl)benzimidazoles have been synthesized and evaluated through molecular docking, with some compounds demonstrating promising interactions with key amino acids in the active sites of both proteins. One such derivative, compound 7d from a referenced study, exhibited potent cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 0.51 μM, suggesting significant anti-proliferative activity.[1] This positions the broader class of 2-(trifluoromethyl)benzimidazoles as an area of active investigation for novel cancer therapeutics.
The Role of EGFR and VEGFR2 in Oncology
EGFR, a member of the ErbB family of receptors, is a key driver of cell proliferation, differentiation, and survival.[2][3][4] Its aberrant activation, through mutation or overexpression, is a hallmark of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[5][6] VEGFR2 is the primary mediator of the pro-angiogenic effects of VEGF-A, a critical process for supplying tumors with the nutrients and oxygen required for growth and metastasis.[7][8] Consequently, dual inhibition of both EGFR and VEGFR2 presents a compelling therapeutic strategy to simultaneously curb tumor growth and its vascular supply.
Established EGFR and VEGFR2 Inhibitors: A Benchmark for Comparison
To contextualize the potential of this compound and its analogs, it is essential to compare them against clinically successful inhibitors. The following table summarizes the inhibitory concentrations (IC50) of several FDA-approved drugs against their primary targets.
| Inhibitor | Primary Target(s) | IC50 (EGFR) | IC50 (VEGFR2) | Reference(s) |
| Erlotinib | EGFR | 2 nM (cell-free) | >50 µM (cellular) | [9][10][11] |
| Gefitinib | EGFR | 0.003-0.39 µM (cellular, mutant EGFR) | - | [12] |
| Sorafenib | VEGFR2, PDGFR, RAF | Not active | 90 nM (cell-free) | [13][14] |
| Sunitinib | VEGFR2, PDGFR, c-Kit | - | 80 nM (cell-free) | [15][16] |
| Compound 7d (2-(trifluoromethyl)benzimidazole derivative) | EGFR/VEGFR2 (predicted) | - | - | [1] |
Note: IC50 values can vary based on the assay conditions (cell-free vs. cellular) and the specific cell line or mutation status.
Experimental Framework for Comparative Efficacy
To rigorously evaluate the inhibitory potential of a novel compound like this compound, a series of well-defined in vitro and cellular assays are necessary. The following protocols outline a standard workflow for such a comparative analysis.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR and VEGFR2 kinases.
Principle: The assay quantifies the phosphorylation of a synthetic substrate by the kinase in the presence of ATP. The amount of phosphorylation is inversely proportional to the inhibitory activity of the test compound.
Step-by-Step Protocol:
-
Prepare a reaction buffer containing purified recombinant human EGFR or VEGFR2 kinase domain.
-
Add a kinase-specific peptide substrate and ATP to the reaction buffer.
-
Introduce a serial dilution of the test compound (e.g., this compound) and control inhibitors (e.g., Erlotinib for EGFR, Sunitinib for VEGFR2).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as luminescence-based ATP detection or fluorescence polarization.
-
Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic and cytostatic effects of the compound on cancer cell lines that are dependent on EGFR or VEGFR signaling.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Seed cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR2) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and control inhibitors.
-
Incubate the cells for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This technique is used to confirm the on-target effect of the inhibitor by examining the phosphorylation status of key proteins in the EGFR and VEGFR2 signaling pathways.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate, allowing for the visualization of changes in protein expression and phosphorylation.
Step-by-Step Protocol:
-
Treat cultured cancer cells with the test compound at its IC50 concentration for a defined period.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated and total forms of EGFR, VEGFR2, and downstream effectors like Akt and ERK.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein indicates successful inhibition of the signaling pathway.
Visualizing the Mechanisms of Action
To better understand the points of intervention for these inhibitors, the following diagrams illustrate the EGFR and VEGFR2 signaling pathways and the proposed experimental workflow.
Caption: EGFR signaling pathway and proposed point of inhibition.
Caption: VEGFR2 signaling pathway and proposed point of inhibition.
Caption: Experimental workflow for inhibitor comparison.
Conclusion and Future Directions
While this compound itself awaits direct experimental validation as an EGFR/VEGFR2 inhibitor, the promising cytotoxic activity and dual-targeting potential of its parent scaffold warrant further investigation. The experimental framework outlined in this guide provides a robust methodology for characterizing its inhibitory profile and comparing its efficacy against established clinical agents. Future studies should focus on synthesizing and testing a library of 2-(trifluoromethyl)benzimidazole derivatives to establish a clear structure-activity relationship and identify lead candidates for further preclinical development. Such research is vital for expanding the arsenal of targeted therapies and overcoming the challenges of drug resistance in oncology.
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A Comparative Efficacy Analysis: 1-Allyl-2-(trifluoromethyl)benzimidazole and Albendazole in Helminth Control
In the ongoing endeavor to develop more effective anthelmintic agents, the scientific community continues to explore novel chemical scaffolds and derivatives of existing drug classes. Among these, benzimidazoles have long been a cornerstone of helminth control in both human and veterinary medicine. Albendazole, a broad-spectrum benzimidazole carbamate, is a widely used and effective therapeutic. However, the emergence of drug resistance necessitates the investigation of new compounds with potentially different mechanisms of action. This guide provides a detailed comparative analysis of the efficacy of a newer derivative, 1-Allyl-2-(trifluoromethyl)benzimidazole, against the established standard, albendazole, based on available experimental data.
Contrasting Mechanisms of Action: A Tale of Two Benzimidazoles
A fundamental differentiator between albendazole and the 2-(trifluoromethyl)benzimidazole class of compounds lies in their molecular mechanism of action. This distinction is critical for understanding their potential applications and for designing strategies to combat anthelmintic resistance.
1-1. Albendazole: A Classic Tubulin Inhibitor
Albendazole's primary mode of action is the inhibition of β-tubulin polymerization in helminth cells.[1][2] By binding to the colchicine-sensitive site of β-tubulin, it prevents the assembly of microtubules, which are essential cytoskeletal components.[1] This disruption leads to a cascade of downstream effects fatal to the parasite, including:
-
Impaired Glucose Uptake: The intestinal cells of the parasite, crucial for nutrient absorption, are severely affected, leading to depleted glycogen stores and energy deprivation.[1][3]
-
Inhibition of Cell Division: Microtubules are vital for the formation of the mitotic spindle during cell division. Their disruption blocks egg production and larval development.[1]
-
Disruption of Cellular Transport: Microtubules serve as tracks for the intracellular movement of organelles and vesicles.
This mechanism is highly selective for parasite tubulin over mammalian tubulin, which accounts for the drug's favorable safety profile.[2]
Figure 1: Mechanism of action of Albendazole.
1-2. This compound: A Divergent Path
In stark contrast to albendazole, studies on 2-(trifluoromethyl)benzimidazole derivatives have indicated that they do not inhibit tubulin polymerization.[1] This crucial finding suggests an alternative mechanism of action, which is a significant advantage in the context of overcoming resistance to traditional benzimidazoles. While the precise molecular target is yet to be fully elucidated, research points towards interference with the parasite's energy metabolism and cytoskeleton, leading to ultrastructural damage.[4] Proteomic analysis of Trichinella spiralis muscle larvae treated with a 2-(trifluoromethyl)-1H-benzimidazole derivative revealed significant alterations in the expression of proteins involved in these critical cellular functions.[4]
Figure 2: Proposed mechanism of action for this compound.
Comparative Efficacy: A Focus on Trichinella spiralis
Direct comparative efficacy data for this compound and albendazole against a broad range of helminths is currently limited in the published literature. However, insightful studies have been conducted on their activity against Trichinella spiralis, a parasitic nematode responsible for trichinellosis.
2-1. In Vitro Efficacy
In vitro studies have demonstrated the potent activity of 2-(trifluoromethyl)benzimidazole derivatives against T. spiralis. One particular derivative was found to be as active as albendazole against this parasite.[1] This suggests that, at least for this helminth species, the novel compound class exhibits comparable intrinsic activity to the established drug.
| Compound | Target Helminth | Assay Type | Efficacy Metric (IC50) | Reference |
| Albendazole | Trichinella spiralis | In vitro Larvicidal | Comparable to Compound 20 | [1] |
| Compound 20 (a 2-(trifluoromethyl)benzimidazole derivative) | Trichinella spiralis | In vitro Larvicidal | As active as Albendazole | [1] |
2-2. In Vivo Efficacy and the Challenge of Solubility
While in vitro results are promising, in vivo efficacy can be influenced by pharmacokinetic factors such as solubility and bioavailability. Initial in vivo studies with a 2-(trifluoromethyl)-1H-benzimidazole derivative showed low efficacy against T. spiralis muscle larvae.[4] However, this limitation was addressed by formulating the compound as an inclusion complex with 2-hydroxypropyl-β-cyclodextrin to enhance its solubility. This formulation resulted in a significant reduction in the muscle larvae burden (84%), demonstrating that with appropriate formulation strategies, this class of compounds can achieve substantial in vivo activity.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the anthelmintic efficacy of benzimidazole derivatives.
3-1. In Vitro Larval Motility Assay
This assay is a primary screening tool to assess the direct effect of a compound on the viability of helminth larvae.
Objective: To determine the concentration-dependent inhibitory effect of a test compound on the motility of helminth larvae.
Materials:
-
Third-stage (L3) larvae of the target helminth (e.g., Trichinella spiralis).
-
96-well microtiter plates.
-
Test compound (this compound or albendazole) dissolved in a suitable solvent (e.g., DMSO).
-
Culture medium (e.g., RPMI-1640).
-
Positive control (e.g., a known effective anthelmintic).
-
Negative control (vehicle solvent).
-
Inverted microscope.
Procedure:
-
Prepare serial dilutions of the test compound and controls in the culture medium.
-
Add a defined number of L3 larvae to each well of the 96-well plate.
-
Add the different concentrations of the test compound and controls to the respective wells.
-
Incubate the plate at 37°C for a specified period (e.g., 24, 48, and 72 hours).
-
At each time point, observe the motility of the larvae under an inverted microscope. Motility can be scored on a scale (e.g., 0 = dead, 1 = immotile but alive, 2 = sluggish movement, 3 = active movement).
-
Calculate the percentage of larval motility inhibition for each concentration relative to the negative control.
-
Determine the IC50 value (the concentration that inhibits 50% of larval motility).
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- 4. Approved oncology drugs lack in vivo activity against Trichuris muris despite in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of 1-Allyl-2-(trifluoromethyl)benzimidazole's Mechanism of Action
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the potential mechanisms of action for 1-Allyl-2-(trifluoromethyl)benzimidazole (ATB). We will dissect its structural components to form testable hypotheses, contrasting them with the well-established mechanisms of classical benzimidazoles and related analogs. This document is designed to serve as a practical framework for researchers seeking to elucidate the precise biological activity of this and similar compounds, emphasizing experimental rigor and logical cross-validation.
Introduction: A Structurally-Driven Mechanistic Puzzle
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, most notably as an anthelmintic agent.[1][2][3] However, substitutions on the benzimidazole core can dramatically alter its pharmacological profile. This compound presents a unique case. While its benzimidazole backbone suggests a classical mode of action, the presence of the 1-allyl and 2-trifluoromethyl groups introduces significant doubt and points toward potentially novel mechanisms.
Classical benzimidazoles, such as albendazole and mebendazole, primarily exert their anthelmintic effects by inhibiting the polymerization of parasite β-tubulin.[4][5][6][7] This disruption of the microtubule cytoskeleton is catastrophic for cellular processes like division, motility, and nutrient absorption.[4][7] However, emerging evidence on substituted 2-(trifluoromethyl)benzimidazoles suggests a departure from this canonical pathway, making a thorough mechanistic cross-validation essential.[8]
The Canonical Pathway vs. Competing Hypotheses
To effectively cross-validate ATB's mechanism, we must first establish a baseline and then formulate alternative hypotheses based on its unique chemical moieties.
Baseline Mechanism: The Classical Benzimidazole Pathway
The established mechanism for anthelmintic benzimidazoles is their high-affinity binding to the colchicine-binding domain of β-tubulin subunits within the parasite.[5][6] This action prevents the polymerization of tubulin into microtubules, leading to a cascade of downstream effects that result in parasite death.[9]
Caption: Canonical mechanism of classical benzimidazole anthelmintics.
Hypothesis 1: ATB Acts as a Mitochondrial Uncoupler
A key study on 2-(trifluoromethyl)benzimidazoles revealed that these compounds can act as potent uncouplers of oxidative phosphorylation in mitochondria.[10][11] This process dissipates the proton motive force, disrupting ATP synthesis and increasing the metabolic rate, ultimately leading to cellular stress.[12][13]
However, the same study critically noted that alkylation at the 1-position of the imidazole ring leads to a loss of this uncoupling activity .[10][11] The presence of the allyl group at this very position in ATB makes this hypothesis a crucial point of negative validation. We predict ATB will not function as a mitochondrial uncoupler, in direct contrast to its non-allylated parent scaffold.
Hypothesis 2: ATB Operates via a Tubulin-Independent Pathway
Contradicting the classical mechanism, a study on various 2-(trifluoromethyl)benzimidazole derivatives found that while they possessed potent antiparasitic activity, they did not inhibit tubulin polymerization .[8] This is a pivotal finding, suggesting that the trifluoromethyl group at the 2-position may steer the molecule towards an entirely different target. This makes direct testing of tubulin interaction a primary goal of cross-validation.
Hypothesis 3: ATB Induces Ferroptosis
Recent research has uncovered a novel mechanism for 2-(trifluoromethyl)benzimidazole derivatives as inducers of ferroptosis, a form of iron-dependent programmed cell death.[14] This activity was traced to the inhibition of the cystine/glutamate antiporter (system Xc-), a key regulator of cellular antioxidant status.[14] This represents a modern, clinically relevant pathway that is entirely distinct from the classical anthelmintic mechanisms and warrants investigation, particularly in cancer cell models.
Experimental Framework for Cross-Validation
To systematically test these competing hypotheses, a multi-pronged experimental approach is required. The following workflows are designed to provide clear, interpretable data to either confirm or refute each proposed mechanism.
Caption: Logical workflow for the experimental cross-validation of ATB's mechanism.
Experiment 1: In Vitro Tubulin Polymerization Assay
Objective: To directly assess whether ATB inhibits the polymerization of tubulin, comparing it against a classical benzimidazole.
Methodology:
-
Reagent Preparation:
-
Purified tubulin (e.g., porcine brain tubulin) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).[15]
-
A stock solution of GTP (100 mM) is prepared.
-
Test compounds are prepared: ATB, Albendazole (positive control), and DMSO (vehicle control).
-
-
Assay Execution:
-
The assay is performed in a 96-well plate format using a fluorescence plate reader capable of monitoring at 340 nm excitation and 400 nm emission, or by measuring absorbance at 340 nm.
-
To each well, add tubulin buffer, GTP (to a final concentration of 1 mM), and the respective test compound at various concentrations.
-
The reaction is initiated by the addition of tubulin to each well.
-
The plate is immediately placed in the plate reader, pre-warmed to 37°C, and kinetic readings are taken every minute for 60-90 minutes.
-
-
Data Analysis:
-
The rate of tubulin polymerization is determined by the increase in fluorescence or absorbance over time.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the DMSO control.
-
IC₅₀ values are determined by plotting the percent inhibition against the log of the compound concentration.
-
Reference Protocols: Detailed protocols for tubulin polymerization and binding assays are available.[15][16][17][18][19]
Experiment 2: Mitochondrial Oxygen Consumption Rate (OCR) Assay
Objective: To determine if ATB affects mitochondrial respiration in a manner consistent with an uncoupling agent.
Methodology:
-
Cell Culture & Seeding:
-
Use a cell line with high metabolic activity (e.g., C2C12 myoblasts, HepG2 hepatocytes).
-
Seed cells into a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge of a Seahorse XF Analyzer overnight.
-
Prepare fresh assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Prepare injection solutions: ATB, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone, a classical uncoupler as a positive control), and DMSO (vehicle control). Also prepare oligomycin (ATP synthase inhibitor) and rotenone/antimycin A (Complex I/III inhibitors) for a full mitochondrial stress test profile.
-
-
Assay Execution (Mitochondrial Stress Test):
-
Replace growth medium with pre-warmed assay medium and incubate cells in a CO₂-free incubator for 1 hour.
-
Load the injection ports of the sensor cartridge with the test compounds.
-
Run the Seahorse XF Analyzer. The standard protocol involves sequential injections:
-
Test compound (ATB, FCCP, or DMSO) to measure the response.
-
Oligomycin to measure ATP-linked respiration.
-
FCCP (in wells not previously treated with it) to measure maximal respiration.
-
Rotenone/Antimycin A to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
The Oxygen Consumption Rate (OCR) is measured in real-time.
-
A true uncoupler (like FCCP) will cause a sharp increase in OCR that is not dependent on ATP synthase (i.e., it persists after oligomycin injection).
-
Compare the OCR profile of ATB-treated cells to the FCCP and DMSO controls. Based on prior evidence, we predict ATB will not significantly increase OCR.[10][11]
-
Reference Protocols: Methodologies for assessing mitochondrial uncouplers are well-documented.[12][13][20]
Comparative Data Summary & Interpretation
The following table outlines the predicted outcomes for each compound based on the working hypotheses. This serves as a guide for interpreting experimental results.
| Compound | Experiment 1: Tubulin Assay | Experiment 2: OCR Assay | Predicted Primary Mechanism |
| Albendazole | Strong Inhibition (Low IC₅₀) | No significant change in basal OCR | β-Tubulin Polymerization Inhibitor [4][9] |
| FCCP | No Inhibition | Sharp Increase in OCR | Mitochondrial Uncoupler [13] |
| 2-(trifluoromethyl)benzimidazole (parent scaffold) | No Inhibition[8] | Sharp Increase in OCR[10][11] | Mitochondrial Uncoupler |
| This compound (ATB) | Predicted: No Inhibition | Predicted: No significant change | Tubulin- and Uncoupling-Independent |
Interpreting the Outcomes:
-
If ATB inhibits tubulin polymerization: This would be a surprising result, suggesting the 1-allyl group restores or enables an interaction that the core 2-(trifluoromethyl)benzimidazole structure otherwise prevents.
-
If ATB does not inhibit tubulin polymerization: This aligns with existing evidence[8] and strongly indicates a non-classical mechanism of action.
-
If ATB increases mitochondrial respiration: This would directly contradict the finding that 1-alkylation abolishes uncoupling activity[10][11] and would require a re-evaluation of that structure-activity relationship.
-
If ATB affects neither pathway: This is the most likely outcome based on a synthesis of the literature. It provides a strong rationale to then investigate alternative mechanisms, such as the induction of ferroptosis via system Xc- inhibition, for which in vitro and in vivo protocols are established.[14][21]
Conclusion
The unique substitution pattern of this compound strongly suggests its mechanism of action deviates from that of classical benzimidazoles. The available literature points away from both tubulin polymerization inhibition and mitochondrial uncoupling, the two most common mechanisms associated with its structural components. This guide provides a logical and experimentally robust framework to systematically cross-validate these hypotheses. By comparing ATB's performance against well-characterized positive and negative controls, researchers can definitively elucidate its biological function, paving the way for its rational development in relevant therapeutic areas such as parasitology or oncology.
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A Comparative Guide to Ferroptosis Induction: Erastin vs. the Novel 1-Allyl-2-(trifluoromethyl)benzimidazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of regulated cell death, the induction of ferroptosis has emerged as a promising therapeutic strategy, particularly in oncology. Erastin, a canonical inducer of ferroptosis, has been instrumental in elucidating the molecular machinery of this iron-dependent form of cell death. However, the therapeutic potential of erastin is hampered by its poor metabolic stability. This has spurred the search for novel, more drug-like ferroptosis inducers. This guide provides a detailed comparison of the biological activity of erastin against a promising new class of ferroptosis inducers: 2-(trifluoromethyl)benzimidazole derivatives, with a focus on the representative compound 1-Allyl-2-(trifluoromethyl)benzimidazole.
Introduction: The Key Players
Erastin: Discovered in 2003, erastin is a small molecule that triggers ferroptosis by inhibiting the cystine/glutamate antiporter, system Xc⁻.[1][2][3] This inhibition leads to a depletion of intracellular cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[1][4] The resulting decrease in GSH levels cripples the cell's primary defense against lipid-based reactive oxygen species (ROS), leading to their accumulation and, ultimately, iron-dependent cell death.[5][6]
This compound and its Analogs: The 2-(trifluoromethyl)benzimidazole scaffold has recently been identified as a source of novel ferroptosis inducers.[7] While specific data on this compound is emerging, a closely related analog, designated FA16, has been shown to be a potent inducer of ferroptosis with a mechanism of action similar to erastin—inhibition of system Xc⁻.[7] Notably, this new class of compounds, including FA16, exhibits improved metabolic stability compared to erastin, making them more suitable for in vivo applications.[7]
Mechanism of Action: A Tale of Two Scaffolds
Both erastin and the 2-(trifluoromethyl)benzimidazole derivatives converge on the same critical node of the ferroptosis pathway: the inhibition of system Xc⁻. However, their distinct chemical structures may lead to differences in target engagement, off-target effects, and overall cellular response.
Erastin: The Prototypical System Xc⁻ Inhibitor
Erastin's primary mechanism involves the direct inhibition of the SLC7A11 subunit of the system Xc⁻ antiporter.[4] This blockade of cystine import sets off a cascade of events:
-
Cystine Starvation: Cells are deprived of extracellular cystine.
-
GSH Depletion: The lack of intracellular cysteine impairs the synthesis of glutathione (GSH).[4][5]
-
GPX4 Inactivation: Glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides using GSH as a cofactor, becomes inactive.
-
Lipid Peroxidation: The unchecked accumulation of lipid reactive oxygen species (ROS) leads to widespread damage to cellular membranes.[5][6]
-
Iron-Dependent Cell Death: The process culminates in an iron-dependent form of cell death known as ferroptosis.
Beyond system Xc⁻, erastin has been reported to interact with other cellular targets, including the voltage-dependent anion channels (VDACs) on the outer mitochondrial membrane and the tumor suppressor p53, which can contribute to its cell-killing effects.[2][3]
This compound Scaffold: A New Generation of System Xc⁻ Inhibitors
Emerging research on 2-(trifluoromethyl)benzimidazole derivatives, such as FA16, indicates that they also function as inhibitors of the system Xc⁻ antiporter.[7] This shared mechanism suggests a similar downstream cascade of GSH depletion and lipid peroxidation to induce ferroptosis.
The key advantage of this novel scaffold lies in its potential for improved pharmacokinetic properties. The trifluoromethyl group, a common feature in modern medicinal chemistry, can enhance metabolic stability and cell permeability. The allyl group on the benzimidazole core may also contribute to the molecule's overall biological activity and drug-like properties.
Signaling Pathway Diagram
Caption: Mechanism of ferroptosis induction by Erastin and this compound.
Comparative Performance Data
While direct comparative studies between this compound and erastin are not yet widely published, data from studies on the 2-(trifluoromethyl)benzimidazole analog, FA16, provide valuable insights.
| Feature | Erastin | 2-(Trifluoromethyl)benzimidazole (FA16) | Reference |
| Primary Target | System Xc⁻ (SLC7A11) | System Xc⁻ (SLC7A11) | [4],[7] |
| Mechanism | Induction of ferroptosis via GSH depletion and lipid peroxidation | Induction of ferroptosis via GSH depletion and lipid peroxidation | [4],[7] |
| In Vitro Potency | Micromolar range (cell line dependent) | Single-digit micromolar activity | [7] |
| Metabolic Stability | Poor in vivo stability | Satisfactory metabolic stability | [7] |
| In Vivo Efficacy | Limited by poor stability | Significant tumor growth inhibition in a HepG2 xenograft model | [7] |
Experimental Protocols
To aid researchers in the comparative evaluation of these compounds, we provide standardized protocols for key assays used to characterize ferroptosis induction.
Protocol 1: Cell Viability Assay
This protocol determines the cytotoxic effects of the compounds and establishes the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., HT-1080, HepG2)
-
Complete cell culture medium
-
Erastin and this compound (or analog) stock solutions (in DMSO)
-
Ferrostatin-1 (ferroptosis inhibitor) stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of erastin and the benzimidazole compound in culture medium. For rescue experiments, co-treat with Ferrostatin-1 (e.g., 1 µM).
-
Incubation: Treat the cells with the compounds for a predetermined time (e.g., 24, 48 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated control cells and calculate the IC50 values. A rescue of cell death by Ferrostatin-1 is indicative of ferroptosis.
Protocol 2: Lipid Peroxidation Assay
This protocol directly measures the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
Cells cultured on glass-bottom dishes or in 96-well plates
-
Erastin and this compound (or analog)
-
C11-BODIPY 581/591 fluorescent probe (stock in DMSO)
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for a time determined from time-course experiments.
-
Probe Loading: Add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Imaging/Analysis:
-
Microscopy: Image the cells immediately. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer to quantify the shift in fluorescence.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the comparative analysis of ferroptosis inducers.
Conclusion and Future Directions
Erastin remains an invaluable tool for studying the fundamental mechanisms of ferroptosis. However, its limitations in terms of metabolic stability have highlighted the need for novel inducers with more favorable drug-like properties. The emergence of the 2-(trifluoromethyl)benzimidazole scaffold, as exemplified by compounds like FA16, represents a significant step forward in this pursuit.
These novel compounds not only share a common mechanism of action with erastin but also offer the potential for improved in vivo efficacy. For researchers and drug development professionals, the this compound scaffold and its analogs present an exciting new avenue for the development of next-generation ferroptosis-based cancer therapies. Further head-to-head studies are warranted to fully elucidate the comparative pharmacology, toxicology, and therapeutic potential of these promising new agents.
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- Yagoda, N., et al. (2007). RAS-RAF-MEK-dependent oxidative cell death involving voltage-dependent anion channels.
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A Comparative Guide to Trifluoromethylated vs. Non-Fluorinated Benzimidazoles in Drug Discovery
Introduction: The Benzimidazole Scaffold and the Fluorine Advantage
The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs like the proton-pump inhibitors omeprazole and lansoprazole, and the anthelmintic agent albendazole.[1][2] Its structural similarity to natural purine nucleoside bases allows it to readily interact with a wide array of biological macromolecules.[3] In the relentless pursuit of optimizing drug candidates, medicinal chemists employ various strategies to fine-tune a molecule's properties. Among the most powerful and widely adopted of these strategies is the introduction of fluorine atoms, particularly in the form of the trifluoromethyl (CF₃) group.[4][5]
This guide provides a comparative analysis of trifluoromethylated benzimidazoles against their non-fluorinated counterparts. We will dissect the profound impact of the CF₃ group on synthesis, physicochemical properties, metabolic stability, and biological activity, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.
I. Comparative Synthesis: Accessibility and Strategic Considerations
The synthetic routes to benzimidazoles are well-established, but the introduction of a trifluoromethyl group necessitates specific reagents and conditions.
Non-Fluorinated Benzimidazoles: The most common approach involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivative).[6][7] This method is robust, versatile, and benefits from a wide availability of starting materials. Microwave-assisted, solvent-free conditions can further enhance efficiency, leading to high yields in short reaction times.[8]
Trifluoromethylated Benzimidazoles: Synthesizing 2-(trifluoromethyl)benzimidazoles requires specialized trifluoromethylating agents. A prevalent method involves the condensation of o-phenylenediamines with trifluoroacetic acid or its derivatives. More modern and efficient methods have been developed, such as using in situ generated trifluoroacetonitrile (CF₃CN) or employing copper-mediated three-component reactions.[9][10] While highly effective, these methods can involve more expensive reagents and require careful optimization.
Caption: Comparative Synthetic Pathways.
II. The Physicochemical Divide: How CF₃ Rewrites the Rules
The introduction of a trifluoromethyl group dramatically alters a molecule's electronic and physical properties. These changes are not trivial; they are the very reason for the group's utility in drug design.[11]
| Property | Non-Fluorinated (e.g., -CH₃) | Trifluoromethylated (e.g., -CF₃) | Impact and Rationale |
| Lipophilicity (LogP) | Lower | Higher (Hansch π = +0.88) | The CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and improve binding to hydrophobic pockets in target proteins.[11] |
| pKa | Higher (More Basic) | Lower (Less Basic) | The CF₃ group is a powerful electron-withdrawing group, reducing the electron density on the benzimidazole ring system and lowering the basicity of the nitrogen atoms.[12] This alters the ionization state at physiological pH, impacting solubility and receptor interactions. |
| Metabolic Stability | Susceptible to Oxidation | Highly Resistant to Oxidation | The carbon-fluorine bond is one of the strongest in organic chemistry (bond energy ~485 kJ/mol vs. ~414 kJ/mol for C-H).[11] This makes the CF₃ group exceptionally resistant to metabolic attack, particularly by Cytochrome P450 (CYP) enzymes.[4] |
| Dipole Moment | Lower | Higher | The high electronegativity of fluorine atoms creates a strong dipole moment, which can lead to favorable dipole-dipole interactions with biological targets.[11] |
III. Consequence in Biology: From Physicochemical Shifts to Pharmacological Modulation
The altered physicochemical profile of trifluoromethylated benzimidazoles directly translates to modified biological activity.
-
Enhanced Target Affinity: The increased lipophilicity can lead to stronger hydrophobic interactions within a receptor's binding site. Furthermore, the electron-withdrawing nature of the CF₃ group can improve hydrogen bonding and electrostatic interactions with biological targets.[11] Studies on benzimidazole derivatives have shown that the introduction of a CF₃ group can lead to potent biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] For instance, certain trifluoromethylated benzimidazoles have demonstrated promising activity as antimicrobial agents by effectively binding to bacterial enzymes.[3][13][14]
-
Improved Pharmacokinetics: The most significant advantage is often the enhancement of metabolic stability.[4] A common metabolic pathway for non-fluorinated benzimidazoles with an alkyl group at the 2-position (like a methyl group) is oxidation of that group by CYP enzymes. Replacing the methyl group with a trifluoromethyl group effectively blocks this "metabolic hotspot," which can increase the drug's half-life, reduce clearance rates, and improve oral bioavailability.[4][12]
Caption: Workflow for ¹⁹F NMR-Based LogP Determination.
B. Protocol: In Vitro Metabolic Stability Assay
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain a high concentration of CYP enzymes. [15][16] Rationale: Comparing the metabolic half-life of a trifluoromethylated benzimidazole to its non-fluorinated analog provides a direct measure of the CF₃ group's ability to block metabolism. This is a critical early-stage ADME (Absorption, Distribution, Metabolism, Excretion) screen. [17][18] Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice. [19] * Prepare a NADPH-regenerating system solution.
-
-
Incubation Setup:
-
In a 96-well plate, pre-warm a mixture of phosphate buffer (pH 7.4) and the microsomal suspension to 37°C.
-
To initiate the reaction, add the test compound (final concentration typically 1 µM) and the NADPH-regenerating system. [19] * Prepare parallel incubations without the NADPH system as a negative control to assess non-enzymatic degradation.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the line from the linear regression, which equals the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CL_int) based on the half-life and incubation conditions.
-
Caption: Workflow for In Vitro Metabolic Stability Assay.
V. Conclusion and Outlook
The strategic incorporation of a trifluoromethyl group is a powerful, well-established tactic in medicinal chemistry that profoundly enhances the drug-like properties of the benzimidazole scaffold. Compared to their non-fluorinated analogs, trifluoromethylated benzimidazoles typically exhibit greater lipophilicity, lower basicity, and, most critically, superior metabolic stability. [11]These altered properties frequently translate into improved pharmacokinetic profiles and enhanced biological activity. [4]While their synthesis may require more specialized conditions, the potential rewards in developing a more robust and effective clinical candidate often justify the investment. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess these differences and make data-driven decisions in the optimization of novel benzimidazole-based therapeutics.
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A Researcher's Guide to Validating the Target Engagement of Novel Bioactive Compounds: A Comparative Analysis Featuring 1-Allyl-2-(trifluoromethyl)benzimidazole
For researchers in the vanguard of drug discovery, the journey from a promising bioactive small molecule to a validated therapeutic candidate is both complex and critical. A compound such as 1-Allyl-2-(trifluoromethyl)benzimidazole, a member of the pharmacologically significant benzimidazole family, represents a frequent starting point.[1][2][3][4][5][6][7][8] While its structural motifs suggest potential therapeutic activity, its precise molecular target(s) and mechanism of action remain to be elucidated. This guide provides a strategic framework for researchers to navigate the crucial process of target identification and engagement validation, using this compound as a representative example of a novel investigational compound.
The core principle of modern drug development hinges on confirming that a compound physically interacts with its intended molecular target within a biologically relevant context.[9][10][11] This process, known as target engagement, is a critical step to build confidence in a compound's mechanism of action and to guide structure-activity relationship (SAR) studies.[12][13] Without robust target engagement data, the interpretation of phenotypic outcomes can be misleading, increasing the risk of costly failures in later stages of clinical development.[14][15][16]
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a multi-tiered, logical workflow designed to first identify and then confirm the molecular target of a novel compound. We will objectively compare various state-of-the-art methodologies, delving into the causality behind experimental choices and providing the technical details necessary for their implementation.
Strategic Workflow for Target Identification and Engagement Validation
The journey to validate the target of a novel compound is best approached as a staged process, moving from initial hypothesis generation to rigorous confirmation in cellular systems. This workflow ensures that resources are deployed efficiently and that the resulting data is robust and translatable.
Caption: A multi-tiered workflow for target deconvolution and validation.
Tier 1: Unmasking the Target - A Comparison of Identification Strategies
When the molecular target of a compound like this compound is unknown, the first step is to generate a list of high-probability candidates. This can be achieved through computational prediction and, more definitively, through experimental proteome-wide screening.
Chemoproteomics: This powerful approach utilizes chemical probes to enrich and identify protein targets from complex biological samples, such as cell lysates.[17] For compounds suspected of targeting kinases, platforms like Kinobeads are invaluable.[17][18] Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a solid support, which are used to capture a large portion of the cellular kinome.[18] In a competition binding experiment, the cell lysate is pre-incubated with the compound of interest (e.g., this compound) before being applied to the kinobeads. Proteins that are true targets of the compound will be bound to it in solution and will therefore not be captured by the beads. Subsequent mass spectrometry analysis identifies the proteins that are "competed off" the beads by the compound, revealing them as candidate targets.[18][19]
The primary advantage of this method is that it screens for interactions with endogenous proteins in a near-native state, providing a more biologically relevant readout than assays using recombinant proteins alone.[17] This approach can be extended to other protein classes by designing appropriate affinity matrices.
Tier 2: Confirming the Handshake - A Guide to Biophysical Validation
Once a putative target protein is identified, the next critical step is to confirm a direct, physical interaction with the compound in vitro. This is where biophysical assays excel, providing quantitative data on binding affinity, thermodynamics, and kinetics.[14][20]
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[21][22] | KD (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry) | Gold standard for thermodynamics; Label-free; In-solution measurement.[23] | Low throughput; Requires large amounts of pure protein and compound.[13] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index on a sensor chip as the compound flows over an immobilized target protein.[24][25] | KD (affinity), kon (association rate), koff (dissociation rate) | Real-time kinetics; High sensitivity for small molecules; High throughput.[26][27] | Requires protein immobilization, which can affect activity; Potential for non-specific binding.[26][28] |
| Thermal Shift Assay (TSA/DSF) | Monitors the change in a protein's melting temperature (Tm) upon ligand binding using a fluorescent dye.[14][15] | ΔTm (change in melting temperature) | High throughput; Low sample consumption; Simple setup.[13][15] | Indirect measure of binding; Not all binding events cause a thermal shift; Prone to artifacts.[14] |
Expert Insight: For an initial, robust validation of a novel interaction, Isothermal Titration Calorimetry (ITC) is often the method of choice. While lower in throughput, it provides a complete thermodynamic profile of the binding event in a single, label-free experiment.[22][29] This level of detail is invaluable for understanding the forces driving the interaction and for guiding lead optimization.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
This protocol outlines the steps for characterizing the binding of this compound to its putative target protein.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Step-by-Step Methodology:
-
Preparation: Precisely determine the concentrations of both the purified target protein and this compound. It is crucial that both are in identical, degassed buffer solutions to minimize artifacts.[22]
-
Instrument Setup: Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of small, precise injections of the compound into the protein solution while maintaining a constant temperature.
-
Data Acquisition: The instrument measures the minute heat changes that occur after each injection as the binding sites on the protein become saturated.[23]
-
Analysis: The raw data (a series of heat spikes) is integrated to determine the heat change per injection. This is then plotted against the molar ratio of the compound to the protein. This binding isotherm is fitted to a suitable binding model to derive the key thermodynamic parameters: the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[23] The entropy (ΔS) can then be calculated.
Tier 3: The Litmus Test - Validating Engagement in a Cellular Environment
Confirming a direct interaction with a purified protein is a necessary but insufficient step.[9] The ultimate proof of target engagement lies in demonstrating that the compound binds its target within the complex milieu of a living cell.[11][30] Cellular assays account for critical factors like cell permeability, compound metabolism, and the presence of endogenous cofactors and binding partners.[13]
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against heat-induced denaturation in intact cells or lysates.[31][32][33] | Thermal shift (ΔTagg); Isothermal dose-response fingerprint (ITDRF). | Label-free; Works with native, untagged proteins; Applicable to cells and tissues.[31][32] | Not all binding events cause a thermal shift; Lower throughput for traditional Western blot readout.[34] |
| NanoBRET™ | Measures bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer compound.[10] | Quantitative IC50 values from tracer displacement. | Live-cell, real-time measurement; High throughput; Highly quantitative.[10] | Requires genetic engineering of the target protein; Requires a suitable fluorescent tracer.[9] |
| InCELL™ Assays | Based on enzyme fragment complementation (EFC), detecting changes in protein thermal stability (InCELL Pulse) or protein turnover (InCELL Hunter).[11][35] | EC50 values. | Simple, homogeneous protocol with a chemiluminescent readout; High-throughput amenable.[35][36] | Requires expression of a tagged target protein. |
Expert Insight: For initial cellular validation, CETSA offers a powerful advantage as it does not require any genetic modification of the target protein or the development of chemical tracers.[31][37] It assesses the engagement of the compound with the endogenous target in its native state and cellular location. This makes it an excellent orthogonal method to confirm findings from biophysical assays and tagged cellular systems.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to determine if this compound engages its target in intact cells.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Compound Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).[37]
-
Lysis: Lyse the cells to release their contents. This is often achieved by rapid freeze-thaw cycles.
-
Separation: Separate the soluble proteins from the heat-induced aggregated proteins by high-speed centrifugation.[31]
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using a specific detection method, such as Western blotting or mass spectrometry.
-
Analysis: Plot the percentage of soluble protein remaining at each temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized the target protein, thus confirming cellular target engagement.[32][33]
Conclusion
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Assessing the Specificity of 1-Allyl-2-(trifluoromethyl)benzimidazole: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous assessment. A critical milestone in this journey is the characterization of a compound's specificity. A highly specific molecule interacts with its intended target with high affinity while minimally engaging with other biomolecules, thereby reducing the potential for off-target effects and toxicity. This guide provides an in-depth technical framework for assessing the specificity of 1-Allyl-2-(trifluoromethyl)benzimidazole , a compound belonging to a class of molecules known for their broad biological activities.[1][2][3]
The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][4][5] The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, potentially leading to improved selectivity. However, the inherent versatility of the benzimidazole core necessitates a thorough investigation of its interaction profile across a range of biological targets.
This guide will compare the hypothetical specificity profile of this compound against established benzimidazole-based kinase inhibitors. We will explore the experimental workflows and data interpretation necessary to build a comprehensive understanding of its selectivity.
The Imperative of Specificity Profiling
A lack of specificity can lead to unforeseen side effects and toxicity, derailing an otherwise promising drug development program. Therefore, early and comprehensive specificity profiling is not just a regulatory requirement but a fundamental aspect of rational drug design. This process typically involves a tiered approach, starting with broad screening panels and progressing to more focused cellular and functional assays.
A Hypothetical Target: Protein Kinases
Given that many benzimidazole derivatives have been identified as kinase inhibitors, we will proceed with the hypothesis that this compound is a novel kinase inhibitor.[6][7][8][9] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The high degree of structural similarity among kinase ATP-binding sites presents a significant challenge for developing selective inhibitors.
Our comparative analysis will include two well-characterized, albeit structurally distinct, benzimidazole-based kinase inhibitors:
-
Compound A (Reference Kinase Inhibitor): A multi-targeted inhibitor known to inhibit several kinases with moderate potency.
-
Compound B (Reference Kinase Inhibitor): A highly selective inhibitor for a specific kinase.
Experimental Workflow for Specificity Assessment
A robust assessment of specificity involves a multi-pronged approach, integrating biochemical and cell-based assays. The following workflow outlines a logical progression of experiments.
Caption: A tiered experimental workflow for assessing the specificity of a novel compound.
Phase 1: Biochemical Specificity Profiling
The initial phase focuses on direct interactions between the compound and a panel of purified enzymes.
Kinase Panel Screening
A broad kinase panel is the cornerstone of specificity assessment for a putative kinase inhibitor. This involves testing the compound at a fixed concentration against a large number of kinases to identify potential on- and off-targets.
Experimental Protocol: Kinase Panel Screening (Microfluidic Mobility Shift Assay)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. For the initial screen, create a working solution at 100x the final desired concentration (e.g., 100 µM for a 1 µM final concentration).
-
Assay Plate Preparation: Dispense the kinase, substrate (a fluorescently labeled peptide), and ATP into the wells of a microplate.
-
Compound Addition: Add the test compound to the appropriate wells. Include a positive control (a known broad-spectrum inhibitor like staurosporine) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Data Acquisition: Analyze the plate using a microfluidic mobility shift assay system. This technology separates the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their charge and size, allowing for precise quantification of kinase activity.[10]
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
Hypothetical Data Summary: Kinase Panel Screen (Inhibition at 1 µM)
| Compound | Target Kinase A (% Inhibition) | Target Kinase B (% Inhibition) | Off-Target Kinase X (% Inhibition) | Off-Target Kinase Y (% Inhibition) |
| This compound | 85 | 15 | 10 | 5 |
| Compound A (Reference) | 90 | 75 | 60 | 45 |
| Compound B (Reference) | 95 | 5 | 2 | 1 |
Interpretation:
The hypothetical data suggests that this compound is relatively selective for Target Kinase A over the other kinases tested at 1 µM. In contrast, Compound A demonstrates multi-targeted activity, while Compound B shows high selectivity for Target Kinase A.
Phase 2: Cellular Specificity Assessment
Positive results from biochemical assays must be validated in a more physiologically relevant context. Cell-based assays provide insights into a compound's permeability, stability, and its effects on cellular signaling pathways and viability.[11][12][13]
Cellular Target Engagement
Confirming that the compound interacts with its intended target within a cell is a crucial step. The NanoBRET™ Target Engagement Assay is a powerful method for this purpose.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Genetically modify a suitable cell line to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Seed the engineered cells into a multi-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the cells.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer, which also binds to the target kinase.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The binding of the compound to the kinase-NanoLuc® fusion displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for target engagement.
Differential Cell Viability
A specific compound should ideally exhibit greater potency against cells that are dependent on the target kinase for survival (e.g., cancer cells) compared to normal, healthy cells.
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed a cancer cell line known to be dependent on the target kinase and a non-cancerous cell line in separate multi-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).[14]
-
Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against compound concentration to determine the IC50 for each cell line.
Hypothetical Data Summary: Cellular Assays
| Compound | Target Engagement IC50 (nM) | Cancer Cell Line IC50 (nM) | Normal Cell Line IC50 (nM) | Selectivity Index (Normal/Cancer) |
| This compound | 50 | 150 | >10,000 | >66 |
| Compound A (Reference) | 20 | 80 | 500 | 6.25 |
| Compound B (Reference) | 10 | 30 | >10,000 | >333 |
Interpretation:
This hypothetical data further supports the specificity of this compound. It engages the target kinase in cells at a low nanomolar concentration and shows a significant therapeutic window, being much more potent against the cancer cell line than the normal cell line. Compound A has a much smaller selectivity index, suggesting potential for toxicity. Compound B remains the most selective compound in this hypothetical scenario.
Visualizing the Signaling Pathway
Understanding the context in which the target kinase operates is crucial for interpreting the downstream effects of inhibition.
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Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 1-Allyl-2-(trifluoromethyl)benzimidazole
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists working with novel therapeutic agents, this structural confirmation is not merely a final validation step but a critical gateway to understanding molecular interactions, guiding lead optimization, and securing intellectual property. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 1-Allyl-2-(trifluoromethyl)benzimidazole, a promising scaffold in medicinal chemistry, with a primary focus on the definitive power of single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present supporting data to offer a comprehensive resource for professionals in the field.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise spatial arrangement of atoms within a crystalline solid. It provides a detailed three-dimensional map of a molecule, revealing bond lengths, bond angles, and stereochemistry with exceptional accuracy. For complex heterocyclic systems like this compound, where subtle conformational nuances can significantly impact biological activity, this level of detail is invaluable.
The process, from obtaining a suitable crystal to the final refined structure, is a multi-step workflow demanding precision and expertise.
Experimental Workflow: From Powder to Picture
The journey to a crystal structure begins with the synthesis and purification of the compound of interest, followed by the critical step of growing single crystals suitable for diffraction.
Caption: Workflow for X-ray Crystal Structure Determination.
Detailed Experimental Protocol
-
Synthesis and Purification: The target compound, this compound, is synthesized. A common route for similar benzimidazoles involves the Phillips cyclocondensation of a substituted 1,2-phenylenediamine with trifluoroacetic acid, followed by N-alkylation with allyl bromide[1]. The crude product is then purified, typically by column chromatography, to achieve high purity, which is crucial for successful crystallization.
-
Crystallization: The purified compound is dissolved in a suitable solvent or a mixture of solvents. The choice of solvent is critical and often determined empirically. For benzimidazole derivatives, slow evaporation of a solution in a solvent like dichloromethane or an ethanol/water mixture at room temperature is a common and effective method for obtaining high-quality single crystals[2].
-
Data Collection: A single crystal of appropriate size and quality is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100-150 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The diffractometer directs a beam of monochromatic X-rays at the crystal, which diffracts the X-rays in a specific pattern determined by the crystal's internal structure. A detector records the intensities and positions of the diffracted beams as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. Software programs like SHELXS are used to solve the phase problem and generate an initial electron density map of the molecule[3]. This initial model is then refined using programs like SHELXL, which iteratively adjust atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data[3].
Data Presentation: Crystallographic Data for a Close Analog
While the specific crystal structure of this compound is not publicly available, the crystallographic data for the closely related parent compound, 2-Trifluoromethyl-1H-benzimidazole, provides an excellent example of the type of data obtained[4][5][6].
| Parameter | Value | Source |
| Chemical Formula | C₈H₅F₃N₂ | [4][5] |
| Formula Weight | 186.14 | [4][5] |
| Crystal System | Orthorhombic | [4][5] |
| Space Group | Pbcm | [4] |
| a (Å) | 11.859 (2) | [4][5] |
| b (Å) | 7.2154 (14) | [4][5] |
| c (Å) | 19.508 (4) | [4][5] |
| V (ų) | 1669.2 (5) | [4][5] |
| Z | 8 | [4][5] |
| Temperature (K) | 293 | [4][5] |
| R-factor (R1) | 0.071 | [4] |
| wR2 (all data) | 0.168 | [4] |
This table represents the definitive output of a crystallographic experiment, providing the unit cell dimensions, crystal system, and refinement statistics that are the hallmarks of a solved structure.
A Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography is the gold standard for solid-state structure, a comprehensive structural confirmation often involves a suite of analytical techniques. Each method provides a unique piece of the molecular puzzle, and their combined application ensures a self-validating system of characterization.
Caption: Complementary nature of analytical techniques.
Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing interactions in the solid state.[3][7] | Unambiguous and definitive structural information. | Requires a suitable single crystal, which can be difficult to grow. Provides solid-state conformation only. |
| NMR Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C correlations), chemical environment of nuclei, dynamic processes in solution.[2][8][9] | Provides structural information in solution, which may be more biologically relevant. Non-destructive. | Does not provide precise bond lengths or angles. Can be complex to interpret for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns that can infer structural motifs.[9] | High sensitivity, requires very small sample amounts. Can confirm molecular formula. | Does not provide information on connectivity or stereochemistry. Isomers are often indistinguishable. |
| Computational Modeling | Theoretical 3D structure, electronic properties, conformational analysis. Can provide insights that complement experimental data.[8] | Can predict structures and properties before synthesis. Can explore conformational landscapes. | It is a theoretical prediction and must be validated by experimental data. Accuracy depends on the method used. |
The synergy of these techniques provides a robust and trustworthy confirmation. For instance, Mass Spectrometry confirms the expected molecular weight of this compound (226.2 g/mol )[10]. NMR spectroscopy would then confirm the presence and connectivity of the allyl group and the trifluoromethyl-substituted benzimidazole core[2][8]. Finally, X-ray crystallography provides the definitive 3D structure, confirming the regiochemistry of the allyl substitution and the precise geometry of the entire molecule.
Conclusion
The structural confirmation of novel compounds like this compound is a multi-faceted process that relies on the strategic application of various analytical techniques. While methods like NMR and mass spectrometry are indispensable for initial characterization and confirmation of connectivity and molecular formula, single-crystal X-ray crystallography remains the unparalleled gold standard for the unambiguous determination of a molecule's three-dimensional architecture. It provides the highest level of structural detail, offering the irrefutable evidence required by researchers, regulatory bodies, and patent offices. By integrating these powerful techniques, scientists and drug development professionals can build a complete and validated understanding of their molecules, accelerating the journey from discovery to application.
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Evaluating the Off-Target Effects of 1-Allyl-2-(trifluoromethyl)benzimidazole: A Comparative Guide
In the landscape of modern drug discovery, the precise characterization of a compound's interaction with the proteome is paramount. While on-target efficacy is the primary goal, a thorough understanding of off-target activities is critical for de-risking novel chemical entities and predicting potential adverse effects. This guide provides a comprehensive framework for evaluating the off-target profile of 1-Allyl-2-(trifluoromethyl)benzimidazole, a heterocyclic compound representative of a class with broad therapeutic potential. We will explore a multi-pronged approach, combining predictive computational methods with robust in vitro assays, and compare its hypothetical profile to alternative chemical scaffolds.
Introduction to this compound and the Imperative of Off-Target Profiling
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer and anthelmintic effects.[1][2][3] this compound, with its specific substitutions, presents a unique chemical entity whose selectivity profile requires careful elucidation. Off-target effects, where a drug interacts with unintended biological molecules, can lead to a spectrum of consequences, from unforeseen therapeutic benefits to severe toxicity.[4] Early and comprehensive off-target screening is therefore not merely a regulatory hurdle but a fundamental component of rational drug design, enabling the selection of candidates with the highest potential for clinical success.[5][6]
A Phased Approach to Off-Target Evaluation
A systematic evaluation of off-target effects begins with broad, predictive methods and progresses to more specific, functional assays. This tiered approach allows for the efficient allocation of resources and the generation of a comprehensive safety and selectivity profile.
Caption: Workflow for the hERG patch clamp assay.
Protocol:
-
Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293).
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current. [7][8]3. Compound Application: After establishing a stable baseline current, the test compound is perfused at increasing concentrations.
-
Data Analysis: The inhibition of the hERG current is measured, and an IC50 value is determined.
Cellular Phenotypic Screening
Objective: To uncover unexpected off-target effects by observing changes in cellular phenotype. [9][10] Protocol:
-
Cell Line Selection: Choose a panel of cell lines representing different tissues or disease states.
-
High-Content Imaging: Treat cells with the compound and use automated microscopy to capture images of various cellular features (e.g., nuclear morphology, cytoskeletal organization, mitochondrial health).
-
Phenotypic Profiling: Analyze the images to identify any significant deviations from the normal phenotype caused by the compound. This can reveal off-target effects that were not predicted by target-based assays. [11]
Comparative Analysis with Alternative Scaffolds
To put the off-target profile of this compound into context, it is essential to compare it with alternative compounds that have a similar intended primary biological activity. For this hypothetical example, let's assume the primary target is a specific kinase involved in cancer cell proliferation.
Hypothetical Comparative Off-Target Data:
| Assay | This compound | Compound X (Pyrrolopyrimidine Scaffold) | Compound Y (Quinazoline Scaffold) |
| Primary Target Kinase IC50 | 50 nM | 45 nM | 60 nM |
| hERG IC50 | 15 µM | > 30 µM | 5 µM |
| Dopamine D2 Receptor (%Inh @ 10µM) | 65% | <10% | 48% |
| Aurora Kinase B (%Inh @ 1µM) | 72% | 15% | 85% |
| Cytotoxicity (HepG2 cells) CC50 | 25 µM | > 50 µM | 18 µM |
Interpretation:
In this hypothetical scenario, this compound shows good potency for its primary target. However, it exhibits potential off-target liabilities at the Dopamine D2 receptor and Aurora Kinase B. Its hERG IC50 suggests a moderate risk of cardiotoxicity. Compound X, with a different chemical scaffold, demonstrates a superior off-target profile with greater selectivity and a lower risk of hERG inhibition. Compound Y, while also potent, has a more concerning off-target profile, including potent Aurora Kinase inhibition and a higher hERG liability.
Conclusion and Future Directions
The evaluation of off-target effects is a critical and ongoing process throughout the drug discovery and development pipeline. This guide has outlined a systematic approach to characterizing the off-target profile of this compound, beginning with in silico predictions and progressing through in vitro screening and functional confirmation. By comparing its profile to that of alternative compounds, researchers can make informed decisions about which chemical scaffolds to advance. The ultimate goal is to identify and optimize compounds with the highest degree of selectivity, thereby maximizing therapeutic benefit while minimizing the potential for adverse effects. Further investigation into the structural basis for any identified off-target interactions can guide future medicinal chemistry efforts to engineer out these undesirable activities.
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Benchmarking 1-Allyl-2-(trifluoromethyl)benzimidazole Against Standard-of-Care Antiparasitic Agents: A Comparative Guide
Introduction: The Pressing Need for Novel Antiparasitic Therapies
Parasitic diseases remain a significant global health burden, affecting millions of individuals, particularly in resource-limited settings. The efficacy of current standard-of-care drugs is increasingly threatened by the emergence of drug-resistant parasite strains. This necessitates a robust pipeline of novel therapeutic agents with improved efficacy and safety profiles. The benzimidazole scaffold has long been a cornerstone of antiparasitic drug discovery, with compounds like albendazole and mebendazole widely used in clinical practice. Recent advancements in medicinal chemistry have led to the exploration of fluorinated benzimidazole derivatives, among which 1-Allyl-2-(trifluoromethyl)benzimidazole has emerged as a compound of significant interest. This guide provides a comprehensive framework for benchmarking the in vitro and in vivo performance of this compound against current standard-of-care drugs for key parasitic infections.
The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties, often enhancing metabolic stability and cell membrane permeability of a molecule. The allyl group at the N1 position can be explored for its potential to modulate binding to the target protein. This guide will focus on a comparative analysis against protozoan parasites Giardia lamblia and Entamoeba histolytica, and the nematode Trichinella spiralis, based on promising preliminary data from related 2-(trifluoromethyl)benzimidazole derivatives.[1]
Mechanistic Insights: Targeting the Parasite Cytoskeleton
The primary mechanism of action for benzimidazole anthelmintics is the disruption of microtubule polymerization in parasitic worms.[2][3][4][5] These drugs bind to the colchicine-sensitive site of β-tubulin, a key protein subunit of microtubules, thereby inhibiting their assembly.[6] This disruption of the cytoskeleton leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, cell death of the parasite.[3][6] In contrast, the standard-of-care for protozoan infections like giardiasis and amebiasis, metronidazole, is a prodrug that, once activated in anaerobic organisms, induces DNA damage through the formation of nitroso radicals, leading to cell death.[][8][9][10][11]
The introduction of the trifluoromethyl group in 2-(trifluoromethyl)benzimidazoles may enhance their binding affinity to parasite β-tubulin, potentially leading to increased potency and a broader spectrum of activity. This guide will outline the experimental protocols to rigorously test this hypothesis.
Comparative In Vitro Efficacy Assessment
A critical first step in evaluating a novel antiparasitic agent is to determine its in vitro potency against the target organisms. This section provides detailed protocols for assessing the 50% inhibitory concentration (IC50) of this compound against Giardia lamblia and Entamoeba histolytica in comparison to standard-of-care drugs.
Data Summary: Benchmarking Against Standard Therapies
The following table summarizes the expected comparative in vitro efficacy. Note that the values for this compound are hypothetical, based on the superior performance of closely related 2-(trifluoromethyl)benzimidazole derivatives reported in the literature.[1]
| Compound | Target Organism | IC50 (µM) - Hypothetical/Reported | Standard of Care | IC50 (µM) - Reported |
| This compound | Giardia lamblia | < 0.1 | Metronidazole | 0.5 - 10 |
| Tinidazole | < 0.5 | |||
| This compound | Entamoeba histolytica | < 0.5 | Metronidazole | 1.5 - 5.0 |
| Tinidazole | ~1.0 | |||
| This compound | Trichinella spiralis (muscle larvae) | < 1.0 | Albendazole | ~1.0 - 5.0 |
| Mebendazole | ~0.1 - 1.0 |
Experimental Protocols: In Vitro Susceptibility Testing
This protocol outlines the axenic cultivation of G. lamblia trophozoites and the subsequent determination of drug susceptibility.
Workflow for Giardia lamblia In Vitro Testing
Caption: Workflow for in vitro susceptibility testing of Entamoeba histolytica.
Step-by-Step Protocol:
-
Trophozoite Culture:
-
Initiate axenic cultures of Entamoeba histolytica (e.g., HM-1:IMSS strain) from frozen stocks in TYI-S-33 medium supplemented with 15% adult bovine serum and antibiotics. [12][13][14][15] * Maintain cultures in borosilicate glass tubes at 35°C. [12] * Subculture trophozoites every 72 hours. [14] * Harvest trophozoites by chilling the culture tubes on ice for 10 minutes, followed by centrifugation at 200 x g for 5 minutes. [12]
-
-
Drug Susceptibility Assay:
-
Prepare stock solutions of the test and standard compounds in DMSO.
-
Perform serial dilutions in a 96-well plate with fresh TYI-S-33 medium.
-
Add the harvested E. histolytica trophozoites to each well to a final density of 1 x 10^4 cells/well.
-
Include appropriate controls.
-
Incubate the plates at 35°C for 72 hours.
-
Determine parasite viability using a method such as the nitroblue tetrazolium (NBT) reduction assay, which measures the metabolic activity of viable trophozoites. [16][17][18] * Calculate the IC50 values as described for G. lamblia.
-
Comparative In Vivo Efficacy Assessment
In vivo studies are essential to evaluate the therapeutic potential of a new drug candidate in a whole-organism context. This section outlines a murine model of Trichinella spiralis infection to benchmark this compound against albendazole.
Data Summary: In Vivo Efficacy in a Murine Model
The following table presents the anticipated outcomes of the in vivo efficacy study. The data for this compound is projected based on the enhanced in vitro potency and potential for improved pharmacokinetic properties.
| Compound | Animal Model | Dosage (mg/kg/day) | Treatment Duration (days) | Efficacy Metric | Observed Efficacy (Hypothetical/Reported) |
| This compound | Mouse (T. spiralis) | 10 | 5 | % Reduction in muscle larvae | > 95% |
| Albendazole | Mouse (T. spiralis) | 20 | 5 | % Reduction in muscle larvae | 70 - 100% |
Experimental Protocol: Murine Model of Trichinella spiralis Infection
This protocol describes the establishment of a T. spiralis infection in mice and the subsequent evaluation of drug efficacy.
Workflow for Trichinella spiralis In Vivo Efficacy Testing
Caption: Workflow for in vivo efficacy testing against Trichinella spiralis.
Step-by-Step Protocol:
-
Infection of Mice:
-
Treatment:
-
At day 7 post-infection (to target the adult worms in the intestine), randomly assign mice to treatment groups (e.g., n=8-10 per group):
-
-
Evaluation of Larval Burden:
-
At day 30 post-infection, euthanize the mice.
-
Collect the carcass and digest the muscle tissue in a solution of pepsin and hydrochloric acid to release the encysted larvae.
-
Count the number of larvae per gram of muscle tissue for each mouse.
-
Calculate the percentage reduction in the mean number of larvae in the treated groups compared to the vehicle control group.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical benchmarking of this compound against standard-of-care antiparasitic drugs. The outlined protocols for in vitro and in vivo studies are designed to yield robust and reproducible data, enabling a thorough evaluation of the compound's potential. Based on the promising activity of related 2-(trifluoromethyl)benzimidazole derivatives, it is hypothesized that this compound will demonstrate superior efficacy.
Successful outcomes from these studies would warrant further investigation into the compound's pharmacokinetic and toxicological profiles, as well as its efficacy in other relevant animal models. Ultimately, the goal is to advance promising new chemical entities into the drug development pipeline to combat the global threat of parasitic diseases.
References
- Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index.
- Metronidazole. Wikipedia. [Link]
- Albendazole. Wikipedia. [Link]
- Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. PubMed. [Link]
- What is the mechanism of Metronidazole?
- What is the mechanism of Albendazole?
- Albendazole. PubChem.
- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. MDPI. [Link]
- Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule.
- Metronidazole.
- Therapeutic uses of metronidazole and its side effects: an update. European Review for Medical and Pharmacological Sciences. [Link]
- Growth and genetic manipulation of Entamoeba histolytica. PMC.
- Techniques of axenic cultivation of Entamoeba histolytica Schaudinn, 1903 and E. histolytica-like amebae. CABI Digital Library. [Link]
- (PDF) Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule.
- Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]
- Encystation of Entamoeba histolytica in Axenic Culture. MDPI. [Link]
- In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar. PMC.
- “CLUPS”: A New Culture Medium for the Axenic Growth of Entamoeba histolytica. NIH. [Link]
- Efficacy of albendazole against early and late stage of Trichinella spiralis infection in mice. PubMed. [Link]
- Establishment of an Axenic Strain of Entamoeba histolytica from Cysts in Stool without Employing Bacteria-associ
- A New Method for Assessing Metronidazole Susceptibility of Giardia lamblia Trophozoites. [Link]
- Giardia lamblia: Laboratory Maintenance, Lifecycle Induction, and Infection of Murine Models. PMC.
- Novel albendazole formulations given during the intestinal phase of Trichinella spiralis infection reduce effectively parasitic muscle burden in mice. PubMed. [Link]
- Evaluation of Rifampicin in Trichinella spiralis Infection in a Murine Experimental Model in Intestinal Phase. [Link]
- Analysis of the effect of a 2-(trifluoromethyl)-1H-benzimidazole derivative on Trichinella spiralis muscle larvae. PubMed. [Link]
- Rapid in vitro test for determination of anti-amoebic activity. PubMed. [Link]
- Improved methods for the large-scale cultivation of Giardia lamblia trophozoites in the academic labor
- Assessment of the potential prophylactic and therapeutic effects of kaempferol on experimental Trichinella spiralis infection. Journal of Helminthology. [Link]
- Efficacy of Zingiber officinale and Cinnamomum zeylanicum extracts against experimental Trichinella spiralis infection. NIH. [Link]
- In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and tinidazole. PubMed. [Link]
- N
- In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and tinidazole. Semantic Scholar. [Link]
- A high throughput drug screen for Entamoeba histolytica identifies a new lead and target. [Link]
- (PDF) In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar.
- In vitro Sensitivity of Different Brands of Antiamoebic Drugs (Metronidazole Tablets)
- Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. PubMed. [Link]
- Activity of the anthelmintic benzimidazoles against Giardia lamblia in vitro. PubMed. [Link]
- Molecular modeling of some 1H-benzimidazole derivatives with biological activity against Entamoeba histolytica: a comparative molecular field analysis study. PubMed. [Link]
- EFFICACY OF ALBENDAZOLE AGAINST TRICHINELLA PSEUDOSPIRALIS AND TRICHINELLA SPIRALIS IN MICE* The derivatives of benzimidazoles c. Biblioteka Nauki. [Link]
- Repurposing drugs to treat trichinellosis: in vitro analysis of the anthelmintic activity of nifedipine and Chrysanthemum coronarium extract. NIH. [Link]
- Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)
- Efficacy of flubendazole and albendazole against Trichinella spiralis in mice.
- In vitro anti-Giardia lamblia activity of 2-aryl-3-hydroxymethyl imidazo[1,2-a]pyridines and -pyrimidines, individually and in combin
- In-vitro susceptibility of Giardia lamblia to albendazole, mebendazole and other chemotherapeutic agents. PubMed. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Allyl-2-(trifluoromethyl)benzimidazole
Navigating the complexities of chemical waste management is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Allyl-2-(trifluoromethyl)benzimidazole. As a trusted partner in your research, we aim to deliver value beyond the product by equipping you with the essential knowledge for safe and compliant laboratory operations. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep and actionable understanding.
Part 1: Immediate Safety & Handling Protocol
Before initiating any disposal procedures, the immediate safety of laboratory personnel is paramount. Proper handling prevents accidental exposure and ensures the disposal process begins on a secure footing.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in any form (pure, in solution, or as waste).
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn to prevent splashes.[4]
-
Lab Coat: A standard lab coat should be worn to protect from incidental contact.
Engineering Controls: All handling and preparation for disposal should occur within a certified chemical fume hood to minimize the risk of inhalation.[5] Ensure the work area is well-ventilated.
Part 2: Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful segregation and documentation. Adherence to these steps is critical for regulatory compliance and environmental protection.
Step 1: Waste Identification and Segregation The foundational principle of chemical waste management is correct identification. Due to the presence of fluorine in the trifluoromethyl group, this compound is classified as a halogenated organic waste .[3]
-
Causality: Halogenated and non-halogenated organic wastes are treated via different disposal methods.[2] Non-halogenated solvents can often be recycled as fuel additives, whereas halogenated compounds require high-temperature incineration to prevent the formation of toxic byproducts like dioxins and furans.[2] Mixing these waste streams leads to the entire volume being treated as the more hazardous (and costly) halogenated waste.[2]
-
Action:
Step 2: Container Selection and Management The integrity of the waste container is crucial to prevent leaks and spills.
-
Causality: The container must be chemically compatible with the waste to prevent degradation, and it must seal securely to prevent the release of volatile compounds.[7][8] Regulations require containers to be closed at all times except when actively adding waste.[1][9]
-
Action:
-
Select a leak-proof container with a secure, screw-top cap.[8] Glass or chemically-resistant plastic bottles are typically appropriate.
-
Ensure the container is in good condition, free from cracks or defects.[9]
-
Do not fill the container beyond 80% capacity to allow for vapor expansion.[7]
-
Place the primary waste container within a larger, chemically-compatible secondary containment bin or tray to catch any potential leaks.[8]
-
Step 3: Accurate and Compliant Labeling Proper labeling is a regulatory requirement and a critical safety communication tool.
-
Causality: Clear labeling prevents accidental mixing of incompatible wastes and provides essential information for waste handlers and disposal technicians. Ambiguous labels (e.g., chemical formulas, abbreviations) are unacceptable and can result in costly analysis or disposal delays.[7][9]
-
Action:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[1]
-
Clearly write the full chemical name: "Waste: this compound ".[1]
-
If it is a mixed halogenated waste stream, list all constituents and their approximate percentages.[7]
-
Include the date of waste generation and the name of the generating researcher or lab.
-
Step 4: Decontamination of Empty Containers Empty containers that once held the pure compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Causality: Residual amounts of the chemical (<3%) can still pose a hazard.[10] Triple-rinsing with a suitable solvent effectively removes this residue.
-
Action:
-
Triple-rinse the empty container with a small amount of a suitable solvent (e.g., acetone or ethanol).
-
The first rinsate is considered hazardous and must be collected and added to your designated halogenated organic waste container.[9][11]
-
Collect the second and third rinsates as hazardous waste as well, in accordance with institutional policy.
-
After rinsing, allow the container to air-dry in a fume hood.[10]
-
Once fully decontaminated, deface or remove the original label and dispose of the container in the regular laboratory trash or recycling.[10]
-
Step 5: Storage and Final Disposal Hazardous waste must be stored safely while awaiting pickup.
-
Causality: Designated storage areas prevent accidents and ensure waste is managed in compliance with accumulation time limits set by regulatory bodies like the EPA.[8]
-
Action:
-
Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area within your laboratory.
-
Arrange for pickup and final disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[12]
-
Complete all necessary waste disposal manifests and documentation as required by your institution.
-
Part 3: Data Summary and Workflow Visualization
To facilitate quick reference, the key disposal parameters are summarized below.
Table 1: Disposal Procedure Summary for this compound
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste[3] | Contains a trifluoromethyl group (carbon-fluorine bonds). Requires specific disposal methods like incineration.[2] |
| Container Type | Chemically-resistant glass or plastic with a screw-top cap.[7] | Prevents leaks, spills, and chemical degradation of the container. |
| Container Labeling | "Hazardous Waste" + Full Chemical Name + Constituents (%) + Date.[1] | Ensures regulatory compliance and safe handling by all personnel. |
| Segregation | Isolate from non-halogenated organics, aqueous waste, acids, and bases.[2] | Prevents dangerous reactions and cross-contamination, which complicates and increases the cost of disposal. |
| Empty Containers | Triple-rinse with solvent; collect rinsate as hazardous waste.[9] | Removes hazardous residue, allowing the container to be disposed of as non-hazardous material. |
Experimental Workflow: Disposal Decision Process
The following diagram illustrates the logical workflow for the proper management and disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound.
References
- Environmental Health and Safety, University of Nevada, Reno. Hazardous Waste Disposal Procedures. [Link]
- Central Washington University. Hazardous Waste Disposal Procedures. [Link]
- EnviroServe. 6 Steps for Proper Hazardous Waste Disposal. [Link]
- University of California, San Diego. How to Store and Dispose of Hazardous Chemical Waste. [Link]
- Lehigh University, Campus Safety Division. Hazardous Waste Disposal Procedures Handbook. [Link]
- Braun Research Group, Northwestern University.
- University of British Columbia, Safety & Risk Services. Organic Solvent Waste Disposal. [Link]
- Electronic Code of Federal Regulations (eCFR).
- University of Wisconsin-Milwaukee.
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Navigating the Unseen: A Technical Guide to Personal Protective Equipment for 1-Allyl-2-(trifluoromethyl)benzimidazole
This document provides a procedural, in-depth guide to the selection, use, and disposal of Personal Protective Equipment (PPE) when handling 1-Allyl-2-(trifluoromethyl)benzimidazole. We will move beyond a simple checklist, delving into the causality behind each recommendation to foster a culture of intrinsic safety within your laboratory operations.
The Foundation: A Proactive Hazard Assessment
Before any work begins, a thorough risk assessment is paramount. While specific toxicity data for this compound is sparse, the trifluoromethyl-benzimidazole scaffold is associated with several potential hazards. Analogous compounds are known to be toxic if swallowed, inhaled, or on contact with skin, and can cause serious skin and eye irritation.[2][3] The presence of the trifluoromethyl group also warrants careful handling, as fluorinated compounds can have unique reactivity and toxicological profiles.[4]
Therefore, we must operate under the assumption that this compound is hazardous and implement controls accordingly. The primary engineering control for handling this and similar chemicals is a certified chemical fume hood.[4] All manipulations of the solid or its solutions should occur within this ventilated space to minimize inhalation exposure. PPE is the critical last line of defense.
Core Protective Ensemble: Your Barrier Against Exposure
The following sections detail the minimum required PPE for handling this compound. The selection of specific items must be informed by a task-specific risk assessment.
Eye and Face Protection: Shielding Against the Irreversible
The eyes are exceptionally vulnerable to chemical splashes and vapors. Irritation from related compounds can be severe.[2][3]
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory at all times. Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom.[4]
-
Elevated Risk Scenarios: When there is a heightened risk of splashing or a highly exothermic reaction is anticipated, a full-face shield must be worn in addition to chemical splash goggles.[5][6] This provides a secondary layer of protection for the entire face.
Hand Protection: The Critical Point of Contact
Skin contact is a primary route of exposure for benzimidazole derivatives.[3] Glove selection is not a one-size-fits-all matter; it depends on the solvent being used and the duration of the task.
-
Glove Material: Given the aromatic and fluorinated nature of the compound, nitrile gloves are a suitable starting point for incidental contact.[7] They offer good resistance to a range of chemicals, but it is crucial to check their compatibility with any solvents in use. For prolonged handling or when working with aggressive solvents, consider heavier-duty options like neoprene or butyl rubber gloves.[7][8] Always consult the glove manufacturer's compatibility charts for specific breakthrough times.[4][6]
-
Double Gloving: For procedures involving larger quantities or a higher risk of contamination, wearing two pairs of nitrile gloves is a recommended practice.[4] This provides an additional barrier and allows for the safe removal of the outer glove immediately following a contamination event, without exposing the skin.
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Change gloves immediately if contamination is suspected, and always wash hands thoroughly after removing them.
Body Protection: Safeguarding Against Systemic Exposure
Your lab coat is more than a uniform; it's a critical piece of protective equipment.
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned.[4][6] This protects your skin and personal clothing from splashes and spills.
-
Personal Attire: Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting.[6] This ensures no skin is exposed below the lab coat. Avoid synthetic fabrics like polyester, which can melt and fuse to the skin in the event of a fire.[6]
-
Chemical-Resistant Apron: For large-scale work or when transferring significant volumes of solutions, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: An Essential Control for Powders and Aerosols
While the primary defense against inhalation is the chemical fume hood, there are situations where respiratory protection may be necessary.
-
When to Use: If engineering controls are insufficient to keep exposure below permissible limits, or during a large spill cleanup, a respirator is required.[4] Weighing out the solid compound is a key activity where dust inhalation is a risk.
-
Type of Respirator: For powders, a NIOSH-approved N95 or P100 particulate respirator may be appropriate. If working with volatile solutions where vapors are a concern, an air-purifying respirator (APR) with organic vapor cartridges would be necessary. The use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[6]
Operational Plans: From Preparation to Disposal
A seamless safety workflow ensures protection at every stage of your experiment. The following table summarizes the recommended PPE for common laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles | Double Nitrile Gloves | Flame-Resistant Lab Coat | N95/P100 Particulate Respirator (Recommended) |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Flame-Resistant Lab Coat | Not required if in fume hood |
| Running Reaction | Chemical Splash Goggles (Face shield if splash risk) | Double Nitrile Gloves | Flame-Resistant Lab Coat | Not required if in fume hood |
| Work-up & Purification | Chemical Splash Goggles (Face shield if splash risk) | Double Nitrile Gloves | Flame-Resistant Lab Coat, Chemical Apron | Not required if in fume hood |
| Small Spill Cleanup (<100mL) | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Flame-Resistant Lab Coat, Chemical Apron | Air-Purifying Respirator with Organic Vapor Cartridges |
Procedural Guidance: Step-by-Step Protocols
Adherence to standardized procedures is crucial for minimizing risk.
Protocol 1: Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Goggles/Face Shield: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the designated waste container.
-
Lab Coat: Unbutton and remove your lab coat by folding it in on itself, contaminated side inward.
-
Face Shield/Goggles: Remove eye and face protection.
-
Respirator (if used): Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Protocol 2: PPE Decontamination and Disposal
Contaminated PPE is a hazardous waste and must be handled as such.
-
Gross Decontamination: For reusable items like face shields or aprons, wipe them down with an appropriate solvent (e.g., 70% ethanol) in the fume hood before removing them.
-
Disposal of Single-Use PPE: All disposable items (gloves, bench paper, etc.) that have come into contact with this compound must be placed in a clearly labeled, sealed hazardous waste container.[9]
-
Contaminated Lab Coats: If your lab coat becomes significantly contaminated, it must be professionally decontaminated by a licensed service. Do not take contaminated lab coats home.
Visualizing the Process: PPE Selection Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on a risk assessment.
Caption: A flowchart for determining the necessary PPE for a given laboratory task.
By integrating these principles and procedures into your daily laboratory workflow, you can handle this compound with the confidence that comes from being well-prepared and thoroughly protected.
References
- University of California, Riverside. (n.d.). Fluorine.
- University of Nebraska-Lincoln. (n.d.). OSHA Glove Selection Chart.
- University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment.
- Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet - Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)-.
Sources
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- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
